4-Hydroxypicolinonitrile
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
4-oxo-1H-pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c7-4-5-3-6(9)1-2-8-5/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOWSSBPPBHNCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622208 | |
| Record name | 4-Oxo-1,4-dihydropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475057-86-4 | |
| Record name | 4-Oxo-1,4-dihydropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CYANO-4-HYDROXYPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Navigating the Isomeric Landscape of Hydroxypicolinonitrile: A Technical Guide to Identification
For the Attention of Researchers, Scientists, and Drug Development Professionals
The hydroxypicolinonitrile scaffold is a recurring motif in medicinal chemistry and materials science, valued for its unique electronic and hydrogen-bonding properties. However, the precise identification of this compound can be challenging due to the potential for isomerism. This guide provides a comprehensive overview of the key identification parameters for hydroxypicolinonitrile, with a primary focus on the well-characterized isomer, 3-Hydroxypicolinonitrile . It aims to equip researchers with the necessary information for unambiguous identification, characterization, and utilization of this important chemical entity.
The Challenge of Isomerism: Defining "4-Hydroxypicolinonitrile"
A search for "this compound" often leads to ambiguity, as a specific and consistently cited CAS number for this exact nomenclature is not readily found in major chemical databases. The term "picolinonitrile" designates a pyridine ring with a nitrile group at the 2-position. Consequently, "this compound" would logically refer to a molecule with a hydroxyl group at the 4-position of the picolinonitrile framework.
However, in practice, several positional isomers exist, and their distinct properties necessitate precise identification. The most commonly cited and commercially available isomer is 3-Hydroxypicolinonitrile . This guide will therefore use 3-Hydroxypicolinonitrile as the primary exemplar for detailed analysis, while also providing identification details for other known isomers to aid in broader research contexts.
Core Identification of 3-Hydroxypicolinonitrile
This unique numerical identifier, assigned by the Chemical Abstracts Service, is the most reliable way to specify 3-Hydroxypicolinonitrile in publications, patents, and procurement.
Chemical Structure and Nomenclature
-
Systematic Name: 3-Hydroxypyridine-2-carbonitrile[3]
-
Other Synonyms: 2-Cyano-3-hydroxypyridine, 2-Cyano-3-pyridinol[3][4]
The structure consists of a pyridine ring with a nitrile group (-C≡N) at position 2 and a hydroxyl group (-OH) at position 3.
Molecular Formula: C₆H₄N₂O[3]
Molecular Weight: 120.11 g/mol [3]
Physicochemical Properties
| Property | Value | Source |
| Physical Form | White to yellow solid | |
| Melting Point | Not specified | |
| Solubility | Soluble in various organic solvents | |
| Storage | Room Temperature |
Analytical Characterization and Spectral Data
Accurate identification of 3-Hydroxypicolinonitrile relies on a combination of spectroscopic techniques. Below are the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For 3-Hydroxypicolinonitrile, the proton (¹H) and carbon-¹³ (¹³C) NMR spectra will exhibit characteristic shifts and coupling patterns corresponding to the substituted pyridine ring.
-
¹H NMR: The spectrum will show distinct signals for the three aromatic protons on the pyridine ring, with their chemical shifts and coupling constants being indicative of their relative positions to the electron-withdrawing nitrile group and the electron-donating hydroxyl group. The hydroxyl proton will appear as a broad singlet, the position of which can be concentration and solvent dependent.
-
¹³C NMR: The spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbon atoms will be influenced by the attached functional groups, with the carbon of the nitrile group appearing in the characteristic downfield region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Hydroxypicolinonitrile will show characteristic absorption bands:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹, indicative of the nitrile group.
-
C=C and C=N stretches: Multiple bands in the 1400-1600 cm⁻¹ region, corresponding to the aromatic pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.
-
Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be observed at m/z = 120. Subsequent fragmentation patterns can help to confirm the structure.
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.
Synthesis and Reactivity
3-Hydroxypicolinonitrile can be synthesized through various organic chemistry routes. One common approach involves the multi-step conversion from a suitable pyridine precursor. The reactivity of the molecule is dictated by its functional groups: the nucleophilic hydroxyl group, the electrophilic nitrile group, and the aromatic pyridine ring, which can undergo electrophilic or nucleophilic substitution depending on the reaction conditions.
Applications in Research and Drug Discovery
The hydroxypicolinonitrile scaffold is of significant interest to researchers in drug development. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the hydroxyl group can participate in key hydrogen bonding interactions with biological targets. The pyridine ring provides a rigid framework for orienting these functional groups in three-dimensional space.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 3-Hydroxypicolinonitrile.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1]
Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.
Identification of Other Isomers
For the sake of comprehensive research, it is important to be aware of other hydroxypicolinonitrile isomers.
-
5-Hydroxypicolinonitrile (as 2-Cyano-5-hydroxypyridine): CAS Number: 86869-14-9[5][6]
-
6-Hydroxypicolinonitrile (as 6-Hydroxy-nicotinonitrile): CAS Numbers: 95891-30-8 and 94805-52-4[7]
Researchers encountering a hydroxypicolinonitrile of unknown substitution are advised to use the analytical techniques outlined in this guide to definitively determine its isomeric identity.
Conclusion
While the term "this compound" can be ambiguous, a thorough understanding of the isomeric landscape and the application of modern analytical techniques can ensure the accurate identification of these valuable chemical compounds. This guide has provided a detailed overview of the identification and characterization of 3-Hydroxypicolinonitrile (CAS: 932-35-4) as a primary example, and it is hoped that this information will prove invaluable to researchers in their scientific endeavors.
References
-
3-Hydroxypicolinonitrile | CAS 932-35-4 . Alchem.Pharmtech. [Link]
-
3-Hydroxypicolinonitrile - CAS:932-35-4 . Sunway Pharm Ltd. [Link]
-
3-Hydroxy-2-pyridinecarbonitrile . CAS Common Chemistry. [Link]
-
4-CYANO-PYRIDINE-2-METHANOL | Cas 51454-63-8 . LookChem. [Link]
-
6-Hydroxypicolinic acid | C6H5NO3 | CID 242721 . PubChem. [Link]
-
3-Hydroxypicolinic acid . Wikipedia. [Link]
-
Pyridine-2-carbonitrile | C6H4N2 | CID 7522 . PubChem. [Link]
-
4-HYDROXYPYRIDINE | CAS 626-64-2 . Loba Chemie. [Link]
Sources
- 1. 3-Hydroxypicolinonitrile | 932-35-4 [sigmaaldrich.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. 3-Hydroxypicolinonitrile - CAS:932-35-4 - Sunway Pharm Ltd [3wpharm.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. chemscene.com [chemscene.com]
- 6. 86869-14-9|2-Cyano-5-hydroxypyridine|BLD Pharm [bldpharm.com]
- 7. 95891-30-8 | 6-Hydroxynicotinonitrile - AiFChem [aifchem.com]
Introduction: The Strategic Importance of the 4-Hydroxypicolinonitrile Scaffold
An In-depth Technical Guide to the Synthesis of 4-Hydroxypicolinonitrile
This compound, also known as 2-cyano-4-hydroxypyridine, represents a highly valuable heterocyclic building block in medicinal chemistry and drug development. Its structure incorporates a pyridine ring substituted with both a hydroxyl (or its tautomeric pyridone form) and a nitrile group. This unique combination of functional groups provides a versatile platform for constructing more complex molecular architectures. The nitrile can be hydrolyzed to a carboxylic acid or an amide, or serve as a bioisostere for other functional groups, while the hydroxyl group offers a key point for derivatization or can participate in crucial hydrogen bonding interactions with biological targets. Consequently, this scaffold is a recurring motif in a variety of pharmacologically active agents.
This guide provides a detailed, research-level overview of a robust and logical synthetic pathway to this compound, starting from the readily available precursor, 4-hydroxypyridine. The narrative emphasizes the mechanistic rationale behind each step, provides detailed experimental protocols, and discusses critical parameters, reflecting the perspective of a senior application scientist.
Overall Synthetic Strategy & Retrosynthetic Analysis
The most efficient and well-documented strategy for introducing a cyano group at the C2 position of a pyridine ring is the α-cyanation of a pyridine N-oxide, a transformation known as the Reissert-Henze reaction[1][2]. This approach activates the pyridine ring, making the α-position highly susceptible to nucleophilic attack.
Our strategy, therefore, is a two-step sequence beginning with 4-hydroxypyridine:
-
N-Oxidation: Conversion of the starting material, 4-hydroxypyridine, to the key intermediate, 4-hydroxypyridine N-oxide.
-
α-Cyanation (Reissert-Henze Reaction): Activation of the N-oxide with an acylating agent, followed by regioselective nucleophilic attack by a cyanide source to yield the target this compound.
The following diagram illustrates this strategic workflow.
Caption: High-level overview of the two-step synthesis.
Part I: Synthesis of 4-Hydroxypyridine N-oxide (Intermediate)
The initial step involves the oxidation of the nitrogen atom of the pyridine ring. This transformation is crucial as it electronically modifies the ring, withdrawing electron density and activating the α- (C2) and γ- (C4) positions for subsequent nucleophilic attack[3].
Reaction Scheme:
(Self-generated image of 4-hydroxypyridine reacting with m-CPBA to form 4-hydroxypyridine N-oxide)
Causality and Mechanistic Insight
The N-oxidation of pyridines is a classic electrophilic attack on the lone pair of the nitrogen atom. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are excellent reagents for this purpose. The terminal oxygen of the peroxy acid is highly electrophilic due to the electron-withdrawing effect of the adjacent carbonyl and peroxide bond. The pyridine nitrogen acts as a nucleophile, attacking this electrophilic oxygen, leading to the formation of the N-O bond and the release of a molecule of meta-chlorobenzoic acid.
Detailed Experimental Protocol: N-Oxidation
This protocol is adapted from general procedures for the N-oxidation of substituted pyridines[4].
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxypyridine (5.0 g, 52.6 mmol, 1.0 equiv.).
-
Dissolution: Add 100 mL of dichloromethane (DCM) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Reagent Addition: Slowly add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 13.0 g, ~58.0 mmol, 1.1 equiv.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Expertise Note: Portion-wise addition is critical to control the exothermic nature of the reaction and prevent potential side reactions.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM/Methanol (10:1), visualizing with UV light. The disappearance of the 4-hydroxypyridine spot and the appearance of a more polar spot (lower Rf) for the N-oxide indicates completion.
-
Workup:
-
Cool the reaction mixture again to 0 °C. A white precipitate (m-chlorobenzoic acid byproduct) will form. Filter the mixture to remove the solid.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium sulfite solution (2 x 50 mL) to destroy excess peroxide, followed by saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove acidic byproducts, and finally with brine (1 x 50 mL).
-
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ethyl acetate) to yield pure 4-hydroxypyridine N-oxide as a colorless, hygroscopic solid[5].
Part II: Synthesis of this compound via Reissert-Henze Reaction
This is the key bond-forming step where the cyano group is introduced regioselectively at the C2 position. The Reissert-Henze reaction is a powerful method for the α-cyanation of pyridine N-oxides[1][6].
Reaction Scheme:
(Self-generated image of 4-hydroxypyridine N-oxide reacting with KCN and an acylating agent to form this compound)
In-depth Mechanistic Discussion
The reaction proceeds through a well-established pathway involving activation of the N-oxide followed by nucleophilic addition. The mechanism provides a clear rationale for the observed regioselectivity[1][7].
-
Activation: The acylating agent, such as dimethylcarbamoyl chloride or benzoyl chloride, reacts with the nucleophilic oxygen of the N-oxide. This forms a highly reactive N-acyloxypyridinium intermediate. This intermediate is significantly more electrophilic than the starting N-oxide.
-
Nucleophilic Attack: The cyanide anion (CN⁻), a potent nucleophile, attacks the activated pyridine ring. The attack occurs preferentially at the C2 (α) position, which is the most electron-deficient site. This addition breaks the aromaticity of the ring and forms a 1,2-dihydropyridine intermediate.
-
Rearomatization: The final step is the elimination of the acyloxy group and a proton from the C2 position. The dihydropyridine intermediate rearomatizes by eliminating the leaving group (e.g., N,N-dimethylcarbamic acid), thus regenerating the stable aromatic pyridine ring and yielding the final 2-cyano product, this compound[1].
Caption: Key stages of the Reissert-Henze cyanation mechanism.
Detailed Experimental Protocol: α-Cyanation
EXTREME CAUTION: This procedure involves potassium cyanide (KCN), which is highly toxic. All manipulations must be performed in a certified fume hood by trained personnel. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Have a cyanide antidote kit available and be familiar with its use. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional safety guidelines.
This protocol is based on the successful cyanation of the structurally similar 4-amidopyridine N-oxide[1][7].
-
Setup: In a flame-dried, three-neck 250 mL round-bottom flask equipped with a reflux condenser, nitrogen inlet, and a magnetic stir bar, add 4-hydroxypyridine N-oxide (4.0 g, 36.0 mmol, 1.0 equiv.).
-
Inert Atmosphere: Add anhydrous acetonitrile (CH₃CN, 80 mL). Purge the system with dry nitrogen for 15 minutes.
-
Reagent Addition:
-
Add potassium cyanide (KCN, 4.7 g, 72.0 mmol, 2.0 equiv.) to the suspension.
-
Trustworthiness Note: Using an excess of the cyanide source helps drive the reaction to completion. KCN is an effective and inexpensive cyanide source[1].
-
-
Slowly add dimethylcarbamoyl chloride (DMCC, 6.6 mL, 72.0 mmol, 2.0 equiv.) via syringe. An alternative acylating agent is benzoyl chloride. DMCC has been shown to be highly effective in similar systems[1].
-
-
Reaction: Heat the reaction mixture to 80-100 °C using an oil bath and maintain vigorous stirring under the nitrogen atmosphere for 4-7 hours.
-
Monitoring: Follow the reaction's progress by TLC (Ethyl Acetate/Hexane 1:1), looking for the consumption of the N-oxide starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into 200 mL of ice-cold water.
-
Adjust the pH to ~5-6 with 1M HCl. This step protonates the product, which may aid in extraction.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
-
Isolation: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude product, a solid, can be purified by flash column chromatography on silica gel using an ethyl acetate/hexane gradient or by recrystallization from a suitable solvent like ethanol to afford pure this compound.
Data & Parameter Summary
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| 1 | N-Oxidation | 4-Hydroxypyridine | m-CPBA (1.1 equiv.) | Dichloromethane | 0 → RT | 24 | >85% |
| 2 | α-Cyanation | 4-Hydroxypyridine N-Oxide | KCN (2 equiv.), DMCC (2 equiv.) | Acetonitrile | 80-100 | 4-7 | 60-70%* |
*Yield for Step 2 is an estimate based on analogous reactions reported in the literature[1][7]. Optimization may be required.
Conclusion
The synthesis of this compound is efficiently achieved through a robust two-step sequence starting from 4-hydroxypyridine. The strategy hinges on the N-oxidation of the pyridine ring to activate the C2 position, followed by a regioselective Reissert-Henze cyanation. This approach is grounded in well-understood reaction mechanisms and utilizes readily available reagents. Careful control of reaction conditions and adherence to stringent safety protocols, particularly when handling cyanide, are paramount for the successful and safe execution of this synthesis. The resulting product is a valuable intermediate, poised for further elaboration in drug discovery and development programs.
References
-
Huo, Z., Kosugi, T., & Yamamoto, Y. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56, 659-663. Available at: [Link]
-
ResearchGate. (n.d.). α‐Cyanation of substituted pyridine N‐oxides under optimized reaction condition. Retrieved from: [Link]
-
Huo, Z., Kosugi, T., & Yamamoto, Y. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Process for production of 2-hydroxy-4-substituted pyridines.
-
Klemm, L. H., & Muchiri, D. R. (1983). Chemistry of thienopyridines. XXIX. The reissert‐henze reaction as a route to simple c‐substituents alpha to the heteronitrogen atom. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Fife, W. K., & Scriven, E. (1984). Cyanation in the Pyridine Series: Synthetic Applications of the Reissert-Henze and Related Reactions. Heterocycles, 22. Available at: [Link]
-
Nishiwaki, N., et al. (n.d.). Functionalization of Pyridines via Reissert-Henze Reaction. J-STAGE. Available at: [Link]
-
Yamamoto, Y. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC. Available at: [Link]
-
Strieth-Kalthoff, F., et al. (n.d.). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. Europe PMC. Available at: [Link]
- Google Patents. (n.d.). Process for preparing 4-hydroxypyridines.
- Google Patents. (n.d.). Synthesis process of pyridine-N-oxide.
Sources
- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 5. Buy 4-Hydroxypyridine 1-oxide | 6890-62-6 [smolecule.com]
- 6. dl.ndl.go.jp [dl.ndl.go.jp]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of 4-Hydroxypicolinonitrile in Organic Solvents
Abstract
4-Hydroxypicolinonitrile, a pivotal heterocyclic building block in medicinal chemistry and materials science, possesses solubility characteristics that are fundamental to its reactivity, purification, and formulation. This technical guide offers an in-depth analysis of the solubility of this compound in a range of common organic solvents. We will explore the physicochemical properties governing its solubility, present quantitative data, and provide a validated experimental protocol for solubility determination. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound's behavior in solution to facilitate process optimization and innovation.
Introduction to this compound and its Solubility
This compound (4-HPN), with the chemical structure C₆H₄N₂O, is an aromatic compound featuring a pyridine ring substituted with both a hydroxyl (-OH) and a cyano (-CN) group.[1] This unique combination of functional groups imparts a distinct electronic and steric profile, making it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. The solubility of a compound is a critical physicochemical parameter that influences every stage of development, from synthesis and purification to formulation and bioavailability.[2][3] A thorough understanding of 4-HPN's solubility is, therefore, not merely academic but a practical necessity for optimizing reaction kinetics, designing efficient crystallization processes, and developing viable drug delivery systems.
Physicochemical Drivers of 4-HPN Solubility
The solubility of a solid in a liquid is governed by the thermodynamics of two competing processes: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions. For 4-HPN, the key molecular features influencing its solubility are:
-
Hydrogen Bonding: The presence of a hydroxyl group makes 4-HPN a hydrogen bond donor, while the nitrogen atoms in the pyridine ring and the cyano group act as hydrogen bond acceptors. This dual capability allows for strong intermolecular interactions within the crystal lattice, leading to a relatively high melting point and requiring significant energy to overcome. Solvents that can effectively compete for these hydrogen bonds (i.e., protic solvents like alcohols or highly polar aprotic solvents) are predicted to be better solvents.
-
Polarity: The cyano and hydroxyl groups, combined with the pyridine ring, create a significant molecular dipole moment. Consequently, 4-HPN is a polar molecule. Following the principle of "like dissolves like," polar solvents are expected to be more effective at solvating 4-HPN than nonpolar solvents.
-
Crystal Lattice Energy: The arrangement of 4-HPN molecules in the solid state determines the crystal lattice energy. The strong hydrogen bonding and π-π stacking interactions between the pyridine rings contribute to a stable crystal structure. A solvent must provide sufficient solvation energy to overcome this lattice energy for dissolution to occur.
Quantitative Solubility Data
The following table summarizes the expected qualitative solubility and provides estimated quantitative values based on the behavior of analogous structures. These values should be confirmed experimentally for specific applications.
Table 1: Estimated Solubility of this compound in Various Organic Solvents at Ambient Temperature (20-25°C)
| Solvent Class | Solvent Name | Predicted Solubility | Rationale for Prediction |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very High (>100 mg/mL) | Strong dipole moment and hydrogen bond acceptor, effectively solvates both polar groups. |
| N,N-Dimethylformamide (DMF) | High (50-100 mg/mL) | Similar to DMSO, a strong polar aprotic solvent capable of disrupting the crystal lattice. | |
| Acetone | Moderate (10-50 mg/mL) | A polar aprotic solvent, less effective than DMSO but capable of dissolving 4-HPN.[4] | |
| Acetonitrile | Low to Moderate (5-20 mg/mL) | Polar aprotic, but generally a weaker solvent for highly crystalline, hydrogen-bonded solids. | |
| Polar Protic | Methanol | Moderate (10-50 mg/mL) | Acts as both H-bond donor and acceptor, effectively interacting with the -OH and -CN groups.[5] |
| Ethanol | Moderate (10-40 mg/mL) | Similar to methanol, with slightly reduced solvating power due to increased alkyl chain length. | |
| Less Polar | Tetrahydrofuran (THF) | Low (1-10 mg/mL) | Moderate polarity and some H-bond accepting capability, but less effective than more polar solvents. |
| Dichloromethane (DCM) | Very Low (<1 mg/mL) | Insufficient polarity to overcome the strong intermolecular forces in the 4-HPN crystal. | |
| Nonpolar | Toluene | Insoluble (<0.1 mg/mL) | Lacks the polarity and hydrogen bonding ability to solvate the polar functional groups of 4-HPN. |
| Hexane | Insoluble (<0.1 mg/mL) | Van der Waals forces are insufficient to disrupt the crystal lattice of the polar solute. |
Note: These are estimated values. Actual solubility must be determined experimentally.
Experimental Determination of Solubility: A Validated Protocol
To ensure accuracy and reproducibility, the thermodynamic (equilibrium) solubility of 4-HPN should be determined using a validated method such as the isothermal shake-flask method.[7][8] This approach ensures that the system has reached equilibrium between the dissolved solute and the excess solid, providing a true measure of solubility.[2]
Principle
A surplus of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9]
Step-by-Step Methodology
-
Preparation: Add an excess amount of crystalline 4-HPN (e.g., 20-50 mg) to a known volume of the selected solvent (e.g., 2-5 mL) in a sealed glass vial. The excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Place the vials in an orbital shaker or on a magnetic stir plate within a temperature-controlled incubator (e.g., 25°C ± 0.5°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Expert Insight: A time-point study (e.g., sampling at 24, 48, and 72 hours) should be conducted initially to determine the time required to reach a plateau in concentration, thereby validating the equilibration period.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.[2]
-
Trustworthiness Check: This filtration step is critical. Any particulate matter in the analyzed sample will artificially inflate the measured solubility.
-
-
Quantification:
-
Prepare a stock solution of 4-HPN of known concentration in a suitable solvent (e.g., DMSO or methanol).
-
Generate a calibration curve by preparing a series of dilutions from the stock solution.
-
Dilute the filtered supernatant from step 3 with the mobile phase to fall within the linear range of the calibration curve.
-
Analyze the standards and the diluted sample by a validated HPLC-UV method. The wavelength for detection should be set at the λmax of 4-HPN for maximum sensitivity.
-
-
Calculation: Determine the concentration of 4-HPN in the diluted sample by interpolating its peak area from the calibration curve. Calculate the original solubility in the solvent by accounting for the dilution factor. Express the final result in mg/mL or mol/L.
-
Solid Phase Analysis (Self-Validation): After the experiment, recover the remaining solid from the vial, dry it, and analyze it using a technique like X-ray Powder Diffraction (XRPD).
-
Authoritative Grounding: This step confirms that the solid phase in equilibrium with the solution has not changed its crystalline form (polymorph) or transformed into a solvate during the experiment, which would alter the measured solubility.[2]
-
Visualization of Experimental Workflow
Caption: Hansen Solubility Parameter (HSP) "Like Dissolves Like" Concept.
Estimating the HSP for 4-HPN can be done using group contribution methods, providing a rapid screening tool to select promising solvents for experimental validation, thereby saving significant time and resources. [10][11]
Conclusion
The solubility of this compound is a complex interplay of its inherent polarity, hydrogen bonding capabilities, and the properties of the selected organic solvent. Polar solvents, particularly aprotic ones like DMSO and protic ones like methanol, are predicted to be the most effective due to their ability to disrupt the strong intermolecular forces within the 4-HPN crystal lattice. For precise and reliable data, the isothermal shake-flask method, coupled with HPLC quantification and solid-phase validation, stands as the gold standard. The integration of theoretical models like Hansen Solubility Parameters can further enhance solvent selection efficiency. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently handle and optimize processes involving this compound.
References
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Vertex AI Search.
- solubility experimental methods.pptx. Slideshare.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). Vertex AI Search.
- 4-Cyanophenol. ChemBK.
- 4-Cyanophenol CAS#: 767-00-0. ChemicalBook.
- 4-Cyanophenol 767-00-0 wiki. Guidechem.
- Hansen Solubility Parameters. hansen-solubility.com.
- Hansen solubility parameter. Wikipedia.
- 475057-86-4|this compound|BLD Pharm. bldpharm.com.
- Pencil and Paper Estimation of Hansen Solubility Parameters. PMC.
- Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. (2023). MDPI.
Sources
- 1. 475057-86-4|this compound|BLD Pharm [bldpharm.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. rheolution.com [rheolution.com]
- 4. chembk.com [chembk.com]
- 5. 4-Cyanophenol CAS#: 767-00-0 [m.chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. pharmatutor.org [pharmatutor.org]
- 9. solubility experimental methods.pptx [slideshare.net]
- 10. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals [mdpi.com]
Spectroscopic Signature of 4-Hydroxypicolinonitrile: A Multi-Technique Guide for Structural Elucidation
This technical guide provides an in-depth analysis of the predicted spectroscopic characteristics of 4-Hydroxypicolinonitrile (4-hydroxy-2-pyridinecarbonitrile). Designed for researchers, chemists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with data from analogous structures to build a reliable predictive model for the compound's signature in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. As direct experimental data for this specific molecule is not widely published, this guide serves as an expert-level predictive reference for its identification and characterization.
Introduction to this compound
This compound is a substituted pyridine derivative featuring both a hydroxyl (-OH) and a nitrile (-C≡N) group. This unique combination of functional groups makes it a molecule of interest in medicinal chemistry and materials science. The precise characterization of such molecules is paramount, and a multi-technique spectroscopic approach is the cornerstone of structural confirmation. By combining ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, we can assemble a complete and self-validating picture of the molecule's atomic connectivity and chemical environment.
The following sections detail the predicted spectroscopic data, explain the chemical reasoning behind these predictions, provide standardized experimental protocols for data acquisition, and present the information in a clear, accessible format.
Caption: Molecular Structure of this compound with Atom Numbering.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is predicted to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, plus a broader signal for the hydroxyl proton. The electron-donating hydroxyl group (-OH) will shield adjacent protons (increase electron density), causing upfield shifts, while the electron-withdrawing nitrile group (-C≡N) will deshield nearby protons, causing downfield shifts.
Predicted ¹H NMR Data (in DMSO-d₆, 500 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H6 | ~8.3 - 8.5 | Doublet (d) | ~5.0 | Located ortho to the ring nitrogen and meta to the -OH group. Deshielded by the nitrogen's inductive effect. |
| H5 | ~6.9 - 7.1 | Doublet of doublets (dd) | J(H5-H6) ≈ 5.0, J(H5-H3) ≈ 2.0 | Positioned ortho to the electron-donating -OH group, resulting in significant shielding (upfield shift). |
| H3 | ~6.7 - 6.9 | Doublet (d) | ~2.0 | Located meta to the -OH group and ortho to the -CN group. Experiences moderate shielding. |
| 4-OH | ~10.0 - 12.0 | Broad singlet (br s) | - | The acidic proton of the hydroxyl group, typically broad and significantly downfield. Exchangeable with D₂O. |
Experimental Protocol: ¹H NMR Spectroscopy
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to display six signals, one for each unique carbon atom. The chemical shifts are heavily influenced by the substituents. The carbon atom attached to the hydroxyl group (C4) will be significantly deshielded, while the nitrile carbon (C≡N) will appear in the characteristic region for this functional group. The influence of substituents on the chemical shifts of pyridine rings is a well-studied phenomenon that allows for reliable predictions.[1][2]
Predicted ¹³C NMR Data (in DMSO-d₆, 125 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C2 | ~135 - 140 | Attached to the electron-withdrawing nitrile group, causing a downfield shift. |
| C3 | ~110 - 115 | Shielded by the ortho -OH group. |
| C4 | ~160 - 165 | Attached to the electronegative oxygen atom, resulting in a strong downfield shift. |
| C5 | ~112 - 117 | Shielded by the para -OH group. |
| C6 | ~150 - 155 | Deshielded due to its position ortho to the ring nitrogen. |
| -C≡N | ~115 - 120 | Characteristic chemical shift for a nitrile carbon. |
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol follows the same sample preparation steps as ¹H NMR. The acquisition differs mainly in the pulse program used.
-
Sample Preparation: Dissolve 20-50 mg of the compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Use a standard proton-decoupled pulse program (e.g., zgpg30). A greater number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the data similarly to ¹H NMR, referencing the spectrum to the DMSO-d₆ solvent peak (δ 39.52 ppm).
Infrared (IR) Spectroscopy
The IR spectrum provides critical information about the functional groups present in the molecule. The key diagnostic peaks for this compound will be the sharp, intense C≡N stretch and the broad O-H stretch. Vibrations from the pyridine ring will also be present.[3][4]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| 3200 - 3500 | Broad, Strong | O-H stretch (hydrogen-bonded) |
| ~3100 | Medium | Aromatic C-H stretch |
| 2220 - 2240 | Strong, Sharp | C≡N stretch (nitrile) |
| 1600 - 1620 | Strong | C=C and C=N aromatic ring stretching |
| 1450 - 1550 | Medium-Strong | C=C and C=N aromatic ring stretching |
| ~1300 | Medium | C-O stretch and in-plane O-H bend |
| 800 - 850 | Strong | C-H out-of-plane bending |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
-
Preparation: Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the empty sample holder should be acquired first.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. For this compound (C₆H₄N₂O), the calculated exact mass is 120.0324 Da. In Electron Ionization (EI), a common technique, a distinct molecular ion peak (M⁺•) at m/z 120 is expected. The fragmentation is dictated by the stability of the aromatic ring and the nature of the substituents.[5][6]
Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment | Rationale for Loss |
|---|---|---|
| 120 | [C₆H₄N₂O]⁺• | Molecular Ion (M⁺•) |
| 93 | [C₅H₅N₂]⁺ | Loss of a carbonyl group (-CO) |
| 92 | [C₅H₄N]⁺• | Loss of hydrogen cyanide (-HCN) |
| 66 | [C₄H₄N]⁺ | Loss of CO from the m/z 93 fragment |
| 65 | [C₄H₃N]⁺• | Loss of HCN from the m/z 92 fragment |
Proposed Fragmentation Pathway
Caption: Predicted EI fragmentation pathway for this compound.
Experimental Protocol: GC-MS with Electron Ionization (EI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.
-
Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC) inlet. The GC will separate the sample from the solvent and any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.
Conclusion
The synergistic application of NMR, IR, and Mass Spectrometry provides a robust framework for the structural confirmation of this compound. The predicted ¹H and ¹³C NMR spectra reveal the specific electronic environment of each proton and carbon. IR spectroscopy confirms the presence of key hydroxyl and nitrile functional groups. Finally, mass spectrometry establishes the molecular weight and provides a fragmentation fingerprint that corroborates the proposed structure. This guide offers a comprehensive, predictive dataset that serves as a valuable reference for the synthesis and analysis of this and related compounds.
References
-
Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. Available at: [Link]
-
Retcofsky, H. L., & Friedel, R. A. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8). Available at: [Link]
-
Sci-Hub. (n.d.). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Retrieved from: [Link]
-
Janin, Y. L. (2007). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. SPIE Digital Library. Available at: [Link]
-
Perez, J., & Brodbelt, J. S. (2011). Differentiation of isomeric hydroxypyridine N-oxides using metal complexation and electrospray ionization mass spectrometry. PubMed, 22(3), 441-8. Available at: [Link]
-
Katritzky, A. R., & Jones, R. A. (1960). Infrared Spectral-Structural Correlations of Some Substituted Pyridines. Journal of the Chemical Society, 2942. Available at: [Link]
-
Singh, P., & Srivastava, S. (2004). Studies of Nuclear Magnetic Resonance Spectra of Positive Halogen Salts of Pyridine and Substituted Pyridines. Asian Journal of Chemistry, 16(2), 703-708. Available at: [Link]
-
Sadlej-Sosnowska, N. (2007). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI, 12(9), 2167-2176. Available at: [Link]
-
Perez, J., & Brodbelt, J. S. (2011). Differentiation of Isomeric Hydroxypyridine N-Oxides Using Metal Complexation and Electrospray Ionization Mass Spectrometry. ResearchGate. Available at: [Link]
-
Perez, J., & Brodbelt, J. S. (2011). Differentiation of Isomeric Hydroxypyridine N-Oxides Using Metal Complexation and Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Andersen, F. A., et al. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry. Available at: [Link]
-
Singh, D. N., & Singh, N. K. (2015). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Journal of Indian Research, 3(2), 89-93. Available at: [Link]
-
Andersen, F. A., et al. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing. Available at: [Link]
-
Singh, P. D. (1970). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 24, 253-255. Available at: [Link]
-
Quirk, E., et al. (2014). Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivitization GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 91, 13-18. Available at: [Link]
-
Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(2), 240-247. Available at: [Link]
-
MassBank. (2008). 3-Pyridone. Retrieved from: [Link]
-
CASPRE. (n.d.). 13C NMR Predictor. Retrieved from: [Link]
-
Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Available at: [Link]
-
Li, H., et al. (2019). 13C NMR chemical shift prediction of diverse chemical compounds. PubMed. Available at: [Link]
-
Yadav, R. A., & Singh, I. S. (1985). Molecular polarizability and vibrational spectra of 2,6-dihydroxypyridine hydrochloride. ResearchGate. Available at: [Link]
-
Siniscalchi, T. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. Available at: [Link]
-
Reva, I., & Lapinski, L. (2020). Fragments of the infrared spectra of (a) N-hydroxypyridine-2(1H)-thione... ResearchGate. Available at: [Link]
-
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from: [Link]
-
Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from: [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from: [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from: [Link]
-
Abraham, R. J. (2006). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Available at: [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from: [Link]
-
Husser, T., & Schmid, R. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In MATLAB. IntechOpen. Available at: [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from: [Link]
-
Gkelis, S., et al. (2020). Fragmentation mass spectra dataset of linear cyanopeptides - microginins. PMC. Available at: [Link]
-
Gkelis, S., et al. (2020). Fragmentation mass spectra dataset of linear cyanopeptides - microginins. ResearchGate. Available at: [Link]
Sources
An In-depth Technical Guide to 4-Hydroxypicolinonitrile: Synthesis, Properties, and Applications
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold holds a privileged position. Its versatile nature allows for a myriad of substitutions, leading to a vast chemical space with diverse biological activities. Among the numerous pyridine derivatives, 4-Hydroxypicolinonitrile, and its tautomeric form, 4-oxo-1,4-dihydropyridine-2-carbonitrile, has emerged as a significant building block. This guide provides a comprehensive overview of its discovery, history, chemical properties, synthesis, and applications, with the aim of equipping researchers and drug development professionals with a thorough understanding of this important molecule.
Discovery and Historical Context
While a definitive "discovery" paper for this compound remains elusive in early chemical literature, its history is intertwined with the broader development of pyridine chemistry, which dates back to the 19th century. The synthesis of functionalized pyridines has been a subject of intense investigation due to their presence in numerous natural products and their wide-ranging applications in pharmaceuticals and agrochemicals.
The emergence of this compound as a distinct chemical entity for research and development is a more recent phenomenon, likely spurred by the increasing demand for novel heterocyclic scaffolds in drug discovery programs. Its formal identification in chemical databases is under the CAS number 475057-86-4 , corresponding to its more stable tautomeric form, 4-oxo-1,4-dihydropyridine-2-carbonitrile [1]. The systematic exploration of picolinonitrile derivatives, particularly those with hydroxyl substitutions, has gained momentum in recent decades, with numerous synthetic methodologies being developed to access this class of compounds. A notable example is the work on 3-hydroxy-4-substituted picolinonitriles, which highlights the contemporary interest in this structural motif[2][3][4].
Physicochemical Properties and Structural Analysis
This compound is a solid compound with a molecular weight of 120.11 g/mol [1]. Its chemical structure is characterized by a pyridine ring substituted with a hydroxyl group at the 4-position and a nitrile group at the 2-position.
Tautomerism
A key feature of this compound is its existence in a tautomeric equilibrium with 4-oxo-1,4-dihydropyridine-2-carbonitrile. In solution, the keto (4-pyridone) form is generally favored over the enol (4-hydroxypyridine) form[5][6]. This tautomerism is a critical consideration in its reactivity and biological interactions. Theoretical studies on related 4-hydroxypyridine systems suggest that the keto tautomer is energetically more stable[6][7].
Caption: Tautomeric equilibrium of this compound.
Spectroscopic Data (Predicted and Inferred from Analogs)
Table 1: Predicted and Inferred Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR | Aromatic protons on the pyridine ring are expected in the range of δ 7.0-8.5 ppm. The chemical shifts will be influenced by the electronic effects of the hydroxyl and nitrile groups. |
| ¹³C NMR | The carbon of the nitrile group (C≡N) would appear around 115-120 ppm. Carbons in the pyridine ring will resonate in the aromatic region (120-160 ppm). The carbonyl carbon in the keto tautomer will be significantly downfield. |
| Infrared (IR) | A strong, sharp absorption for the nitrile group (C≡N) is expected around 2220-2260 cm⁻¹. The keto form would show a strong carbonyl (C=O) stretch around 1650 cm⁻¹. The enol form would exhibit a broad O-H stretch. |
| Mass Spectrometry (MS) | The molecular ion peak [M]+ would be observed at m/z 120. Fragmentation patterns would likely involve the loss of HCN and CO. |
Synthesis of this compound
The synthesis of 4-hydroxypyridine derivatives has been approached through various routes. While a specific, optimized protocol for the parent this compound is not extensively documented, methods for analogous structures provide a solid foundation for its preparation.
General Synthetic Strategies
Modern synthetic approaches to hydroxypicolinonitrile scaffolds often involve multi-step sequences starting from readily available precursors. A contemporary and versatile method involves the cyclization of functionalized precursors. For instance, a unique synthetic approach to 3-hydroxy-4-substituted picolinonitriles is achieved via gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N–O bond cleavage of the resulting isoxazolopyridines under mild conditions[3][4]. This methodology can be adapted for the synthesis of various substituted hydroxypicolinonitriles.
Caption: General workflow for the synthesis of substituted hydroxypicolinonitriles.
Step-by-Step Experimental Protocol (Adapted from Analogs)
The following is a generalized, stepwise protocol for the synthesis of a 4-substituted 3-hydroxypicolinonitrile, adapted from the literature, which can serve as a starting point for the synthesis of the unsubstituted target compound[3][4].
Step 1: Synthesis of the Isoxazolopyridine Intermediate
-
To a mixture of a gold(I) catalyst (e.g., JohnPhosAuCl, 0.05 equiv) and a silver salt cocatalyst (e.g., AgSbF₆, 0.05 equiv) in a sealed vial under an argon atmosphere, add a suitable solvent (e.g., 1,2-dichloroethane).
-
Add a solution of the starting 4-propargylaminoisoxazole in the same solvent.
-
Stir the resulting mixture at an elevated temperature (e.g., 60 °C) for a specified time (e.g., 3 hours) until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture containing the isoxazolopyridine intermediate can be used directly in the next step or purified by column chromatography.
Step 2: N-O Bond Cleavage to Yield the Hydroxypicolinonitrile
-
To the solution of the isoxazolopyridine intermediate from the previous step, add a suitable solvent (e.g., dry methanol) and a base (e.g., potassium carbonate, 1.5 equiv).
-
Stir the mixture at an elevated temperature (e.g., 60 °C) for a short duration (e.g., 30 minutes).
-
Quench the reaction by the addition of an aqueous acid solution (e.g., 1 M HCl).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to afford the crude 4-substituted 3-hydroxypicolinonitrile.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Table 2: Reaction Parameters for the Synthesis of 4-Substituted 3-Hydroxypicolinonitriles
| Parameter | Step 1: Cyclization | Step 2: N-O Cleavage |
| Catalyst | Gold(I) complex (e.g., JohnPhosAuCl) | - |
| Cocatalyst | Silver salt (e.g., AgSbF₆) | - |
| Base | - | Potassium Carbonate (K₂CO₃) |
| Solvent | 1,2-Dichloroethane | Methanol |
| Temperature | 60 °C | 60 °C |
| Reaction Time | ~3 hours | ~30 minutes |
| Yields (for analogs) | - | Generally high (up to 95%)[3][4] |
Applications in Drug Discovery and Medicinal Chemistry
The 4-hydroxypyridine and cyanopyridine moieties are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. While specific applications of the unsubstituted this compound are not extensively reported, its derivatives are of significant interest in the development of novel therapeutics.
Scaffold for Bioactive Molecules
The functional groups of this compound offer multiple points for chemical modification, making it a versatile scaffold for the synthesis of compound libraries.
-
The Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted to a tetrazole, providing access to a wide range of functionalities.
-
The Hydroxyl Group: Can be alkylated or acylated to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.
-
The Pyridine Ring: Can undergo various electrophilic and nucleophilic substitution reactions to introduce additional diversity.
Caption: Potential sites for chemical modification on the this compound scaffold.
Potential Therapeutic Areas
Derivatives of 2-oxo-1,2-dihydropyridine-3-carbonitrile have shown promise in several therapeutic areas, including:
-
p38α MAP Kinase Inhibition: Certain 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been identified as potent inhibitors of p38α MAP kinase, a key enzyme in inflammatory signaling pathways[8].
-
Anticancer Activity: Substituted pyridine candidates derived from 4-(aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile have demonstrated antiproliferative activity against cancer cell lines[9].
-
General Pharmaceutical Development: The structural motif is considered a valuable scaffold for the development of new drugs targeting a variety of diseases[10].
Conclusion and Future Outlook
This compound, in its predominant tautomeric form 4-oxo-1,4-dihydropyridine-2-carbonitrile, represents a versatile and valuable building block for medicinal chemistry and drug discovery. While its early history is not well-defined, recent synthetic advancements have made this and related scaffolds more accessible for research. The presence of multiple functional groups allows for extensive chemical derivatization, enabling the exploration of a vast chemical space for the identification of novel bioactive compounds.
Future research in this area will likely focus on the development of more efficient and scalable synthetic routes to the parent compound and its derivatives. Furthermore, the exploration of its utility in the synthesis of targeted therapies for a range of diseases, from inflammatory disorders to cancer, is expected to continue to grow. This in-depth guide serves as a foundational resource to stimulate and support these future endeavors.
References
- US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google P
-
Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - NIH. [Link]
-
Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence | ACS Omega. [Link]
-
Cyanopyridine: Common isomorphs, applications, side effects and safety - Chempanda. [Link]
-
Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone - ResearchGate. [Link]
- TWI682923B - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google P
-
4-Pyridone - Wikipedia. [Link]
- CN101602719B - Synthesis method of 4-cyanopyridine - Google P
-
Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon | ACS Omega. [Link]
-
One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed. [Link]
-
Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem - NIH. [Link]
-
Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed. [Link]
-
Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study - Schlegel Group - Wayne State University. [Link]
-
Tautomeric forms of 4-hydroxy quinoline. | Download Scientific Diagram - ResearchGate. [Link]
Sources
- 1. 4-oxo-1,4-dihydropyridine-2-carbonitrile | CymitQuimica [cymitquimica.com]
- 2. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 3. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 6. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 7. researchgate.net [researchgate.net]
- 8. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buy 4-Hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile | 5657-64-7 [smolecule.com]
The Emerging Therapeutic Potential of 4-Hydroxypicolinonitrile Derivatives: A Technical Guide for Drug Discovery Professionals
Preamble: Unveiling the Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone of countless therapeutic agents. Its unique electronic properties and ability to engage in a multitude of intermolecular interactions have cemented its status as a "privileged scaffold." Within this vast chemical space, derivatives of 4-hydroxypicolinonitrile are emerging as a class of compounds with significant, yet largely untapped, therapeutic potential. The strategic placement of a hydroxyl group and a cyano group on the pyridine core creates a molecule ripe for functionalization and poised for interaction with a diverse array of biological targets. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, potential biological activities, and methodologies for evaluating this compound derivatives. While direct biological data on this specific subclass is still maturing, this document will synthesize existing knowledge on structurally related compounds to illuminate the most promising avenues for future research and development.
The Synthetic Versatility of the this compound Core
The exploration of any chemical scaffold's therapeutic potential begins with accessible and versatile synthetic routes. The this compound core, a 2,3,4-trisubstituted pyridine, is a valuable synthetic intermediate. The cyano group is a particularly useful handle, offering a gateway to a variety of functional groups such as amines, amides, carboxylic acids, and esters with just a single synthetic step.[1] This versatility allows for the creation of diverse chemical libraries, a crucial step in any drug discovery program.
A notable synthetic approach involves a gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles, followed by N-O bond cleavage to yield 3-hydroxy-4-substituted picolinonitriles.[1] This method is advantageous due to its mild reaction conditions.
Experimental Protocol: One-Pot Synthesis of 4-Substituted 3-Hydroxypicolinonitriles
This protocol is adapted from a published procedure and provides a general framework for the synthesis of 4-substituted 3-hydroxypicolinonitrile derivatives.[1]
Materials:
-
JohnPhos AuCl
-
AgSbF6
-
N-phenylbenzaldimine
-
4-propargylaminoisoxazole derivative
-
1,2-dichloroethane (anhydrous)
-
Methanol (dry)
-
Potassium carbonate (K2CO3)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (AcOEt)
-
Magnesium sulfate (MgSO4)
-
Argon gas supply
-
Sealed reaction vial
Procedure:
-
To a sealed vial under an argon atmosphere, add JohnPhos AuCl (0.05 equivalents) and AgSbF6 (0.05 equivalents).
-
Add a solution of N-phenylbenzaldimine (1.0 equivalent) in 1,2-dichloroethane.
-
Add a solution of the desired 4-propargylaminoisoxazole (1.0 equivalent) in 1,2-dichloroethane.
-
Stir the resulting mixture at 60°C for 3 hours.
-
To the mixture, add dry methanol and potassium carbonate (1.5 equivalents).
-
Continue stirring at 60°C for 30 minutes.
-
Quench the reaction by adding 1 M aq HCl.
-
Extract the mixture with ethyl acetate.
-
Dry the combined organic layers over MgSO4 and filter.
-
Remove the solvent in vacuo to yield the 4-substituted 3-hydroxypicolinonitrile product.
Diagram of Synthetic Workflow:
Caption: One-pot synthesis of 4-substituted 3-hydroxypicolinonitriles.
Potential Biological Activities: An Evidence-Informed Perspective
While dedicated studies on the biological activities of this compound derivatives are emerging, a strong case for their therapeutic potential can be built upon the well-documented activities of structurally analogous compounds. The pyridine nucleus is a common feature in a vast number of FDA-approved drugs, and its derivatives have shown a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.
Anticancer Activity
The pyridine scaffold is a frequent component of anticancer agents.[2] Derivatives of structurally similar 4-hydroxyquinolines and pyrimidines have demonstrated significant cytotoxic activity against various cancer cell lines.
For instance, certain 4-hydroxyquinoline derivatives have shown cytotoxicity against doxorubicin-sensitive and -resistant colon adenocarcinoma cell lines, with some compounds exhibiting IC50 values in the low micromolar range. Similarly, novel pyrimidine-5-carbonitrile derivatives have been identified as potent EGFR inhibitors with significant anticancer and apoptotic activities. One such compound displayed IC50 values of 3.56 µM, 5.85 µM, and 7.68 µM against HepG2, A549, and MCF-7 cell lines, respectively.
The presence of the cyano group in the this compound scaffold is particularly noteworthy. Acrylonitrile derivatives have been investigated as tubulin inhibitors, a validated target in cancer therapy. One such derivative demonstrated potent inhibitory activity against HCT116 and BEL-7402 cancer cell lines with IC50 values of 5.9 nM and 7.8 nM, respectively.
Table 1: Anticancer Activity of Structurally Related Compounds
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Hydroxyquinoline derivative | Colo 320 (resistant) | 4.58 | |
| 4-Hydroxyquinoline derivative | Colo 205 (sensitive) | 2.34 | |
| Pyrimidine-5-carbonitrile | HepG2 | 3.56 | |
| Pyrimidine-5-carbonitrile | A549 | 5.85 | |
| Pyrimidine-5-carbonitrile | MCF-7 | 7.68 | |
| 2-Phenylacrylonitrile derivative | HCT116 | 0.0059 | |
| 2-Phenylacrylonitrile derivative | BEL-7402 | 0.0078 |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxic activity of this compound derivatives against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound derivative in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Pyridine and pyrimidine derivatives are well-represented among anti-inflammatory drugs. For example, some 3-hydroxy pyridine-4-one derivatives have shown significant anti-inflammatory activity in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice.[3] One proposed mechanism for this activity is the chelation of iron, as key inflammatory enzymes like cyclooxygenase and lipoxygenase are heme-dependent.[3]
Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This protocol outlines a standard in vivo method to assess the anti-inflammatory potential of this compound derivatives.[3]
Materials:
-
Wistar rats
-
This compound derivative
-
Carrageenan solution (1% in saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 1% Tween 80 in saline)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the this compound derivative (e.g., 10, 20 mg/kg, intraperitoneally) 30 minutes before carrageenan injection. Administer the vehicle to the control group and indomethacin (10 mg/kg) to the positive control group.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) thereafter.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Pyridine derivatives have a long history in this area. Hydroxypyridone derivatives have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, with some compounds showing significant activity against Staphylococcus aureus and Bacillus subtilis.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes a standard method for determining the minimum inhibitory concentration (MIC) of this compound derivatives against various microorganisms.
Materials:
-
Bacterial or fungal strains of interest (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
This compound derivative stock solution (in DMSO)
-
Standard antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
Procedure:
-
Prepare serial twofold dilutions of the this compound derivative in the appropriate broth in a 96-well plate.
-
Add the microbial inoculum to each well.
-
Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mechanism of Action: Targeting Key Cellular Pathways
Understanding the mechanism of action is paramount in drug development. Based on the activities of related compounds, this compound derivatives could potentially exert their effects through various mechanisms, most notably through enzyme inhibition.
Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyridine scaffold is a common feature in many kinase inhibitors. For instance, picolinamide derivatives have been developed as potent VEGFR-2 kinase inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[1] Furthermore, 4-anilino-7-pyridyl-3-quinolinecarbonitriles have been identified as Src kinase inhibitors.[4] Given these precedents, it is highly plausible that appropriately substituted this compound derivatives could function as inhibitors of various kinases.
Diagram of a Generic Kinase Inhibition Pathway:
Caption: Inhibition of a protein kinase by a this compound derivative.
Metalloenzyme Inhibition
The 3-hydroxy-4-pyridone scaffold, structurally similar to this compound, is known for its metal-chelating properties. This has been exploited in the design of inhibitors for metalloenzymes. For example, derivatives of 3-hydroxy-4-pyridones have been identified as inhibitors of catechol-O-methyltransferase (COMT), a metalloenzyme involved in the metabolism of catecholamines.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The synthetic accessibility and the diverse biological activities of structurally related compounds strongly suggest that derivatives of this compound warrant thorough investigation.
Key areas for future research include:
-
Systematic Synthesis and Screening: The synthesis of focused libraries of this compound derivatives with diverse substitutions is crucial. These libraries should then be screened against a broad panel of biological targets, including cancer cell lines, microbial strains, and key enzymes.
-
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies will be essential to identify the key structural features that govern the potency and selectivity of these derivatives for their respective biological targets.
-
Mechanism of Action Studies: Once lead compounds are identified, in-depth mechanistic studies, including the identification of specific molecular targets and the elucidation of relevant signaling pathways, will be necessary.
-
In Vivo Efficacy and Safety Profiling: Promising candidates should be advanced to in vivo models to evaluate their efficacy and safety profiles.
References
-
Morita, T., Fukuhara, S., Fuse, S., & Nakamura, H. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega, 3(12), 18005–18014. [Link]
-
El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2016). Synthesis and Anticancer Activity of Novel Picolinamide Derivatives. Medicinal Chemistry Research, 25(4), 675-687. [Link]
-
Szucs, E., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(21), 5026. [Link]
-
Abdel-Wahab, B. F., et al. (2024). Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. Pharmaceuticals, 17(2), 229. [Link]
-
Lee, J. H., et al. (2014). In vitro and in vivo anti-inflammatory effects of a novel 4,6-bis ((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione. Chemical Research in Toxicology, 27(2), 246-254. [Link]
-
Wang, Y., et al. (2020). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Molecules, 25(18), 4243. [Link]
-
Wang, L., et al. (2021). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. International Journal of Molecular Sciences, 22(16), 8758. [Link]
-
de Oliveira, M. G. B., et al. (2025). 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study. International Journal of Molecular Sciences, 26(6), 2788. [Link]
-
Li, Y., et al. (2022). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 27(19), 6529. [Link]
-
Sgourou, A., et al. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 27(15), 4983. [Link]
-
El-Gohary, N. S. M., & Shaaban, M. I. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 11(42), 26035-26053. [Link]
-
Husain, A., Alam, M. M., Shaharyar, M., & Lal, S. (2010). Antimicrobial Activities of Some Synthetic Butenolides and Their Pyrrolone Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(1), 54-61. [Link]
-
Avram, S., et al. (2022). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 27(19), 6598. [Link]
-
Gabor, A., et al. (2022). Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids. Molecules, 27(19), 6439. [Link]
-
Asghari, A., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Advanced Biomedical Research, 3, 143. [Link]
-
El-Damasy, A. K., et al. (2021). Synthesis of 4-Hydroxy-2-pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities. ChemistrySelect, 6(7), 1430-1439. [Link]
-
El-Sayed, M. A. A., et al. (2019). Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. Bioorganic Chemistry, 86, 483-497. [Link]
-
de Oliveira, M. G. B., et al. (2025). 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study. International Journal of Molecular Sciences, 26(6), 2788. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Molecules, 17(8), 9182-9195. [Link]
-
de Oliveira, M. G. B., et al. (2025). 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study. International Journal of Molecular Sciences, 26(6), 2788. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Molecules, 17(8), 9182-9195. [Link]
-
Zhang, N., et al. (2009). 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(17), 5071-5074. [Link]
-
Li, Y., et al. (2024). Identification of PLK1-PBD Inhibitors from the Library of Marine Natural Products: 3D QSAR Pharmacophore, ADMET, Scaffold Hopping, Molecular Docking, and Molecular Dynamics Study. Molecules, 29(4), 834. [Link]
-
Kim, H. J., et al. (2024). SAR of quinoline derivatives with important interactions with PIM-1 kinase. Scientific Reports, 14(1), 1-13. [Link]
-
Hernandez-Vazquez, E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10831. [Link]
-
Li, Y., et al. (2023). Design, Synthesis, and Antimicrobial Activity of Quindoline Derivatives Inspired by the Cryptolepine Alkaloid. Journal of Agricultural and Food Chemistry, 71(4), 1896-1906. [Link]
-
Balupuri, A., Balasubramanian, P. K., & Cho, S. J. (2015). Molecular modeling study on Mer kinase inhibitors using 3D-QSAR and docking approaches. Medicinal Chemistry Research, 24(11), 3849-3861. [Link]
-
Kumar, A., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. [Link]
-
Kumar, R., et al. (2020). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Oriental Journal of Chemistry, 36(4), 746-753. [Link]
Sources
- 1. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 4-Hydroxypicolinonitrile
Introduction
4-Hydroxypicolinonitrile, a substituted pyridine derivative, is a molecule of significant interest in medicinal chemistry and drug development. Its unique structural features, comprising a pyridine ring, a hydroxyl group, and a nitrile group, make it a versatile building block for the synthesis of novel therapeutic agents. As with any compound intended for pharmaceutical applications, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive technical overview of the methodologies used to assess the thermal stability and degradation profile of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the established analytical workflows and theoretical considerations for its characterization, drawing parallels with related pyridine derivatives. This guide is intended for researchers, scientists, and drug development professionals to establish a robust understanding of the stability of this compound.
Physicochemical Properties and Predicted Stability
This compound exists in tautomeric equilibrium with its pyridone form. The stability of the molecule is influenced by the interplay of the electron-withdrawing nitrile group and the electron-donating hydroxyl group on the pyridine ring. The presence of the hydroxyl group may make the molecule susceptible to oxidation, while the nitrile group can be prone to hydrolysis under certain conditions. The thermal stability of related pyridine derivatives suggests that decomposition is likely to occur at elevated temperatures, with the specific onset temperature being a key parameter to determine.
Thermal Stability Analysis
The thermal stability of a compound is a critical parameter that dictates its suitability for various manufacturing processes, storage conditions, and formulation strategies. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique provides information on decomposition temperatures, the presence of residual solvents or water, and the overall thermal stability of the material.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine thermal transitions such as melting point, glass transition temperature, and enthalpy of fusion, which are crucial for characterizing the physical state and purity of the compound.
| Parameter | Description | Predicted Value Range for this compound |
| Melting Point (Tm) | The temperature at which the solid phase transitions to a liquid phase. | 150-200 °C |
| Decomposition Onset (Td) | The temperature at which the compound begins to lose mass due to decomposition. | > 200 °C |
| Enthalpy of Fusion (ΔHf) | The amount of energy required to melt the solid. | To be determined experimentally |
| Heat Capacity (Cp) | The amount of heat required to raise the temperature of the substance by one degree. | To be determined experimentally |
Degradation Profile and Pathway Elucidation
Understanding the degradation pathways of this compound is essential for identifying potential impurities that may arise during manufacturing or storage. Forced degradation studies are performed to accelerate the degradation process and identify the likely degradation products.[1]
Forced Degradation Studies
Forced degradation studies involve subjecting the compound to various stress conditions more severe than accelerated stability testing.[1] These conditions typically include:
-
Acidic and Basic Hydrolysis: The nitrile and amide functionalities in related molecules are susceptible to hydrolysis.[2]
-
Oxidation: The pyridine ring and hydroxyl group can be targets for oxidative degradation.
-
Thermal Stress: High temperatures can induce decomposition through various radical or rearrangement pathways.
-
Photolytic Stress: Exposure to UV or visible light can lead to photolytic degradation.
Hypothesized Degradation Pathway
Based on the degradation of related pyridine derivatives, the thermal decomposition of this compound may proceed through several pathways.[3][4][5] One plausible pathway involves the initial loss of small molecules like hydrogen cyanide, followed by the fragmentation of the pyridine ring. The presence of the hydroxyl group could also lead to the formation of quinone-like structures.
Caption: A simplified diagram of a possible thermal degradation pathway.
Experimental Protocols
Thermogravimetric Analysis (TGA) Workflow
This protocol outlines the steps for determining the thermal stability of this compound using TGA.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Set the heating rate to 10 °C/min.
-
Establish an inert atmosphere using a nitrogen purge at a flow rate of 50 mL/min.
-
-
Data Acquisition: Heat the sample from ambient temperature to 600 °C and record the mass loss as a function of temperature.
-
Data Analysis: Determine the onset of decomposition (Td) from the TGA curve.
Caption: A flowchart of the TGA experimental workflow.
Differential Scanning Calorimetry (DSC) Protocol
This protocol describes the determination of the melting point and enthalpy of fusion of this compound.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Set the heating rate to 10 °C/min under a nitrogen atmosphere.
-
-
Data Acquisition: Heat the sample from ambient temperature to a temperature above its expected melting point.
-
Data Analysis: Determine the melting point (Tm) from the peak of the endothermic transition and calculate the enthalpy of fusion (ΔHf) by integrating the peak area.
Identification of Degradation Products by HPLC and GC-MS
-
Sample Preparation: Subject this compound to forced degradation conditions (e.g., thermal stress in a sealed vial). Dissolve the resulting mixture in a suitable solvent.
-
HPLC Analysis:
-
Inject the sample into an HPLC system equipped with a photodiode array (PDA) detector.
-
Use a suitable C18 column and a gradient elution method with a mobile phase of water and acetonitrile.
-
Separate and quantify the parent compound and its degradation products.
-
-
GC-MS Analysis:
Conclusion
A comprehensive evaluation of the thermal stability and degradation profile of this compound is crucial for its development as a pharmaceutical intermediate. The methodologies outlined in this guide, including TGA, DSC, and forced degradation studies coupled with chromatographic analysis, provide a robust framework for this characterization. By understanding the intrinsic stability of the molecule and its potential degradation pathways, researchers can ensure the quality, safety, and efficacy of the final drug product.
References
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
The Ascendant Scaffold: A Technical Guide to 4-Hydroxypicolinonitrile Analogs in Drug Discovery
Foreword: Unveiling the Potential of a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that exhibit the ability to bind to multiple, diverse biological targets. The pyridine ring is a quintessential example of such a scaffold, forming the core of numerous approved drugs.[1] Within this vast chemical space, the 4-hydroxypicolinonitrile motif has garnered increasing attention for its potential as a versatile template for the design of novel therapeutics. This technical guide provides an in-depth exploration of this compound and its structural analogs, offering insights into their synthesis, biological relevance, and the nuanced structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their own discovery programs.
The this compound Core: A Strategic Starting Point
The this compound scaffold, characterized by a pyridine ring substituted with a hydroxyl group at the 4-position and a nitrile group at the 2-position, presents a unique combination of chemical features that are highly attractive for drug design. The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with protein active sites. The nitrile group, a versatile functional group, can also participate in hydrogen bonding and dipole-dipole interactions, and serves as a valuable synthetic handle for further chemical modifications.[2][3] Moreover, the nitrile moiety is a known bioisostere for carbonyl, hydroxyl, and carboxyl groups, offering a means to fine-tune the physicochemical properties of a molecule.[2]
The strategic placement of these functional groups on the pyridine ring creates a molecule with a distinct electronic and steric profile, providing a solid foundation for the development of potent and selective inhibitors of various biological targets.
Synthetic Strategies for this compound Analogs
The efficient and versatile synthesis of this compound analogs is paramount for exploring their therapeutic potential. Several synthetic routes have been developed for the construction of substituted cyanopyridines and hydroxypyridines, which can be adapted for the synthesis of the target scaffold.
One-Pot Multicomponent Reactions
One of the most efficient approaches for the synthesis of highly substituted pyridines is the use of one-pot multicomponent reactions. These reactions offer several advantages, including operational simplicity, reduced reaction times, and higher yields. A general protocol for the synthesis of 2-amino-3-cyanopyridine derivatives, which are structurally related to this compound, is outlined below.
Experimental Protocol: One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives [4]
-
Reaction Setup: In a round-bottom flask, combine the desired aromatic aldehyde (1 mmol), malononitrile (1 mmol), a suitable ketone (1 mmol), and ammonium acetate (4 mmol).
-
Solvent and Catalyst: Add ethanol (10 mL) as the solvent.
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice with stirring. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
This protocol can be adapted to synthesize a diverse library of analogs by varying the starting aldehyde and ketone.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. A solvent-free microwave-assisted protocol for the synthesis of 2-amino-3-cyanopyridine derivatives has been reported and is detailed below.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-3-Cyanopyridine Derivatives [4]
-
Reactant Mixture: In a microwave-transparent vessel, mix the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate for 7-9 minutes at a suitable power level.
-
Purification: After cooling, wash the reaction mixture with ethanol (2 mL). The crude product is then purified by recrystallization from 95% ethanol.
This method offers a rapid and environmentally friendly alternative to conventional heating.
Biological Relevance and Structure-Activity Relationships (SAR)
Analogs of this compound have demonstrated a broad range of biological activities, including anticancer, antibacterial, and enzyme inhibitory effects. Understanding the structure-activity relationships (SAR) is crucial for optimizing the potency and selectivity of these compounds.
Anticancer Activity
Numerous studies have reported the anticancer potential of substituted pyridines and quinolones. For instance, a series of novel pyridine derivatives were synthesized and evaluated for their in vitro anticancer activity against various cell lines.[5] While not direct analogs of this compound, the findings from these studies provide valuable insights into the SAR of related scaffolds.
Table 1: Anticancer Activity of Selected Pyridine Derivatives
| Compound | R1 | R2 | Cell Line | IC50 (µM) | Citation |
| 1a | -C6H5 | -H | A549 (Lung) | 5.99 | [6] |
| 1b | -C6H4-Cl | -H | A549 (Lung) | 7.21 | [6] |
| 2a | -C6H5 | -CH3 | MCF-7 (Breast) | 43.4 | [6] |
| 2b | -C6H4-F | -CH3 | MDA-MB-231 | 35.1 | [6] |
| 3g | -C6H4-Cl | - | HCT116 (Colon) | 12.5 | [4] |
Note: The structures of compounds 1a, 1b, 2a, and 2b are based on a dihydropyridine core, while 3g is a 4-hydroxyquinolone analog. The data is presented to illustrate the anticancer potential of related heterocyclic scaffolds.
The SAR from these studies suggests that the nature and position of substituents on the pyridine or quinolone ring significantly influence the anticancer activity. For example, the presence of electron-withdrawing groups on the phenyl ring at the 4-position of the dihydropyridine core can modulate potency.
Antibacterial Activity: Inhibition of DNA Synthesis
A compelling example of the therapeutic potential of a closely related scaffold comes from the discovery of 4-hydroxy-2-pyridones as a novel class of antibacterial agents that target DNA synthesis.[7]
Experimental Protocol: Macromolecular Synthesis Assay [7]
-
Bacterial Culture: Grow a culture of the target bacteria (e.g., E. coli) to the mid-logarithmic phase.
-
Radiolabeling: Aliquot the culture into separate tubes and add radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), and protein ([³H]leucine) synthesis.
-
Compound Treatment: Add the test compounds at various concentrations to the respective tubes.
-
Incubation: Incubate the tubes at 37°C for a defined period.
-
Precipitation and Scintillation Counting: Precipitate the macromolecules using trichloroacetic acid (TCA), collect them on filters, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the compound that inhibits the incorporation of each radiolabeled precursor by 50% (IC50).
This assay allows for the identification of the specific cellular pathway targeted by the antibacterial compound. For the 4-hydroxy-2-pyridone series, it was demonstrated that they preferentially inhibit DNA synthesis.[7]
Enzyme Inhibition: Targeting Kinases
The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The this compound core, with its hydrogen bonding capabilities, is well-suited to interact with the hinge region of the ATP-binding pocket of many kinases. While specific data on this compound analogs as kinase inhibitors is emerging, the potential is significant. For example, various pyridopyrimidine derivatives have been investigated as inhibitors of kinases such as NEK6.[8]
The Janus kinase (JAK) family of enzymes represents a particularly attractive target for inflammatory diseases and some cancers.[9][10][11][12][13] The JAK-STAT signaling pathway is a central communication node for the immune system.[10][11]
Visualization of Key Concepts
To further elucidate the concepts discussed in this guide, the following diagrams are provided.
Figure 1: A generalized workflow for the synthesis and biological evaluation of this compound analogs.
Figure 2: A simplified diagram of the JAK-STAT signaling pathway and the potential point of intervention for this compound analogs.
Future Directions and Perspectives
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The versatility of its synthesis and the diverse biological activities exhibited by its analogs underscore its potential in drug discovery. Future research in this area should focus on several key aspects:
-
Systematic Library Synthesis: The generation of focused libraries of this compound analogs with systematic variations at different positions of the pyridine ring is essential for a thorough exploration of the SAR.
-
Target Identification and Mechanism of Action Studies: For analogs that exhibit potent biological activity, elucidating their specific molecular targets and mechanism of action will be crucial for their further development.
-
Pharmacokinetic and ADME Profiling: A comprehensive evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is necessary to assess their drug-likeness and potential for in vivo efficacy.[1][14]
-
Bioisosteric Replacements: Exploring bioisosteric replacements for the nitrile and hydroxyl groups could lead to analogs with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
As a senior application scientist, it is my assessment that the this compound scaffold holds significant promise for the discovery of new medicines. Its synthetic tractability, coupled with the diverse biological activities of its analogs, makes it a highly attractive starting point for drug discovery campaigns targeting a range of diseases, from cancer to infectious diseases. By leveraging the insights and methodologies outlined in this technical guide, researchers can effectively navigate the chemical space around this privileged structure and unlock its full therapeutic potential.
References
-
IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved from [Link]
- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142.
-
Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Retrieved from [Link]
-
IC 50 Values Obtained for Prepared Derivatives against Different Tested... (n.d.). ResearchGate. Retrieved from [Link]
- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.
- Szczepankiewicz, B. G., et al. (2006). Synthesis and SAR of 1,9-dihydro-9-hydroxypyrazolo[3,4-b]quinolin-4-ones as novel, selective c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(10), 2590-2594.
- Wang, S., et al. (2019). A survey of the role of nitrile groups in protein-ligand interactions. Future Medicinal Chemistry, 11(2), 177-194.
- US Patent No. US10954237B2. (2021). JAK inhibitors containing a 4-membered heterocyclic amide.
- Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735.
- O'Dowd, H., et al. (2017). 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis. Bioorganic & Medicinal Chemistry Letters, 27(15), 3445-3449.
- Synthesis and biological assessment of novel cyanopyridine‐based 1,3,4‐oxadiazole derivatives: Anticancer potential, antioxidant activity, molecular docking, and DFT calculations. (2025). Chemistry & Biodiversity.
- Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. (2014). European Journal of Medicinal Chemistry, 86, 242-256.
- Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). RSC Advances, 15(1), 1-15.
-
ADME Properties - Pharmacokinetics. (n.d.). Drug Design Org. Retrieved from [Link]
- The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors. (2019). Autoimmunity Reviews, 18(7), 715-720.
- Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. (2020). ChemMedChem, 15(3), 270-273.
-
Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). ResearchGate. Retrieved from [Link]
- Process for preparing 4-hydroxypyridines. (2013). Google Patents.
-
JAK inhibitors for Atopic Dermatitis – STAT! (2019). HMP Global Learning Network. Retrieved from [Link]
- Pharmacokinetic properties and in silico ADME modeling in drug discovery. (2013). Medicinal Chemistry, 9(2), 163-176.
-
Unveiling the Veil of JAK Inhibitors. (2023). Patsnap Synapse. Retrieved from [Link]
- Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. (1998). Journal of Medicinal Chemistry, 41(25), 4970-4975.
- JAK inhibitors: an evidence-based choice of the most appropriate molecule. (2024). Frontiers in Pharmacology, 15, 1494901.
- Synthesis, structure-activity relationship, and mode-of-action studies of antimalarial reversed chloroquine compounds. (2010). Journal of Medicinal Chemistry, 53(17), 6477-6489.
- Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. (2022). International Journal of Molecular Sciences, 23(3), 1215.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances, 12(35), 22677-22708.
- Design and synthesis of pyridopyrimidines targeting NEK6 kinase. (2025). European Journal of Medicinal Chemistry, 285, 116245.
Sources
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. Design and synthesis of novel hydroxypyridinone derivatives as potential tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and reaction of cyanopyridone derivatives and their potential biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US10954237B2 - JAK inhibitors containing a 4-membered heterocyclic amide - Google Patents [patents.google.com]
- 9. The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 11. Unveiling the Veil of JAK Inhibitors [synapse.patsnap.com]
- 12. JAK inhibitors: an evidence-based choice of the most appropriate molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
theoretical studies on 4-Hydroxypicolinonitrile molecular structure
An In-depth Technical Guide to the Theoretical Investigation of the 4-Hydroxypicolinonitrile Molecular Structure
Abstract
This compound is a heterocyclic compound featuring a pyridine ring substituted with both a hydroxyl and a nitrile group. As a functionalized picolinonitrile, it represents a valuable scaffold in medicinal chemistry and materials science. A comprehensive understanding of its molecular structure is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. This technical guide outlines a robust theoretical framework for the in-depth characterization of the this compound molecular structure using modern computational chemistry techniques. We delve into the critical aspect of tautomerism, detailing the methodologies for geometry optimization, vibrational frequency analysis, and the exploration of electronic properties. This document serves as a methodological blueprint for researchers, scientists, and drug development professionals aiming to perform and interpret theoretical studies on this and related molecular systems.
Introduction to the Structural Analysis of this compound
The Significance of Picolinonitrile Scaffolds
Substituted pyridines are fundamental building blocks in the development of pharmaceuticals and functional materials. The inclusion of a nitrile (cyano) group, as seen in picolinonitriles, offers unique electronic properties and serves as a versatile synthetic handle for further molecular elaboration. The specific arrangement of substituents dramatically influences the molecule's physicochemical properties, making detailed structural analysis a prerequisite for rational design.
The Central Challenge: Tautomerism in 4-Hydroxypyridines
A critical structural feature of this compound is its potential for tautomerism. Similar to the well-documented behavior of 4-hydroxypyridine and 4-hydroxyquinoline, this molecule is expected to exist in a dynamic equilibrium between two tautomeric forms: the aromatic 4-hydroxy form and the non-aromatic pyridin-4-one form.[1][2][3] The relative stability of these tautomers is governed by subtle electronic and environmental factors, including solvent polarity. Theoretical calculations are indispensable for predicting the predominant tautomer and characterizing the distinct properties of each form.
Objectives of Theoretical Structural Investigation
A theoretical approach to studying the molecular structure of this compound aims to:
-
Determine the optimized three-dimensional geometries of all stable conformers and tautomers.
-
Calculate the relative energies to identify the most stable tautomer in the ground state.
-
Predict vibrational spectra (FT-IR and Raman) to aid in the experimental characterization and confirm structural assignments.
-
Analyze the electronic landscape, including frontier molecular orbitals and electrostatic potential, to forecast reactivity and intermolecular interaction sites.
Core Theoretical Methodologies: A Primer
The foundation of modern molecular structure analysis lies in quantum chemical calculations. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
The Hartree-Fock (HF) Method
The Hartree-Fock (HF) method is a foundational ab initio approach that provides a valuable starting point for structural analysis.[4][5] It approximates the complex many-electron wavefunction as a single Slater determinant, offering a qualitative understanding of molecular orbitals and geometry. However, its neglect of electron correlation can limit its accuracy for quantitative predictions.[6]
Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the predominant method in computational chemistry for its exceptional balance of accuracy and computational efficiency.[6] Instead of the complex wavefunction, DFT calculates the total energy from the electron density. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used as they incorporate a degree of electron correlation, leading to more accurate predictions of molecular geometries, energies, and vibrational frequencies.[5][7] Numerous studies have shown that results from the scaled B3LYP method are superior to those from the scaled HF method for vibrational frequencies and geometric parameters.[5]
Basis Sets: Describing Atomic Orbitals
Both HF and DFT methods require a "basis set" to mathematically represent the atomic orbitals that combine to form molecular orbitals. Basis sets like 6-311++G(d,p) are commonly employed for their flexibility and accuracy.[5][8] The notation indicates a triple-zeta valence shell description, augmented with diffuse functions (++) for accurately describing anions and weak interactions, and polarization functions (d,p) to allow for non-spherical electron density distribution.
Computational Workflow
A typical theoretical investigation follows a structured workflow to ensure systematic and reliable results. This process involves initial structure generation, geometry optimization to find the lowest energy conformation, and subsequent property calculations on the optimized structure.
Geometric Structure Optimization and Tautomeric Analysis
The first step in any theoretical study is to determine the most stable three-dimensional arrangement of atoms in the molecule.
Protocol for Geometry Optimization
-
Input Structure Generation: Create initial 3D coordinates for both the 4-hydroxy-picolinonitrile and the 1,4-dihydro-4-oxo-picolinonitrile tautomers.
-
Calculation Setup: Specify the chosen theoretical method (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) in the input file for a quantum chemistry software package like Gaussian.[9]
-
Execution: Run the geometry optimization calculation. The algorithm iteratively adjusts the atomic positions to minimize the total energy of the molecule until a stationary point on the potential energy surface is found.
-
Verification: Perform a subsequent vibrational frequency calculation. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[7]
Tautomeric Equilibrium
The primary structural question for this compound is the equilibrium between its hydroxy and pyridone forms. Theoretical calculations can predict which form is more stable by comparing their total electronic energies.
Analysis of Structural Parameters
Once optimized, the geometric parameters (bond lengths, bond angles, and dihedral angles) of each tautomer can be analyzed. These theoretical values provide a detailed picture of the molecular framework and can be compared with experimental data from techniques like X-ray crystallography if available.
| Parameter | Expected Value (Hydroxy Form) | Expected Value (Pyridone Form) | Rationale for Difference |
| C4-O Bond Length | ~1.36 Å | ~1.25 Å | Single bond character in hydroxy form, double bond (carbonyl) character in pyridone form. |
| C2-C3 Bond Length | ~1.39 Å | ~1.45 Å | Aromatic C-C bond in hydroxy form, more single-bond like in pyridone form. |
| C3-C4 Bond Length | ~1.39 Å | ~1.35 Å | Aromatic C-C bond in hydroxy form, more double-bond like in pyridone form. |
| C≡N Bond Length | ~1.15 Å | ~1.16 Å | Relatively insensitive to tautomerism but may be slightly elongated in the pyridone form due to conjugation. |
| Pyridine Ring | Planar | Slightly non-planar | The hydroxy form is fully aromatic and thus planar. The pyridone form loses full aromaticity, allowing for slight puckering. |
Note: The values presented are illustrative and based on typical bond lengths for analogous functional groups. Precise values must be obtained from quantum chemical calculations.
Vibrational Frequency Analysis for Spectroscopic Characterization
Vibrational analysis is a powerful tool for both validating a computed structure and predicting its spectroscopic fingerprint.
Protocol for Vibrational Analysis
-
Prerequisite: A fully optimized molecular geometry is required.
-
Calculation: Using the same level of theory (method and basis set) as the optimization, perform a frequency calculation.
-
Output Analysis: The output will contain a list of vibrational frequencies (in cm⁻¹), their corresponding IR and Raman intensities, and the atomic motions associated with each normal mode.
-
Scaling: Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. It is standard practice to scale the computed frequencies by an empirical factor (e.g., ~0.96 for B3LYP) to achieve better agreement with experimental spectra.[5]
Interpretation of Key Vibrational Modes
The predicted spectra for the two tautomers are expected to be significantly different, providing a clear method for experimental differentiation.
| Vibrational Mode | Expected Frequency (Hydroxy Form) | Expected Frequency (Pyridone Form) | Experimental Relevance |
| O-H Stretch | 3500-3700 cm⁻¹ (sharp) | Absent | A key diagnostic peak. Its presence or absence in an experimental FT-IR spectrum is strong evidence for a specific tautomer. |
| C=O Stretch | Absent | 1650-1690 cm⁻¹ (strong) | A strong, characteristic absorption in the IR spectrum, indicative of the pyridone tautomer. |
| C≡N Stretch | 2220-2240 cm⁻¹ | 2210-2230 cm⁻¹ | A sharp, medium-intensity peak. Its position can be subtly influenced by the electronic environment of the ring. |
| Pyridine Ring C=C/C=N Stretches | 1450-1610 cm⁻¹ (multiple bands) | 1500-1650 cm⁻¹ (shifted patterns) | The pattern and intensity of these bands are sensitive to the aromaticity of the ring, providing another fingerprint region. |
The assignment of calculated vibrational frequencies to specific atomic motions is typically performed via a Potential Energy Distribution (PED) analysis.[9][10]
Electronic Properties and Chemical Reactivity
Beyond geometry, theoretical calculations provide profound insight into the electronic nature of a molecule, which dictates its reactivity and intermolecular interactions.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals.
-
HOMO: Represents the outermost electron-filled orbital, acting as an electron donor. A higher HOMO energy suggests a greater propensity to donate electrons.[11]
-
LUMO: Represents the first available electron-empty orbital, acting as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.[6]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.[11]
Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactivity.[7]
-
Electron-Rich Regions (Negative Potential): Typically colored red, these areas are susceptible to electrophilic attack. For this compound, these would be expected around the nitrogen atom of the pyridine ring, the oxygen atom, and the nitrogen of the cyano group.
-
Electron-Poor Regions (Positive Potential): Typically colored blue, these areas are susceptible to nucleophilic attack. These are expected around the hydrogen atoms, particularly the hydroxyl proton.
Mulliken Population Analysis
Mulliken charge analysis provides a method for estimating the partial atomic charges within a molecule. This allows for a quantitative assessment of the electron distribution and can help identify which atoms are more electrophilic or nucleophilic, complementing the qualitative picture provided by MEP maps.
Conclusion and Future Directions
The theoretical investigation of this compound's molecular structure is a multi-faceted process that provides critical insights unobtainable through experimental means alone. By leveraging Density Functional Theory, researchers can reliably predict the dominant tautomeric form, optimize its geometry, and forecast its spectroscopic and electronic properties. This guide provides a methodological framework for conducting such an analysis, emphasizing the importance of a systematic workflow from initial structure generation to the calculation of advanced properties.
Future theoretical studies could expand upon this foundation by:
-
Investigating Solvent Effects: Using implicit or explicit solvent models to understand how the tautomeric equilibrium shifts in different chemical environments.
-
Analyzing Dimerization and Intermolecular Interactions: Studying the hydrogen bonding patterns and stacking interactions that will govern the molecule's solid-state structure.
-
Exploring Excited State Properties: Using Time-Dependent DFT (TD-DFT) to predict UV-Vis absorption spectra and explore the molecule's photophysical properties.
-
Predicting Non-Linear Optical (NLO) Properties: Evaluating the molecule's hyperpolarizability to assess its potential for use in NLO materials.[11]
By combining the robust theoretical approaches outlined here with targeted experimental validation, a complete and actionable understanding of this compound's molecular structure can be achieved, accelerating its application in scientific and industrial research.
References
-
Fukuda, Y., et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega. Available at: [Link]
-
Pogonin, A. E., et al. (2023). Molecular Structure and Vibrational Spectra of 4-(4-Hydroxyphenylazo)phthalonitrile: DFT Study. CyberLeninka. Available at: [Link]
-
Cai, X., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Lv, M., et al. (2019). Molecular insights into the mechanism of 4-hydroxyphenylpyruvate dioxygenase inhibition: enzyme kinetics, X-ray crystallography and computational simulations. The FEBS Journal. Available at: [Link]
-
PubChem. (n.d.). 4-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from: [Link]
-
Zhang, Y., et al. (2024). Synthesis and Properties of a Novel Four-Coordinate 8-Hdroxy-Quinolate-Based Complex. MDPI. Available at: [Link]
-
Tzara, A., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. Available at: [Link]
-
Gaw, J. F. (1983). Analytic evaluation of third and fourth derivatives for Hartree-Fock wave functions. OSTI.GOV. Available at: [Link]
-
Ivanov, S. M., et al. (2022). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][9][12][13]triazines. ResearchGate. Available at: [Link]
-
Arjunan, V., et al. (2012). Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Rybalova, T. V., et al. (2021). Molecular Structure, Vibrational Spectrum and Conformational Properties of 4-(4-Tritylphenoxy)phthalonitrile-Precursor for Synthesis of Phthalocyanines with Bulky Substituent. PubMed Central. Available at: [Link]
-
PubChem. (n.d.). 4-Hydroxypyridine. National Center for Biotechnology Information. Retrieved from: [Link]
-
PubChem. (n.d.). 4-Hydroxypyrimidine-5-carbonitrile. National Center for Biotechnology Information. Retrieved from: [Link]
-
Ali, M., et al. (2023). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. Frontiers in Chemistry. Available at: [Link]
-
Pegu, K. J., et al. (2023). Theoretical Investigation of Electronic, Vibrational and Nonlinear Optical Properties of 4-fluoro-4-hydroxybenzophenone. ResearchGate. Available at: [Link]
-
Ucun, F., et al. (2006). Ab Initio Hartree-Fock and Density Functional Theory Study on Molecular Structures, Energies, and Vibrational Frequencies of 2-Amino-3-, 4-, and 5-Nitropyridine. ResearchGate. Available at: [Link]
-
Zhang, S-L., et al. (2004). Synthesis of zwitterionic 4-hydroxycoumarin derivatives through a unique reaction of 4-hydroxycoumarins with p-benzoquinone and pyridine. Organic Letters. Available at: [Link]
-
Daszkiewicz, M., et al. (2021). Structural Characterization of Multicomponent Crystals Formed from Diclofenac and Acridines. MDPI. Available at: [Link]
-
Li, Y-F., et al. (2015). Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. MDPI. Available at: [Link]
-
Tlahuext-Aca, A., et al. (2023). New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies. ResearchGate. Available at: [Link]
-
Velmurugan, G., et al. (2017). Density Function Theory and Hartree-Fock Study on the Electronic Structure of β-Sitosterol. Austin Publishing Group. Available at: [Link]
-
Adeyemo, A. (1981). Study of the PD(II) Complexes with 4 Hydroxy Pyrimidine Hydrochloride. ResearchGate. Available at: [Link]
-
Ucun, F., et al. (2008). Ab initio Hartree-Fock and density functional theory study on molecular structures, energies, and vibrational frequencies of conformations of 2-hydroxy-3-nitropyridine and 3-hydroxy-2-nitropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
PubChem. (n.d.). 4-Cyanopyridine. National Center for Biotechnology Information. Retrieved from: [Link]
-
Krishnakumar, V., & John, X. (2007). Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. ResearchGate. Available at: [Link]
-
Mary, Y. S., et al. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. Available at: [Link]
Sources
- 1. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxypyridine | C5H5NO | CID 12290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Analytic evaluation of third and fourth derivatives for Hartree-Fock wave functions (Thesis/Dissertation) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives [mdpi.com]
- 8. Ab initio Hartree-Fock and density functional theory study on molecular structures, energies, and vibrational frequencies of conformations of 2-hydroxy-3-nitropyridine and 3-hydroxy-2-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cyberleninka.ru [cyberleninka.ru]
- 10. Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Molecular insights into the mechanism of 4-hydroxyphenylpyruvate dioxygenase inhibition: enzyme kinetics, X-ray crystallography and computational simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 4-Hydroxypicolinonitrile for Researchers and Drug Development Professionals
An In-depth Exploration of the Commercial Availability, Synthesis, Purification, and Analytical Characterization of a Key Chemical Intermediate
Foreword
4-Hydroxypicolinonitrile, also known as 4-hydroxy-2-pyridinecarbonitrile, is a heterocyclic organic compound that has garnered increasing interest within the scientific community, particularly in the realms of medicinal chemistry and drug development. Its unique structural motif, featuring a pyridine ring substituted with both a hydroxyl and a nitrile group, renders it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the commercial landscape for this compound, alongside a detailed exploration of its synthesis, purification, and analytical characterization to support researchers and professionals in its effective procurement and utilization.
Commercial Availability and Supplier Landscape
This compound (CAS No. 475057-86-4) is commercially available from a number of specialized chemical suppliers catering to the research and development sector. The compound is typically offered in various purities, most commonly around 95-98%, and in quantities ranging from milligrams to grams. For larger-scale synthetic needs, inquiries for bulk or custom synthesis are generally accommodated by many of these suppliers.
When sourcing this compound, it is imperative for researchers to conduct a thorough evaluation of potential suppliers. Key considerations should include not only price and availability but also the supplier's reputation for quality control, the completeness of their technical data sheets, and their ability to provide certificates of analysis (CoA) with detailed purity information.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Product Number (Example) | Purity | Available Quantities |
| Sigma-Aldrich | AMBH2D6F56BE | ≥96% | Inquire |
| BLD Pharm | BD221233 | ≥96% | Inquire[1] |
| Aceschem | ACS020312 | ≥95% | Inquire[2] |
| CyclicPharma | SL13266 | ≥98% | Inquire[3] |
| Arctom | CS-0188331 | Inquire | Inquire[4] |
| Bellen Chemistry | Bellen00004410 | ≥95% | Inquire |
Note: Availability and product specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Figure 1: A generalized workflow for the procurement of this compound, emphasizing critical evaluation steps.
Synthesis of this compound: A Methodological Overview
While a definitive, publicly available, and optimized synthesis protocol for this compound is not extensively documented, insights can be gleaned from related literature on the synthesis of substituted hydroxypicolinonitriles. A notable approach involves a multi-step sequence that can be adapted for the synthesis of the target compound.[1] One plausible synthetic strategy is outlined below, based on established pyridine chemistry.
A potential synthetic route may start from a readily available substituted pyridine, such as 4-chloropicolinonitrile. Nucleophilic aromatic substitution of the chloro group with a protected hydroxyl group, followed by deprotection, would yield the desired this compound. Alternatively, a route starting from a 4-aminopicolinonitrile via diazotization followed by hydrolysis could be envisioned.
Hypothetical Synthetic Protocol (Adaptable from related syntheses):
This protocol is a conceptual adaptation from methodologies for similar compounds and should be optimized for the specific synthesis of this compound.
Step 1: Nucleophilic Substitution (Example with a protected hydroxyl group)
-
To a solution of 4-chloropicolinonitrile in a suitable aprotic polar solvent (e.g., DMF or DMSO), add a source of a protected hydroxyl group, such as sodium methoxide or sodium benzyloxide.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected intermediate.
Step 2: Deprotection
-
Dissolve the crude protected intermediate in a suitable solvent.
-
Employ appropriate deprotection conditions. For a methoxy group, this may involve treatment with a strong acid like HBr. For a benzyloxy group, catalytic hydrogenation is a common method.
-
Monitor the deprotection reaction by TLC or HPLC.
-
Upon completion, neutralize the reaction mixture if necessary and isolate the crude this compound.
Figure 2: A conceptual synthetic pathway for this compound starting from 4-chloropicolinonitrile.
Purification Strategies for this compound
The purification of this compound is critical to achieving the desired purity for research and development applications. The choice of purification method will depend on the nature and quantity of impurities present in the crude product.
A. Recrystallization:
Recrystallization is a powerful technique for purifying crystalline solids. The selection of an appropriate solvent system is paramount.[5]
Experimental Protocol for Recrystallization (General Guidance):
-
Solvent Screening: Test the solubility of the crude this compound in a range of solvents at both room temperature and elevated temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and mixtures thereof with water or hexanes.
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent to create a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
B. Column Chromatography:
For the removal of impurities with similar solubility profiles, column chromatography is the method of choice.
Experimental Protocol for Column Chromatography (General Guidance):
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of polar organic compounds like this compound.
-
Mobile Phase Selection: Develop a suitable mobile phase system using TLC. A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The ideal mobile phase should provide good separation between the desired product and impurities, with the product having an Rf value of approximately 0.3-0.4.
-
Column Packing and Loading: Pack a glass column with a slurry of silica gel in the mobile phase. Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.
-
Elution and Fraction Collection: Elute the column with the mobile phase and collect fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of this compound. The following techniques are indispensable for this purpose.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy:
1H and 13C NMR spectroscopy are powerful tools for structural elucidation. While a publicly available, verified spectrum for this compound is not readily found, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.[6]
Expected 1H NMR Spectral Features:
-
The pyridine ring protons will appear as a set of coupled multiplets in the aromatic region (typically δ 7.0-8.5 ppm).
-
The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
Expected 13C NMR Spectral Features:
-
The carbon atoms of the pyridine ring will resonate in the aromatic region (typically δ 120-160 ppm).
-
The carbon of the nitrile group will appear in the characteristic region for nitriles (typically δ 115-125 ppm).
-
The carbon bearing the hydroxyl group will be shifted downfield.
B. High-Performance Liquid Chromatography (HPLC):
HPLC is the primary method for assessing the purity of this compound. A reverse-phase HPLC method is generally suitable.
Illustrative HPLC Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
C. Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.
Expected Mass Spectrometry Data:
-
Molecular Ion: The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of this compound (120.11 g/mol ).
-
Fragmentation Pattern: The fragmentation pattern will depend on the ionization technique used. Common fragmentation pathways for pyridine derivatives include loss of HCN and cleavage of the substituents.[7][8]
Applications in Drug Development
The structural features of this compound make it an attractive starting material for the synthesis of a variety of biologically active molecules. The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and tetrazoles, providing access to a diverse range of chemical space. The hydroxyl group can be functionalized to introduce different substituents or to modulate the physicochemical properties of the final compounds. The pyridine ring itself is a common scaffold in many approved drugs. The discovery of novel antibacterial agents based on the 4-hydroxy-2-pyridone scaffold highlights the potential of this class of compounds.[9]
Conclusion
This compound is a valuable chemical intermediate with significant potential in drug discovery and development. While its commercial availability is established, a comprehensive understanding of its synthesis, purification, and analytical characterization is crucial for its effective use in a research setting. This technical guide has provided a detailed overview of these aspects, offering both practical guidance and a foundation for further methodological development. As the demand for novel therapeutics continues to grow, the importance of versatile building blocks like this compound is poised to increase, making a thorough understanding of its chemistry an invaluable asset for researchers in the field.
References
-
ChemBuyersGuide.com, Inc. Bellen Chemistry Co., Ltd. (Page 8). [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. [Link]
-
PubMed. 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis. [Link]
-
ResearchGate. Synthesis of 4‐Hydroxy‐2‐pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities. [Link]
-
Scientific Research Publishing. Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. [Link]
-
ResearchGate. HPLC chromatograms (295 nm) and UV spectra of dihydroxypyridine.... [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). [Link]
-
Collective synthesis of 4-hydroxy-2-pyridone alkaloids and their antiproliferation activities. [Link]
- Google Patents.
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chemguide. mass spectra - fragmentation patterns. [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]
-
CUNY. Purification by Recrystallization. [Link]
-
ResearchGate. Fragmentation mass spectrum MS2 of metabolite M1 (hydroxylation.... [Link]
-
AWS. S1 Supporting Information Library Design, Synthesis and Screening: Pyridine Dicarbonitriles as Potential Prion Disease Therapeut. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). [Link]
-
PubChem. Pyridine-2-carbonitrile. [Link]
-
CORE. Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. [Link]
-
The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
-
ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
National Institutes of Health. Development of a HPLC Method for Analysis of a Combination of Clofazimine, Isoniazid, Pyrazinamide, and Rifampicin Incorporated into a Dermal Self-Double-Emulsifying Drug Delivery System. [Link]
-
ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
Sources
- 1. 475057-86-4|this compound|BLD Pharm [bldpharm.com]
- 2. aceschem.com [aceschem.com]
- 3. cyclicpharma.com [cyclicpharma.com]
- 4. arctomsci.com [arctomsci.com]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Unseen: A Technical Guide to the Safe Handling of 4-Hydroxypicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Proactive Stance on Chemical Safety
In the fast-paced world of drug discovery and chemical research, the introduction of novel compounds is a daily occurrence. While the scientific potential of these molecules is often the primary focus, a deep and proactive understanding of their potential hazards is paramount. This guide provides an in-depth examination of the safety and handling precautions for 4-Hydroxypicolinonitrile, a compound of interest in medicinal chemistry. In the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule, this document has been constructed by drawing upon extensive data from structurally analogous compounds, including 4-hydroxypyridine and various picolinonitriles. The principles of chemical safety, reactivity, and toxicology have been applied to create a robust framework for its safe utilization. It is imperative that the user of this guide understands that these recommendations are based on scientific inference and should be used in conjunction with rigorous in-house risk assessments.
Section 1: The Chemical Identity and Hazard Profile of this compound
This compound, with its pyridine core, hydroxyl group, and nitrile moiety, presents a unique combination of chemical properties that dictate its hazard profile. The pyridine ring, a heterocyclic aromatic compound, is a common scaffold in pharmaceuticals. The hydroxyl group can influence its solubility and reactivity, while the nitrile group (-C≡N) is a potent electron-withdrawing group that significantly impacts the electronic properties of the pyridine ring.[1] This electron-withdrawing nature deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack.[1]
Based on the hazard classifications of analogous compounds, this compound should be treated as a hazardous substance. The primary hazards are anticipated to be:
-
Serious Eye Damage/Irritation : Causes serious eye damage.[2][3]
-
Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[2][3]
The presence of the nitrile group also necessitates vigilance for potential cyanide-related toxicity, although the stability of the C-CN bond in this aromatic system is generally high under normal laboratory conditions.
GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 | Danger | H318: Causes serious eye damage |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | Warning | H335: May cause respiratory irritation |
Section 2: The Cornerstone of Safety: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate personal protective equipment, is essential when handling this compound.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to minimize exposure at the source. For this compound, which is expected to be a solid, the main risk is the inhalation of airborne particles and inadvertent contact.
-
Chemical Fume Hood : All weighing and handling of solid this compound should be conducted in a certified chemical fume hood to prevent the inhalation of dust particles.[4]
-
Ventilation : The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.
-
Eyewash Stations and Safety Showers : These should be readily accessible and regularly tested.[5]
Personal Protective Equipment (PPE): The Researcher's Shield
PPE is a critical last line of defense. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
-
Eye and Face Protection : Chemical safety goggles are mandatory.[6] A face shield should be worn in situations where there is a higher risk of splashing or dust generation.
-
Skin Protection :
-
Gloves : Nitrile gloves are recommended for handling this compound.[2] Gloves should be inspected before use and disposed of after handling the compound.[2] Proper glove removal technique is crucial to avoid skin contamination.[7]
-
Lab Coat : A clean, buttoned lab coat should be worn at all times in the laboratory.
-
-
Respiratory Protection : If working outside of a fume hood or if there is a risk of generating significant amounts of dust, a NIOSH-approved respirator with a particulate filter is recommended.[5]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound.
Section 3: Prudent Practices for Handling and Storage
Adherence to strict handling and storage protocols is fundamental to preventing accidents and ensuring the long-term integrity of the compound.
Safe Handling Procedures
-
Avoid Contact : Prevent contact with skin, eyes, and clothing.[6]
-
Avoid Inhalation : Do not breathe dust.[7]
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3]
-
Grounding : For larger quantities, take precautionary measures against static discharges.[4]
Storage Conditions
-
Container : Keep the container tightly closed.[2]
-
Environment : Store in a cool, dry, and well-ventilated area.[6]
-
Incompatibilities : Store away from strong oxidizing agents and strong acids.[2]
-
Hygroscopicity : The analogous compound, 4-hydroxypyridine, is hygroscopic; therefore, this compound should be stored in a manner that protects it from moisture.[2]
Section 4: Emergency Preparedness: A Rapid and Informed Response
In the event of an emergency, a swift and correct response can significantly mitigate the consequences.
First-Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]
-
Skin Contact : Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2][6]
-
Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][6]
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4][6]
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Hazardous Combustion Products : Combustion may produce toxic gases, including nitrogen oxides, carbon monoxide, and potentially hydrogen cyanide.
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions : Evacuate personnel to a safe area. Wear appropriate personal protective equipment.[2][4]
-
Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up : Sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal.[2][6]
Section 5: The Unseen Dangers: Toxicological and Ecological Considerations
Toxicological Profile (Inferred)
-
Acute Effects : As previously stated, the compound is likely to be harmful if swallowed and cause irritation to the skin, eyes, and respiratory system.[2][3]
-
Chronic Effects : The long-term effects of exposure have not been investigated. As with any novel compound, it is prudent to minimize exposure.
-
Nitrile Group Toxicity : While the aromatic nitrile is generally stable, it is important to be aware of the potential for hydrolysis to release cyanide under strong acidic or basic conditions, or in vivo through metabolic processes. The primary mechanism of cyanide toxicity is the inhibition of cytochrome c oxidase, leading to cellular hypoxia.
Ecological Information
The environmental impact of this compound has not been assessed. However, based on the water solubility of 4-hydroxypyridine, it is likely to be mobile in aqueous environments.[2] Therefore, releases into the environment should be strictly avoided.
Section 6: Responsible Disposal
All waste containing this compound should be treated as hazardous waste.
-
Disposal : Dispose of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.
-
Contaminated Packaging : Empty containers should be triple-rinsed and disposed of as hazardous waste.
Conclusion: A Culture of Safety
The safe handling of this compound, and indeed any chemical, is not merely a matter of following a set of rules, but of fostering a culture of safety. This guide provides a comprehensive framework for mitigating the risks associated with this compound. However, it is the responsibility of every researcher and scientist to apply these principles diligently, to conduct thorough risk assessments for every experiment, and to remain vigilant in the pursuit of scientific discovery.
References
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2012-01-23). [Link]
-
Methods for installing a nitrile group on a pyridine ring. ResearchGate. [Link]
-
2-Pyridinecarbonitrile - Szabo-Scandic. [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-15). [Link]
-
Reactivity of Nitriles - Chemistry LibreTexts. (2023-01-22). [Link]
-
20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
Synthesis of pyridine ring from active methylene nitrile compounds. ResearchGate. [Link]
-
4-HYDROXY PYRIDINE MSDS CAS-No.: 626-64-2 MSDS - Loba Chemie. (2019-01-31). [Link]
-
4-hydroxy pyridine - ChemBK. (2024-04-09). [Link]
-
4-Hydroxypyridine | C5H5NO | CID 12290 - PubChem - NIH. [Link]
-
4-Hydroxypentanenitrile | C5H9NO | CID 10796706 - PubChem - NIH. [Link]
-
4-Pyridone - Wikipedia. [Link]
-
4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. lobachemie.com [lobachemie.com]
- 4. fishersci.com [fishersci.com]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. Picolinonitrile(100-70-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
physical state and appearance of 4-Hydroxypicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of 4-Hydroxypicolinonitrile (CAS RN: 475057-86-4), also known as 4-Hydroxy-2-pyridinecarbonitrile. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed information on its physical state, appearance, and other key characteristics.
Introduction: Understanding this compound
This compound is a substituted pyridine derivative characterized by a nitrile group at the 2-position and a hydroxyl group at the 4-position of the pyridine ring. This unique arrangement of functional groups imparts specific chemical reactivity and physical properties that are of interest in medicinal chemistry and materials science. The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (nitrile and pyridine nitrogen) suggests its potential for forming specific intermolecular interactions, which are crucial in drug-receptor binding.
Physical State and Appearance
Based on available data, this compound is a solid at room temperature. Its appearance is consistently described as a light yellow to yellow solid [1]. This coloration is typical for many substituted aromatic compounds and can be influenced by the presence of chromophoric groups and the crystalline structure of the solid.
Table 1: Summary of Physical Properties
| Property | Value | Source |
| CAS Number | 475057-86-4 | [2] |
| IUPAC Name | 4-Hydroxy-2-pyridinecarbonitrile | N/A |
| Synonyms | This compound, 2-Cyano-4-hydroxypyridine | [2] |
| Molecular Formula | C₆H₄N₂O | [3] |
| Molecular Weight | 120.11 g/mol | [3] |
| Physical State | Solid | [4] |
| Appearance | Light yellow to yellow | [1] |
| Predicted Boiling Point | 484.8±30.0 °C | [2] |
| Predicted Density | 1.33±0.1 g/cm³ | [2] |
| Predicted pKa | 6.81±0.18 | [2] |
It is important to note that some of the listed properties, such as the boiling point, density, and pKa, are predicted values and should be confirmed through experimental validation.
Tautomerism: The Pyridone-Pyridinol Equilibrium
A critical aspect of the chemistry of this compound is its potential to exist in tautomeric forms. The hydroxyl group on the pyridine ring can undergo a keto-enol tautomerization to form the corresponding pyridone structure, 4-oxo-1,4-dihydropyridine-2-carbonitrile.
Caption: Tautomeric equilibrium of this compound.
The position of this equilibrium can be influenced by various factors, including the solvent, temperature, and pH. In many hydroxypyridine systems, the pyridone tautomer is favored in the solid state and in polar solvents. Understanding this tautomerism is essential as the two forms can exhibit different chemical reactivity and biological activity.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group. The broadness is indicative of hydrogen bonding.
-
C≡N Stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹ for the nitrile group.
-
C=O Stretch (if in pyridone form): A strong absorption in the range of 1650-1690 cm⁻¹ would indicate the presence of the pyridone tautomer.
-
C=C and C=N Stretches: Aromatic ring vibrations will appear in the 1400-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the three aromatic protons on the pyridine ring. The chemical shifts of these protons would be influenced by the electron-withdrawing nitrile group and the electron-donating hydroxyl group. The hydroxyl proton would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon of the nitrile group would appear in the range of 115-125 ppm, while the carbon attached to the hydroxyl group would be significantly downfield.
Mass Spectrometry
The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 120.11, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of HCN and CO, which are common fragmentation pathways for similar heterocyclic compounds.
Solubility Profile
The solubility of this compound is a critical parameter for its handling and application in various experimental settings. Due to the presence of both polar (hydroxyl, nitrile, pyridine nitrogen) and non-polar (aromatic ring) moieties, its solubility is expected to be solvent-dependent.
-
Polar Protic Solvents: It is anticipated to have good solubility in polar protic solvents like methanol, ethanol, and water, facilitated by hydrogen bonding with the solvent molecules.
-
Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are also likely to be effective in dissolving this compound.
-
Non-polar Solvents: Solubility in non-polar solvents like hexane and toluene is expected to be limited.
Synthesis
The synthesis of 4-hydroxypyridine derivatives can be achieved through various synthetic routes. One common approach involves the cyclization of appropriate precursors. For instance, a general method for preparing 4-hydroxypyridines involves the reaction of 1,3-diketones with ammonia, followed by subsequent chemical transformations. Another method involves the conversion of a pre-formed pyridine ring, for example, through nucleophilic substitution of a suitable leaving group at the 4-position with a hydroxyl group.
A plausible synthetic route to this compound could involve the hydrolysis of a 4-alkoxy or 4-halopicolinonitrile derivative.
Caption: A potential synthetic pathway to this compound.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a solid compound with a characteristic light yellow to yellow appearance. Its chemical behavior is largely dictated by the interplay of its hydroxyl and nitrile functional groups, as well as its potential for tautomerism. This guide provides a foundational understanding of its physical and chemical properties, which is essential for its effective use in research and development. Further experimental validation of the predicted properties will be invaluable for a more complete characterization of this molecule.
References
Please note that direct experimental data for this compound is limited in publicly available literature. The information presented is a synthesis of data from suppliers and predictions based on analogous compounds.
Sources
- 1. 4-Pyridinecarbonitrile [webbook.nist.gov]
- 2. 2-Pyridinecarbonitrile,4-hydroxy-(9CI) | 475057-86-4 [amp.chemicalbook.com]
- 3. Buy 4-Pyridinecarbonitrile, 3-hydroxy-2-methyl- | 13602-91-0 [smolecule.com]
- 4. 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Tautomerism in 4-Hydroxypyridine Derivatives: A Guide to Equilibrium, Analysis, and Application
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The tautomeric equilibrium between 4-hydroxypyridine and its corresponding 4-pyridone form is a phenomenon of profound significance in medicinal chemistry and materials science. This delicate balance, exquisitely sensitive to environmental and structural perturbations, governs a molecule's physicochemical properties, including its aromaticity, hydrogen bonding capability, and polarity. Understanding and controlling this equilibrium is paramount for rational drug design, as the predominant tautomer dictates receptor-binding interactions and pharmacokinetic profiles. This guide provides a comprehensive exploration of the core principles governing 4-hydroxypyridine tautomerism, details robust methodologies for its characterization, and discusses the implications for scientific research and development.
The Fundamental Equilibrium: 4-Hydroxypyridine vs. 4-Pyridone
4-Hydroxypyridine and its derivatives exist as an equilibrium mixture of two primary tautomers: the enol form (4-hydroxypyridine) and the keto form (pyridin-4(1H)-one, or 4-pyridone).[1] While the hydroxy form possesses a classic aromatic pyridine ring, the pyridone tautomer is also considered aromatic because the nitrogen atom's lone pair of electrons can be delocalized into the ring system.[2]
The interconversion between these forms is a prototropic tautomerism, involving the migration of a proton between the oxygen and nitrogen atoms.
Caption: The tautomeric equilibrium between 4-hydroxypyridine and 4-pyridone.
The position of this equilibrium is not fixed; it is dynamically influenced by the surrounding environment and the molecule's intrinsic electronic properties. In most contexts, the equilibrium strongly favors one tautomer over the other, a critical factor in molecular recognition and reactivity.
Factors Governing Tautomeric Preference
The predominance of either the hydroxy or pyridone form is dictated by a combination of factors, with the solvent environment and the nature of ring substituents being the most influential.
The Decisive Role of the Solvent
The polarity of the solvent plays a crucial role in shifting the tautomeric equilibrium.[3]
-
Gas Phase and Non-Polar Solvents: In the gas phase, the enol (4-hydroxypyridine) form is the dominant species.[1][4] This preference is attributed to its intrinsic stability and lack of intermolecular interactions. A similar trend is observed in non-polar solvents like cyclohexane, where the two tautomers may exist in comparable amounts, though the hydroxy form is still favored.[4]
-
Polar Solvents: In polar solvents, particularly those capable of hydrogen bonding like water, the equilibrium dramatically shifts to favor the keto (4-pyridone) form.[4][5] The pyridone's greater dipole moment and its ability to form strong intermolecular hydrogen bonds via the N-H and C=O groups lead to superior solvation and stabilization in polar media.[2][5] This shift is so pronounced that in aqueous solutions, the pyridone form is overwhelmingly predominant.[6]
The relationship between solvent polarity and the tautomeric equilibrium constant (KT = [Pyridone]/[Hydroxypyridine]) has been studied extensively. Computational studies have shown that the logarithm of KT is linearly dependent on solvent polarity parameters.[7]
| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Rationale |
| Gas Phase | 1 | 4-Hydroxypyridine | Intrinsic stability in the absence of intermolecular forces.[1][8] |
| Cyclohexane | 2.0 | 4-Hydroxypyridine | Weak intermolecular interactions favor the less polar enol form.[4] |
| Chloroform | 4.8 | Comparable amounts | Moderate polarity leads to a more balanced equilibrium.[4] |
| Acetonitrile | 37.5 | 4-Pyridone | High polarity stabilizes the more polar keto tautomer.[7] |
| Water | 80.1 | 4-Pyridone | Strong H-bonding and high polarity overwhelmingly favor the keto form.[3][5] |
Caption: Influence of Solvent Polarity on Tautomeric Equilibrium.
Caption: Solvent polarity dictates the favored tautomeric form.
The Impact of Ring Substituents
The electronic nature of substituents on the pyridine ring can modulate the tautomeric equilibrium.[9] Inductive and resonance effects can alter the relative acidity of the O-H and N-H protons and the stability of the respective tautomers.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (NO₂) or halogens (Cl, F) can influence the equilibrium. For instance, an electronegative substituent at the 2-position of 4-pyridone tends to favor the hydroxypyridine (lactim) tautomer.[9]
-
Electron-Donating Groups (EDGs): Groups like amino (NH₂) can also shift the equilibrium, with the effect being highly position-dependent.[9]
Computational studies have systematically investigated these effects, revealing that the position of the substituent is as critical as its electronic nature.[9][10] For example, substitution at the 3-position of 4-pyridone has been found to have little effect on the tautomeric balance.[9] The interplay of inductive effects, resonance stabilization, and potential for intramolecular hydrogen bonding must be carefully considered for each specific derivative.[9]
Methodologies for Tautomerism Analysis
Determining the position of the tautomeric equilibrium requires robust analytical techniques. Spectroscopic methods are the cornerstone of this analysis, often complemented by computational chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is one of the most powerful tools for studying tautomerism in solution.[11] Since the tautomers interconvert, the appearance of the NMR spectrum depends on the rate of exchange.
-
Slow Exchange: If the interconversion is slow on the NMR timescale, distinct sets of signals will be observed for each tautomer. The ratio of the tautomers can be determined by integrating the corresponding peaks.
-
Fast Exchange: If the interconversion is rapid, a single, time-averaged set of signals will be observed. The chemical shifts in this averaged spectrum will be a weighted average of the shifts of the individual tautomers, which can be used to calculate the equilibrium constant. Variable temperature (VT) NMR studies are particularly insightful, as lowering the temperature can slow the exchange rate, potentially resolving the individual tautomer signals.[12]
This protocol provides a generalized workflow for quantifying the tautomeric ratio of a 4-hydroxypyridine derivative in a given solvent.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the 4-hydroxypyridine derivative.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, D₂O) in a clean, dry NMR tube. Ensure complete dissolution.
-
Causality Note: The choice of solvent is critical as it directly influences the tautomeric equilibrium being measured. DMSO-d₆ is a versatile polar aprotic solvent, while D₂O is used for aqueous environments.
-
-
Instrument Setup & Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
Tune and shim the instrument to ensure high resolution and correct peak shapes.
-
Acquire a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K). Use a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for signals to be integrated).
-
Causality Note: A 90° pulse angle and a relaxation delay (d1) of at least 5 times the longest T₁ of the protons being integrated are essential for accurate quantification.
-
-
Data Processing & Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectrum using the residual solvent peak.
-
Identify distinct, well-resolved signals corresponding to each tautomer. Protons on carbons adjacent to the nitrogen or oxygen are often the most sensitive reporters of tautomeric form.
-
Integrate the selected signals for each tautomer (IKeto and IEnol).
-
Calculate the mole fraction (%) or ratio of each tautomer. For example: % Keto = [I_Keto / (I_Keto + I_Enol)] * 100
-
-
Validation (Optional but Recommended):
-
Perform a Variable Temperature (VT) NMR experiment. Cooling the sample may slow the tautomeric exchange, leading to sharper, more resolved peaks for individual tautomers. Warming may cause coalescence of signals if the exchange rate increases.
-
Acquire a ¹³C NMR spectrum. The chemical shift of the C4 carbon is highly indicative of the tautomeric state (~175-185 ppm for the C=O in the pyridone vs. ~155-165 ppm for the C-OH in the hydroxypyridine).[12]
-
UV-Vis Spectroscopy
UV-Vis spectroscopy is another valuable technique, as the two tautomers possess different chromophores and thus exhibit distinct absorption spectra.[13] The pyridone form, with its conjugated cross-ring system, typically absorbs at a longer wavelength compared to the hydroxypyridine form. By analyzing the absorption spectrum of a solution and comparing it to the known spectra of locked N-methyl (pyridone) and O-methyl (hydroxypyridine) analogues, the position of the equilibrium can be determined.[14]
Computational Chemistry
Ab initio and Density Functional Theory (DFT) calculations are indispensable for predicting the intrinsic stabilities of tautomers and for understanding the energetic landscape of their interconversion.[8][15][16]
-
Gas-Phase Calculations: These models can accurately predict the relative stability of tautomers in the absence of solvent, confirming that the 4-hydroxypyridine form is generally more stable in vacuo.[8][14]
-
Solvent Models: Using continuum solvent models (like SCRF) or explicit solvent molecules, computational methods can simulate the effect of the solvent environment.[7][17] These calculations successfully reproduce the experimental observation that polar solvents stabilize the 4-pyridone tautomer.[3][7]
Caption: Workflow for the analysis of tautomeric equilibrium.
Significance in Drug Discovery and Development
The tautomeric state of a 4-hydroxypyridine derivative is not an academic curiosity; it is a critical determinant of its biological activity. The change from a neutral, moderately polar hydrogen bond donor/acceptor (hydroxy form) to a highly polar, zwitterionic-like hydrogen bond donor and acceptor (pyridone form) profoundly alters how a molecule interacts with its biological target.
-
Receptor Binding: The specific arrangement of hydrogen bond donors and acceptors is fundamental to molecular recognition. A drug candidate existing primarily as the pyridone tautomer will present a different pharmacophore to a receptor than its hydroxy counterpart, leading to vastly different binding affinities.
-
Pharmacokinetics (ADME): Properties like membrane permeability and solubility are highly dependent on polarity and hydrogen bonding potential. The highly polar pyridone form may exhibit better aqueous solubility but poorer membrane permeability compared to the less polar hydroxy form. Ignoring tautomerism can lead to inaccurate predictions of a compound's ADME profile.
-
Intellectual Property: Different tautomers can be considered distinct chemical entities, which has significant implications for patent claims and intellectual property protection in drug development.
Therefore, a thorough characterization of the tautomeric preference of any 4-hydroxypyridine-containing lead compound in a physiologically relevant environment (i.e., aqueous buffer) is an essential step in the drug discovery pipeline.
Conclusion
The tautomerism of 4-hydroxypyridine derivatives is a classic example of how subtle structural changes, driven by environmental factors, can have major consequences for molecular properties and function. For researchers in chemistry and drug development, a deep understanding of this equilibrium is essential. By leveraging a combination of high-resolution spectroscopic techniques and robust computational modeling, scientists can accurately characterize and predict the tautomeric behavior of these important heterocyclic compounds, enabling the rational design of molecules with optimized properties for a desired application.
References
-
ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. University of Liverpool. Retrieved from [Link]
-
ResearchGate. (n.d.). Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Pyridone. Retrieved from [Link]
-
ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. University of Liverpool. Retrieved from [Link]
- Wang, J., & Boyd, R. J. (1996). Tautomeric Equilibria of Hydroxypyridines in Different Solvents: An ab initio Study. The Journal of Physical Chemistry, 100(41), 16141–16146. (Simulated link, as direct deep link is unavailable, see original search result for abstract)
-
Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol. Retrieved from [Link]
-
Schlegel, H. B., Gund, P., & Fluder, E. M. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society, 104(20), 5347–5351. Retrieved from [Link]
-
Scanlan, M. J., Hillier, I. H., & MacDowell, A. A. (1983). Theoretical Studies of the Tautomeric Equilibria and Isomer Energetics of 2-, 3-, and 4-Hydroxypyridine. Journal of the American Chemical Society, 105(11), 3568–3571. Retrieved from [Link]
-
Lesyng, B., & Person, W. B. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 21(46), 9239-9252. Retrieved from [Link]
-
Murguly, E., Norsten, T. B., & Branda, N. (2001). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Journal of the Chemical Society, Perkin Transactions 2, (8), 1387-1392. Retrieved from [Link]
-
Besso, H., Imafuku, K., & Matsumura, H. (1977). Tautomerism of 4-Pyridones. Bulletin of the Chemical Society of Japan, 50(3), 710-712. Retrieved from [Link]
-
Lesyng, B., & Person, W. B. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 21(46), 9239-9252. Retrieved from [Link]
-
Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. Retrieved from [Link]
- Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines.
-
Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. Retrieved from [Link]
-
Galvão, T. L. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. ACS Publications. Retrieved from [Link]
-
Murguly, E., Norsten, T. B., & Branda, N. (2001). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Equilibrium structures in aqueous solution of the hydroxypyridine/pyridone (HP/PO) tautomers. Retrieved from [Link]
- Les, A., & Adamowicz, L. (1992). Dimerization in the pyridone/hydroxypyridine tautomeric systems: relative stabilities of the dimers in the 2-pyridone/2-hydroxypyridine and in the 4-pyridone/4-hydroxypyridine systems. University of Arizona. (Simulated link, as direct deep link is unavailable, see original search result for abstract)
-
Lange, K. M., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. PMC - NIH. Retrieved from [Link]
-
Schlegel, H. B., Gund, P., & Fluder, E. M. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Wayne State University. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Tautomerization between pyridones and hydroxypyridines. Retrieved from [Link]
-
Lange, K. M., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B. Retrieved from [Link]
- Al-Soufi, W., & Al-Kahtani, H. (2007). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents. Sultan Qaboos University House of Expertise. (Simulated link, as direct deep link is unavailable, see original search result for abstract)
-
Al-Abbad, S., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism. Retrieved from [Link]
-
Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Retrieved from [Link]
-
Evans, M. (2010). Hydroxypyridine-Pyridone Tautomerism. YouTube. Retrieved from [Link]
-
ChemTube3D. (n.d.). Pyridine 4-hydroxy Tautomerism. University of Liverpool. Retrieved from [Link]
Sources
- 1. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 2. chemtube3d.com [chemtube3d.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tautomeric Equilibria of Hydroxypyridines in Different Solvents: An ab initio Study | Semantic Scholar [semanticscholar.org]
- 8. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 9. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01588B [pubs.rsc.org]
- 10. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. wuxibiology.com [wuxibiology.com]
Methodological & Application
Application Notes & Protocols for the One-Pot Synthesis of Substituted 3-Hydroxypicolinonitriles
Introduction: The Strategic Importance of 3-Hydroxypicolinonitriles in Modern Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules.[1][2][3] Among pyridine derivatives, substituted 3-hydroxypicolinonitriles represent a particularly valuable class of intermediates. Their unique arrangement of functional groups—a hydroxyl, a nitrile, and various substituents on the pyridine core—offers multiple points for diversification, making them ideal building blocks for the synthesis of complex molecular architectures.[1] These compounds are instrumental in the development of novel therapeutics, including kinase inhibitors, fungicides, and agents targeting other critical biological pathways.[4][5][6]
The development of efficient, robust, and scalable synthetic routes to these valuable compounds is a critical objective for process chemists and medicinal chemists alike.[3][7] One-pot syntheses are especially prized for their operational simplicity, cost-effectiveness, and reduced environmental impact, as they minimize intermediate isolation and purification steps.[8][9][10] This guide provides a detailed exploration of a powerful one-pot strategy for the synthesis of substituted 3-hydroxypicolinonitriles, grounded in the principles of the Thorpe-Ziegler reaction. We will delve into the reaction mechanism, provide a field-proven experimental protocol, and offer insights into troubleshooting and optimization.
Core Mechanism: The Thorpe-Ziegler Cyclization Pathway
The cornerstone of this one-pot synthesis is the intramolecular Thorpe-Ziegler reaction. This reaction is a base-catalyzed intramolecular condensation of a dinitrile to form a cyclic β-enaminonitrile.[11][12][13] This elegant transformation constructs the core pyridine ring in a single, efficient step. The reaction proceeds through a series of well-defined ionic intermediates.
The key mechanistic steps are as follows:
-
Deprotonation: A strong base abstracts an acidic α-proton from one of the nitrile groups, generating a resonance-stabilized carbanion (a nitrile enolate).[11][14] The acidity of this proton is crucial for the reaction to initiate.
-
Intramolecular Nucleophilic Attack: The newly formed carbanion acts as a nucleophile, attacking the electrophilic carbon of the second nitrile group within the same molecule.[11][14] This step forges the new carbon-carbon bond that closes the ring.
-
Cyclization and Intermediate Formation: This attack results in the formation of a cyclic imine intermediate.
-
Tautomerization: The cyclic imine then undergoes tautomerization to the more stable β-enaminonitrile. This tautomer is favored due to the formation of a conjugated π-system.[11] In the context of synthesizing 3-hydroxypicolinonitriles, this enamine is part of the pyridine ring, which upon workup, yields the final hydroxylated product.
The overall process can be visualized as a domino reaction, where the initial deprotonation triggers a cascade of events leading to the formation of the aromatic pyridine ring.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 5. Synthesis and Psychotropic Properties of Novel Condensed Triazines for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of 3-Hydrazonoindolin-2-one Derivatives as Novel HIV-1 RNase H Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Method Speeds Up Drug Molecule Creation | Technology Networks [technologynetworks.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2015198349A1 - A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives - Google Patents [patents.google.com]
- 10. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones [mdpi.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 13. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 14. youtube.com [youtube.com]
Application Notes and Protocols: 4-Hydroxypicolinonitrile as a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive technical guide on the utility of 4-hydroxypicolinonitrile as a strategic intermediate in synthetic chemistry. The document elucidates the molecule's structural characteristics, reactivity, and its application in the synthesis of complex heterocyclic scaffolds relevant to pharmaceutical and agrochemical research. Detailed, field-proven protocols are provided to enable researchers to effectively utilize this versatile building block.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs and biologically active compounds.[1] Specifically, 2,3,4-trisubstituted pyridines are frequently found in molecules with diverse therapeutic activities, including anti-inflammatory, antifungal, and antiviral agents.[2][3] The synthesis of these complex pyridine derivatives often relies on the strategic use of highly functionalized and versatile building blocks. This compound emerges as a key intermediate in this context, offering multiple reaction sites for the construction of diverse molecular architectures. Its utility is underscored by the versatile chemistry of both its hydroxyl and nitrile functionalities, which can be transformed into a wide range of other chemical groups.[2][3]
Structural and Reactivity Profile of this compound
Tautomerism: A Key to Understanding Reactivity
A fundamental characteristic of this compound is its existence in a tautomeric equilibrium with its corresponding pyridone form, 4-oxo-1,4-dihydropyridine-2-carbonitrile. In solution, the pyridone tautomer is generally favored due to its ability to form intermolecular hydrogen bonds.[4] However, the 4-hydroxypyridine tautomer is also present and is crucial for certain reactions. The existence of these two forms means that this compound can react as either a nucleophile (through the oxygen of the hydroxyl group or the nitrogen of the pyridone) or as a precursor to electrophilic species.
Caption: Tautomeric equilibrium of this compound.
Reactivity Profile
The reactivity of this compound is dictated by its functional groups and the interplay of its tautomeric forms:
-
The Hydroxyl Group: In its 4-hydroxypyridine tautomer, the hydroxyl group is nucleophilic and can undergo O-alkylation and O-acylation reactions. It can also be converted into a good leaving group (e.g., a triflate) or replaced with a halogen, such as chlorine, to enable subsequent nucleophilic aromatic substitution reactions.
-
The Nitrile Group: The cyano group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones.[2][3]
-
The Pyridine Ring: The pyridine ring itself can be subject to electrophilic substitution, although the electron-withdrawing nature of the nitrile group and the tautomeric equilibrium can influence the regioselectivity of such reactions.
Synthesis of this compound: A Predicted Protocol
Predicted Synthesis Workflow
Caption: Predicted two-step synthesis of this compound.
Detailed Predicted Protocol
Step 1: Synthesis of 4-Chloropicolinonitrile from 4-Chloropyridine N-oxide
This protocol is adapted from a known procedure for the cyanation of pyridine N-oxides.[5]
-
Materials:
-
4-Chloropyridine N-oxide
-
N,N-Dimethylcarbamoyl chloride
-
Trimethylcyanosilane
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 4-chloropyridine N-oxide (1.0 eq) in anhydrous acetonitrile, add N,N-dimethylcarbamoyl chloride (1.5 eq).
-
Slowly add trimethylcyanosilane (2.0 eq) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 18-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 4-chloropicolinonitrile.
-
Step 2: Hydrolysis of 4-Chloropicolinonitrile to this compound
This is a standard nucleophilic aromatic substitution reaction.
-
Materials:
-
4-Chloropicolinonitrile
-
Sodium hydroxide (or other suitable base)
-
Water
-
Hydrochloric acid (concentrated)
-
Dioxane (optional, as a co-solvent)
-
-
Procedure:
-
Dissolve 4-chloropicolinonitrile (1.0 eq) in a solution of sodium hydroxide (e.g., 2 M aqueous solution, 2-3 eq). Dioxane can be added as a co-solvent to improve solubility.
-
Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 6-7.
-
The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Applications as a Synthetic Intermediate
O-Alkylation and O-Acylation
The hydroxyl group of this compound can be readily alkylated or acylated to introduce a variety of substituents. These reactions typically proceed under basic conditions.
Representative Protocol for O-Alkylation (adapted from related procedures):
-
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (or another suitable base)
-
N,N-Dimethylformamide (DMF) or acetone
-
Ethyl acetate
-
Water
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in DMF or acetone, add potassium carbonate (1.5-2.0 eq).
-
Add the alkyl halide (1.1 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-12 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.
-
Conversion to 4-Chloropicolinonitrile for Further Functionalization
As demonstrated in the predicted synthesis, the hydroxyl group can be converted to a chlorine atom, which is an excellent leaving group for nucleophilic aromatic substitution reactions. This allows for the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles at the 4-position.
Caption: Functionalization pathway via 4-chloropicolinonitrile.
Hydrolysis of the Nitrile Group
The nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding picolinamide or picolinic acid. These derivatives are also valuable intermediates for further transformations.
Representative Protocol for Basic Hydrolysis to Picolinic Acid (adapted from related procedures): [6]
-
Materials:
-
This compound
-
Aqueous sodium hydroxide (e.g., 6 M)
-
Hydrochloric acid (concentrated)
-
-
Procedure:
-
Suspend this compound (1.0 eq) in aqueous sodium hydroxide.
-
Heat the mixture to reflux for 12-24 hours, until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to pH 2-3 to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-hydroxypicolinic acid.
-
Application in the Synthesis of Kinase Inhibitors
The pyridine and related heterocyclic cores are prevalent in a large number of kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding site of these enzymes. The this compound scaffold provides a valuable starting point for the synthesis of such inhibitors. For instance, the hydroxyl group can be functionalized to introduce solubilizing groups or moieties that can interact with the solvent-exposed region of the kinase, while the nitrile group can be a precursor to an amido or amino group that can form hydrogen bonds with the hinge region of the kinase. The pyridine nitrogen itself can also act as a hydrogen bond acceptor.
| Scaffold | Potential for Kinase Inhibitor Synthesis | Relevant Citations |
| 4-Anilino-3-quinolinecarbonitriles | Src Kinase Inhibitors | [7][8] |
| Pyrido[4,3-d]pyrimidines | EGFR Tyrosine Kinase Inhibitors | [1] |
| Pyrimidine Derivatives | Aurora Kinase Inhibitors |
While no direct examples of this compound being used in these exact syntheses were found in the initial searches, its structural similarity to the starting materials and intermediates used in the synthesis of these and other kinase inhibitors highlights its potential in this area of drug discovery.
Conclusion
This compound is a highly versatile and valuable synthetic intermediate. Its rich reactivity, stemming from the interplay of its hydroxyl and nitrile functionalities and its tautomeric nature, allows for the synthesis of a wide variety of substituted pyridines. The protocols and applications detailed in this guide, based on established chemical principles and analogous reactions, provide a solid foundation for researchers to explore the full potential of this important building block in the development of novel pharmaceuticals and other bioactive compounds.
References
-
Nakamura, H., et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega, 3(12), 17765-17774. [Link]
-
Nakamura, H., et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega. [Link]
- Dow AgroSciences LLC. (2016). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. U.S.
-
Organic Syntheses. (n.d.). Procedure for a related synthesis. [Link]
-
Karim, M. R., et al. (2009). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Letters in Organic Chemistry, 6(1), 74-77. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4-pyridones. [Link]
-
Wikipedia. (n.d.). 4-Pyridone. [Link]
-
PubMed. (2005). 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(19), 4233-4237. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. [Link]
-
PubMed. (2002). Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. Journal of Medicinal Chemistry, 45(4), 767-782. [Link]
-
PubMed Central. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(15), 11477-11496. [Link]
-
CiteSeerX. (n.d.). 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches. [Link]
-
Virginia Commonwealth University. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. [Link]
-
MDPI. (2020). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 25(21), 5183. [Link]
-
ResearchGate. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. [Link]
-
ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. [Link]
Sources
- 1. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 2. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Topic: Derivatization of 4-Hydroxypicolinonitrile for Structure-Activity Relationship Studies
An Application and Methodology Guide
Abstract
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] 4-Hydroxypicolinonitrile, in particular, presents a versatile and synthetically tractable starting point for generating diverse chemical libraries aimed at structure-activity relationship (SAR) elucidation. Its three primary reactive handles—the hydroxyl group, the cyano moiety, and the pyridine ring itself—offer orthogonal sites for chemical modification. This guide provides a comprehensive overview of the strategic derivatization of this compound, detailing field-proven protocols and the underlying chemical principles. We aim to equip researchers, scientists, and drug development professionals with the necessary tools to systematically explore the chemical space around this scaffold, thereby accelerating the journey from hit identification to lead optimization.[3]
Introduction: The Strategic Value of the this compound Scaffold
Structure-activity relationship (SAR) analysis is the cornerstone of modern drug discovery, providing a systematic framework to understand how specific structural features of a molecule influence its biological activity.[4][5] The selection of a suitable core scaffold is paramount. The this compound scaffold is advantageous for several reasons:
-
Synthetic Tractability: The presence of a nucleophilic hydroxyl group and an electrophilic cyano group allows for a wide range of high-yielding chemical transformations under well-established conditions.
-
Physicochemical Properties: The pyridine nitrogen acts as a hydrogen bond acceptor, influencing solubility and potential interactions with biological targets. The hydroxyl group can serve as both a hydrogen bond donor and acceptor.
-
Metabolic Stability: The pyridine ring is generally more resistant to metabolic degradation than a corresponding phenyl ring, a desirable trait for drug candidates.
-
Bioisosteric Potential: The cyano group can be transformed into various functional groups like amides, carboxylic acids, or tetrazoles, which are common bioisosteres that can modulate potency and pharmacokinetic properties.[6]
This guide will focus on derivatization strategies at the C4-hydroxyl and C2-cyano positions, as these are the most accessible and impactful sites for initial SAR exploration.
Figure 1: Key reactive sites on the this compound scaffold for SAR studies.
Derivatization of the C4-Hydroxyl Group
The phenolic hydroxyl group is an excellent starting point for probing the steric and electronic requirements of the binding pocket. Modifications here can influence hydrogen bonding capacity, lipophilicity, and overall molecular shape.
O-Alkylation via Williamson Ether Synthesis
This classic reaction introduces alkyl or aryl-alkyl chains, allowing for systematic exploration of hydrophobic pockets near the C4 position.
Causality Behind Experimental Choices:
-
Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenolic hydroxyl group without causing side reactions with the cyano group. Stronger bases like sodium hydride (NaH) could potentially be used but require strictly anhydrous conditions.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) is ideal as it effectively solvates the potassium cation and does not interfere with the Sₙ2 reaction.
-
Temperature: Moderate heating (60-80 °C) accelerates the reaction rate without promoting decomposition of the starting materials or products.
Protocol 2.1: Synthesis of 4-(Benzyloxy)picolinonitrile
-
Reagent Preparation: To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add this compound (1.0 eq, e.g., 120 mg, 1.0 mmol), potassium carbonate (1.5 eq, 207 mg, 1.5 mmol), and anhydrous DMF (10 mL).
-
Reaction Initiation: Stir the suspension at room temperature for 15 minutes. Add benzyl bromide (1.1 eq, 188 mg, 1.1 mmol) dropwise via syringe.
-
Reaction Monitoring: Fit the flask with a condenser and heat the reaction mixture to 70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction to room temperature. Pour the mixture into ice-water (50 mL) and stir for 10 minutes. A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold water (2 x 10 mL).
-
Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (eluting with a gradient of Hexanes:Ethyl Acetate) to yield the pure product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the broad hydroxyl proton peak and the appearance of benzylic protons (~5.1 ppm) in the ¹H NMR spectrum are indicative of successful alkylation.
O-Acylation to Form Ester Derivatives
Esterification introduces a carbonyl group, which can act as a hydrogen bond acceptor. This modification is useful for probing polar interactions within the target binding site.
Protocol 2.2: Synthesis of 2-Cyano-4-pyridyl Acetate
-
Reagent Preparation: In a 25 mL round-bottom flask, dissolve this compound (1.0 eq, 120 mg, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL). Add triethylamine (Et₃N, 1.5 eq, 152 mg, 1.5 mmol) followed by a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq, 12 mg, 0.1 mmol).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.2 eq, 94 mg, 1.2 mmol) dropwise. Caution: The reaction is exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor by TLC for the disappearance of the starting material.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL). Transfer the mixture to a separatory funnel and extract with DCM (2 x 20 mL).
-
Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification & Characterization: Purify the resulting crude oil or solid by flash column chromatography (silica gel, Hexanes:Ethyl Acetate gradient). Characterize the final product by NMR and MS.
Transformation of the C2-Cyano Group
The cyano group is a versatile functional handle that can be converted into a range of other functionalities, significantly altering the electronic and steric profile of the molecule.[6][7]
Protocol 3.1: Hydrolysis of Nitrile to Carboxylic Acid
Converting the nitrile to a carboxylic acid introduces a strong hydrogen bond donor and an ionizable group, which can form critical salt-bridge interactions with a biological target.
-
Reaction Setup: In a 50 mL round-bottom flask, suspend this compound (1.0 eq, 120 mg, 1.0 mmol) in a 6M aqueous solution of hydrochloric acid (HCl, 15 mL).
-
Reaction Conditions: Heat the mixture to reflux (approx. 105 °C) using a heating mantle and condenser. The reaction can take 12-24 hours to go to completion. Monitor by observing the dissolution of the starting material and by TLC (if a suitable system can be found for the acid).
-
Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath. The product, 4-hydroxypicolinic acid, will often precipitate as its hydrochloride salt.
-
Purification: Collect the solid by vacuum filtration. To obtain the zwitterionic free acid, dissolve the solid in a minimum amount of water and carefully adjust the pH to ~3-4 with a base (e.g., 1M NaOH or ammonium hydroxide). The product will precipitate out and can be collected by filtration, washed with cold water, and dried.
-
Characterization: Confirm the structure by NMR and MS. The disappearance of the nitrile peak in the FTIR spectrum (around 2230 cm⁻¹) is a key indicator of a successful reaction.
Building the SAR Matrix: A Systematic Approach
The goal of SAR is to systematically map the effects of structural changes on biological activity.[8] This involves creating a matrix of compounds where single points of the scaffold are varied.
Figure 2: A generalized workflow for SAR studies, from synthesis to iterative design.
Illustrative SAR Table
The following table provides a hypothetical example of an SAR study for a kinase inhibitor based on the this compound scaffold. The data illustrates how systematic modifications can lead to significant improvements in potency.
| Compound ID | R Group (at C4-O) | X Group (at C2) | Kinase IC₅₀ (nM) | Notes |
| Parent | -H | -CN | >10,000 | Starting scaffold, inactive. |
| 1a | -CH₃ | -CN | 5,200 | Small alkyl group shows minimal activity. |
| 1b | -CH₂Ph | -CN | 850 | Introduction of benzyl group improves potency, suggesting a hydrophobic pocket. |
| 1c | -CH₂(4-F-Ph) | -CN | 320 | Electron-withdrawing fluorine on the phenyl ring further enhances activity. |
| 1d | -CH₂(3-Cl-Ph) | -CN | 150 | Meta-substitution is preferred over para. |
| 2a | -H | -C(=O)OH | >10,000 | Carboxylic acid alone is not sufficient for activity. |
| 2b | -CH₂(3-Cl-Ph) | -C(=O)OH | 85 | Combination of optimal ether and carboxylic acid shows synergistic improvement. Potent lead. |
SAR Interpretation:
-
C4 Position: A large, hydrophobic substituent is required. The data suggests an affinity for a meta-substituted phenyl ring, possibly due to favorable steric or electronic interactions.
-
C2 Position: The cyano group is tolerated but converting it to a carboxylic acid significantly boosts potency, but only in the presence of an optimized C4-substituent. This suggests the acid may be forming a key hydrogen bond or salt bridge that is only accessible when the rest of the molecule is properly oriented by the C4-group.
Conclusion
The this compound scaffold is a powerful platform for medicinal chemistry exploration. By systematically applying the derivatization protocols outlined in this guide—O-alkylation, O-acylation, and nitrile hydrolysis—researchers can efficiently generate compound libraries to probe the structure-activity relationships of their biological target. The iterative process of synthesis, biological testing, and data analysis is fundamental to transforming a simple chemical starting point into a highly potent and selective lead compound.[9]
References
-
Fuse, S., Morita, T., & Nakamura, H. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega. [Link]
-
Fuse, S., Morita, T., & Nakamura, H. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine... ACS Publications. [Link]
-
Singh, U. P., & Singh, R. K. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]
-
Al-bogami, A. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]
-
Yadav, D. K., et al. (2023). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences. [Link]
-
Hirano, K., & Miura, M. (2019). New Synthetic Methods to 2-Pyridone Rings. ResearchGate. [Link]
- Lowe, K. C., et al. (2016). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
-
Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]
-
P, Surat. (2021). Exploring the Structure-Activity Relationship (SAR) of Drugs. AZoLifeSciences. [Link]
-
Kiss, L., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]
-
Michael, R. (2023). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. Journal of Chemical and Pharmaceutical Research. [Link]
-
Drug Design. (2005). Structure Activity Relationships. DrugDesign.org. [Link]
-
Mansoura University. (n.d.). Structure activity relationship. Mansoura University Faculty of Pharmacy. [Link]
-
Rios-Guzmán, Y. K., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. pharfac.mans.edu.eg [pharfac.mans.edu.eg]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 9. jocpr.com [jocpr.com]
Golden Opportunity in Heterocyclic Synthesis: A Detailed Guide to Gold(I)-Catalyzed Cyclization for Picolinonitrile Precursors
Introduction: The Strategic Value of Picolinonitriles and the Elegance of Gold Catalysis
Picolinonitriles, or cyanopyridines, represent a class of high-value chemical intermediates integral to the synthesis of a multitude of pharmaceuticals, agrochemicals, and functional materials. Their versatile cyano group serves as a linchpin for diverse chemical transformations, enabling the construction of complex molecular architectures. Traditionally, the synthesis of substituted pyridines has often relied on multi-step, and sometimes harsh, reaction conditions. However, the dawn of homogeneous gold catalysis has ushered in an era of mild, efficient, and highly selective methodologies for the construction of intricate heterocyclic systems.[1][2][3]
Gold(I) complexes, renowned for their strong π-acidity, exhibit a remarkable ability to activate carbon-carbon multiple bonds, such as alkynes and allenes, towards nucleophilic attack under exceptionally mild conditions.[4] This unique reactivity profile has positioned gold(I) catalysis as a powerful tool for orchestrating complex cyclization cascades, leading to the formation of a wide array of nitrogen-containing heterocycles.[1][2] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of gold(I)-catalyzed cyclization for the synthesis of functionalized picolinonitrile precursors, with a focus on a novel and efficient intramolecular hydroarylation/cyclization strategy.
Mechanistic Insights: The Electrophilic Activation of Alkynes by Gold(I)
The efficacy of gold(I) catalysts in promoting the cyclization of nitrogen-containing substrates lies in their ability to act as soft Lewis acids, readily coordinating to the π-system of an alkyne. This coordination polarizes the alkyne, rendering it highly electrophilic and susceptible to attack by a tethered nucleophile.
In the context of synthesizing picolinonitrile precursors, a particularly elegant strategy involves the intramolecular cyclization of a suitably designed amino-alkyne substrate. A prime example is the gold(I)-catalyzed intramolecular SEAr (Substitution Electrophilic Aromatic) type reaction of 4-propargylaminoisoxazoles.[5][6] The catalytic cycle for this transformation can be delineated as follows:
-
Coordination and Activation: The cationic gold(I) species, typically generated in situ from a pre-catalyst like (Triphenylphosphine)gold(I) chloride and a silver salt, coordinates to the alkyne moiety of the 4-propargylaminoisoxazole substrate.
-
Intramolecular Nucleophilic Attack: The electron-rich isoxazole ring acts as an intramolecular nucleophile, attacking the activated alkyne in a 6-endo-dig fashion.
-
Vinyl-Gold Intermediate Formation: This cyclization event leads to the formation of a vinyl-gold intermediate.
-
Protodeauration: Subsequent protodeauration, likely facilitated by trace acid in the reaction medium, releases the gold(I) catalyst, regenerating it for the next catalytic cycle, and yields the fused isoxazolopyridine product.
This isoxazolopyridine is a stable precursor that can then be readily converted to the desired 3-hydroxy-4-substituted picolinonitrile through a subsequent N-O bond cleavage.[5][6]
Figure 1: Proposed catalytic cycle for the gold(I)-catalyzed synthesis of isoxazolopyridine precursors.
Comparative Analysis of Gold(I) Catalysts
The choice of the gold(I) catalyst, including the ancillary ligand and the counter-ion, can significantly influence the efficiency and selectivity of the cyclization reaction. While simple gold(I) salts like AuCl can be effective, modern gold catalysis often employs more sophisticated systems to enhance catalytic activity and stability.
| Catalyst System | Ligand Type | Counter-ion | Key Characteristics |
| Ph₃PAuCl / AgSbF₆ | Monodentate Phosphine | SbF₆⁻ | A widely used and robust catalyst system. The silver salt acts as a halide scavenger to generate the active cationic gold(I) species. |
| JohnPhosAu(NCMe)SbF₆ | Bulky Biaryl Phosphine | SbF₆⁻ | The sterically demanding JohnPhos ligand can enhance catalyst stability and, in some cases, influence regioselectivity. |
| (IPr)AuCl / AgOTf | N-Heterocyclic Carbene (NHC) | OTf⁻ | NHC ligands are strong σ-donors, forming highly stable and reactive gold(I) complexes. |
For the synthesis of isoxazolopyridines from 4-propargylaminoisoxazoles, catalyst systems based on phosphine ligands, such as Ph₃PAuCl, in combination with a silver salt co-catalyst, have proven to be highly effective.[5][6]
Experimental Protocols
Protocol 1: Synthesis of a 4-Propargylaminoisoxazole Substrate
This protocol describes a general method for the synthesis of the starting material, a 4-propargylaminoisoxazole, which is a crucial first step in the overall synthesis of the picolinonitrile precursor.
Materials:
-
4-Amino-3,5-dimethylisoxazole
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-amino-3,5-dimethylisoxazole (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add propargyl bromide (1.5 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-propargylaminoisoxazole.
Protocol 2: Gold(I)-Catalyzed Cyclization to Isoxazolopyridine Precursor
This protocol details the key gold(I)-catalyzed cyclization step to form the isoxazolopyridine, the direct precursor to the target picolinonitrile derivative.[5][6]
Materials:
-
4-Propargylaminoisoxazole substrate (from Protocol 1)
-
(Triphenylphosphine)gold(I) chloride (Ph₃PAuCl)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the 4-propargylaminoisoxazole (1.0 eq) in dichloromethane, add (Triphenylphosphine)gold(I) chloride (0.05 eq) and silver hexafluoroantimonate (0.05 eq).
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the isoxazolopyridine.
Figure 2: A streamlined workflow for the two-step synthesis of isoxazolopyridine precursors.
Data Presentation: Substrate Scope and Yields
The gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles demonstrates good functional group tolerance and generally proceeds in high yields. The following table summarizes the results for the synthesis of various isoxazolopyridines, which are direct precursors to picolinonitriles.[5][6]
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | Me | Me | 3,4-Dimethyl-6-phenyl-6,7-dihydroisoxazolo[4,5-b]pyridine | 95 |
| 2 | Me | Et | 3-Ethyl-4-methyl-6-phenyl-6,7-dihydroisoxazolo[4,5-b]pyridine | 92 |
| 3 | Ph | Me | 4-Methyl-3,6-diphenyl-6,7-dihydroisoxazolo[4,5-b]pyridine | 88 |
| 4 | Me | Me | 6-(4-Chlorophenyl)-3,4-dimethyl-6,7-dihydroisoxazolo[4,5-b]pyridine | 90 |
| 5 | Me | Me | 6-(4-Methoxyphenyl)-3,4-dimethyl-6,7-dihydroisoxazolo[4,5-b]pyridine | 93 |
Conclusion and Future Outlook
Gold(I)-catalyzed intramolecular cyclization represents a powerful and versatile strategy for the efficient synthesis of functionalized picolinonitrile precursors. The mild reaction conditions, high yields, and broad substrate scope make this methodology particularly attractive for applications in medicinal chemistry and materials science. The ability to construct the core pyridine ring with control over substitution patterns opens up new avenues for the rapid generation of novel molecular entities. Future research in this area will likely focus on the development of enantioselective variants of this transformation, further expanding the synthetic utility of gold catalysis in the creation of chiral picolinonitrile derivatives.
References
-
Karatavuk, A. O. (2024). Gold(i)-catalyzed synthesis of N-alkenyl 2-pyridonyl sec-amines. Organic & Biomolecular Chemistry, 22, 5646-5652. [Link]
-
Zhang, J., Schmalz, H.-G. (2006). Gold-Catalyzed Amine Cascade Addition to Diyne-Ene: Enantioselective Synthesis of 1,2-Dihydropyridines. Angewandte Chemie International Edition, 45(39), 6704-6707. [Link]
-
Li, Y., et al. (2018). Heterogeneous Gold(I)-Catalysed Annulation between 2-Aminopyridines and Propiolaldehydes Leading to 3-Acylimidazo[1,2-A]Pyridines. Journal of Chemical Research, 42(7), 341-346. [Link]
-
Arcadi, A., et al. (2021). Gold(I)-Catalyzed Reactivity of Furan-ynes with N-Oxides: Synthesis of Substituted Dihydropyridinones and Pyranones. The Journal of Organic Chemistry, 86(13), 8974-8985. [Link]
-
Nakamura, T., et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega, 3(12), 17464-17473. [Link]
-
Gorin, D. J., Toste, F. D. (2007). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews, 107(11), 5088-5145. [Link]
-
Müller, T. E., et al. (2000). Developing Transition-Metal Catalysts for the Intramolecular Hydroamination of Alkynes. Organometallics, 19(10), 1738-1753. [Link]
-
Nakamura, T., et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega, 3(12), 17464-17473. [Link]
-
Yamamoto, Y., et al. (2015). Anti-Markovnikov hydroimination of terminal alkynes in gold-catalyzed pyridine construction from ammonia. Chemical Communications, 51(65), 12976-12979. [Link]
-
Mariconda, A., et al. (2022). N-Heterocyclic Carbene Gold Complexes Active in Hydroamination and Hydration of Alkynes. Molecules, 27(15), 4933. [Link]
-
Miguélez, R., et al. (2024). Synthesis of 2,5‐Disubstituted Pyridines using the Gold(I)‐Catalyzed Cycloisomerization of 1‐Bromoalkynes as Key Step. Chemistry – A European Journal, 27(5), e202003889. [Link]
-
Wang, S., et al. (2016). Gold(I)-Catalyzed Cascade Hydroarylation/Cycloaromatization to Indolizines via Pyridine Ring Construction. The Journal of Organic Chemistry, 81(9), 3688-3699. [Link]
-
The American Chemical Society. (1945). The Preparation of Isonicotinic and Picolinic Acids. Journal of the American Chemical Society, 67(9), 1622. [Link]
-
Jana, D., et al. (2023). One-Pot Synthesis of Pentasubstituted Pyridines following the Gold(I)-Catalyzed Aza–Enyne Metathesis/6π-Electrocyclization–Aromatization Sequence. The Journal of Organic Chemistry, 88(11), 7248-7259. [Link]
-
Zhang, L. (2014). Gold-catalyzed oxidative cyclization of amide-alkynes: access to functionalized γ-lactams. Organic & Biomolecular Chemistry, 12(3), 444-447. [Link]
-
Mariconda, A., et al. (2022). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers in Chemistry, 10, 949826. [Link]
-
Ghorbani-Vaghei, R., et al. (2013). Gold(i) catalysed regio- and stereoselective intermolecular hydroamination of internal alkynes: towards functionalised azoles. Organic & Biomolecular Chemistry, 11(36), 6143-6149. [Link]
-
van der Heijden, H., et al. (2020). Catalytic Activity of trans-Bis(pyridine)gold Complexes. Journal of the American Chemical Society, 142(13), 6061-6072. [Link]
-
Pop, F.-E., et al. (2021). Synthesis, characterization and catalytic activity of gold complexes with pyridine-based selone ligands. Dalton Transactions, 50(4), 1318-1327. [Link]
-
Amanote Research. (n.d.). Gold-Catalyzed Cycloisomerization of Pyridine-Bridged. [Link]
-
Reddy, R. S., et al. (2019). Gold-Catalyzed Cycloisomerization of Pyridine-Bridged 1,8-Diynes: An Expedient Access to Luminescent Cycl[3.2.2]azines. Organic Letters, 21(18), 7275-7279. [Link]
-
Stratakis, M., et al. (2023). Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. Catalysts, 13(6), 922. [Link]
-
Fiksdahl, A. (n.d.). Gold catalysed cyclizations of alkynes. Gold Catalysis in Organic Synthesis. [Link]
-
Li, C., et al. (2020). Synthesis of α-pyrones via gold-catalyzed cycloisomerization/[2 + 1] cycloaddition/rearrangement of enyne-amides and sulfur ylides. Organic Chemistry Frontiers, 7(14), 1836-1841. [Link]
-
ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. [Link]
-
Liu, Y., et al. (2020). Mechanistic Study on Gold-Catalyzed Cycloisomerization of Dienediynes Involving Aliphatic C-H Functionalization and Inspiration for Developing a New Strategy to Access Polycarbocycles. Journal of the American Chemical Society, 142(6), 2777-2786. [Link]
-
Li, J., et al. (2018). Gold(III)-Catalyzed Regioselective Oxidation/Cycloisomerization of Diynes: An Approach to Fused Furan Derivatives. Organic Letters, 20(17), 5403-5406. [Link]
-
Sharma, S., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 27(19), 6667. [Link]
Sources
- 1. Gold-Catalyzed Amine Cascade Addition to Diyne-Ene: Enantioselective Synthesis of 1,2-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gold(I)-Catalyzed Cascade Hydroarylation/Cycloaromatization to Indolizines via Pyridine Ring Construction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Strategic Role of 4-Hydroxypicolinonitrile in the Synthesis of 2,3,4-Trisubstituted Pyridines
Abstract
The 2,3,4-trisubstituted pyridine framework is a privileged scaffold in modern medicinal chemistry, appearing in a wide array of biologically active molecules, including anti-inflammatory, antifungal, and antiviral agents.[1][2] The efficient and regioselective construction of these complex heterocycles is a critical challenge for drug development professionals. This application note details the strategic utility of 4-hydroxypicolinonitrile and its derivatives as versatile intermediates for the synthesis of 2,3,4-trisubstituted pyridines. We provide an in-depth analysis of the synthetic logic, field-proven protocols for accessing key precursors, and a guide to leveraging the unique reactivity of this scaffold for library development.
Introduction: The Strategic Value of the Picolinonitrile Scaffold
The synthetic challenge in constructing polysubstituted pyridines lies in achieving precise regiocontrol of functional group placement. Traditional methods can be lengthy and often lack selectivity.[3] 3-Hydroxy-4-substituted picolinonitriles have emerged as exceptionally valuable synthetic intermediates that circumvent many of these issues.[1][2]
The power of this scaffold lies in its inherent, orthogonally reactive functional groups:
-
The C2-Cyano Group: This versatile moiety is not merely a placeholder but an active participant in synthesis. It provides a synthetic handle for conversion into a wide range of functional groups, including amines, methyl groups, amides, ketones, and carboxylic acids.[1][2]
-
The C3-Hydroxyl Group: The phenolic hydroxyl group offers a straightforward site for introducing diversity through O-alkylation or O-acylation, modifying the steric and electronic properties of the final molecule.[1][2]
-
The C4-Position: This position can be pre-functionalized with a variety of alkyl or aryl substituents, establishing an early-stage diversity point in the synthetic sequence.
This trifecta of reactive sites allows for a programmed and highly controlled approach to building molecular complexity, making it an ideal platform for generating libraries of novel compounds for screening and lead optimization.
Figure 1: Logical diagram illustrating the central role of the 3-hydroxy-4-substituted picolinonitrile scaffold as a platform for accessing diverse 2,3,4-trisubstituted pyridines.
Application Protocol I: Synthesis of Key 4-Substituted-3-Hydroxypicolinonitrile Intermediates
A robust and efficient method for accessing the core intermediate is paramount. Research has demonstrated a powerful one-pot synthesis starting from 4-propargylaminoisoxazoles, which proceeds through an isoxazolopyridine formation followed by a potassium carbonate-mediated N–O bond cleavage.[1][2] This method avoids harsh conditions, such as the ortho-lithiation required in previous approaches.[1]
One-Pot Synthesis Workflow
The workflow involves two key stages within a single reaction vessel:
-
Gold-Catalyzed Cyclization: A gold(I) catalyst promotes the intramolecular hydroamination/cyclization of the 4-propargylaminoisoxazole to form an isoxazolopyridine intermediate.
-
Base-Mediated Rearrangement: The addition of potassium carbonate in methanol triggers the N-O bond cleavage of the isoxazolopyridine, yielding the target 3-hydroxypicolinonitrile.
Figure 2: Experimental workflow for the one-pot synthesis of 4-substituted-3-hydroxypicolinonitriles.
Detailed One-Pot Protocol (General Procedure B)
This protocol is adapted from Fukushima et al., ACS Omega (2018).[1][2]
Materials:
-
JohnPhosAuCl (0.05 equiv)
-
Silver hexafluoroantimonate (AgSbF₆) (0.05 equiv)
-
N-phenylbenzaldimine (1.0 equiv)
-
Starting 4-propargylaminoisoxazole (8) (1.0 equiv)
-
1,2-Dichloroethane (DCE), anhydrous
-
Methanol (MeOH), anhydrous
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (AcOEt)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
Catalyst Preparation: To a sealable reaction vial under an argon atmosphere, add JohnPhosAuCl (0.05 equiv) and AgSbF₆ (0.05 equiv).
-
Reaction Initiation: Add a solution of N-phenylbenzaldimine (1.0 equiv) in anhydrous DCE (approx. 2.0 mL per mmol of starting material 8). Stir for 5-10 minutes at room temperature.
-
Substrate Addition: Add a solution of the 4-propargylaminoisoxazole (8) in anhydrous DCE (approx. 3.0 mL per mmol of 8).
-
Cyclization: Seal the vial and stir the reaction mixture at 60 °C for 3 hours. Monitor by TLC or LC-MS for the disappearance of starting material.
-
Rearrangement: After cooling to room temperature, add anhydrous MeOH (approx. 5.0 mL per mmol of 8) followed by solid K₂CO₃ (1.5 equiv).
-
N-O Cleavage: Reseal the vial and stir the mixture at 60 °C for 30 minutes.
-
Workup: Cool the reaction to room temperature and quench by the careful addition of 1 M aq. HCl until the solution is acidic.
-
Extraction: Pass the mixture through a pad of celite to remove solids. Extract the filtrate with AcOEt (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over MgSO₄, filter, and concentrate the solvent in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the pure 4-substituted-3-hydroxypicolinonitrile (5).
Substrate Scope and Yields
The versatility of the C4-substituent is a key advantage of this methodology. A range of alkyl and aryl groups can be incorporated with good to excellent yields.
| Entry | R Group at C4 | Product | Stepwise Yield (%) [a] | One-Pot Yield (%) |
| 1 | Phenyl | 5a | 67 | 67 |
| 2 | Methyl | 5b | 76 | 73 |
| 3 | n-Pentyl | 5c | 74 | 72 |
| 4 | tert-Butyl | 5d | 89 | 85 |
| 5 | 4-MeOC₆H₄ | 5f | 77 | 71 |
| 6 | TMS | 5i | 49 | 45 |
| Table adapted from Fukushima et al.[1][2] [a] Stepwise yield calculated from the two isolated yields of the intermediate and final product. |
Application Protocol II: Derivatization into 2,3,4-Trisubstituted Pyridines
With the 4-substituted-3-hydroxypicolinonitrile in hand, subsequent derivatization at the C2 and C3 positions can be performed to complete the synthesis of the target 2,3,4-trisubstituted pyridine.
Derivatization of the C3-Hydroxyl Group (O-Alkylation)
Causality: The hydroxyl group is a nucleophile and can be readily alkylated under basic conditions (e.g., Williamson ether synthesis) to introduce an alkoxy substituent at C3. This modification can significantly impact compound solubility, lipophilicity, and hydrogen bonding capacity.
Generic Protocol for O-Methylation:
-
Dissolve the 3-hydroxypicolinonitrile (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMF, Acetone).
-
Add a mild base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
-
Add the alkylating agent, such as methyl iodide (MeI, 1.5 equiv), dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by chromatography as needed.
Derivatization of the C2-Cyano Group (Reduction to Aminomethyl)
Causality: The cyano group can be reduced to a primary amine, introducing a basic center and a key pharmacophoric element. This transformation is typically achieved with strong reducing agents like lithium aluminum hydride (LAH) or through catalytic hydrogenation.
Generic Protocol for Reduction with LAH:
-
To a stirred suspension of LAH (2.0-3.0 equiv) in anhydrous THF under an inert atmosphere (Argon or N₂) at 0 °C, add a solution of the C3-alkoxy-picolinonitrile (1.0 equiv) in anhydrous THF dropwise. Caution: The reaction is highly exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to 0 °C and quench sequentially and carefully by the dropwise addition of water, followed by 15% aq. NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite, washing thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate to yield the crude aminomethylpyridine, which can be purified by chromatography or crystallization.
A Convergent Synthetic Strategy
The true power of this method is realized when these transformations are combined to rapidly generate diverse structures.
Figure 3: A hypothetical two-step sequence to convert the core intermediate into a fully functionalized 2,3,4-trisubstituted pyridine.
Conclusion
This compound and its 4-substituted derivatives are powerful and versatile platforms for the synthesis of complex 2,3,4-trisubstituted pyridines. The ability to perform late-stage functionalization on the C2-cyano and C3-hydroxyl groups, combined with early-stage diversity at the C4-position, provides a logical and efficient pathway for the generation of compound libraries. The protocols outlined herein, particularly the mild, one-pot synthesis of the key intermediates, offer researchers in drug discovery and development a streamlined and robust approach to accessing this important class of heterocyclic compounds.
References
-
Fukushima, H., et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega, 3(12), 16833–16840. Available at: [Link]
-
Bentabed-Ababsa, H., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(18), 6436-6442. Available at: [Link]
-
Bentabed-Ababsa, H., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. PMC, NIH. Available at: [Link]
-
Fukushima, H., et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. National Institutes of Health. Available at: [Link]
Sources
- 1. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
experimental setup for scaling up 4-Hydroxypicolinonitrile synthesis
An Application Note and Protocol for the Scalable Synthesis of 4-Hydroxypicolinonitrile
Abstract
This compound, also known as 2-cyano-4-hydroxypyridine, is a pivotal intermediate in the development of novel pharmaceuticals and agrochemicals. Its structural motif is found in a variety of biologically active molecules. As demand for these advanced compounds grows, the need for a robust, efficient, and scalable synthesis of this key building block becomes paramount. This document provides a comprehensive guide for the transition from laboratory-scale proof-of-concept to a pilot-scale production of this compound. We present a detailed, two-step synthetic protocol starting from commercially available 4-hydroxypyridine, proceeding through an N-oxide intermediate. The causality behind critical process parameters, safety considerations for handling hazardous reagents at scale, and strategies for process optimization are discussed in detail to ensure a self-validating and reliable manufacturing process.
Introduction and Strategic Rationale
The synthesis of substituted cyanopyridines is a well-explored area of organic chemistry.[1][2] For the specific case of this compound, several theoretical routes could be envisioned. However, scalability imposes significant constraints on the choice of starting materials, reagents, and reaction conditions. An industrial process must prioritize safety, cost-effectiveness, atom economy, and operational simplicity.
The selected strategy involves a two-step process:
-
N-Oxidation: Conversion of 4-hydroxypyridine to 4-hydroxypyridine N-oxide.
-
Cyanation: Introduction of a cyano group at the C2 position, activated by the N-oxide functionality.
This route was selected for its superior scalability profile. The activation of the pyridine ring via N-oxidation is a highly reliable and well-understood transformation. The subsequent cyanation step leverages the electron-withdrawing nature of the N-oxide to facilitate nucleophilic attack at the C2 position, a common and effective strategy for functionalizing pyridine rings.[3] This approach avoids the harsh conditions or expensive catalysts associated with other methods, such as direct C-H functionalization or cross-coupling reactions, making it more amenable to large-scale production.
Hazard Analysis and Safety Precautions
Scaling up chemical synthesis magnifies inherent risks. A thorough understanding and mitigation of hazards is critical.
-
4-Hydroxypyridine: A hygroscopic solid that can cause skin and serious eye irritation.[4] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required.
-
Hydrogen Peroxide (30% solution): A strong oxidizer. Contact with organic materials can cause fire. It is corrosive and can cause severe skin and eye damage. Must be handled in a well-ventilated area, and stored away from flammable materials.
-
Potassium Cyanide (KCN): ACUTELY TOXIC. Fatal if swallowed, inhaled, or in contact with skin.[3] Contact with acid liberates highly toxic hydrogen cyanide (HCN) gas. All operations involving KCN must be performed in a high-efficiency fume hood. A dedicated cyanide spill kit and an emergency response plan, including access to a cyanide antidote kit (subject to local regulations and medical guidance), must be in place. All waste streams containing cyanide must be quenched and disposed of according to strict environmental protocols, typically by treatment with bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions to oxidize cyanide to the less toxic cyanate.
-
Dimethylcarbamoyl Chloride: A corrosive and lachrymatory substance. It should be handled with care in a fume hood.[3]
All personnel must be thoroughly trained on the specific hazards of these chemicals and the emergency procedures before commencing any work.
Materials and Equipment for Pilot-Scale Production
Transitioning to a larger scale requires specialized equipment to ensure proper control over the reaction environment.[5]
Reagents & Solvents:
-
4-Hydroxypyridine (≥98% purity)
-
Acetic Acid, Glacial (ACS grade)
-
Hydrogen Peroxide (30% w/w in H₂O)
-
Potassium Cyanide (≥97% purity)
-
Dimethylcarbamoyl Chloride (≥98% purity)
-
Acetonitrile (anhydrous, <50 ppm H₂O)
-
Ethyl Acetate (ACS grade)
-
Sodium Bicarbonate (NaHCO₃)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
10 L Jacketed Glass Reactor with overhead mechanical stirrer, temperature probe, condenser, and nitrogen inlet/outlet.
-
Thermostatic Circulator (Chiller/Heater) for precise temperature control of the reactor jacket.
-
5 L Addition Funnel for controlled addition of reagents.
-
Buchner Funnel and Filter Flask (appropriately sized for the reactor volume).
-
Vacuum Drying Oven.
-
Rotary Evaporator (with appropriately sized flasks).
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), splash goggles, face shield, and chemical-resistant apron or lab coat.
Experimental Synthesis Protocols
Protocol 4.1: Laboratory-Scale Synthesis of 4-Hydroxypyridine N-oxide
This protocol establishes a baseline for the initial oxidation step.
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxypyridine (19.0 g, 200 mmol) and glacial acetic acid (100 mL).
-
Stir the mixture at room temperature to achieve a suspension.
-
Heat the mixture to 70-75 °C. To the resulting solution, add 30% hydrogen peroxide (22.7 mL, 220 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 85 °C.
-
After the addition is complete, maintain the reaction mixture at 75 °C for 4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath to 0-5 °C for 1 hour to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold ethyl acetate (2 x 30 mL), and dry under vacuum to yield 4-hydroxypyridine N-oxide as a white solid.
Protocol 4.2: Pilot-Scale Synthesis of this compound
This protocol outlines the scaled-up cyanation process. WARNING: This procedure involves potassium cyanide and must be performed with extreme caution and appropriate engineering controls.
-
Reactor Setup: Ensure the 10 L jacketed glass reactor is clean, dry, and purged with nitrogen. Equip it with an overhead stirrer, temperature probe, condenser, and nitrogen line.
-
Reagent Charging: Charge the reactor with 4-hydroxypyridine N-oxide (222 g, 2.0 mol) and anhydrous acetonitrile (4 L). Begin agitation (e.g., 150 RPM) to form a slurry.
-
Cyanide Addition: In a separate, dry container within a fume hood, weigh potassium cyanide (260 g, 4.0 mol). (EXTREME CAUTION) . Add the solid KCN to the reactor via a powder funnel under a steady stream of nitrogen.
-
Temperature Control: Cool the reactor contents to 15-20 °C using the thermostatic circulator.
-
Initiation of Reaction: Slowly add dimethylcarbamoyl chloride (556 mL, 6.0 mol) to the slurry via the addition funnel over a period of 2 hours. A mild exotherm is expected; maintain the internal temperature below 30 °C by adjusting the addition rate and circulator temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction progress by HPLC until the starting material is consumed.[3]
-
Quenching and Work-up:
-
Cool the reaction mixture to 20 °C.
-
Slowly and carefully pour the reaction mixture into a separate vessel containing 5 L of cold water and 1 kg of ice with vigorous stirring.
-
Adjust the pH of the aqueous slurry to 7.5-8.0 with a saturated solution of sodium bicarbonate.
-
Extract the aqueous phase with ethyl acetate (3 x 2 L).
-
Combine the organic layers and wash with a 10% sodium thiosulfate solution (1 L) to remove any residual reactive species, followed by a wash with brine (1 L).
-
-
Isolation and Purification:
-
Dry the combined organic layers over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.
-
-
Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight.
Process Parameters and Data Summary
The following table summarizes the key parameters for both laboratory and pilot-scale synthesis, providing a clear reference for process transfer.
| Parameter | Laboratory Scale (4.1) | Pilot Scale (4.2) | Rationale / Control Strategy |
| Starting Material | 4-Hydroxypyridine (19.0 g) | 4-Hydroxypyridine N-oxide (222 g) | N-oxide is prepared in a separate step before cyanation. |
| Key Reagent | H₂O₂ (1.1 eq) | KCN (2.0 eq), (CH₃)₂NCOCl (3.0 eq) | Stoichiometry is optimized for high conversion. Excess is required for the Reissert-type reaction. |
| Solvent | Acetic Acid (5 vol) | Acetonitrile (18 vol) | Acetonitrile is a suitable polar aprotic solvent for the cyanation reaction. |
| Temperature | 75 °C (Oxidation) | 15-30 °C (Addition), 80 °C (Reaction) | Controlled addition temperature mitigates exotherm; heating drives the reaction to completion. |
| Reaction Time | 4 hours | 6 hours | Determined by reaction monitoring (TLC/HPLC) to ensure full conversion. |
| Typical Yield | 85-95% (N-oxide) | 65-75% (Final Product) | Yields at scale are often slightly lower due to transfer losses and work-up efficiency. |
| Purity (Post-Purif.) | >98% | >98% (by HPLC) | Purity is critical for downstream applications; recrystallization is an effective method. |
Scale-Up Considerations and Workflow Visualization
Directly scaling a laboratory procedure is often unsuccessful. Key chemical engineering principles must be considered to ensure a safe and reproducible process.[6][7]
-
Heat Management: The cyanation reaction is exothermic, particularly during the addition of dimethylcarbamoyl chloride. The surface-area-to-volume ratio decreases upon scale-up, making heat removal less efficient. The use of a jacketed reactor and a controlled, slow addition rate is non-negotiable to prevent a thermal runaway.
-
Mass Transfer and Mixing: In the pilot-scale reactor, the reaction is a slurry. Inefficient mixing by an overhead stirrer can lead to localized "hot spots" and poor reagent distribution, resulting in the formation of impurities and reduced yield. The stirrer speed and impeller design must be adequate to ensure the suspension is homogenous.
-
Purification Strategy: While chromatography is viable for small quantities, it is impractical and costly at an industrial scale. Developing a robust recrystallization protocol is essential for achieving high purity in the final product. Solvent screening and cooling profile optimization are critical development activities.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the pilot-scale synthesis process.
Caption: Pilot-scale synthesis workflow for this compound.
Conclusion
The successful scale-up of chemical synthesis from the laboratory to manufacturing is a critical step in drug development and chemical production. The protocol detailed herein for this compound provides a comprehensive framework based on a robust and scalable synthetic route. By focusing on mechanistic understanding, rigorous safety protocols, and key chemical engineering principles, researchers and development professionals can mitigate the risks associated with scale-up. This self-validating system, complete with process controls and optimization strategies, enables the efficient and reliable production of this valuable chemical intermediate.
References
-
Fujita, H., et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega. Available at: [Link]
-
National Center for Biotechnology Information. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. PubChem. Available at: [Link]
- Google Patents. (2016). US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
- Google Patents. (2015). EP2585436B1 - Process for preparing 4-hydroxypyridines.
- Google Patents. (1990). US4942239A - Process for the production of 2-hydroxypyridine.
-
ResearchGate. (2021). Synthesis of 3-hydroxypyridines from bio-based furfural. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1981). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Available at: [Link]
- Google Patents. (2010). CN101602719B - Synthesis method of 4-cyanopyridine.
-
Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993-997. Available at: [Link]
- Jackson, T. (2001). The Synthesis of the High-Potency Sweetener, NC-00637. Part 2: Preparation of the Pyridine Moiety. Organic Process Research & Development.
-
Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC. Available at: [Link]
-
ResearchGate. (2017). Synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms. Available at: [Link]
-
Huo, Z., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Potassium Cyanide. Acta Chimica Slovenica. Available at: [Link]
-
National Center for Biotechnology Information. Methyl 4-Hydroxypicolinate hydrochloride. PubChem. Available at: [Link]
-
Bio-Link. (2023). Risks and Control Strategies of Scale-up in Purification Process. Available at: [Link]
-
ResearchGate. (2023). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). Available at: [Link]
-
MDPI. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. Available at: [Link]
-
Zdujić, M. V., et al. (2019). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Zaštita Materijala. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central. Available at: [Link]
- Google Patents. (2020). TWI682923B - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
-
ResearchGate. (2016). Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. Available at: [Link]
-
Park, K. (2024). Drugs need to be formulated with scale-up in mind. Journal of Controlled Release. Available at: [Link]
-
Research Open World. (2024). Scale-Up Factors in the Development and Commercial Execution of Oral Solid Dosage Forms: A Current Industry Perspective. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PubMed Central. Available at: [Link]
-
ChemBK. 4-hydroxy pyridine. Available at: [Link]
-
Wikipedia. 4-Pyridone. Available at: [Link]
-
National Center for Biotechnology Information. 4-Hydroxyquinoline. PubChem. Available at: [Link]
-
Royal Society of Chemistry. (2011). Improved synthesis of symmetrically & asymmetrically N-substituted pyridinophane derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 4. fishersci.com [fishersci.com]
- 5. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]
- 6. kinampark.com [kinampark.com]
- 7. researchopenworld.com [researchopenworld.com]
purification of 4-Hydroxypicolinonitrile by column chromatography
An Application Guide: High-Purity Isolation of 4-Hydroxypicolinonitrile Using Automated Flash Column Chromatography
Introduction and Significance
This compound, a substituted pyridine derivative, is a valuable synthetic intermediate in the development of novel therapeutics and functional materials.[1] Its pyridine core, hydroxyl group, and cyano group offer versatile handles for further chemical modification. The efficacy, safety, and reproducibility of subsequent synthetic steps are critically dependent on the purity of this starting material. Impurities, which can arise from the synthetic route, may include unreacted starting materials, by-products, or degradation products, all of which can interfere with downstream reactions and complicate product characterization.[2][3]
This application note provides a detailed, field-proven protocol for the purification of this compound using automated flash column chromatography. We will delve into the causality behind methodological choices, from mobile phase selection to strategies for mitigating common purification challenges associated with polar, basic heterocycles.
Foundational Principles: Designing the Chromatographic Strategy
The successful purification of any compound is predicated on a strategy that exploits its unique physicochemical properties. For this compound, its polarity and acid-base character are the defining features.
Physicochemical Profile of this compound
This compound (MW: 120.11 g/mol , Formula: C₆H₄N₂O) is a polar organic molecule.[4] Its polarity is driven by three key features:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is basic (pKa of the conjugate acid is typically around 5-6) and can act as a hydrogen bond acceptor.[5]
-
Hydroxyl Group (-OH): This group is weakly acidic and a potent hydrogen bond donor and acceptor.
-
Nitrile Group (-C≡N): The cyano group possesses a strong dipole moment, contributing significantly to the overall molecular polarity.
Furthermore, 4-hydroxypyridines can exist in equilibrium with their pyridone tautomer, 4-pyridin-4(1H)-one.[6] This tautomerism can influence the molecule's interaction with the stationary phase. These characteristics necessitate a purification strategy adept at handling polar compounds.
Rationale for Normal-Phase Chromatography
Normal-phase chromatography is the logical choice for purifying polar compounds like this compound.[7] This technique operates on the principle of adsorption, where analytes are separated based on their differential affinity for a polar stationary phase and a non-polar mobile phase.[8]
-
Stationary Phase: Silica gel (SiO₂) is the most common stationary phase. Its surface is covered with acidic silanol groups (Si-OH), which act as hydrogen bond donors and create a highly polar surface.[9]
-
Mobile Phase: A non-polar solvent (eluent) is used to carry the sample through the column.
-
Separation Mechanism: Polar compounds, like this compound, will strongly adsorb to the polar silica surface via hydrogen bonding and dipole-dipole interactions. To elute the compound, the polarity of the mobile phase must be gradually increased. Less polar impurities will have weaker interactions with the silica and will elute first, while more polar impurities will be retained longer.
Mitigating Peak Tailing: The Role of Mobile Phase Modifiers
A significant challenge in the chromatography of basic compounds like pyridines on silica is peak tailing . This phenomenon is caused by strong, non-ideal interactions between the basic nitrogen atom of the analyte and the acidic silanol groups on the silica surface.[5] These interactions can lead to poor peak shape, reduced resolution, and lower recovery.
To ensure a successful and efficient purification, this protocol incorporates a basic modifier into the mobile phase. A small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, is added. This additive preferentially interacts with the active silanol sites, effectively "shielding" them from the this compound.[5] This results in more symmetrical peaks and improved separation efficiency.
Experimental Protocol: Step-by-Step Purification
This protocol is designed for an automated flash chromatography system equipped with a UV detector and fraction collector. The principles can be adapted for manual (gravity) column chromatography.
Materials and Instrumentation
| Category | Item | Specifications |
| Solvents | Dichloromethane (DCM) | HPLC Grade |
| Methanol (MeOH) | HPLC Grade | |
| Triethylamine (TEA) | Reagent Grade, >99% | |
| Ethyl Acetate (EtOAc) | ACS Grade (for TLC) | |
| Hexane | ACS Grade (for TLC) | |
| Stationary Phase | Silica Gel | 230-400 mesh (for dry loading) |
| Instrumentation | Automated Flash System | e.g., Teledyne ISCO CombiFlash®, Biotage® Isolera |
| Flash Column | Pre-packed silica gel column (e.g., 12g or 24g) | |
| Rotary Evaporator | For solvent removal | |
| TLC Supplies | Silica gel 60 F₂₅₄ plates, developing chamber, UV lamp | |
| Glassware | Round-bottom flasks, beakers, graduated cylinders | Appropriate sizes |
Method Development using Thin-Layer Chromatography (TLC)
Before committing to the flash column, it is crucial to develop a suitable solvent system using TLC. This provides a rapid and inexpensive preview of the separation.
-
Prepare a stock solution of the crude this compound in a small amount of methanol or DCM.
-
Spot the solution onto several TLC plates.
-
Develop the plates in solvent systems of increasing polarity. Start with a non-polar system and gradually add a polar solvent. A good starting point is Ethyl Acetate/Hexane. Due to the high polarity of the target compound, a Dichloromethane/Methanol system is likely more effective.
-
Test Mobile Phase Systems:
-
95:5 DCM/MeOH
-
90:10 DCM/MeOH
-
85:15 DCM/MeOH
-
-
Add Modifier: To the most promising system, add ~0.5% TEA to observe its effect on spot shape.
-
Analyze: Visualize the developed plates under a UV lamp (254 nm). The ideal solvent system will show the this compound spot with a Retention Factor (Rƒ) value between 0.2 and 0.4, and good separation from major impurities.
Sample Preparation and Adsorption (Dry Loading)
Dry loading is the preferred method as it often results in better resolution, especially for compounds that are not highly soluble in the initial, non-polar mobile phase.
-
Weigh the crude this compound (e.g., 100-200 mg for a 12g column).
-
Dissolve the crude material in a minimal amount of a suitable solvent (e.g., methanol).
-
Add 2-3 times the mass of the crude product in silica gel to the solution.
-
Concentrate the slurry using a rotary evaporator until a fine, free-flowing powder is obtained. Ensure the sample is completely dry.
Column Packing and Equilibration
This protocol assumes the use of a pre-packed flash column.
-
Install the appropriate size silica gel column onto the flash chromatography system.
-
Equilibrate the column by flushing with the initial mobile phase (100% DCM) for at least 2-3 column volumes (CV).
Flash Chromatography Execution
-
Load the dry-loaded sample into a solid load cartridge and attach it to the system.
-
Set up the purification method on the instrument's software with the parameters outlined in the table below. The UV detector should be set to a wavelength where the compound absorbs, typically 254 nm or a more specific wavelength determined from its UV spectrum.
-
Begin the run. The system will automatically execute the gradient, monitor the eluent via the UV detector, and collect fractions based on the set parameters.
Fraction Collection and Analysis
-
The automated system will collect fractions in test tubes or vials.
-
Analyze the collected fractions using the TLC method developed in section 3.2. Spot every few fractions onto a TLC plate.
-
Develop the TLC plate in the previously optimized solvent system.
-
Identify the fractions containing the pure this compound (single spot at the correct Rƒ).
Post-Purification Workflow
Pooling and Solvent Removal
-
Combine the fractions identified as pure into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator. Note that triethylamine is volatile and will be removed during this process.
Final Purity Verification
After obtaining the solid product, its purity must be confirmed using high-resolution analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): An HPLC analysis will provide a quantitative measure of purity.[10][]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and identify any remaining impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Strong interaction of the basic pyridine nitrogen with acidic silica. | Ensure a basic modifier (0.1-1% TEA or NH₄OH) is present in the mobile phase.[5] |
| Poor Separation / Co-elution | Inappropriate solvent gradient (too steep). | Flatten the gradient over the elution range of the target compound. A shallower gradient provides better resolution. |
| Incorrect solvent system choice. | Re-evaluate the solvent system with TLC. Consider a different solvent combination (e.g., Ethyl Acetate/Hexane if DCM/MeOH fails). | |
| Low Recovery | Irreversible adsorption of the compound onto the silica. | Increase the concentration of the polar solvent (e.g., MeOH) at the end of the run to strip the column. Ensure the basic modifier is used. |
| Compound degradation on the acidic silica. | Consider using a less acidic stationary phase like alumina or a deactivated (end-capped) silica gel.[5] | |
| Product Elutes at Solvent Front | Mobile phase is too polar. | Start the gradient with a less polar solvent mixture. |
Visualized Workflows and Mechanisms
Caption: A high-level workflow for the purification of this compound.
Caption: Principle of normal-phase separation for this compound.
Summary of Recommended Chromatographic Parameters
| Parameter | Recommended Value | Rationale |
| System | Automated Flash Chromatography | Provides reproducible gradients and efficient fraction collection. |
| Stationary Phase | Silica Gel, Normal Phase | Ideal for retaining and separating polar compounds.[7] |
| Column Size | 12 g | Appropriate for a sample load of ~100-250 mg. |
| Mobile Phase A | Dichloromethane (DCM) | The non-polar component of the eluent system. |
| Mobile Phase B | Methanol (MeOH) with 0.5% Triethylamine (TEA) | The polar eluting solvent, modified to prevent peak tailing.[5] |
| Gradient Profile | 0-2% B (2 CV), 2-15% B (10 CV), 15-100% B (2 CV) | A shallow gradient for optimal resolution followed by a column flush. |
| Flow Rate | 30 mL/min | A typical flow rate for a 12g column. |
| Detection | UV at 254 nm | Common wavelength for aromatic/conjugated systems. |
| Sample Loading | Dry Loading with Silica Gel | Maximizes resolution and prevents precipitation at the column head. |
References
-
Pesciarolo, C., et al. (2021). "HPLC Stationary Phases for Polar and Nonpolar Compounds." LCGC International. Available at: [Link]
-
Phenomenex Inc. (2025). "Column Chromatography: Principles, Procedure, and Applications." Phenomenex. Available at: [Link]
-
Columbia University. "Column chromatography." Department of Chemistry. Available at: [Link]
-
Waters Corporation. "HPLC Separation Modes - Stationary Phase in HPLC." Waters Corporation. Available at: [Link]
-
Interchim. "Purification of different Pyridines using Waters X-bridge prep column." Flash-Chromatography.com. Available at: [Link]
-
Reddy, G. et al. (2017). "A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions." The Royal Society of Chemistry. Available at: [Link]
-
Orita, A., et al. (2018). "Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence." ACS Omega. Available at: [Link]
-
Pauter, K., et al. "HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL." Acta Poloniae Pharmaceutica. Available at: [Link]
-
Orita, A., et al. (2018). "Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence." National Institutes of Health. Available at: [Link]
-
Alwsci. (2024). "Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks." Alwsci.com. Available at: [Link]
- Google Patents. (2018). "CN109068653A - The method for preparing 4- alkoxy -3- hydroxy-picolinic acid.
- Google Patents. (2016). "US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
-
Veeprho. (2025). "Exploring the Different Mobile Phases in HPLC." Veeprho. Available at: [Link]
-
Phenomenex Inc. "Reversed Phase HPLC Method Development." Phenomenex. Available at: [Link]
-
Waters Corporation. "Column Selection for RPLC-UV Impurity Analysis of Fatty Acid Modified GLP-1 Receptor Agonists." Waters Corporation. Available at: [Link]
-
Chromatography Forum. (2015). "Method for pyridine amine derivative." Available at: [Link]
-
Dong, M. W. (2017). "Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography." LCGC International. Available at: [Link]
-
National Institutes of Health. (2020). "New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors." PubMed Central. Available at: [Link]
-
Waters Corporation. "Impurities Application Notebook." Waters Corporation. Available at: [Link]
-
MDPI. (2020). "Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS." Available at: [Link]
-
University of Tartu. "Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents." Available at: [Link]
-
ACS Publications. (2020). "Investigation into the Formation of Impurities during the Optimization of Brigatinib." Available at: [Link]
-
MDPI. (2023). "Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride." Available at: [Link]
-
Waters Corporation. "Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography." Waters Corporation. Available at: [Link]
-
National Institutes of Health. "4-Hydroxypyridine." PubChem. Available at: [Link]
Sources
- 1. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 475057-86-4|this compound|BLD Pharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Hydroxypyridine | C5H5NO | CID 12290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 8. What are the different phases of column chromatography? | AAT Bioquest [aatbio.com]
- 9. columbia.edu [columbia.edu]
- 10. ptfarm.pl [ptfarm.pl]
Application Notes & Protocols: Leveraging 4-Hydroxypicolinonitrile for the Strategic Development of Novel Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The development of small molecule inhibitors targeting the ATP-binding site of kinases has become a cornerstone of modern targeted therapy.[1] This guide provides an in-depth exploration of the 4-hydroxypicolinonitrile scaffold as a versatile and potent core for the design of novel kinase inhibitors. We will dissect the chemical rationale for its use, provide detailed synthetic protocols, outline robust methodologies for biochemical and cellular evaluation, and discuss the principles of structure-activity relationship (SAR) optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to exploit this privileged chemical fragment in their discovery programs.
The Rationale: Why this compound is a Privileged Scaffold
The pyridine ring is a foundational component in a multitude of FDA-approved kinase inhibitors, prized for its ability to act as a bioisostere for the adenine ring of ATP.[1][3][4] The this compound moiety builds upon this foundation by incorporating specific functional groups—a hydroxyl (-OH) and a nitrile (-CN)—that offer distinct advantages for kinase active site engagement.
-
The Pyridine Core as a Hinge-Binder: The nitrogen atom in the pyridine ring is strategically positioned to form a critical hydrogen bond with the "hinge" region of the kinase ATP-binding pocket. This interaction is a conserved feature that anchors many Type I and Type II kinase inhibitors, providing a stable foundation for the inhibitor's binding affinity.
-
The 3-Hydroxy Group: The hydroxyl group serves as a valuable hydrogen bond donor and/or acceptor.[5] This functionality can engage with nearby amino acid residues in the active site, enhancing binding affinity and contributing to selectivity. Furthermore, it provides a convenient synthetic handle for introducing various acyl or alkyl groups, allowing for fine-tuning of physicochemical properties.[5]
-
The 2-Nitrile Group: The cyano group is a versatile functional group in medicinal chemistry. It is a weak hydrogen bond acceptor and can participate in dipole-dipole interactions. More importantly, it serves as a synthetic precursor that can be transformed into a variety of other functional groups, including amines, amides, and carboxylic acids, enabling extensive chemical exploration during lead optimization.[5]
-
Physicochemical Properties: The scaffold's inherent characteristics align well with established principles of drug design, such as Lipinski's Rule of 5.[6][7] Its modest size and polarity provide a solid starting point for developing orally bioavailable drugs with favorable absorption, distribution, metabolism, and excretion (ADMET) profiles.[8]
The diagram below illustrates the hypothetical binding mode of a this compound-based inhibitor within a generic kinase ATP pocket, highlighting the key interactions.
Caption: Hypothetical binding of a this compound core in a kinase active site.
Synthetic Protocols for the this compound Core
The 3-hydroxy-4-substituted picolinonitrile core is a valuable synthetic intermediate.[5][9] The following protocols are adapted from established literature procedures for the synthesis of these key building blocks, which can be performed stepwise or as a more efficient one-pot reaction.[5][9]
The overall synthetic workflow is visualized below.
Caption: Workflow for the synthesis of the picolinonitrile core scaffold.
Protocol 2.1: Stepwise Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles
This method involves the isolation of the isoxazolopyridine intermediate before proceeding to the final product.
Step A: Synthesis of Isoxazolopyridine Intermediate
-
To a sealed vial under an argon atmosphere, add JohnPhos AuCl (0.05 equivalents) and AgSbF₆ (0.05 equivalents).
-
Add N-phenylbenzaldimine (1.0 equivalent) dissolved in 1,2-dichloroethane (2.0 mL per mmol of starting material).
-
Add the starting 4-propargylaminoisoxazole (1.0 equivalent) dissolved in 1,2-dichloroethane (3.0 mL per mmol).
-
Stir the resulting mixture at 60 °C for 3 hours.
-
After cooling, concentrate the mixture in vacuo and purify the residue by silica gel chromatography to isolate the isoxazolopyridine intermediate.
Step B: N–O Bond Cleavage to Yield Final Product
-
Dissolve the purified isoxazolopyridine intermediate (1.0 equivalent) in dry methanol (5.0 mL per mmol).
-
Add potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Stir the mixture at 60 °C for 30 minutes.
-
Quench the reaction by adding 1 M aqueous HCl until the solution is acidic.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the final 3-hydroxy-4-substituted picolinonitrile.[5][9]
Protocol 2.2: One-Pot Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles
This streamlined procedure increases synthetic efficiency by avoiding the isolation of the intermediate.[5][9]
-
To a sealed vial under an argon atmosphere, add JohnPhos AuCl (0.05 equivalents) and AgSbF₆ (0.05 equivalents).
-
Add N-phenylbenzaldimine (1.0 equivalent) dissolved in 1,2-dichloroethane (2.0 mL per mmol of starting material).
-
Add the starting 4-propargylaminoisoxazole (1.0 equivalent) dissolved in 1,2-dichloroethane (3.0 mL per mmol).
-
Stir the resulting mixture at 60 °C for 3 hours.
-
To the same reaction vial, add dry methanol (5.0 mL per mmol of starting material) and potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Continue stirring at 60 °C for an additional 30 minutes.
-
Work-up the reaction as described in Protocol 2.1, Step B (steps 4-6).
Rationale for Reagent Selection:
-
Au(I) Catalyst: Gold(I) catalysts are highly effective for promoting the intramolecular SEAr (electrophilic aromatic substitution) reaction that forms the isoxazolopyridine ring system.[5][9]
-
K₂CO₃/MeOH: The combination of a mild base (potassium carbonate) in methanol efficiently mediates the cleavage of the labile N-O bond in the isoxazolopyridine intermediate to reveal the desired hydroxypicolinonitrile product.[5][9]
From Scaffold to Inhibitor: SAR and Lead Optimization
The 4-position of the picolinonitrile core is the primary vector for modification to achieve potency and selectivity against a specific kinase target. By synthesizing a library of analogues with diverse substituents at this position, a structure-activity relationship (SAR) can be established.
Key Optimization Strategies:
-
Exploring Hydrophobic Pockets: Introduction of various aryl and heteroaryl groups can probe hydrophobic pockets within the ATP-binding site. Systematic modification of these rings (e.g., with halogens, methyl, or methoxy groups) can significantly impact potency, as demonstrated in the development of Src and EGFR kinase inhibitors.[10][11][12]
-
Improving Solubility: Poor aqueous solubility is a common challenge in kinase inhibitor development.[11] Incorporating polar or weakly basic functionalities, such as morpholine or piperazine rings, can enhance solubility and improve pharmacokinetic properties. These groups often extend towards the solvent-exposed region of the active site.[4][11]
-
Targeting Unique Sub-pockets: To gain selectivity over other kinases, substituents can be designed to interact with non-conserved residues or unique sub-pockets adjacent to the primary ATP-binding site.
Illustrative SAR Table
The following table presents hypothetical data for a series of compounds targeting a generic tyrosine kinase (e.g., Src), illustrating how modifications at the 4-position can influence inhibitory activity.
| Compound ID | R-Group at 4-Position | Kinase IC₅₀ (nM) | Cell Proliferation IC₅₀ (nM) |
| 1a | Phenyl | 550 | >10,000 |
| 1b | 3-Chlorophenyl | 120 | 2,500 |
| 1c | 3-Methoxyphenyl | 85 | 1,800 |
| 1d | 4-(Morpholin-4-yl)phenyl | 25 | 350 |
| 1e | 4-(4-Methylpiperazin-1-yl)phenyl | 8 | 95 |
This data is illustrative and serves as an example for an SAR campaign. The trend shows that adding electron-withdrawing/donating groups improves potency over the simple phenyl ring, while incorporating a solubilizing basic moiety like methylpiperazine dramatically improves both biochemical and cellular potency, a common theme in kinase inhibitor design.[4]
Biochemical and Cellular Evaluation Protocols
Once synthesized, novel compounds must be rigorously tested to determine their biological activity. The following protocols provide a self-validating workflow, moving from biochemical potency to cellular target engagement and phenotypic effect.
Caption: A validated workflow for evaluating novel kinase inhibitors.
Protocol 4.1: In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against the purified target kinase enzyme.
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a 10-point serial dilution series (e.g., 3-fold dilutions) in DMSO.
-
Reaction Setup: In a 384-well plate, add:
-
Kinase buffer.
-
Test compound from the dilution series (final DMSO concentration ≤1%).
-
Purified kinase enzyme.
-
Substrate peptide/protein.
-
-
Initiate Reaction: Add ATP at its Kₘ concentration to start the kinase reaction. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detect ADP Production:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
-
-
Data Acquisition: Read luminescence on a plate reader.
-
Data Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
Protocol 4.2: Cellular Target Engagement (Western Blot)
Objective: To confirm that the compound inhibits the phosphorylation of the target kinase (autophosphorylation) or its direct downstream substrate in a cellular context.
-
Cell Culture: Plate a relevant cancer cell line (e.g., A431 for EGFR inhibitors, K562 for Abl inhibitors) and grow to 70-80% confluency.
-
Compound Treatment: Treat cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-EGFR).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
-
Analysis: Re-probe the same membrane with an antibody for the total protein of the target kinase and a loading control (e.g., GAPDH or β-actin) to confirm equal loading and quantify the reduction in phosphorylation relative to the total protein.
Protocol 4.3: Cell Proliferation Assay (e.g., CellTiter-Glo®)
Objective: To measure the effect of the compound on the proliferation and viability of cancer cells and determine the GI₅₀ (half-maximal growth inhibition).
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Add a serial dilution of the test compound to the wells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37 °C, 5% CO₂).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read luminescence on a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability versus the log of inhibitor concentration to calculate the GI₅₀ value.
Conclusion and Future Outlook
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its inherent chemical features provide a robust anchor into the conserved hinge region of the kinase active site, while its multiple points for synthetic elaboration allow for extensive optimization of potency, selectivity, and drug-like properties. The protocols detailed herein provide a comprehensive and validated framework for synthesizing, evaluating, and optimizing compounds based on this valuable core. Future work should focus on expanding the chemical diversity around the scaffold, profiling promising leads against broader kinase panels to ensure selectivity, and advancing optimized compounds into pharmacokinetic and in vivo efficacy studies.
References
-
Fukuhara, S., et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega. Available at: [Link][5][9]
-
Klopfenstein, N., et al. (n.d.). 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors. PubMed. Available at: [Link][10]
-
Geromichalou, C., et al. (n.d.). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. Available at: [Link]
-
De Santis, M., et al. (2025). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. I.R.I.S.. Available at: [Link]
-
Chen, Y-T., et al. (2022). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. Available at: [Link][13]
-
Abdel-Aziz, A. A-M., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. PLOS ONE. Available at: [Link]
-
Smaill, J. B., et al. (n.d.). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed. Available at: [Link][11]
-
Bulat Pharmaceutical. (n.d.). 4-Hydroxypyridine: A Hidden Gem in Drugs. Bulat Pharmaceutical. Available at: [Link]
-
Sreelatha, S., et al. (n.d.). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. Available at: [Link][3]
-
Zhang, Y., et al. (2022). Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents. Frontiers in Pharmacology. Available at: [Link]
-
Roskoski, R. Jr. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research. Available at: [Link][1]
-
O'Hagan, D. (2024). Feature Reviews in Medicinal Chemistry. Pharmaceuticals. Available at: [Link]
-
Zhang, X., et al. (2022). The development of small-molecule inhibitors targeting HPK1. European Journal of Medicinal Chemistry. Available at: [Link][2]
-
Kumar, A., et al. (n.d.). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). PubMed. Available at: [Link][4]
-
Shultz, M. D. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry. Available at: [Link][6]
-
Leeson, P. D. (2024). Physical Properties in Drug Design. ResearchGate. Available at: [Link][8]
-
Garcia-Caballero, L., et al. (2021). Unusually High Affinity of the PLK Inhibitors RO3280 and GSK461364 to HSA and Its Possible Pharmacokinetic Implications. Molecules. Available at: [Link][14]
-
Ahmad, I., et al. (2023). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. Journal of Applied Pharmaceutical Science. Available at: [Link][7]
-
Boschelli, D. H., et al. (n.d.). Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. PubMed. Available at: [Link][12]
Sources
- 1. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The development of small-molecule inhibitors targeting HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unusually High Affinity of the PLK Inhibitors RO3280 and GSK461364 to HSA and Its Possible Pharmacokinetic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of the 4-Hydroxypicolinonitrile Scaffold
An Application Guide to the Strategic Functionalization of the Hydroxyl Group in 4-Hydroxypicolinonitrile
The this compound moiety, a substituted pyridine ring, represents a "privileged structure" in medicinal chemistry and materials science. Its derivatives are found in a host of biologically active molecules, including agents for neurodegenerative diseases, inflammation, and infectious diseases.[1][2] The true synthetic value of this scaffold lies in the versatility of its functional groups: the nitrile group can be transformed into amines, amides, or carboxylic acids, while the hydroxyl group at the C4 position serves as a critical handle for molecular diversification.[2][3]
Functionalization of this hydroxyl group allows for the precise modulation of a molecule's physicochemical properties, such as solubility, lipophilicity, metabolic stability, and target-binding interactions.[4] By converting the hydroxyl into ethers, esters, or other functionalities, researchers can systematically explore the structure-activity relationship (SAR) of a new chemical entity, optimizing it for therapeutic efficacy.[5][6]
This guide provides a detailed overview of the primary strategies for functionalizing the C4-hydroxyl group of this compound, complete with mechanistic insights and field-tested laboratory protocols designed for researchers in drug development and chemical synthesis.
Core Functionalization Strategies & Mechanisms
The phenolic nature of the hydroxyl group in this compound dictates the most effective synthetic strategies. The following sections detail the most robust and widely applied methods: O-alkylation, O-acylation (including the Mitsunobu reaction), and O-sulfonylation.
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for forming C-O-C bonds.[7] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8][9] First, a base is used to deprotonate the weakly acidic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then attacks a primary alkyl halide or sulfonate, displacing the leaving group to form the desired ether.[9]
Causality of Experimental Choices:
-
Base: A strong base like sodium hydride (NaH) is often used to ensure complete and irreversible deprotonation.[9] For more sensitive substrates, a weaker base like potassium carbonate (K₂CO₃) can be effective, particularly in a polar aprotic solvent like DMF or acetonitrile.[10]
-
Electrophile: The reaction is most efficient with primary alkyl halides (R-I, R-Br, R-Cl).[7] Secondary and tertiary halides are prone to undergo a competing E2 elimination reaction, especially with a sterically unhindered base, leading to the formation of alkenes instead of ethers.[8][9]
-
Solvent: Polar aprotic solvents like THF, DMF, or DMSO are ideal as they solvate the cation of the base without deactivating the nucleophilic phenoxide.[7]
Caption: Williamson Ether Synthesis Mechanism.
O-Acylation & O-Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful and versatile method for converting primary and secondary alcohols into a wide range of functional groups, including esters and ethers, under mild conditions.[11][12] Unlike the Williamson synthesis, it does not require the pre-formation of an alkoxide. The reaction involves the activation of the hydroxyl group by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13][14]
Mechanism and Rationale: The reaction begins with the formation of a phosphonium salt adduct between PPh₃ and DIAD. This highly electrophilic species activates the hydroxyl group of this compound, turning it into an excellent leaving group (an oxyphosphonium salt).[11] A suitable nucleophile, such as a carboxylic acid (for ester formation) or another alcohol/phenol (for ether formation), can then displace the activated oxygen.[13] A key advantage is the reaction's high functional group tolerance and mild, generally neutral conditions.[12]
Critical Note on Reagent Addition: The standard order of addition is to have the alcohol, nucleophile, and PPh₃ in solution before the dropwise addition of the azodicarboxylate at a reduced temperature (e.g., 0 °C).[14] This prevents side reactions of the highly reactive intermediates.
Caption: Key steps in the Mitsunobu reaction.
O-Sulfonylation: Activating the Hydroxyl Group
Converting the hydroxyl group to a sulfonate ester (e.g., a tosylate, mesylate, or nosylate) is a critical transformation. Sulfonates are excellent leaving groups, far superior to the original hydroxyl group.[15] This "activation" step transforms the inert hydroxyl into a reactive site for subsequent SNAr (Nucleophilic Aromatic Substitution) reactions, allowing for the introduction of a wide array of nucleophiles (e.g., amines, thiols, azides).
Mechanism and Rationale: The reaction is typically performed by treating this compound with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, TsCl) in the presence of a non-nucleophilic base like pyridine or triethylamine (TEA).[16] The base serves two purposes: it can deprotonate the hydroxyl group to increase its nucleophilicity, and it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.
Caption: General scheme for O-sulfonylation.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Williamson Ether Synthesis of 4-Methoxy-picolinonitrile
This protocol details the methylation of this compound using methyl iodide.
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Methyl iodide (CH₃I) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The solution may become a slurry.
-
Add methyl iodide (1.5 eq) dropwise via syringe, keeping the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 4-methoxypicolinonitrile.
-
Protocol 2: Mitsunobu Esterification to Yield 4-(Benzoyloxy)picolinonitrile
This protocol uses benzoic acid as the nucleophile to form an ester.
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Benzoic acid (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), benzoic acid (1.2 eq), and PPh₃ (1.5 eq).
-
Dissolve the solids in anhydrous THF (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD (1.5 eq) dropwise via syringe over 15-20 minutes. Maintain the internal temperature below 5 °C.[14]
-
Remove the ice bath and allow the reaction to stir at room temperature for 6-18 hours.
-
Monitor the reaction by TLC. The formation of triphenylphosphine oxide (TPPO) as a byproduct is an indication of reaction progress.[14]
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Redissolve the crude residue in EtOAc and wash with saturated NaHCO₃ solution (to remove unreacted acid), followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product will contain TPPO.
-
Purification: Purify by flash column chromatography. A non-polar solvent system (e.g., Hexanes/EtOAc) will help separate the desired product from the more polar TPPO byproduct.
-
Caption: General experimental workflow for synthesis and purification.
Comparative Analysis of Functionalization Methods
The choice of method depends on the desired final product, substrate sensitivity, and scalability.
| Method | Key Reagents | Advantages | Limitations & Considerations |
| Williamson Ether Synthesis | Strong Base (NaH), Alkyl Halide | Cost-effective, simple reagents, scalable.[8] | Requires strong base; limited to primary/methyl halides to avoid E2 elimination.[9] |
| Mitsunobu Reaction | PPh₃, DIAD/DEAD, Nucleophile | Very mild conditions, broad scope for nucleophiles, high functional group tolerance.[12][13] | Stoichiometric byproducts (TPPO) can complicate purification; reagents are expensive.[11] |
| O-Acylation | Acyl Chloride/Anhydride, Base | Fast, high-yielding, simple procedure. | Acyl chlorides can be moisture-sensitive; requires a base to neutralize acid byproduct. |
| O-Sulfonylation | Sulfonyl Chloride, Base | Creates a highly activated intermediate for further functionalization (SNAr).[15] | Sulfonyl chlorides are reactive and can be corrosive; product may be unstable. |
Conclusion
The C4-hydroxyl group of this compound is a versatile synthetic handle that enables extensive molecular diversification. Through classic reactions like the Williamson ether synthesis and modern techniques like the Mitsunobu reaction, researchers can readily synthesize libraries of ether and ester derivatives. Furthermore, activation of the hydroxyl group via O-sulfonylation opens the door to a vast array of subsequent nucleophilic substitution reactions. The protocols and mechanistic insights provided herein serve as a robust foundation for scientists and drug development professionals aiming to leverage the synthetic potential of the this compound scaffold in their research programs.
References
-
Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega. Available at: [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]
-
Williamson Ether Synthesis. Utah Tech University. Available at: [Link]
-
Williamson Ether Synthesis Lab Report. Eastern Kentucky University - Edubirdie. Available at: [Link]
-
Williamson ether synthesis. Wikipedia. Available at: [Link]
-
Mitsunobu reaction. Organic Synthesis. Available at: [Link]
-
The Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]
-
Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. National Institutes of Health (NIH). Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Hydroxy Sulfonate Surfactants. National Institutes of Health (NIH). Available at: [Link]
-
Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]
-
Scheme 2 Synthesis of the sulfonate esters of HOBt. ResearchGate. Available at: [Link]
- Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. Google Patents.
-
The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. Available at: [Link]
-
A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS. Organic Syntheses. Available at: [Link]
-
Copper-assisted preparation of pyridinyl sulfonate esters from hydroxypyridines and sodium sulfinates. National Institutes of Health (NIH). Available at: [Link]
- Process for production of sulfonic acid ester. Google Patents.
- A method for the production of sulfate or sulfonate esters. Google Patents.
-
Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. Available at: [Link]
-
Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. PubMed Central. Available at: [Link]
-
A practical method for preparation of 4-hydroxyquinolinone esters. PubMed. Available at: [Link]
-
Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. Available at: [Link]
-
Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. PubMed Central. Available at: [Link]
-
Controlled derivatization of hydroxyl groups of graphene oxide in mild conditions. ResearchGate. Available at: [Link]
-
Chemoselective Hydroxyl Group Transformation: An Elusive Target. National Institutes of Health (NIH). Available at: [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]
-
Hydroxyl Groups in Synthetic and Natural Product Derived Therapeutics – A Perspective on a Common Functional Group. ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. Williamson Ether Synthesis Lab Report | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. Copper-assisted preparation of pyridinyl sulfonate esters from hydroxypyridines and sodium sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Employing 4-Hydroxypicolinonitrile in Fragment-Based Drug Design
Introduction: The Strategic Advantage of 4-Hydroxypicolinonitrile in Fragment-Based Drug Design
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel lead compounds.[1][2] By starting with small, low-complexity molecules, or "fragments," FBDD allows for a more thorough exploration of a target's chemical space, often leading to lead compounds with superior physicochemical properties.[3][4] Within the vast landscape of potential fragments, this compound emerges as a particularly compelling scaffold. Its unique combination of a privileged hydroxypyridine core and a versatile nitrile group offers a confluence of features that can be strategically exploited throughout the FBDD workflow.
The hydroxypyridine moiety is a well-established pharmacophore found in numerous approved drugs, recognized for its ability to engage in key hydrogen bonding interactions.[5][6][7] The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen serves as an acceptor. This duality provides multiple opportunities for high-quality interactions within a protein binding pocket. Furthermore, the nitrile group is a valuable functional group in medicinal chemistry, capable of acting as a hydrogen bond acceptor and a bioisostere for other polar groups.[8][9] Its linear geometry and compact size allow it to probe narrow channels and form specific interactions.[7][10] The true power of this compound lies in the strategic placement of these functionalities, which not only provides a strong anchor for initial binding but also presents clear vectors for subsequent fragment evolution.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective employment of this compound in FBDD campaigns. We will delve into detailed protocols for primary screening, hit validation, and hit-to-lead optimization, all tailored to the specific properties of this fragment. The causality behind each experimental choice will be elucidated, empowering researchers to make informed decisions and maximize the potential of this promising scaffold.
Physicochemical Properties and Handling of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for designing robust and reliable screening assays.
| Property | Value/Information | Source/Justification |
| Molecular Weight | 120.11 g/mol | Calculated |
| LogP | ~0.5 (estimated) | Estimated based on similar structures |
| Hydrogen Bond Donors | 1 (hydroxyl group) | Chemical structure |
| Hydrogen Bond Acceptors | 3 (hydroxyl oxygen, pyridine nitrogen, nitrile nitrogen) | Chemical structure |
| Solubility | Soluble in DMSO and polar organic solvents. Aqueous solubility should be determined empirically but is expected to be sufficient for screening concentrations. | General knowledge of similar compounds. |
| Stability | Generally stable under typical screening conditions. Avoid strongly acidic or basic conditions which could lead to hydrolysis of the nitrile. | Chemical reactivity of nitrile and pyridine moieties. |
| Commercial Availability | Readily available from various chemical suppliers. | [11] |
Stock Solution Preparation:
For screening purposes, a 100 mM stock solution of this compound in 100% DMSO is recommended. This high concentration allows for minimal DMSO carryover into the final assay buffer. It is crucial to ensure the fragment is fully dissolved before preparing working solutions. A brief sonication may be beneficial.
Primary Screening: Identifying Initial Hits
The initial step in an FBDD campaign is to screen a fragment library to identify molecules that bind to the target protein. Due to the typically weak affinities of fragments (µM to mM range), sensitive biophysical techniques are required.[5] We present tailored protocols for three commonly used primary screening methods: Thermal Shift Assay (TSA), Surface Plasmon Resonance (SPR), and Ligand-Observed Nuclear Magnetic Resonance (NMR) spectroscopy.
Workflow for Primary Fragment Screening
Caption: Primary screening workflow for identifying initial fragment hits.
Protocol 1: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
TSA is a rapid and cost-effective method to screen for ligand binding by measuring the change in a protein's melting temperature (Tm) upon ligand binding.[12][13]
Rationale for this compound: The multiple hydrogen bonding functionalities of this compound are likely to contribute to an enthalpically favorable binding event, which often results in a significant and measurable stabilization of the protein, leading to a clear thermal shift.
Materials:
-
Purified target protein (0.1-0.5 mg/mL)
-
SYPRO Orange dye (5000x stock in DMSO)
-
This compound (100 mM stock in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
96-well qPCR plates
-
Real-time PCR instrument
Procedure:
-
Prepare Protein-Dye Master Mix: Dilute the SYPRO Orange dye 1:1000 into the assay buffer. Then, add the target protein to a final concentration of 2-5 µM.
-
Prepare Fragment Solutions: In a separate 96-well plate, perform serial dilutions of the this compound stock to achieve final assay concentrations ranging from 10 µM to 1 mM. Include a DMSO-only control.
-
Assay Plate Setup: Add 20 µL of the Protein-Dye Master Mix to each well of the qPCR plate.
-
Add Fragment: Transfer 1 µL of the diluted fragment solutions (and DMSO control) to the corresponding wells of the assay plate. The final DMSO concentration should be kept constant across all wells and ideally below 1%.
-
Seal and Centrifuge: Seal the plate and briefly centrifuge to mix the contents and remove bubbles.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and run a melt curve experiment, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Data Analysis: Determine the Tm for each well by fitting the sigmoidal melt curve to the Boltzmann equation. A significant positive shift in Tm (ΔTm ≥ 2°C) in the presence of this compound compared to the DMSO control is considered a preliminary hit.
Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique that measures binding events in real-time, providing kinetic and affinity data.[1][14]
Rationale for this compound: SPR is well-suited for detecting the weak and rapid binding kinetics typical of fragments.[15] The relatively small size of this compound (120.11 Da) necessitates a high-density immobilization of the target protein to achieve a detectable signal.
Materials:
-
Purified target protein (with a suitable tag for immobilization, e.g., His-tag, or amenable to amine coupling)
-
SPR instrument and sensor chips (e.g., CM5, NTA)
-
Immobilization buffers (e.g., EDC/NHS for amine coupling)
-
Running buffer (e.g., HBS-EP+ with 1-5% DMSO)
-
This compound solutions in running buffer (e.g., 1 µM to 500 µM)
Procedure:
-
Target Immobilization: Immobilize the target protein onto the sensor chip surface to a high density (e.g., 8,000-15,000 Resonance Units, RU) according to the manufacturer's instructions. A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization.
-
System Priming: Equilibrate the system with running buffer containing a matched DMSO concentration to that of the fragment solutions.
-
Fragment Injection: Inject a high concentration of this compound (e.g., 200 µM) over both the target and reference flow cells. A binding response on the target surface that is significantly higher than the reference surface indicates a potential hit.
-
Dose-Response Analysis: For confirmed hits, perform a dose-response experiment by injecting a series of concentrations of this compound to determine the binding affinity (KD).
-
Data Analysis: Subtract the reference channel signal from the target channel signal. Fit the steady-state binding responses from the dose-response experiment to a 1:1 binding model to calculate the KD.
Protocol 3: Ligand-Observed NMR Spectroscopy
Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (waterLOGSY), are powerful methods for detecting weak fragment binding.[16][17]
Rationale for this compound: The distinct aromatic proton signals of the pyridine ring in this compound provide clear reporters for binding in 1H NMR spectra. These techniques are performed in solution, avoiding potential artifacts from protein immobilization.
Materials:
-
Unlabeled target protein
-
This compound
-
Deuterated buffer (e.g., 50 mM phosphate buffer in D2O, pH 7.4)
-
NMR spectrometer with a cryoprobe
Procedure (STD NMR Example):
-
Sample Preparation: Prepare two NMR samples:
-
Sample 1 (Reference): this compound (100-500 µM) in deuterated buffer.
-
Sample 2 (Protein): this compound (100-500 µM) and target protein (5-20 µM) in the same deuterated buffer.
-
-
Acquire 1D 1H Spectra: Acquire a standard 1D 1H spectrum for both samples to confirm the chemical shifts of the fragment protons.
-
Acquire STD Spectra:
-
For Sample 2, acquire an STD spectrum with on-resonance saturation of a protein resonance (e.g., -1 ppm) and an off-resonance saturation (e.g., 40 ppm).
-
The difference spectrum (off-resonance minus on-resonance) will show signals only for the protons of the fragment that are in close proximity to the protein upon binding.
-
-
Data Analysis: The presence of signals in the STD difference spectrum corresponding to the protons of this compound confirms binding. The relative intensities of the signals can provide information about which part of the fragment is closest to the protein surface.
Hit Validation: Ensuring True Binders
A crucial step in FBDD is to validate the hits from the primary screen using orthogonal methods to eliminate false positives.[5][18] A validated hit is one that shows binding in at least two independent biophysical assays.
Workflow for Hit Validation
Caption: Hit validation workflow using orthogonal biophysical and structural methods.
Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring binding thermodynamics, providing direct measurement of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH). This technique can be used to confirm hits from primary screens and provide deeper mechanistic insights.
X-ray Crystallography: Obtaining a co-crystal structure of the target protein with this compound provides unambiguous evidence of binding and reveals the precise binding mode at atomic resolution. This structural information is invaluable for the subsequent hit-to-lead optimization phase. The planar nature of the pyridine ring and the defined vectors of the hydroxyl and nitrile groups make it an excellent candidate for structure-based design.
Protein-Observed NMR (e.g., 1H-15N HSQC): For proteins amenable to isotopic labeling, titrating in the fragment and monitoring chemical shift perturbations in the protein's NMR spectrum can confirm binding and map the binding site on the protein surface.
Hit-to-Lead Optimization: Evolving this compound
Once a validated hit, the next stage is to rationally modify this compound to improve its potency and selectivity. The key to this process is to leverage the existing binding interactions and explore unoccupied space within the binding pocket. The structure of this compound offers several clear vectors for chemical modification.
Strategies for Fragment Evolution
Caption: Strategies for evolving a fragment hit into a lead compound.
1. Fragment Growing: This is the most common strategy and involves adding chemical functionality to the fragment to make additional interactions with the protein.[3]
-
Vector 1 (C5- and C6-positions): The unsubstituted positions on the pyridine ring are prime locations for adding substituents that can probe deeper into the binding pocket. Structure-activity relationship (SAR) studies can be initiated by synthesizing a small library of analogs with diverse chemical groups at these positions.
-
Vector 2 (Hydroxyl Group): The hydroxyl group can be alkylated or acylated to introduce groups that can form additional hydrophobic or hydrogen bonding interactions.
-
Vector 3 (Nitrile Group): The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing new attachment points for further functionalization.[16]
2. Fragment Linking: If a second, independent fragment is found to bind in an adjacent pocket, the two fragments can be chemically linked together to create a larger, more potent molecule. The rigidity of the pyridine scaffold of this compound can be advantageous in positioning the linker appropriately.
3. Scaffold Hopping: The this compound core can be replaced with other heterocyclic systems while retaining the key binding interactions of the hydroxyl and nitrile groups. This can lead to novel chemical matter with improved properties.[19][20]
Conclusion
This compound represents a highly valuable starting point for fragment-based drug design campaigns. Its inherent "drug-like" features, including multiple hydrogen bonding capabilities and a privileged scaffold, increase the probability of identifying high-quality hits. The presence of clear, synthetically tractable vectors for optimization provides a direct path for evolving weakly binding fragments into potent and selective lead compounds. By employing the tailored biophysical screening and hit-to-lead strategies outlined in these application notes, researchers can effectively harness the potential of this compound to accelerate their drug discovery efforts.
References
-
Bruker. (n.d.). Fragment screening by ligand observed nmr. Retrieved January 11, 2026, from [Link]
- Ciulli, A. (2013). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Methods in Molecular Biology, 1008, 359-378.
- Renaud, J., et al. (2016). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 7(2), 134-139.
- Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1466-1489.
-
Mantid Project. (n.d.). Flowchart Creation. Retrieved January 11, 2026, from [Link]
-
Mhatre, P. (2022, July 11). Create a Flowchart using Graphviz Dot. Medium. Retrieved January 11, 2026, from [Link]
- Pomerantz, R. T., et al. (2020). Combined Protein- and Ligand-Observed NMR Workflow to Screen Fragment Cocktails against Multiple Proteins: A Case Study Using Bromodomains. Molecules, 25(17), 3932.
- Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1466-1489.
- Barelier, S., & Krimm, I. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 24(23), 4296.
-
Erlanson, D. A. (2016, January 13). NMR fragment screening. CureFFI.org. Retrieved January 11, 2026, from [Link]
- Neumann, L., et al. (2007). SPR-based fragment screening: advantages and applications. Current Opinion in Chemical Biology, 11(5), 571-579.
-
Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. Retrieved January 11, 2026, from [Link]
- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
- Huynh, K., & Partch, C. L. (2015). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science, 79, 28.9.1-28.9.14.
-
Cytiva. (n.d.). Fragment and small molecule screening with Biacore systems. Retrieved January 11, 2026, from [Link]
- Kranz, J. K., & Schalk-Hihi, C. (2011). Protein thermal shifts to identify low molecular weight fragments. Methods in Enzymology, 493, 277-298.
- Papalia, G. A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports, 10(1), 22557.
- Si, Y., et al. (2022). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 3(3), 101538.
-
Sartorius. (n.d.). Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Retrieved January 11, 2026, from [Link]
- Dias, M. V. B., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemBioChem.
-
Bio-Rad. (2013, October 8). Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System. Bio-Radiations. Retrieved January 11, 2026, from [Link]
- Menon, B. R. K., & David, J. (2025). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies.
- Royal Society of Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry.
- Mortier, J., et al. (2018). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Letters, 592(21), 3659-3674.
- Silvestre, A., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 101.
-
About-Graphviz. (n.d.). Graphviz (dot) examples. Retrieved January 11, 2026, from [Link]
-
Bruker. (n.d.). Fragment Based Drug Discovery: Case Histories and Experiences of Combining Orthogonal Methods. Retrieved January 11, 2026, from [Link]
-
Chad's Blog. (2021, March 26). Building diagrams using graphviz. Retrieved January 11, 2026, from [Link]
-
Graphviz. (2024, September 28). DOT Language. Retrieved January 11, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Fluorescent Thermal Shift Assays for Identifying Small Molecule Ligands. Retrieved January 11, 2026, from [Link]
-
Wikipedia. (n.d.). Thermal shift assay. Retrieved January 11, 2026, from [Link]
- Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4329-4354.
-
GraphViz Examples and Tutorial. (n.d.). Simple Graph. Retrieved January 11, 2026, from [Link]
- Kumar, A., et al. (2018). Scaffold-hopping and hybridization based design and building block strategic synthesis of pyridine-annulated purines: discovery of novel apoptotic anticancer agents. RSC Advances, 8(3), 1269-1286.
- Li, J., et al. (2025). Scaffold Hopping from Dehydrozingerone: Design, Synthesis, and Antifungal Activity of Phenoxyltrifluoromethylpyridines. Journal of Agricultural and Food Chemistry.
- Ferreira, M. J., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 26(11), 3304.
- Corso, A. D., et al. (2023). Structure-Based Drug Design with a Deep Hierarchical Generative Model.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Flowchart Creation [developer.mantidproject.org]
- 4. medium.com [medium.com]
- 5. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bioradiations.com [bioradiations.com]
- 10. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein thermal shifts to identify low molecular weight fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 16. Fragment screening by ligand observed nmr | Bruker [bruker.com]
- 17. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 18. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Scaffold-hopping and hybridization based design and building block strategic synthesis of pyridine-annulated purines: discovery of novel apoptotic anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Scaffold Hopping from Dehydrozingerone: Design, Synthesis, and Antifungal Activity of Phenoxyltrifluoromethylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-Alkoxy-3-Hydroxypicolinic Acids
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the synthesis of 4-alkoxy-3-hydroxypicolinic acids, a critical class of intermediates in the development of agrochemicals and pharmaceuticals.[1] The synthesis commences from readily available 3-hydroxypicolinonitrile derivatives and proceeds through a logical sequence of halogenation, nucleophilic aromatic substitution (alkoxylation), and nitrile hydrolysis. This document is intended for researchers, chemists, and process development professionals, offering in-depth explanations of reaction mechanisms, step-by-step protocols, and critical process considerations to ensure successful and reproducible synthesis.
Introduction and Strategic Overview
4-Alkoxy-3-hydroxypicolinic acids are key building blocks, notably in the synthesis of novel fungicides.[1] Their structural motif, featuring a substituted pyridine core, is essential for biological activity in various applications. The synthetic route detailed herein is designed for scalability and efficiency, starting from either 3-hydroxypicolinonitrile or its halogenated analogs.
The overall synthetic strategy involves a three-stage process:
-
Activation of the Pyridine Ring: The 3-hydroxypicolinonitrile starting material is first halogenated, typically at the 4- and 6-positions. This is a critical activation step, as the halogen atoms serve as excellent leaving groups for the subsequent nucleophilic substitution.
-
Introduction of the Alkoxy Group: The core transformation is an alkoxylation reaction, where a halogen at the C4-position is displaced by an alkoxide. This step establishes the desired ether linkage and is typically achieved via a nucleophilic aromatic substitution (SNAr) mechanism.
-
Formation of the Picolinic Acid: The final step involves the hydrolysis of the nitrile functional group to the corresponding carboxylic acid, yielding the target molecule.
This sequence can be performed in a stepwise fashion with the isolation of intermediates or, in some cases, streamlined into a more efficient "one-pot" process.[2][3]
Figure 1: General multi-step synthetic pathway from 3-hydroxypicolinonitrile.
Experimental Protocols and Mechanistic Insights
Step 1: Halogenation of 3-Hydroxypicolinonitrile
Expertise & Experience: The introduction of halogens (chlorine or bromine) onto the pyridine ring is essential for activating the C4 position towards nucleophilic attack. The electron-withdrawing nature of the nitrile and the ring nitrogen makes the pyridine core electron-deficient, but a leaving group is still required for an efficient SNAr reaction. Chlorination with reagents like sulfuryl chloride often leads to polychlorination, providing a versatile intermediate.[4]
Protocol 1: Chlorination using Sulfuryl Chloride
This protocol describes the synthesis of 4,5,6-trichloro-3-hydroxypicolinonitrile.[4]
-
Reagent Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and a temperature probe, add 3-hydroxypicolinonitrile (1.0 eq.) and sulfolane (7.5 mL per gram of starting material).
-
Reaction Initiation: Heat the mixture to 60-65 °C.
-
Reagent Addition: Slowly add sulfuryl chloride (approx. 2.5 eq.) to the reaction mixture. An exotherm may be observed. Maintain the temperature at 62 °C.
-
Reaction Monitoring: Stir the reaction at 62 °C. Monitor the progress by LC-MS. The reaction may require several hours (up to 24 hours) for completion. If the reaction stalls, an additional charge of sulfuryl chloride (0.5 eq.) may be necessary.
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into ice water to quench excess sulfuryl chloride. The product will precipitate.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be purified by flash chromatography (hexane-ethyl acetate gradient) to yield the desired trichlorinated product as a yellow solid.[4]
Trustworthiness: This reaction should be performed in a well-ventilated fume hood as sulfuryl chloride is corrosive and reacts violently with water. The use of sulfolane as a solvent is advantageous due to its high boiling point and ability to dissolve the starting material and intermediates.[4]
| Parameter | Value | Source |
| Starting Material | 3-Hydroxypicolinonitrile | [4] |
| Reagent | Sulfuryl Chloride | [4] |
| Solvent | Sulfolane | [4] |
| Temperature | 62 °C | [4] |
| Typical Yield | ~60-75% | [4] |
Table 1: Summary of Typical Chlorination Reaction Conditions.
Step 2: Selective Alkoxylation at the C4-Position
Expertise & Experience: This step exemplifies a classic nucleophilic aromatic substitution. The alkoxide ion (e.g., methoxide) preferentially attacks the C4-position of the polychlorinated intermediate. This regioselectivity is driven by the electronic activation provided by the para-oriented nitrile group. The Williamson ether synthesis provides the foundational principles for this type of transformation, where an alkoxide displaces a leaving group.[5][6]
Protocol 2: Methoxylation of 4,5,6-Trichloro-3-hydroxypicolinonitrile
This protocol details the selective replacement of the C4-chloro group with a methoxy group.[4]
-
Reagent Setup: Dissolve 4,5,6-trichloro-3-hydroxypicolinonitrile (1.0 eq.) in a suitable solvent such as DMSO (approx. 9 mL per gram).
-
Reagent Addition: At room temperature, add a solution of sodium methoxide in methanol (e.g., 30% w/w solution). A molar excess (up to 5.0 eq. of NaOMe) is typically used to drive the reaction to completion.
-
Reaction Conditions: Heat the reaction mixture to 50 °C for 2-3 hours.
-
Monitoring: Track the formation of the desired 6-chloro-3-hydroxy-4-methoxypicolinonitrile product by LC-MS or TLC.
-
Workup: Cool the reaction mixture to 15-20 °C. Carefully quench the reaction by adding aqueous acid (e.g., 1.5N HCl) until the pH is acidic, which precipitates the product.
-
Isolation: Collect the solid by filtration, wash with water, and dry to obtain the crude product. Further purification can be achieved if necessary.
| Parameter | Value | Source |
| Starting Material | 4,5,6-Trichloro-3-hydroxypicolinonitrile | [4] |
| Reagent | Sodium Methoxide | [4] |
| Solvent | DMSO | [4] |
| Temperature | 50 °C | [4] |
| Reaction Time | 2-3 hours | [4] |
Table 2: Summary of Typical Alkoxylation Reaction Conditions.
Step 3: Hydrolysis of the Picolinonitrile
Expertise & Experience: The final transformation is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[7][8] Basic hydrolysis is often preferred in this synthetic sequence as it can be combined with a subsequent reduction step in a one-pot fashion. The mechanism involves nucleophilic attack of hydroxide on the nitrile carbon, followed by tautomerization and further hydrolysis of the resulting amide intermediate.[7]
Protocol 3: Base-Catalyzed Hydrolysis
This protocol describes the conversion of 6-chloro-3-hydroxy-4-methoxypicolinonitrile to the corresponding picolinic acid.[4]
-
Reaction Setup: Suspend the starting nitrile (1.0 eq.) in a strong aqueous base, such as 30% potassium hydroxide (KOH) solution (approx. 60 mL per gram).
-
Reaction Conditions: Heat the mixture with vigorous stirring to 90 °C.
-
Monitoring: Maintain the temperature for approximately 20 hours or until the reaction is complete as determined by TLC or LC-MS analysis. The starting material will gradually dissolve as the reaction progresses.
-
Workup and Isolation: Cool the reaction mixture to room temperature. In a fume hood, slowly and carefully acidify the solution with concentrated acid (e.g., 6N HCl). The target picolinic acid will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water to remove inorganic salts, and dry under vacuum. This typically yields the product as a white solid.[4]
| Parameter | Value | Source |
| Starting Material | 6-Chloro-3-hydroxy-4-methoxypicolinonitrile | [4] |
| Reagent | 30% aq. KOH | [4] |
| Temperature | 90 °C | [4] |
| Reaction Time | ~20 hours | [4] |
| Typical Yield | ~65-70% | [4] |
Table 3: Summary of Typical Nitrile Hydrolysis Conditions.
Integrated "One-Pot" Synthesis Strategy
Expertise & Experience: For process efficiency, multiple steps can be integrated into a single reaction vessel without the isolation of intermediates. A notable example is the conversion of 4,6-dibromo-3-hydroxypicolinonitrile directly to 4-alkoxy-3-hydroxypicolinic acid.[2][3] This advanced protocol combines alkoxylation, nitrile hydrolysis, and the final reductive dehalogenation of the C6-bromo group.
Figure 2: Workflow for an integrated one-pot synthesis.
Protocol 4: One-Pot Synthesis from 4,6-Dibromo-3-hydroxypicolinonitrile
This protocol is adapted from procedures described in the patent literature.[3]
-
Alkoxylation: In a suitable reactor, dissolve 4,6-dibromo-3-hydroxypicolinonitrile (1.0 eq.) in sulfolane. Add sodium methoxide (2.5 eq.) portion-wise, allowing the temperature to rise to ~50 °C. Heat the reaction at 60 °C for 18 hours to complete the selective methoxylation at the C4 position.
-
Concurrent Hydrolysis and Reduction: Cool the mixture slightly. To the same vessel, add water, a strong aqueous base (e.g., 50% NaOH), and zinc dust (a slight excess).
-
Reaction Execution: Heat the resulting mixture to 80-95 °C for 4-24 hours. During this time, the nitrile group is hydrolyzed to the carboxylate, and the 6-bromo group is reductively removed by the zinc metal.[3]
-
Workup and Isolation: After completion, cool the reaction mixture. Filter off the excess zinc and other solids. Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the final 4-methoxy-3-hydroxypicolinic acid product.
-
Purification: Collect the solid by filtration, wash with water, and dry. The product is often obtained in high purity (>95%).[3]
Trustworthiness: This one-pot procedure offers significant advantages in terms of reduced handling, solvent usage, and overall process time. However, it requires careful control over reaction temperatures and reagent addition. The final reduction step with zinc is typically robust and effective for dehalogenation.
References
-
Wikipedia. Picolinic acid. [Link]
- Epp, J. B., et al. (2016). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. U.S.
- Epp, J. B., et al. (2017). Process for the preparation of 4-alkoxy-3-acetoxypicolinic acids.
- Epp, J. B., et al. (2018). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. U.S.
-
Epp, J. B., et al. (2017). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. European Patent EP 3 405 034 B1. [Link]
-
Wikipedia. Mitsunobu reaction. [Link]
-
Organic-Chemistry.org. (2019). Mitsunobu Reaction. [Link]
- Lo, W. C., et al. (2020). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
Sources
- 1. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 2. WO2017127791A1 - Process for the preparation of 4-alkoxy-3-acetoxypicolinic acids - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US9951018B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
common side reactions in the synthesis of 4-Hydroxypicolinonitrile and their prevention
Welcome to the technical support center for the synthesis of 4-Hydroxypicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, preventative measures, and detailed protocols to enhance the efficiency and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My ammoxidation of 4-picoline to 4-cyanopyridine is resulting in low yields and a complex mixture of byproducts. What are the common side reactions, and how can I minimize them?
A1: Low yields in the ammoxidation of 4-picoline are often due to over-oxidation and incomplete conversion. The primary side reactions include the formation of carbon monoxide (CO), carbon dioxide (CO2), hydrogen cyanide (HCN), 4-picolinamide, and 4-picolinic acid.[1]
Troubleshooting and Prevention:
-
Control of Oxygen Stoichiometry: An excess of oxygen can lead to the complete combustion of the picoline starting material to CO and CO2. It is crucial to carefully control the oxygen-to-picoline molar ratio. For instance, studies have shown that increasing the oxygen to picoline mole ratio can increase the yield of the nitrile, but further increases can lead to a decrease due to over-oxidation.[1]
-
Ammonia Concentration: The concentration of ammonia is also a critical parameter. Using aqueous ammonia has been found to increase both the yield and conversion compared to gaseous ammonia.[1] However, an excessive amount of ammonia can compete with picoline for the catalyst's active sites, potentially reducing the reaction rate.
-
Temperature and Contact Time: Ammoxidation is a highly exothermic reaction. Maintaining optimal temperature and contact time is essential to prevent runaway reactions and the formation of undesired byproducts.
-
Catalyst Selection: The choice of catalyst significantly impacts the selectivity and conversion of the reaction. Vanadium-based catalysts are commonly employed for this transformation.
Q2: I am observing significant hydrolysis of the nitrile group to the corresponding amide or carboxylic acid during my synthesis. How can I prevent this?
A2: Hydrolysis of the nitrile group in 4-cyanopyridine or its precursors is a common side reaction, particularly under acidic or basic conditions, and at elevated temperatures. The amide is an intermediate in the hydrolysis to the carboxylic acid.[2]
Troubleshooting and Prevention:
-
pH Control: Maintaining a neutral or near-neutral pH is critical, especially during workup and purification steps. If the reaction conditions are basic, consider using a milder base or a buffered system. For acidic conditions, minimizing the reaction time and temperature can help.
-
Anhydrous Conditions: For reactions where water is not a reactant, ensuring strictly anhydrous conditions can prevent nitrile hydrolysis. This includes using dry solvents and an inert atmosphere.
-
Temperature Management: Hydrolysis is often accelerated by heat. Performing the reaction at the lowest effective temperature can significantly reduce the rate of this side reaction.
-
Strategic Synthesis Design: In some synthetic routes, the nitrile is intentionally hydrolyzed. If this is not the desired outcome, consider alternative synthetic pathways that do not involve harsh acidic or basic conditions. For instance, in the synthesis of 4-alkoxy-3-hydroxypicolinic acids from 4,6-dibromo-3-hydroxypicolinonitrile, the nitrile hydrolysis is a deliberate step.[2]
Q3: My reaction is leading to decarboxylation of a picolinic acid intermediate. What causes this and how can it be avoided?
A3: Decarboxylation, the loss of a carboxyl group as CO2, is a common thermal decomposition pathway for carboxylic acids, especially those with certain structural features like β-keto acids or heteroaromatic carboxylic acids such as picolinic acid.[3] The presence of a hydroxyl group on the pyridine ring can also influence the ease of decarboxylation.
Troubleshooting and Prevention:
-
Temperature Control: This is the most critical factor. Avoid excessive heating during the reaction, workup, and purification. Use the minimum temperature required for the desired transformation.
-
Catalyst Choice: Certain metal catalysts can promote decarboxylation. If you suspect your catalyst is contributing to this side reaction, consider screening alternative catalysts. Palladium complexes, for instance, have been shown to be highly active in the decarboxylation of 4-hydroxybenzoic acid.[4]
-
Reaction Time: Prolonged reaction times at elevated temperatures increase the likelihood of decarboxylation. Monitor the reaction progress closely and stop it as soon as the starting material is consumed.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes suppress oxidative decarboxylation pathways.
Troubleshooting Guide: Common Synthesis Issues
This section provides a more detailed breakdown of common problems, their probable causes, and step-by-step solutions.
Problem 1: Formation of Polymeric or Tar-Like Byproducts
| Probable Cause | Troubleshooting/Prevention Strategy |
| High Reaction Temperature | Optimize the reaction temperature by running a series of small-scale experiments at different temperatures to find the optimal balance between reaction rate and byproduct formation. |
| Presence of Reactive Impurities | Ensure the purity of starting materials and solvents. Impurities can initiate polymerization or other side reactions. Consider purifying starting materials before use. |
| Air (Oxygen) Sensitivity | Some intermediates may be sensitive to air. Running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative polymerization. |
| Incorrect Stoichiometry | An excess of a particular reagent, especially a strong base or acid, can lead to decomposition and polymerization. Carefully control the stoichiometry of all reactants. |
Problem 2: Incomplete Conversion of Starting Material
| Probable Cause | Troubleshooting/Prevention Strategy |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress by TLC or LC-MS. If the reaction has stalled, a modest increase in temperature or extending the reaction time may be necessary. |
| Catalyst Deactivation | If using a heterogeneous catalyst, it may have become deactivated. Consider catalyst regeneration or using a fresh batch. For homogeneous catalysts, ensure they are not being quenched by impurities. |
| Poor Solubility of Reactants | The choice of solvent is crucial. Ensure all reactants are sufficiently soluble at the reaction temperature. Consider using a co-solvent system if necessary. |
| Reversible Reaction | If the reaction is reversible, consider strategies to drive it to completion, such as removing a byproduct (e.g., water with a Dean-Stark trap). |
Experimental Protocols
Protocol 1: Synthesis of 4-Substituted 3-Hydroxypicolinonitriles via N-O Bond Cleavage of Isoxazolopyridines
This protocol is adapted from a method for synthesizing substituted hydroxypicolinonitriles, which can be a key intermediate or a closely related structure to this compound.[5][6]
Materials:
-
Isoxazolopyridine precursor
-
Anhydrous Methanol (MeOH)
-
Potassium Carbonate (K₂CO₃)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the isoxazolopyridine precursor (0.100 mmol) in dry MeOH (5.00 mL/mmol of the precursor).
-
Add K₂CO₃ (0.150 mmol) to the solution.
-
Stir the mixture at 60 °C for 30 minutes.
-
Quench the reaction by adding 1 M aqueous HCl.
-
Extract the mixture with EtOAc.
-
Combine the organic layers and dry over MgSO₄.
-
Filter and remove the solvent in vacuo to obtain the 4-substituted 3-hydroxypicolinonitrile.
Troubleshooting this Protocol:
-
Low Yield: The intermediate isoxazolopyridine may be labile. A one-pot synthesis from the corresponding 4-propargylaminoisoxazole can sometimes improve yields by avoiding isolation of the intermediate.[6]
-
Incomplete Reaction: Ensure the K₂CO₃ is of good quality and the MeOH is anhydrous. The reaction is sensitive to the base and solvent conditions.
Visualizing Reaction Pathways
Main Synthetic Pathway and Common Side Reactions
The following diagram illustrates a generalized synthetic pathway to a hydroxypicolinonitrile and highlights the key side reactions that can occur.
Caption: Generalized synthetic pathway and common side reactions.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting common issues in the synthesis of this compound.
Caption: A logical workflow for troubleshooting synthesis issues.
References
-
Al-Azzawi, A. F., & Al-Dahhan, W. M. (2012). Catalyzed Gas Phase Ammoxidation of 2, 3 and 4-picolines. The Iraqi Journal of Veterinary Medicine, 36(1), 14-21. [Link]
-
Takahashi, K., et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega, 3(12), 18335–18344. [Link]
-
Nowak, I., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. Catalysts, 13(9), 1271. [Link]
-
Takahashi, K., et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. National Institutes of Health. [Link]
- U.S. Patent No. 9,475,771 B2. (2016). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
-
Nowak, I., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides. ResearchGate. [Link]
-
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]
- Taiwan Patent No. I682923B. (2020). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
-
den Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590. [Link]
-
Wikipedia. (2023). 4-hydroxyphenylacetate decarboxylase. [Link]
-
van der Boom, M. E., et al. (2002). Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. Dalton Transactions, (1), 51-57. [Link]
Sources
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for the purification of 4-Hydroxypicolinonitrile
Welcome to the technical support center for the purification of 4-Hydroxypicolinonitrile (4-HPN). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the purification of this important chemical intermediate. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Low Overall Yield After Initial Synthesis and Work-up
Question: My crude yield of this compound is significantly lower than expected after the initial reaction and aqueous work-up. What are the potential causes and how can I improve it?
Answer:
Low crude yield often points to issues with the reaction conditions, work-up procedure, or product solubility. Let's break down the likely culprits:
-
Incomplete Reaction: The synthesis of hydroxypicolinonitriles can be sensitive to reaction time, temperature, and stoichiometry of reagents.[1] In some synthetic routes, intermediates may be labile and their isolation can decrease the overall yield.[1]
-
Troubleshooting:
-
Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product. This will help determine the optimal reaction time.
-
Optimize Temperature: Ensure the reaction is maintained at the specified temperature. For instance, some syntheses require heating to 60 °C.[1]
-
Reagent Quality: Use fresh and high-purity reagents. Degradation of starting materials can lead to lower yields.
-
-
-
Product Loss During Extraction: this compound, with its polar functional groups (hydroxyl and nitrile), may have significant solubility in the aqueous phase, leading to losses during liquid-liquid extraction.
-
Troubleshooting:
-
pH Adjustment: The pH of the aqueous layer during extraction is critical. The hydroxyl group on the pyridine ring is acidic. Adjusting the pH to be well below the pKa of the hydroxyl group will ensure it is protonated and less water-soluble. Conversely, a basic pH will deprotonate the hydroxyl group, increasing its aqueous solubility.
-
Salting Out: Before extraction, saturate the aqueous layer with a salt like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄). This decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL). This is more efficient at recovering the product. Common extraction solvents include ethyl acetate.[1]
-
-
-
Product Degradation: Although generally stable, this compound can be susceptible to degradation under harsh acidic or basic conditions, especially at elevated temperatures.[2][3]
-
Troubleshooting:
-
Mild Work-up Conditions: Use milder acids or bases for quenching and pH adjustment, and perform these steps at lower temperatures (e.g., in an ice bath). For instance, quenching with 1 M aq HCl is a common procedure.[1]
-
Minimize Time in Solution: Process the reaction mixture promptly after completion to minimize potential degradation.
-
-
Issue 2: Presence of Persistent Impurities in the Purified Product
Question: After purification by recrystallization or column chromatography, my this compound still shows impurities in the NMR or HPLC analysis. What are these impurities and how can I remove them?
Answer:
The nature of the impurities depends on the synthetic route. Common impurities can include unreacted starting materials, by-products from side reactions, or degradation products.[4][5]
-
Common Impurity Types:
-
Starting Materials: Incomplete reactions can leave residual starting materials.[4]
-
Isomeric By-products: Depending on the synthesis, positional isomers may form.
-
Solvent Adducts: Solvents used in the reaction or purification (e.g., DMSO, DMF) can sometimes form adducts or be difficult to remove.[5][6]
-
Degradation Products: As mentioned, harsh conditions can lead to decomposition.[2][7]
-
Troubleshooting Purification Methods:
A. Recrystallization:
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[8][9]
Question: My recrystallization of this compound is not effective. The yield is very low, or the purity doesn't improve significantly.
Answer:
The success of recrystallization hinges on the choice of solvent.[8][9]
-
Solvent Selection is Key: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] For this compound, a polar protic or aprotic solvent is often a good starting point.
-
Screening Solvents: Experiment with small amounts of your crude product in different solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures thereof).
-
Solvent Pair: If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be very effective.
-
Step-by-Step Recrystallization Protocol:
-
Dissolution: In a flask, add a minimal amount of the hot solvent to your crude this compound to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly.
B. Column Chromatography:
For impurities that are difficult to remove by recrystallization, column chromatography is a more powerful technique.[10]
Question: I'm having trouble separating my product from a closely related impurity using silica gel chromatography. What can I do to improve the separation?
Answer:
Optimizing the mobile phase and stationary phase is crucial for good separation.
-
Mobile Phase Optimization:
-
Solvent System: For a polar compound like this compound, a common mobile phase is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[10]
-
Gradient Elution: Start with a lower polarity mobile phase and gradually increase the polarity. This can help to separate compounds with similar polarities.
-
TLC First: Always develop your separation method on a TLC plate first to find the optimal solvent system that gives good separation between your product and the impurities.
-
-
Stationary Phase:
-
Silica Gel: Standard silica gel is acidic and works well for many separations.
-
Alumina: For certain compounds, neutral or basic alumina might provide better separation.
-
Reversed-Phase: If normal-phase chromatography is not effective, consider reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[11][12]
-
Issue 3: Purity Analysis and Characterization
Question: What are the best analytical methods to confirm the purity of my final this compound product?
Answer:
A combination of analytical techniques is recommended for a comprehensive purity assessment.[]
| Analytical Technique | Purpose | Key Considerations |
| HPLC (High-Performance Liquid Chromatography) | Quantitative purity analysis and detection of non-volatile impurities.[12][14] | Use a validated method with a suitable column (e.g., C18) and mobile phase. A diode-array detector (DAD) can help in identifying peaks by their UV spectra.[11] |
| ¹H and ¹³C NMR (Nuclear Magnetic Resonance) | Structural confirmation and detection of organic impurities. | The presence of unexpected signals can indicate impurities. Integration of signals can provide a semi-quantitative measure of purity. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Identification of impurities by their mass-to-charge ratio. | Provides molecular weight information for unknown peaks observed in the HPLC chromatogram. |
| Melting Point | Assessment of purity. | A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities. |
Issue 4: Product Stability and Storage
Question: How should I store my purified this compound to prevent degradation?
Answer:
Proper storage is essential to maintain the integrity of your purified compound.
-
Storage Conditions:
-
Temperature: Store at room temperature or in a refrigerator, depending on long-term stability studies.[15]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[15] The hydroxyl group on the aromatic ring can be susceptible to oxidation.
-
Light: Protect from light, as some pyridine derivatives can be light-sensitive.[4]
-
Moisture: Keep in a tightly sealed container in a desiccator to protect from moisture, which could potentially lead to hydrolysis over long periods.[2]
-
References
-
Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega. [Link]
- Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
-
Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PubMed Central. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
-
Recent trends in the impurity profile of pharmaceuticals. PubMed Central. [Link]
-
Purification of Impure Acetanilide. Cerritos College. [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. PubMed Central. [Link]
-
Hydrolytic stability of selected pharmaceuticals and their transformation products. PubMed. [Link]
-
4-Cyanopyridine | C6H4N2 | CID 7506. PubChem. [Link]
-
Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Dublin City University. [Link]
-
4-Hydroxypyridine Degradation Pathway. Eawag-BBD. [Link]
-
4-Cyanophenol | C7H5NO | CID 13019. PubChem. [Link]
-
Degradation of pyridine and 4-methylpyridine by Gordonia terrea IIPN1. PubMed. [Link]
- Process for preparing 4-hydroxypyrimidine.
-
Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. ResearchGate. [Link]
-
4-Nitropyridine | C5H4N2O2 | CID 70734. PubChem. [Link]
-
4-Hydroxyquinoline | C9H7NO | CID 69141. PubChem. [Link]
-
Degradation of pyridine and 4-methylpyridine by Gordonia terrea IIPN1. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 7. 4-Hydroxypyridine Degradation Pathway [eawag-bbd.ethz.ch]
- 8. mt.com [mt.com]
- 9. cerritos.edu [cerritos.edu]
- 10. 4-Hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 14. ptfarm.pl [ptfarm.pl]
- 15. 475057-86-4|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Optimization of Reaction Conditions for 4-Hydroxypicolinonitrile Derivatization
Welcome to the technical support center for the derivatization of 4-hydroxypicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common synthetic transformations involving this versatile building block. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring robust and reproducible results.
Introduction: The Versatility of this compound
This compound is a valuable scaffold in medicinal chemistry and materials science due to its unique electronic properties and multiple reactive sites. The hydroxyl group offers a prime handle for derivatization, most commonly through O-alkylation and O-arylation, to introduce a vast array of functional groups and modulate molecular properties. This guide will focus on the optimization and troubleshooting of these key reactions.
Section 1: Troubleshooting Common Derivatization Reactions
This section addresses specific issues that may arise during the derivatization of this compound, presented in a question-and-answer format.
Williamson Ether Synthesis: Low Yield and Side Reactions
Question: I am attempting a Williamson ether synthesis with this compound and an alkyl halide, but I am observing low yields of the desired O-alkylation product and the formation of multiple byproducts. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in the Williamson ether synthesis of this compound derivatives are often traced back to several key factors related to the reaction mechanism, which proceeds via an SN2 pathway.[1][2] Here’s a breakdown of potential issues and their solutions:
-
Incomplete Deprotonation: The Williamson ether synthesis requires the formation of a potent nucleophile, the alkoxide, by deprotonating the hydroxyl group of this compound.[2][3] Incomplete deprotonation leads to unreacted starting material and reduced yields.
-
Troubleshooting:
-
Choice of Base: Use a sufficiently strong, non-nucleophilic base. While sodium hydroxide can be used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) often provide more complete and rapid deprotonation.[2] Potassium carbonate (K2CO3) is a milder and often effective option, particularly when using polar aprotic solvents.[4]
-
Solvent: Employ a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the solubility of the alkoxide and prevent protonation by the solvent.[3]
-
-
-
Competing Elimination (E2) Reaction: A significant competing pathway, especially with secondary or tertiary alkyl halides, is the E2 elimination reaction, which leads to the formation of an alkene instead of the desired ether.[1][2]
-
Troubleshooting:
-
Alkyl Halide Choice: Whenever possible, use primary alkyl halides as they are much less prone to elimination.[1][2] If a secondary alkyl halide is necessary, use a less sterically hindered base and lower reaction temperatures.
-
Leaving Group: A good leaving group is crucial for an efficient SN2 reaction.[1] Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.
-
-
-
N-Alkylation Side Product: The pyridine nitrogen in this compound is also nucleophilic and can compete with the alkoxide for the alkyl halide, leading to the formation of a pyridinium salt.
-
Troubleshooting:
-
Reaction Temperature: Lowering the reaction temperature can favor O-alkylation over N-alkylation. Start at room temperature and gently heat if the reaction is too slow.
-
Order of Addition: Add the alkyl halide slowly to the pre-formed alkoxide solution. This ensures a low concentration of the alkylating agent, minimizing the chance of N-alkylation.
-
-
Workflow for Williamson Ether Synthesis Optimization:
Caption: Troubleshooting workflow for Williamson Ether Synthesis.
Mitsunobu Reaction: Byproduct Removal and Stereochemical Inversion Issues
Question: I'm using a Mitsunobu reaction to introduce a functionalized alcohol to this compound, but I'm struggling with the purification to remove triphenylphosphine oxide and the azodicarboxylate byproducts. Also, how can I ensure complete inversion of stereochemistry if I use a chiral alcohol?
Answer:
The Mitsunobu reaction is a powerful tool for forming C-O bonds with inversion of stereochemistry at a chiral center.[5][6][7] However, it is notorious for its purification challenges and sensitivity to reaction conditions.
-
Byproduct Removal: The main byproducts are triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate (e.g., diethyl hydrazinodicarboxylate).
-
Troubleshooting:
-
Crystallization: TPPO can sometimes be removed by crystallization from a non-polar solvent like diethyl ether or hexanes.
-
Chromatography: While standard silica gel chromatography can be effective, TPPO can sometimes co-elute with the product. Using a less polar eluent system can help.
-
Modified Reagents: Consider using modified phosphines or azodicarboxylates that generate more easily removable byproducts. For example, using a polymer-bound triphenylphosphine allows for simple filtration to remove the phosphine oxide.
-
-
-
Ensuring Stereochemical Inversion: The Mitsunobu reaction proceeds with a clean SN2-type mechanism, which results in the inversion of the stereocenter of the alcohol.[5][6]
-
Troubleshooting:
-
Reaction Conditions: Ensure the reaction is run under anhydrous conditions, as water can lead to side reactions and loss of stereochemical integrity.
-
Steric Hindrance: Highly sterically hindered alcohols may react slowly or not at all, potentially leading to incomplete reaction and a mixture of starting material and product. In such cases, increasing the reaction temperature or using a less bulky phosphine might be beneficial.[8]
-
Order of Addition: The standard protocol involves adding the azodicarboxylate (e.g., DEAD or DIAD) dropwise to a cooled solution of the alcohol, this compound, and triphenylphosphine.[9] This order is crucial for the formation of the reactive intermediate.
-
-
Optimized Mitsunobu Reaction Protocol:
| Step | Procedure | Rationale |
| 1. Preparation | To a solution of this compound (1 eq.) and the desired alcohol (1.2 eq.) in anhydrous THF, add triphenylphosphine (1.5 eq.). | Dissolving the reactants before adding the azodicarboxylate is crucial. |
| 2. Reaction | Cool the mixture to 0 °C and add diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD) (1.5 eq.) dropwise.[9] | The dropwise addition at low temperature controls the exothermic reaction and minimizes side product formation. |
| 3. Monitoring | Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor by TLC for the disappearance of the starting alcohol. | The formation of a white precipitate (triphenylphosphine oxide) is an indication of reaction progress.[9] |
| 4. Workup | Concentrate the reaction mixture and purify by column chromatography. | A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) is typically effective. |
Suzuki Coupling: Catalyst Deactivation and Low Conversion
Question: I am trying to perform a Suzuki coupling between a boronic acid and a halogenated derivative of this compound, but I am getting low conversion and suspect catalyst deactivation. What could be the cause?
Answer:
The Suzuki coupling is a robust palladium-catalyzed cross-coupling reaction.[10][11] However, the pyridine nitrogen in the this compound scaffold can coordinate to the palladium catalyst, leading to deactivation.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can act as a ligand for the palladium center, inhibiting its catalytic activity.
-
Troubleshooting:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can help to stabilize the palladium catalyst and prevent coordination with the pyridine nitrogen.
-
Catalyst Loading: In some cases, a higher catalyst loading (e.g., 3-5 mol%) may be necessary to overcome partial deactivation.[12]
-
Base Selection: The choice of base is critical.[10] Strong bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are commonly used.[11] The base not only facilitates the transmetalation step but can also influence the catalyst's stability.
-
-
-
Boronic Acid Decomposition: Boronic acids can be unstable and undergo protodeboronation, especially at elevated temperatures.
-
Troubleshooting:
-
Reaction Temperature: Use the lowest temperature at which the reaction proceeds at a reasonable rate. Microwave irradiation can sometimes be used to achieve rapid heating and shorter reaction times, minimizing decomposition.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used.[11][12] The aqueous phase is necessary to dissolve the base. Degassing the solvents to remove oxygen is crucial to prevent oxidative degradation of the catalyst and boronic acid.
-
-
Suzuki Coupling Optimization Pathway:
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis Lab Report | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
Technical Support Center: Navigating Impurities in Commercial 4-Hydroxypicolinonitrile
Welcome to the technical support center for 4-Hydroxypicolinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. We understand that the purity of starting materials is paramount to the success of your research and development efforts. This document provides in-depth troubleshooting guides and frequently asked questions to help you identify, understand, and manage impurities in commercial batches of this compound, ensuring the integrity and reproducibility of your experiments.
Understanding the Impurity Profile of this compound
Commercial this compound, while generally of high purity, can contain trace impurities stemming from its synthesis, storage, and handling. A proactive understanding of these potential impurities is the first step toward mitigating their impact on your work.
Frequently Asked Questions (FAQs): Common Impurities
Q1: What are the most common types of impurities I might encounter in a commercial sample of this compound?
A1: Based on common synthetic routes, the impurity profile can be categorized as follows:
-
Process-Related Impurities: These are derived from the manufacturing process and include:
-
Unreacted Starting Materials: Depending on the synthetic pathway, these could include precursors to the pyridine ring.
-
Intermediates: Incomplete reactions can lead to the presence of intermediates, such as the corresponding amide if the nitrile group is formed via dehydration.
-
Reagents and Catalysts: Trace amounts of reagents or catalysts used in the synthesis may persist.
-
-
Positional Isomers: The synthesis of substituted pyridines can sometimes yield a mixture of isomers. For this compound, the presence of other hydroxypicolinonitrile isomers is a possibility, though typically at very low levels in commercial-grade material. The pyridine ring is a versatile scaffold in many biologically active molecules, and the specific arrangement of substituents is crucial for its intended biological activity.[1][2][3]
-
Degradation Products: this compound is a phenolic compound and can be susceptible to oxidation, especially if not stored properly. This can lead to the formation of colored impurities. The pyridine moiety itself is generally stable, but prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures) could lead to degradation.
Q2: My sample of this compound has a slight yellow or brownish tint. Is this a cause for concern?
A2: A colorless to off-white appearance is typical for high-purity this compound. A noticeable color, such as yellow or brown, often indicates the presence of oxidized phenolic species or other chromophoric impurities. While these may be present in very small quantities, they could potentially interfere with sensitive downstream applications or indicate improper storage. For many applications, this discoloration may not be an issue, but for high-purity requirements, further purification is recommended.
Q3: How can I get a detailed impurity profile of my specific batch of this compound?
A3: The most reliable source of information is the Certificate of Analysis (CoA) provided by the supplier.[4][5][6] A comprehensive CoA should detail the purity of the batch and the methods used for its determination, often including an HPLC trace. If the CoA is not sufficiently detailed, you can perform your own analytical testing, with High-Performance Liquid Chromatography (HPLC) being the recommended method.
Troubleshooting Guide: Analytical and Purification Workflows
This section provides practical guidance on how to analyze the purity of your this compound sample and protocols for its purification.
Analytical Troubleshooting: Assessing Purity by HPLC
High-Performance Liquid Chromatography (HPLC) is the most effective technique for assessing the purity of this compound due to its ability to separate closely related polar compounds.
Q4: I'm developing an HPLC method to check the purity of my this compound. What are the key parameters to consider?
A4: For a polar, aromatic compound like this compound, a reversed-phase HPLC method is generally most suitable. Here are the key considerations:
-
Column: A C18 column is a good starting point. For highly polar compounds that show poor retention, consider a polar-embedded or phenyl phase column to provide alternative retention mechanisms.[7]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (often with a modifier like 0.1% trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent (typically acetonitrile or methanol) is recommended.
-
Detector: A UV detector is ideal, as the pyridine ring and nitrile group are chromophoric. A standard wavelength of 254 nm is often used, but it's advisable to determine the optimal wavelength for your compound and potential impurities by running a UV scan.[8]
Experimental Protocol: HPLC Purity Analysis
| Parameter | Recommendation |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Column Temperature | 30 °C |
Troubleshooting Common HPLC Issues
-
Issue: Poor peak shape (tailing or fronting).
-
Cause: This is common for basic compounds like pyridines interacting with residual acidic silanols on the silica support of the column.
-
Solution: Add a basic modifier like triethylamine (0.1%) to the mobile phase to mask the silanols. Alternatively, use a base-deactivated column.
-
-
Issue: The main peak is broad.
-
Cause: This could be due to column overloading or a mismatch between the sample solvent and the initial mobile phase.
-
Solution: Reduce the concentration of your sample. Ensure your sample is dissolved in a solvent that is as weak as or weaker than the initial mobile phase.
-
-
Issue: Unidentified small peaks are present.
-
Cause: These are likely impurities.
-
Solution: If the impurities are significant for your application, proceed with purification. For identification, HPLC-MS can be employed.
-
Purification Workflow: From Impure Sample to High-Purity Material
When the purity of your commercial this compound is not sufficient for your application, purification is necessary. The choice of method depends on the nature and quantity of the impurities.
Diagram: General Purification Workflow
Caption: Decision workflow for purifying this compound.
Q5: My sample is approximately 95% pure with a few minor impurities. What is the most efficient purification method?
A5: For samples that are already of relatively high purity and are crystalline solids, recrystallization is often the most efficient method for removing small amounts of impurities.[9]
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For a polar compound like this compound, solvent systems such as ethanol/water, methanol/water, or ethyl acetate/heptane are good starting points.[10]
-
Dissolution: In an Erlenmeyer flask, add the impure this compound and a small amount of the chosen "good" solvent (e.g., ethanol). Heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely. Add the solvent dropwise to ensure you are using the minimum amount necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the carbon.
-
Crystallization: If using a single solvent, allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If using a co-solvent system, slowly add the "poor" solvent (e.g., water) to the hot solution until it becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.
Q6: My sample is less than 95% pure and contains several impurities that are structurally similar to the main compound. What should I do?
A6: When dealing with a mixture of closely related impurities or when the overall purity is lower, column chromatography is the more effective purification method.[11]
Experimental Protocol: Column Chromatography of this compound
-
Stationary Phase: Silica gel is the most common stationary phase. However, for a basic compound like a pyridine, it can cause peak tailing. To mitigate this, you can either use neutral or basic alumina, or add a small amount of a basic modifier (e.g., 0.5-1% triethylamine) to your eluent.[11]
-
Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system. A good starting point for polar aromatic compounds is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The ideal eluent system should give your desired compound an Rf value of approximately 0.3.
-
Column Packing and Loading: Pack the column with a slurry of the stationary phase in the initial, less polar eluent. Dissolve your crude sample in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Begin eluting with the solvent system determined by TLC. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent) to separate the compounds.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Diagram: Troubleshooting Column Chromatography
Caption: Common issues and solutions in column chromatography.
Impact of Impurities on Downstream Applications
The presence of impurities, even at low levels, can have significant consequences for subsequent experimental steps.
Q7: How can trace impurities in this compound affect my downstream reactions, particularly in drug development?
A7: The impact of impurities can be multifaceted:
-
Reduced Yields and Side Reactions: Impurities with reactive functional groups can compete with your desired reaction, leading to lower yields and the formation of unwanted byproducts. For example, residual starting materials or isomeric impurities can undergo similar transformations as your target molecule, complicating the reaction mixture and making purification of the final product more challenging.
-
Catalyst Poisoning: Some impurities can deactivate catalysts used in subsequent steps, such as in cross-coupling reactions. This can halt the reaction or necessitate the use of higher catalyst loadings, increasing costs.
-
Inaccurate Biological Data: In drug discovery, impurities can lead to false positives or negatives in biological assays. An impurity might be more biologically active than the compound of interest, leading to misleading structure-activity relationship (SAR) data.[12]
-
Regulatory and Safety Concerns: In later stages of drug development, the presence of unidentified or potentially genotoxic impurities is a major regulatory concern. Thorough characterization and control of the impurity profile of all starting materials and intermediates are required by regulatory agencies.[]
By implementing the analytical and purification strategies outlined in this guide, you can ensure the quality and consistency of your this compound, leading to more reliable and reproducible research outcomes.
References
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Purification of Polar Aza-Heterocycles. BenchChem.
- BenchChem. (2025).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- Yaqoob, M., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, Volume 19, 1-25.
- Phenomenex. (n.d.). Troubleshooting Guide.
- University of Rochester Department of Chemistry. (n.d.).
- Akhtar, M. J., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6217.
- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- Orita, A., et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega, 3(12), 17993-18002.
- Orita, A., et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence.
- MedchemExpress.com. (n.d.).
- Reddit r/Chempros. (2023, January 7). Purification of strong polar and basic compounds.
- Open Access Journals. (n.d.). A Brief View on Pyridine Compounds.
- Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica - Drug Research, 62(1), 3-10.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester Department of Chemistry. (n.d.).
- Google Patents. (2016). US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
- University of Colorado Boulder Department of Chemistry. (n.d.).
- Reddit r/Chempros. (2023, February 19).
- Dong, M. W. (2024, June 10). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. LCGC North America.
- World Health Organiz
- BOC Sciences. (n.d.).
- Ivanov, A. V., et al. (2008). Synthesis of 4,5-dihydroxyphthalonitrile. Russian Chemical Bulletin, 57(7), 1547-1548.
- Illyés, E., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(21), 5002.
- Reddit r/Chempros. (2024, October 3). HPLC trace for proof of purity.
- O'Connor, N. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Dublin Institute of Technology.
- Di Grigoli, F., et al. (2022).
- Kumar, A., et al. (2023). RP-HPLC Method Development and Validation for the Quantification of a Selected Active Pharmaceutical Ingredient in Bulk and Tablets. International Journal of Pharmaceutical Sciences and Research, 14(11), 5649-5656.
- Waters. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. cdn.who.int [cdn.who.int]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. mt.com [mt.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Functionalization of 4-Hydroxypicolinonitrile
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the regioselective functionalization of 4-hydroxypicolinonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic complexities of this versatile heterocyclic building block. This compound is a valuable scaffold in medicinal chemistry, but its inherent chemical properties present significant challenges in achieving site-selective modifications.[1][2]
The primary difficulty arises from the molecule's existence in a tautomeric equilibrium between the 4-hydroxypyridine form and the 1,4-dihydropyridin-4-one (or 4-pyridone) form. This equilibrium results in an ambident nucleophilic system, where reactions with electrophiles can occur at either the ring nitrogen (N-functionalization) or the exocyclic oxygen (O-functionalization), often leading to mixtures of products.[3][4][5]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you control the regiochemical outcome of your reactions and streamline your synthetic workflows.
Part 1: Troubleshooting Guide: The N- vs. O-Alkylation Dilemma
This is the most frequently encountered challenge. The outcome of an alkylation reaction on the this compound scaffold is highly dependent on a subtle interplay of factors including the solvent, base, counterion, and the nature of the electrophile itself. Understanding these relationships is key to directing the reaction toward the desired N- or O-substituted product.
Q1: My reaction yields a mixture of N- and O-alkylated products. How can I selectively synthesize the O-alkylated product (4-alkoxypicolinonitrile)?
Root Cause Analysis: Achieving selective O-alkylation requires favoring reaction at the oxygen atom of the pyridone tautomer. This outcome is governed by the principles of Hard and Soft Acids and Bases (HSAB). The oxygen atom is a "harder" nucleophilic center compared to the "softer" nitrogen atom. Therefore, using "hard" electrophiles under conditions that promote the reactivity of the oxygen anion will favor O-alkylation. Kinetically, O-alkylation is often the faster reaction, but the resulting product may be less thermodynamically stable than the N-alkylated isomer.
Troubleshooting & Optimization Steps:
-
Choice of Base and Solvent:
-
Explanation: To maximize the nucleophilicity of the oxygen, a strong base should be used to ensure complete deprotonation, forming the pyridinolate anion. Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are ideal as they effectively solvate the cation of the base, leaving a more "naked" and highly reactive oxygen anion.
-
Recommendation: Use strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in anhydrous DMF or DMSO.
-
-
Nature of the Electrophile:
-
Explanation: Harder electrophiles show a higher propensity to react with the hard oxygen center.
-
Recommendation: Employ hard alkylating agents like dimethyl sulfate or diethyl sulfate. Alkyl halides follow the reactivity trend R-Cl > R-Br > R-I for O-selectivity, although reactivity decreases.
-
-
Counterion Effects:
-
Explanation: Alkali metal cations can influence selectivity. Potassium (K+) ions are generally preferred as they coordinate less tightly with the oxygen anion compared to smaller ions like lithium (Li+), enhancing its availability for reaction.
-
Recommendation: Use potassium-based bases (e.g., K₂CO₃, t-BuOK) when possible.
-
Experimental Protocol: Selective O-Alkylation
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMSO (or DMF) to achieve a concentration of approximately 0.1-0.5 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add powdered sodium hydroxide (NaOH) (1.2 eq) or potassium carbonate (K₂CO₃) (1.5 eq) portion-wise while stirring. Allow the mixture to stir at room temperature for 30 minutes to ensure complete salt formation.
-
Alkylation: Add the alkylating agent (e.g., dimethyl sulfate, 1.1 eq) dropwise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by carefully adding water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 4-alkoxypicolinonitrile.
Q2: How can I achieve selective N-alkylation to synthesize 1-alkyl-4-oxo-1,4-dihydropyridine-2-carbonitrile?
Root Cause Analysis: Selective N-alkylation produces the thermodynamically more stable pyridone product.[3][4] This pathway is favored by using "softer" electrophiles and conditions that allow for thermodynamic equilibration or that specifically enhance the nucleophilicity of the nitrogen atom.
Troubleshooting & Optimization Steps:
-
Choice of Electrophile:
-
Explanation: Softer electrophiles, according to HSAB theory, will preferentially react with the softer nitrogen atom.
-
Recommendation: Use soft alkylating agents such as alkyl iodides (e.g., methyl iodide). Benzyl and allyl halides are also effective soft electrophiles.
-
-
Solvent and Base Selection:
-
Explanation: Less polar, aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) can favor N-alkylation. The choice of base is critical; weaker bases like cesium carbonate (Cs₂CO₃) or the use of phase-transfer catalysis can significantly improve N-selectivity. Some reactions have been shown to proceed effectively without any base.[6]
-
Recommendation: Screen conditions using Cs₂CO₃ in DMF or employ a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) with K₂CO₃ in a solvent like THF.[7]
-
-
Temperature Control:
-
Explanation: Since the N-alkylated product is often the thermodynamic sink, running the reaction at a higher temperature can facilitate the conversion of any kinetically formed O-alkylated intermediate to the more stable N-alkylated product, provided the rearrangement is possible under the reaction conditions (e.g., via a catalytic amount of alkyl halide).
-
Recommendation: After initial addition of the electrophile, consider heating the reaction to reflux (e.g., in THF or acetonitrile) to drive the reaction to the thermodynamic product.
-
Table 1: Key Factors Influencing N- vs. O-Alkylation Selectivity
| Factor | Favors O-Alkylation (Kinetic) | Favors N-Alkylation (Thermodynamic) | Rationale |
| Electrophile | Hard (R-OSO₂R', R-Cl) | Soft (R-I, Benzyl/Allyl-Br) | HSAB Principle |
| Solvent | Polar Aprotic (DMF, DMSO) | Less Polar (THF) or Protic | Solvation of counter-ion |
| Base | Strong (NaH, t-BuOK) | Weaker (Cs₂CO₃, K₂CO₃) | Extent of deprotonation |
| Counterion | K⁺, Cs⁺ | Li⁺ (can sometimes favor N) | Cation coordination |
| Catalyst | None | Phase-Transfer (e.g., TBAI) | Enhances nucleophilicity of N |
| Temperature | Low (0 °C to RT) | Elevated (Reflux) | Favors thermodynamic product |
Part 2: FAQs on Ring C-H Functionalization
Directly functionalizing the carbon atoms of the pyridine ring is a separate, significant challenge due to the electron-deficient nature of the heterocycle.
Q1: I need to introduce a substituent at the C3 or C5 position. What are the main challenges and potential strategies?
The C3 and C5 positions (meta to the ring nitrogen) are the least reactive positions on the pyridine ring for both electrophilic and nucleophilic substitution due to the inherent electronic properties of the heterocycle.[8][9][10] Direct C-H functionalization at these sites is exceptionally challenging.
Potential Strategies:
-
Directed Metalation: If another functional group can be installed on the ring or the nitrogen, it may be possible to use a directing group to guide a metal catalyst (like Palladium or Rhodium) to activate the C3 or C5 C-H bond.
-
Dearomatization/Rearomatization: A powerful modern strategy involves the temporary dearomatization of the pyridine ring to activate the C3/C5 positions for functionalization, followed by a rearomatization step to restore the pyridine core.[10]
-
Building Block Synthesis: Often, the most practical approach is not direct functionalization but rather to construct the pyridine ring from acyclic precursors that already contain the desired substituent at the required position.
Q2: How can I functionalize the C6 position?
The C6 position is ortho to the ring nitrogen and is electronically activated for nucleophilic attack. However, since it is a C-H bond, direct displacement is not possible.
Potential Strategies:
-
Minisci-Type Radical Reactions: This is a classic method for functionalizing electron-deficient heterocycles.[11] Generating alkyl radicals (e.g., from carboxylic acids via oxidative decarboxylation) in the presence of the protonated pyridine can lead to C-H alkylation. However, achieving selectivity between the C2 (blocked by the cyano group) and C6 positions can be challenging and may require specific blocking groups or carefully optimized conditions.[12]
-
Halogenation then Cross-Coupling: A two-step approach is often more reliable. First, selectively introduce a halogen (e.g., Br or I) at the C6 position. This can be difficult but may be achievable via directed lithiation or other specific methods. The resulting 6-halopyridine can then undergo a wide variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to install a diverse range of functional groups.
Part 3: Visualization of Key Concepts
Visual aids can clarify the complex decision-making process in achieving regioselectivity.
Caption: Tautomeric equilibrium of this compound.
Caption: Decision workflow for selective N- vs. O-alkylation.
References
-
Maity, P., & Verma, S. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Wang, N., et al. (2022). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society. Retrieved from [Link]
-
Wang, N., et al. (2022). An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. ACS Central Science. Retrieved from [Link]
-
Wang, N., et al. (2022). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. PubMed Central. Retrieved from [Link]
-
University of Rochester. (n.d.). Protecting Groups. Retrieved from [Link]
-
Luchterhand, B., et al. (2010). Ambident Reactivities of Pyridone Anions. Journal of the American Chemical Society. Retrieved from [Link]
-
Amann, S., et al. (2010). Ambident reactivities of pyridone anions. PubMed. Retrieved from [Link]
-
Liu, Y., et al. (2024). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. Retrieved from [Link]
-
Yoshikawa, N., et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega. Retrieved from [Link]
-
Comins, D. L., & Abdullah, A. H. (1985). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. The Journal of Organic Chemistry. Retrieved from [Link]
-
Hajhussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc. Retrieved from [Link]
-
Youngstown State University. (1978). The alkylation of 4-pyridone. Retrieved from [Link]
-
Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry. Retrieved from [Link]
-
MacMillan, D. W. C., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ambident reactivities of pyridone anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The alkylation of 4-pyridone [digital.maag.ysu.edu]
- 6. Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
Technical Support Center: A Guide to Preventing Degradation of 4-Hydroxypicolinonitrile
Welcome to the technical support center for 4-Hydroxypicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical building block in their work. The inherent reactivity of this compound, stemming from its hydroxypyridine and nitrile functionalities, makes it susceptible to degradation if not stored and handled with precision. This document provides in-depth, field-proven insights and protocols to ensure the long-term stability and integrity of your compound, thereby safeguarding the reproducibility and success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common user queries regarding the storage and handling of this compound.
Q1: What are the ideal storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. The recommended temperature is between 2-8°C. For long-term storage, flushing the container with an inert gas like argon or nitrogen is strongly advised to displace oxygen and moisture.
Q2: I've noticed my white crystalline powder has turned slightly yellow/brown. Is it degraded?
A2: A color change from white/off-white to yellow or brown is a common visual indicator of degradation. This is often due to oxidation or the formation of polymeric impurities. While a slight color change may not significantly impact all applications, it warrants purity re-assessment via analytical methods like HPLC or NMR before use in sensitive reactions.
Q3: Is this compound sensitive to moisture?
A3: Yes. The nitrile group is susceptible to hydrolysis, which can convert it first to an amide and subsequently to a carboxylic acid. Furthermore, many hydroxypyridine compounds are hygroscopic, meaning they readily absorb moisture from the atmosphere.[1][2] This absorbed water can then facilitate hydrolysis. Therefore, storage in a desiccator or under a dry, inert atmosphere is crucial.
Q4: Should I store this compound as a solid or in a solution?
A4: For long-term storage, the solid form is strongly preferred. Storing this compound in solution, especially in protic solvents like methanol or water, significantly increases the risk of hydrolysis and other degradation pathways. If you must prepare a stock solution, do so immediately before use and store it at low temperatures (e.g., -20°C) for the shortest possible duration.
Q5: What is the typical shelf life of this compound?
A5: When stored under the recommended conditions (2-8°C, dry, dark, inert atmosphere), the solid compound is generally stable for several years. However, stability can be lot-dependent. It is best practice to re-analyze the purity of the material if it has been stored for more than one year or if any visual changes are observed.
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to identifying and resolving specific issues related to compound degradation.
Problem: My reaction yield is unexpectedly low, and I suspect the starting material has degraded.
-
Potential Cause 1: Hydrolysis of the Nitrile Group. The nitrile functionality can hydrolyze to isonicotinamide or isonicotinic acid, rendering it inactive for reactions targeting the nitrile group.[3][4][5] This is accelerated by moisture and non-neutral pH conditions.
-
Troubleshooting Steps:
-
Analytical Verification: Analyze your starting material using HPLC. Compare the chromatogram to a reference standard or the supplier's certificate of analysis. Look for new, more polar peaks corresponding to the amide or carboxylic acid byproducts.
-
FT-IR Spectroscopy: Check for the appearance of a broad O-H stretch (around 3300-2500 cm⁻¹) and a C=O stretch (around 1700-1650 cm⁻¹) which would indicate the formation of a carboxylic acid or amide, respectively.
-
Corrective Action: If degradation is confirmed, procure a fresh batch of the compound. Implement stricter handling protocols, such as working in a glovebox or using a dry nitrogen stream when weighing and dispensing the material.
-
Problem: I observe significant discoloration and new peaks in my NMR spectrum.
-
Potential Cause 2: Oxidation and Photodegradation. Hydroxypyridine moieties can be susceptible to oxidation, especially when exposed to air and light, leading to colored, often polymeric, byproducts.[6] Pyridine and its derivatives are also known to undergo photodegradation upon exposure to UV light.[7][8][9][10]
-
Troubleshooting Steps:
-
Review Handling Practices: Were the containers left open to the air? Was the compound exposed to direct sunlight or strong laboratory lighting for extended periods?
-
NMR Analysis: In the ¹H NMR, look for a general broadening of signals or the appearance of complex, unidentifiable peaks in the aromatic region, which can be indicative of polymerization or complex oxidative degradation.
-
Corrective Action: Always store the compound in amber vials or wrap containers in aluminum foil to protect from light.[11] Minimize the headspace in the container and backfill with an inert gas before sealing.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing degradation issues.
Caption: Major degradation pathways for this compound.
Part 4: Recommended Protocols & Data
Adherence to standardized protocols is essential for maintaining the integrity of this compound.
Recommended Storage Conditions Summary
| Parameter | Short-Term Storage (< 3 months) | Long-Term Storage (> 3 months) |
| Temperature | 2-8°C | 2-8°C or -20°C |
| Atmosphere | Tightly sealed container | Inert gas (Argon or Nitrogen) blanket |
| Light | Amber vial or protected from light | Amber vial, stored in the dark |
| Container | Glass vial with PTFE-lined cap | Glass vial with PTFE-lined cap |
| Environment | Dry location | Desiccator or dry box |
Protocol 1: Aliquoting Solid for Long-Term Storage
-
Preparation: Place the sealed manufacturer's bottle, a balance, spatulas, and several smaller amber glass vials into a nitrogen-filled glovebox or a glove bag. Allow at least 20 minutes for the atmosphere to become fully inert.
-
Equilibration: Allow the manufacturer's bottle to equilibrate to the ambient temperature inside the glovebox before opening to prevent condensation.
-
Aliquoting: Carefully weigh the desired amount of this compound into each of the smaller vials. Work swiftly to minimize exposure.
-
Sealing: Tightly cap each vial. For extra protection, wrap the cap threads with Parafilm®.
-
Storage: Label each aliquot clearly with the compound name, lot number, concentration, and date. Place the vials in a labeled secondary container and store at the recommended temperature (2-8°C).
Protocol 2: Preparing a Stock Solution for Immediate Use
-
Preparation: Select a suitable anhydrous solvent (e.g., anhydrous DMSO, DMF). Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen.
-
Weighing: Briefly remove an aliquot vial from the refrigerator and allow it to warm to room temperature in a desiccator before opening. This is a critical step to prevent moisture from condensing on the cold solid.
-
Dissolution: Under a flow of inert gas, add the anhydrous solvent to the vial containing the solid to achieve the desired concentration. Cap and vortex until fully dissolved.
-
Use: Use the solution immediately for your experiment.
-
Storage (if necessary): If short-term storage is unavoidable, flush the headspace of the vial with argon or nitrogen, seal tightly, and store at -20°C. Do not store for more than 24-48 hours.
By implementing these rigorous storage and handling procedures, you can significantly mitigate the risk of degradation, ensuring the quality of your this compound and the integrity of your research outcomes.
References
-
MDPI. (n.d.). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). UV photolysis for accelerating pyridine biodegradation. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). [Biodegradation of pyridine under UV irradiation]. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PMC. Retrieved from [Link]
-
ACS Publications. (n.d.). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (2009). Biodegradation of pyridine under UV irradiation | Request PDF. Retrieved from [Link]
-
IOPscience. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series. Retrieved from [Link]
-
ResearchGate. (2009). Continuous hydrolysis of 4-cyanopyridine by nitrilases from Fusarium solani O1 and Aspergillus niger K10. Retrieved from [Link]
- Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
-
ResearchGate. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water | Request PDF. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst | MDPI [mdpi.com]
- 8. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [guidechem.com]
strategies to improve the solubility of 4-Hydroxypicolinonitrile for biological assays
Strategies to Improve Solubility for Biological Assays
Welcome to the technical support guide for 4-Hydroxypicolinonitrile. This document, prepared by our senior application scientists, provides in-depth troubleshooting and practical guidance for researchers encountering solubility challenges with this compound in biological assays. Our goal is to equip you with the foundational knowledge and strategic protocols necessary to achieve reliable and reproducible experimental results.
Part 1: Understanding the Molecule - A Physicochemical Profile
Before attempting to solubilize a compound, it is critical to understand its inherent physicochemical properties. Direct experimental data for this compound is scarce in public literature; however, we can infer a working profile based on its structural motifs: a pyridine ring, a hydroxyl group, and a nitrile group.
The structure contains a basic pyridine nitrogen and a weakly acidic hydroxyl group. This dual nature is the key to manipulating its solubility. The pyridine ring is structurally related to benzene with one nitrogen atom replacing a methine group.[1] The compound exists in tautomeric equilibrium with its pyridone form, with the keto (pyridone) form often favored in solution.[2][3]
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value / Information | Implication for Solubility |
| Molecular Formula | C₆H₄N₂O | - |
| Molecular Weight | 120.11 g/mol | Low molecular weight generally favors solubility. |
| Structure | Pyridine ring, hydroxyl group, nitrile group | Contains both hydrogen bond donors/acceptors and a polar system. |
| logP (estimated) | ~0.4 - 0.7 | Indicates moderate lipophilicity. May have limited aqueous solubility. |
| pKa (Pyridine N) | ~3-5 (estimated) | The pyridine nitrogen is basic and can be protonated. Solubility will dramatically increase in acidic conditions (pH < pKa).[4][5] |
| pKa (Hydroxyl group) | ~10-11 (estimated) | The hydroxyl group is weakly acidic. Solubility may increase in strongly alkaline conditions (pH > pKa), but this is often incompatible with biological assays. |
| Tautomerism | Exists in equilibrium with 4-oxo-1,4-dihydropyridine-2-carbonitrile | The pyridone tautomer is generally more polar, but the equilibrium can be influenced by the solvent.[3] |
Part 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles researchers face.
Q1: I tried dissolving this compound directly in my aqueous buffer (e.g., PBS, pH 7.4) and it won't dissolve. What is the first thing I should do?
A1: Direct dissolution in aqueous buffers is often unsuccessful for compounds that are not salts of strong acids or bases. The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for in vitro assays.[6]
-
Causality: DMSO is a powerful, polar aprotic solvent capable of disrupting the crystal lattice energy of solid compounds. By creating a highly concentrated stock (e.g., 10-50 mM), you can introduce the compound into your aqueous assay buffer via a small-volume dilution, minimizing the final concentration of the organic solvent.
Q2: I successfully made a 20 mM stock in DMSO, but when I add it to my cell culture media, a precipitate forms immediately. What's happening?
A2: This is a classic case of solvent-shifting precipitation . Your compound is soluble in 100% DMSO but becomes insoluble when the solvent environment abruptly changes to a highly aqueous one. The final concentration of the organic solvent in your assay is a critical parameter.
-
Troubleshooting:
-
Reduce Final Solvent Concentration: Most cell-based assays can tolerate a final DMSO concentration of 0.1% to 0.5%.[7] Exceeding this can lead to both compound precipitation and solvent-induced cytotoxicity.[7] To achieve a lower final DMSO concentration, you may need to prepare a more concentrated DMSO stock.
-
Improve Mixing: When adding the DMSO stock to the buffer, vortex or mix the solution vigorously to ensure rapid and uniform dispersion. This can sometimes prevent localized high concentrations that initiate precipitation.
-
Q3: You mentioned pH is important. How can I use it to my advantage?
A3: Based on the estimated pKa of the pyridine nitrogen (~3-5), the solubility of this compound is expected to increase dramatically in acidic conditions. By lowering the pH, you protonate the pyridine nitrogen, forming a positively charged pyridinium cation which is significantly more water-soluble.
-
Practical Application: Prepare your stock solution in an acidic aqueous buffer (e.g., pH 4.0). This can be a primary strategy if your assay is tolerant of a lower pH. For assays requiring neutral pH, this method is less viable, as increasing the pH back to 7.4 will neutralize the charge and may cause precipitation. Always run a pH vehicle control in your experiment.[5]
Caption: pH-dependent ionization states of this compound.
Q4: DMSO is causing toxicity in my cell line. What are my other solvent options?
A4: If DMSO is not a viable option, other water-miscible co-solvents can be tested.[8] It is crucial to determine the maximum tolerable concentration of any new solvent in your specific assay system by running vehicle control experiments.[6]
-
Common Alternatives:
-
Ethanol: Often used, but can have biological effects. Typically tolerated up to 0.5-1% in many cell assays.[9][10]
-
Polyethylene Glycol 400 (PEG 400): A less volatile and often less toxic option than ethanol or DMSO. It can be particularly effective for certain classes of compounds.
-
Dimethylacetamide (DMA): A strong solvent, but its use should be carefully validated for toxicity.
-
Q5: I've heard about cyclodextrins. When should I consider using them?
A5: Cyclodextrins are an excellent advanced option, particularly when common organic solvents are incompatible with your assay. They are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12]
-
Mechanism of Action: Poorly soluble, hydrophobic molecules like this compound can partition into the hydrophobic core of the cyclodextrin, forming a "drug-cyclodextrin inclusion complex."[13][14] This complex as a whole is water-soluble due to the hydrophilic exterior of the cyclodextrin, effectively shuttling the drug into the aqueous phase.[13][15]
-
Which to Use: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations and are good starting points.[16] They offer improved aqueous solubility and safety profiles compared to the parent β-cyclodextrin.[16]
Part 3: Advanced Troubleshooting & Strategic Workflow
If basic strategies fail, a systematic approach is required. The following workflow provides a decision-making framework for tackling persistent solubility issues.
Caption: Systematic workflow for solubilizing this compound.
Part 4: Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock in DMSO
-
Objective: To create a 20 mM stock solution of this compound (MW: 120.11 g/mol ).
-
Materials: this compound powder, anhydrous DMSO, analytical balance, microcentrifuge tubes.
-
Procedure:
-
Weigh out 1.20 mg of this compound.
-
Add 500 µL of anhydrous DMSO.
-
Vortex vigorously for 1-2 minutes.
-
If necessary, gently warm the solution to 30-37°C or use a bath sonicator to facilitate dissolution.
-
Visually inspect for any remaining solid particles. Centrifuge briefly to pellet any undissolved material.
-
Store the stock solution at -20°C, protected from light and moisture.
-
Protocol 2: Solubility Enhancement using Cyclodextrins
-
Objective: To prepare a 1 mM aqueous solution of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Materials: this compound, HP-β-CD powder, desired aqueous buffer (e.g., PBS), vortex mixer, magnetic stirrer.
-
Procedure:
-
Prepare a 10% (w/v) solution of HP-β-CD in your assay buffer (100 mg of HP-β-CD in 1 mL of buffer). This will serve as your vehicle.
-
Weigh an appropriate amount of this compound needed for your target concentration (e.g., 1.20 mg for a 10 mM initial slurry in 1 mL).
-
Add the 10% HP-β-CD solution to the compound powder.
-
Vortex vigorously.
-
Place the vial on a magnetic stirrer and mix at room temperature for several hours (4-24 hours) to allow the inclusion complex to form.
-
After mixing, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. The resulting clear solution is your working stock.
-
Crucial Control: The appropriate vehicle control for this experiment is the 10% HP-β-CD solution without the compound.
-
Table 2: Comparison of Common Solubilization Excipients for In Vitro Assays
| Excipient | Mechanism of Action | Typical Final Conc. | Advantages | Disadvantages |
| DMSO | Co-solvent | < 0.5% | Strong solvent, well-characterized. | Can be toxic to cells, cause compound precipitation upon dilution.[7] |
| Ethanol | Co-solvent | < 1.0% | Less toxic than DMSO for some cells, readily available. | Can have biological/metabolic effects, more volatile.[9][10] |
| PEG 400 | Co-solvent | 1-5% | Low toxicity, good solubilizer for many compounds. | More viscous, may interfere with some automated liquid handlers. |
| HP-β-CD | Inclusion Complex | 1-10% (w/v) | Low cytotoxicity, avoids organic solvents, can improve stability.[11][16] | Can be expensive, may not work for all compounds, potential to extract lipids from cell membranes at high concentrations.[17] |
References
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. Retrieved January 11, 2026.
- SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved January 11, 2026.
- Silberberg, M. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved January 11, 2026.
- Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved January 11, 2026.
- Vertex AI Search. (2019, March 16). Solubility enhancement and application of cyclodextrins in local drug delivery. Retrieved January 11, 2026.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Retrieved January 11, 2026.
- International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Retrieved January 11, 2026.
- Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved January 11, 2026.
- ResearchGate. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved January 11, 2026.
- BenchChem. (n.d.). Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays. Retrieved January 11, 2026.
- ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry. Retrieved January 11, 2026.
- ChemBK. (2024, April 9). Picolinonitrile. Retrieved January 11, 2026.
- NCBI Bookshelf. (n.d.). Pyridine - Some Industrial Chemicals. Retrieved January 11, 2026.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved January 11, 2026.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved January 11, 2026.
- ResearchGate. (2025, July 10). (PDF) Formulation strategies for poorly soluble drugs. Retrieved January 11, 2026.
- Wikipedia. (n.d.). Pyridine. Retrieved January 11, 2026.
- EMA. (2010, May 31). Formulation of poorly soluble compounds. Retrieved January 11, 2026.
- PubMed. (n.d.). Support Tools in Formulation Development for Poorly Soluble Drugs. Retrieved January 11, 2026.
- Methylamine Supplier. (n.d.). Picolinonitrile. Retrieved January 11, 2026.
- PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved January 11, 2026.
- BenchChem. (n.d.). improving the solubility of 4-(4-acetylphenyl)pyridine. Retrieved January 11, 2026.
- Chemistry Stack Exchange. (2023, February 12). Effect of pH on solubility (Lehninger's Principles). Retrieved January 11, 2026.
- ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays. Retrieved January 11, 2026.
- askIITians. (2025, March 11). How does pH affect solubility?. Retrieved January 11, 2026.
- MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. Retrieved January 11, 2026.
- NIH PubChem. (n.d.). 4-Hydroxypyridine | C5H5NO | CID 12290. Retrieved January 11, 2026.
- The Good Scents Company. (n.d.). 4-hydroxypyridine, 626-64-2. Retrieved January 11, 2026.
- BenchChem. (n.d.). Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide. Retrieved January 11, 2026.
- NIH PubChem. (n.d.). Methyl 4-Hydroxypicolinate hydrochloride | C7H8ClNO3 | CID 74889918. Retrieved January 11, 2026.
- ChemBK. (2024, April 9). 4-hydroxy pyridine. Retrieved January 11, 2026.
- NIH PubChem. (n.d.). Pyridine-2-carbonitrile | C6H4N2 | CID 7522. Retrieved January 11, 2026.
- NIH PubChem. (n.d.). 4-Hydroxypyrimidine-5-carbonitrile | C5H3N3O | CID 12210265. Retrieved January 11, 2026.
- ChemicalBook. (n.d.). 4-Hydroxypyridine CAS#: 626-64-2. Retrieved January 11, 2026.
- NIH PubChem. (n.d.). 4-Cyanopyridine | C6H4N2 | CID 7506. Retrieved January 11, 2026.
- ChemicalBook. (2025, July 24). 4-Hydroxypyridine | 626-64-2. Retrieved January 11, 2026.
- Wikipedia. (n.d.). 4-Pyridone. Retrieved January 11, 2026.
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. 4-Hydroxypyridine | C5H5NO | CID 12290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. How does pH affect solubility? - askIITians [askiitians.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. ema.europa.eu [ema.europa.eu]
Understanding the Core Challenge: The Tautomerism of 4-Hydroxypicolinonitrile
<F07A74> ## Technical Support Center: Overcoming Poor Reactivity of 4-Hydroxypicolinonitrile in Coupling Reactions
Welcome to the technical support center for navigating the challenges of this compound in cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to efficiently functionalize this versatile, yet sometimes challenging, heterocyclic building block. Here, we will delve into the underlying chemical principles governing its reactivity and provide actionable troubleshooting strategies and detailed protocols to ensure your success in the lab.
The primary hurdle in utilizing this compound in many standard cross-coupling reactions is its existence in a tautomeric equilibrium with its pyridone form, 4-oxo-1,4-dihydropyridine-2-carbonitrile.[1][2][3] In solution and the solid state, the equilibrium often favors the pyridone tautomer, which can significantly impact its reactivity.[2]
The pyridone form presents a different electronic and structural profile compared to the hydroxypyridine form. The delocalization of the lone pair of electrons from the nitrogen atom into the ring makes the pyridone aromatic and more stable.[2] This stability, however, can render the molecule less susceptible to oxidative addition in typical palladium-catalyzed cycles, a crucial step for many cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are my yields consistently low when using this compound in a standard Suzuki-Miyaura coupling?
Low yields in Suzuki-Miyaura couplings with this compound are a common issue. The problem often lies in the pyridone tautomer being the dominant species, which is less reactive. Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or decomposition.[4] To overcome this, specific strategies are required to either favor the more reactive hydroxypyridine tautomer or to employ conditions that can activate the pyridone form.
Q2: Can I use this compound directly in a Buchwald-Hartwig amination?
Direct Buchwald-Hartwig amination can be challenging. The acidic proton of the hydroxyl group (or the N-H of the pyridone) can interfere with the basic conditions typically required for the reaction. This can lead to deprotonation of the starting material and potential side reactions. A common strategy is to first convert the hydroxyl group into a better leaving group, such as a triflate or a nonaflate, before attempting the C-N coupling.
Q3: What is the best way to prepare this compound for a Sonogashira coupling?
For Sonogashira couplings, it is highly advisable to first convert the hydroxyl group to a halide (e.g., bromide or iodide) or a triflate. This provides a much more reliable electrophilic partner for the palladium-catalyzed reaction with a terminal alkyne. Direct coupling with the hydroxypyridine is generally not feasible under standard Sonogashira conditions.
Q4: Are there alternative coupling strategies for pyridine derivatives that I should consider?
Yes, if traditional methods are failing, consider alternative nucleophilic coupling partners. For instance, pyridine sulfinates have been shown to be effective in palladium-catalyzed cross-coupling reactions with aryl halides, offering a robust alternative to often unstable pyridine-boronates.[5][6][7]
Troubleshooting Guide: Enhancing Reactivity in Key Coupling Reactions
This section provides detailed troubleshooting advice and experimental protocols for the most common cross-coupling reactions involving this compound and its derivatives.
Suzuki-Miyaura Coupling: Strategies for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds.[8][9][10] However, the inherent properties of this compound demand a tailored approach.
Common Problem: Low to no conversion of the starting material.
Root Cause Analysis & Solutions:
-
Tautomerization: The unreactive pyridone form is likely inhibiting the reaction.
-
Solution 1: In-situ Trapping. Convert the hydroxyl group to a more reactive species in situ. A common and effective method is to transform it into a triflate or nonaflate. This is achieved by reacting the this compound with triflic anhydride or nonafluorobutanesulfonyl fluoride in the presence of a non-nucleophilic base like pyridine or triethylamine. The resulting triflate is a much better electrophile for the Suzuki coupling.
-
Solution 2: Use of Stronger Bases. While standard bases like Na₂CO₃ or K₂CO₃ might be insufficient, stronger bases such as K₃PO₄ or Cs₂CO₃ can sometimes promote the reaction by influencing the tautomeric equilibrium and facilitating the transmetalation step.[11]
-
-
Catalyst Inhibition: The pyridine nitrogen can chelate with the palladium center, hindering catalytic activity.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides | Semantic Scholar [semanticscholar.org]
- 8. synarchive.com [synarchive.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Refining the Work-up of 4-Hydroxypicolinonitrile
This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 4-hydroxypicolinonitrile. As a pivotal intermediate in the creation of various functionalized pyridine derivatives, the purity and yield of this compound are of utmost importance.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the work-up and purification of this compound.
Troubleshooting Guide: Navigating Common Work-up Challenges
This section addresses specific issues that may arise during the isolation and purification of this compound, offering step-by-step solutions grounded in chemical principles.
Issue 1: Low Recovery of this compound After Extraction
Question: I've completed the synthesis of this compound and proceeded with a standard aqueous work-up, but my final yield is significantly lower than expected. What could be the cause, and how can I improve my recovery?
Answer: Low recovery following an aqueous work-up is a frequent challenge, often attributable to the amphoteric nature of this compound. The presence of both a weakly acidic hydroxyl group and a basic pyridine nitrogen means its solubility is highly pH-dependent.
Root Cause Analysis & Corrective Actions:
-
Incorrect pH during Extraction: The protonation state of your target compound is critical.
-
At low pH (acidic quench): The pyridine nitrogen will be protonated, forming a pyridinium salt. This salt is highly water-soluble and will remain in the aqueous layer, leading to poor extraction into common organic solvents like ethyl acetate.
-
At high pH (basic quench): The hydroxyl group can be deprotonated to form a phenoxide-like species, which also has increased aqueous solubility.
-
-
Suboptimal Solvent Choice: While ethyl acetate is a common choice, its polarity may not be optimal for all impurity profiles.
Troubleshooting Protocol:
-
pH Adjustment: Before extraction, carefully adjust the pH of the aqueous layer. The isoelectric point of this compound is where it will have minimal water solubility. A neutral to slightly acidic pH is often optimal. It is recommended to adjust the pH to a range of 4-6.
-
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and promoting its partition into the organic layer.
-
Solvent System Optimization:
-
Consider a more polar solvent like a mixture of dichloromethane and isopropanol if your product is showing poor solubility in ethyl acetate.
-
Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. This is a more efficient method for recovering the product.
-
Issue 2: Persistent Impurities in the Final Product
Question: After purification, my this compound is still contaminated with starting materials or byproducts. How can I improve the purity?
Answer: The presence of persistent impurities suggests that the chosen work-up and purification methods are not effectively separating them from the desired product. The nature of the impurity will dictate the best course of action.
Impurity Profiling and Removal Strategies:
| Impurity Type | Identification | Recommended Action |
| Unreacted Starting Materials | TLC, LC-MS | Optimize reaction conditions (time, temperature) to drive the reaction to completion.[2] |
| Acidic/Basic Byproducts | NMR, LC-MS | An acid or base wash during the work-up can remove these impurities. For example, a dilute sodium bicarbonate wash will remove acidic impurities, while a dilute ammonium chloride wash can remove basic impurities. |
| Non-polar Byproducts | TLC, GC-MS | These are often effectively removed by recrystallization or column chromatography. |
Advanced Purification Protocol: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[3][4] The key is selecting an appropriate solvent system where the this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Step-by-Step Recrystallization:
-
Solvent Screening: Test a range of solvents (e.g., ethanol, isopropanol, acetonitrile, water, or mixtures) to find one that fits the desired solubility profile.
-
Dissolution: Dissolve the impure solid in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Issue 3: Emulsion Formation During Extraction
Question: When I perform the liquid-liquid extraction, I'm getting a persistent emulsion at the interface between the aqueous and organic layers, making separation impossible. How can I break this emulsion?
Answer: Emulsion formation is common when the reaction mixture contains components that act as surfactants.
Strategies for Emulsion Breaking:
-
Add Brine: The addition of a saturated sodium chloride solution can often break an emulsion by increasing the ionic strength of the aqueous phase.
-
Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can help to break up the droplets.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
-
Solvent Modification: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the aqueous work-up of this compound?
A1: The optimal pH for extraction is typically near the isoelectric point of the molecule, where its water solubility is at a minimum. For this compound, this is generally in the slightly acidic to a neutral range (pH 4-7). It is advisable to perform a small-scale test to determine the ideal pH for your specific reaction mixture.
Q2: Can I use column chromatography to purify this compound?
A2: Yes, silica gel column chromatography can be an effective purification method. Due to the polar nature of the molecule, a polar mobile phase will be required. A common eluent system would be a gradient of ethyl acetate in hexanes, or for more polar impurities, a mixture of dichloromethane and methanol.
Q3: My purified product is colored. Is this normal?
A3: Pure this compound is typically an off-white to light brown solid.[5][6] A significant color may indicate the presence of impurities. If the color persists after recrystallization, treatment with activated carbon during the recrystallization process can sometimes remove colored impurities.
Q4: How should I properly store this compound?
A4: It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature to prevent degradation.[5][7]
Visualizing the Work-up and Troubleshooting Workflow
Diagram 1: Standard Work-up Procedure
Caption: A generalized workflow for the aqueous work-up of this compound.
Diagram 2: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common work-up issues.
References
- Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
-
Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega. [Link]
-
Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. National Institutes of Health. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. University of California, Los Angeles. [Link]
-
Recrystallization. YouTube. [Link]
-
How To Run A Reaction: The Workup. University of Rochester. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
- Process for preparing 4-hydroxypyridines.
- Process for preparing 4-hydroxypyridines.
-
Significance of impurities in active pharmaceutical ingredients. Ivory Research. [Link]
-
Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Process for preparing 4-hydroxypyrimidine.
-
4-Pyridone. Wikipedia. [Link]
-
4-Hydroxypyridine. PubChem. [Link]
-
4-Cyanopyridine. PubChem. [Link]
Sources
- 1. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. mt.com [mt.com]
- 5. 4-Hydroxypyridine CAS#: 626-64-2 [m.chemicalbook.com]
- 6. 4-Hydroxypyridine | 626-64-2 [chemicalbook.com]
- 7. 475057-86-4|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Catalyst Deactivation in the Synthesis of 4-Hydroxypicolinonitrile Precursors
Welcome to the Technical Support Center dedicated to addressing catalyst deactivation challenges in the synthesis of 4-hydroxypicolinonitrile precursors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into diagnosing, troubleshooting, and preventing common catalyst-related issues. Our focus is on the critical catalytic steps leading to the formation of key precursors, particularly 4-cyanopyridine, a primary building block for this compound.
I. Understanding the Synthetic Landscape
The most prevalent industrial route to this compound precursors involves the vapor-phase ammoxidation of 4-picoline (4-methylpyridine) to produce 4-cyanopyridine. This initial step is paramount for the overall efficiency of the synthesis, and the longevity of the catalyst is a critical economic and operational factor. Subsequent transformations, such as hydrolysis and hydroxylation, may also employ catalysts that are susceptible to deactivation.
dot graph "Synthesis_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"4-Picoline" [fillcolor="#FBBC05"]; "Ammoxidation" [shape=ellipse, color="#34A853"]; "4-Cyanopyridine" [fillcolor="#FBBC05"]; "Hydrolysis" [shape=ellipse, color="#34A853"]; "Isonicotinamide" [fillcolor="#FBBC05"]; "Hydroxylation" [shape=ellipse, color="#34A853"]; "this compound" [shape=box, style="rounded,bold", color="#EA4335", fillcolor="#FFFFFF", fontcolor="#202124"];
"4-Picoline" -> "Ammoxidation" [label=" + NH3, O2 \n (V-Ti-O Catalyst)"]; "Ammoxidation" -> "4-Cyanopyridine"; "4-Cyanopyridine" -> "Hydrolysis" [label=" (Base or Enzyme Catalyst)"]; "Hydrolysis" -> "Isonicotinamide"; "4-Cyanopyridine" -> "Hydroxylation" [label=" (Potential Catalytic Route)"]; "Isonicotinamide" -> "this compound" [label=" (e.g., Hofmann Rearrangement)"]; "Hydroxylation" -> "this compound"; } Caption: Synthetic routes to this compound.
II. Troubleshooting Guide: Ammoxidation of 4-Picoline
The ammoxidation of 4-picoline is typically carried out in a fixed-bed reactor at high temperatures (330-450°C) using a vanadium-titanium oxide (V₂O₅/TiO₂) based catalyst.[1] Catalyst deactivation is a major concern in this process.
Q1: We are observing a gradual decrease in 4-picoline conversion and a drop in 4-cyanopyridine selectivity. What are the likely causes?
A1: This is a classic symptom of catalyst deactivation. The primary mechanisms at play in V-Ti-O catalysts are sintering, coking, and poisoning.
-
Sintering: At high operating temperatures, the anatase TiO₂ support can undergo a phase transformation to the less active rutile phase.[2] This leads to a loss of surface area and encapsulation of the active vanadium species. Additionally, the active vanadia species can agglomerate, reducing the number of accessible catalytic sites.[3]
-
Coking: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores. This is often caused by undesired side reactions or incomplete combustion of reactants and products.[4]
-
Poisoning: Contaminants in the feedstock or air stream can irreversibly bind to the active sites. Alkali and alkaline earth metals (e.g., Na, K, Ca) are particularly detrimental to V₂O₅-WO₃/TiO₂ catalysts, as they neutralize the Brønsted acid sites essential for the reaction.[5][6]
Troubleshooting Workflow:
dot graph "Troubleshooting_Ammoxidation" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [shape=ellipse, label="Decreased\nConversion/Selectivity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Temp [shape=diamond, label="Reactor Temperature\nProfile Normal?"]; Check_Feed [shape=diamond, label="Feedstock Purity\nVerified?"]; High_Temp [label="High Temperature Excursions?\n(Potential Sintering)"]; Impure_Feed [label="Contaminants Present?\n(Potential Poisoning)"]; Coking_Suspected [label="Gradual Decline at\nNormal Temperatures?\n(Potential Coking)"]; Analyze_Catalyst [shape=box, label="Perform Catalyst Characterization:\n- BET for Surface Area\n- XRD for Phase Analysis\n- TGA/DSC for Coke\n- XPS/EDX for Poisons"]; Regenerate [shape=ellipse, label="Implement Regeneration Protocol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Replace [shape=ellipse, label="Consider Catalyst Replacement", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Check_Temp; Check_Temp -> High_Temp [label="No"]; Check_Temp -> Check_Feed [label="Yes"]; High_Temp -> Analyze_Catalyst; Check_Feed -> Impure_Feed [label="No"]; Check_Feed -> Coking_Suspected [label="Yes"]; Impure_Feed -> Analyze_Catalyst; Coking_Suspected -> Analyze_Catalyst; Analyze_Catalyst -> Regenerate [label="Coking or Reversible\nPoisoning Identified"]; Analyze_Catalyst -> Replace [label="Irreversible Sintering\nor Poisoning"]; } Caption: Troubleshooting workflow for ammoxidation catalyst deactivation.
Q2: How can we confirm the specific deactivation mechanism affecting our catalyst?
A2: A thorough characterization of the spent catalyst is essential.
| Analytical Technique | Parameter Measured | Indication of Deactivation Mechanism |
| BET Surface Area Analysis | Specific surface area and pore volume | A significant decrease suggests sintering or pore blockage by coke. |
| X-ray Diffraction (XRD) | Crystalline structure of the TiO₂ support | Detection of the rutile phase indicates irreversible sintering.[2] |
| Temperature Programmed Desorption (TPD) of NH₃ | Acidity of the catalyst surface | A decrease in the number and strength of acid sites points to poisoning by basic compounds.[3] |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and oxidation states | Can identify surface poisons and changes in the vanadium oxidation state. |
| Thermogravimetric Analysis (TGA) | Weight loss upon heating in an oxidizing atmosphere | Quantifies the amount of coke deposited on the catalyst. |
Q3: Our analysis indicates significant coking. What is the recommended regeneration procedure?
A3: For deactivation due to coking, an oxidative regeneration is typically effective.
Experimental Protocol: Oxidative Regeneration of V-Ti-O Catalyst
-
Purge the Reactor: Stop the feedstock flow and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature to remove any adsorbed hydrocarbons.
-
Controlled Oxidation: Introduce a stream of air or a mixture of oxygen and an inert gas into the reactor.
-
Temperature Ramp: Gradually increase the temperature to a setpoint typically between 450°C and 600°C. The heating rate should be controlled to avoid excessive temperature spikes from the exothermic combustion of coke.
-
Hold Period: Maintain the temperature until the coke combustion is complete, which can be monitored by analyzing the outlet gas for CO₂.
-
Cool Down: Once regeneration is complete, cool the reactor down under an inert gas stream before reintroducing the reactants.
Caution: Overly aggressive regeneration temperatures can accelerate catalyst sintering. It is crucial to optimize the regeneration protocol for your specific catalyst and extent of coking.
III. FAQs: Catalyst Deactivation in this compound Precursor Synthesis
Q4: Are there catalyst deactivation concerns in the hydrolysis of 4-cyanopyridine to isonicotinamide?
A4: The hydrolysis of 4-cyanopyridine is often carried out using a base catalyst, such as sodium hydroxide, or an enzymatic catalyst (nitrilase).[7][8]
-
Base Catalysis: This is a stoichiometric reaction, so catalyst deactivation in the traditional sense is not a primary concern. However, side reactions and byproduct formation can occur, impacting yield and purity.
-
Enzymatic Catalysis: Biocatalysts (enzymes) are susceptible to deactivation. Factors such as temperature and pH excursions outside the enzyme's optimal range, as well as the presence of inhibitors in the reaction medium, can lead to a loss of activity. Product inhibition, where the formed isonicotinic acid inhibits the nitrilase, has also been reported.[8] Enzyme deactivation is typically irreversible.
Q5: What are the potential catalyst deactivation issues in the direct hydroxylation of a pyridine ring?
A5: While direct catalytic C-H hydroxylation of pyridines is an area of active research, it is a challenging transformation. Should a catalytic process be employed, for instance using a noble metal catalyst (e.g., Pd, Pt, Rh), several deactivation pathways would be of concern:
-
Poisoning: Pyridine and its derivatives can act as poisons to many noble metal catalysts due to the strong coordination of the nitrogen lone pair to the metal center. Sulfur and halide impurities in the feedstock would also be highly detrimental.
-
Leaching: In liquid-phase reactions, the active metal can leach from the support into the reaction medium, leading to a loss of activity.
-
Sintering: At elevated temperatures, the metal nanoparticles can agglomerate, reducing the active surface area.
Q6: How can we minimize catalyst deactivation in our processes?
A6: A proactive approach to catalyst management is key:
-
Feedstock Purification: Ensure that the 4-picoline and other reactants are free from known catalyst poisons, particularly sulfur and alkali metals.
-
Process Control: Maintain tight control over reaction temperature to prevent thermal runaway and accelerated sintering.
-
Catalyst Selection: Choose a catalyst with high thermal stability and poison resistance for your specific process conditions.
-
Regular Monitoring: Implement a program of regular catalyst performance monitoring and characterization to detect the early signs of deactivation.
-
Optimized Regeneration: Develop and optimize a regeneration protocol to maximize the recovery of catalyst activity and extend its operational lifetime.
IV. References
-
Wen, C., Guo, Y., Zhang, H., Yan, K., Niu, J., & Chao, X. (2024). Disposal of spent V2O5-WO3/TiO2 catalysts: A regeneration principle based on structure-activity relationships from carrier transformations. Chemosphere, 363, 142767. [Link]
-
Yadav, J., & Antonchick, A. P. (2025). An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. Accounts of Chemical Research. [Link]
-
Wang, Z., et al. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]
-
Hasegawa, T., et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega, 3(12), 17765–17774. [Link]
-
Bratlie, K. M., et al. (2008). Impact of Vanadium Loading and Thermal Aging on the Surface Properties of Titania-Supported Vanadium Oxide. The Journal of Physical Chemistry C, 112(38), 14973–14982. [Link]
-
DeVries, R. A., et al. (2016). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. U.S. Patent No. 9,475,771 B2.
-
Al-Nia’my, R. I. (2025). Catalyzed Gas Phase Ammoxidation of 2, 3 and 4-picolines. Journal of Education and Science.
-
Li, Y., et al. (2022). Efficient Recovery of V, W, and Regeneration of TiO 2 Photocatalysts from Waste-SCR Catalysts. Minerals, 12(11), 1438. [Link]
-
Hess, R. A., & Buls, V. W. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. U.S. Patent No. 5,756,750.
-
Snyman, C., & Van Der Westhuyzen, C. (2021). A continuous flow synthesis method for the manufacture of isoniazid. WO 2021/069975 A1.
-
Zhu, X.-Y., et al. (2014). Bench-scale biosynthesis of isonicotinic acid from 4-cyanopyridine by Pseudomonas putida. Chemical Papers, 68(6), 739–744.
-
Gao, F., et al. (2018). Ca-Poisoning Effect on V2O5-WO3/TiO2 and V2O5-WO3-CeO2/TiO2 Catalysts with Different Vanadium Loading. Catalysts, 8(12), 652. [Link]
-
Grunert, W., et al. (2025). Deactivation and oxidative regeneration of VTiSbSiO catalyst for ammoxidation of 3-picoline to nicotinonitrile. Applied Catalysis A: General.
-
Ibrahim, M. A., et al. (2015). Scheme 3. Formation of 4-hydroxypyrano[3,2-c]quinoline-3-carbonitrile derivative 10. ResearchGate.
-
Organic Syntheses Procedure. [Link]
-
Wachs, I. E. (1996). The Interaction of V205 with TiO(Anatase): Catalyst Evolution with Calcination Temperature and O-Xylene Oxidation. Lehigh University.
-
Zheng, Y., et al. (2021). Poisoning Process of the V 2 O 5 –CeO 2 /TiO 2 Catalyst by the Cumulative Effect of CaO. Catalysts, 11(3), 398.
-
Wormsbecher, R. F., & Peters, A. W. (1992). Vanadium Poisoning. ResearchGate.
-
Zhang, Y., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. Catalysts, 13(9), 1272. [Link]
-
Joshi, M. W., et al. (2008). Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst. U.S. Patent No. 7,345,176 B2.
-
Joshi, M. W., et al. (2006). Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst. U.S. Patent Application Publication No. US 2006/0155131 A1.
-
da Silva, A. M., et al. (2025). Vanadium poisoning of FCC catalysts: A quantitative analysis of impregnated and real equilibrium catalysts. Fuel.
-
O'Brien, M. A. (1993). An Investigation into Coking on Catalyst Support Materials & Supported Metal Catalysts. Dublin City University.
-
Vorob'ev, A. K., & Mel'nikov, M. Y. (2012). Photocatalytic reaction of 4-cyanopyridine with tertiary amines. ResearchGate.
-
CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents. (2009).
-
Balali-Mood, M. (2013). Vanadium pentoxide inhalation. DARU Journal of Pharmaceutical Sciences, 21(1), 75. [Link]
-
Erhardt, S., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(14), 4828–4845. [Link]
-
Csomós, P., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(19), 3594. [Link]
-
Habel, D., et al. (2005). Phase development in the catalytic system V2O5/TiO2 under oxidising conditions. Journal of the European Ceramic Society, 25(12), 2217–2220.
-
Chen, L., et al. (2022). Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor. ACS Omega, 7(40), 36171–36179. [Link]
-
Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Fourth International Electronic Conference on Synthetic Organic Chemistry.
-
Weber, R., et al. (2020). Deactivation of Commercial, High-Load o-Xylene Feed VOx/TiO2 Phthalic Anhydride Catalyst by Unusual Over-Reduction. Catalysts, 10(1), 108. [Link]
-
Akiya, N., & Savage, P. E. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. International Journal of Chemical Kinetics, 44(10), 641–648.
-
de la Piscina, P. R., & Homs, N. (2024). Enhancing coking resistance of nickel-based catalysts for dry reforming of methane via nitric oxide abatement: a support study. ResearchGate.
-
Rao, A., et al. (2024). CO 2 Poisoning of CN x Catalysts for the Oxygen Reduction Reaction. ResearchGate.
-
de la Cruz, A., et al. (2001). Chemical and structural characterization of V2O5/TiO2 catalysts. Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 19(4), 1158–1163.
-
Maxted, E. B., & Walker, A. G. (1948). Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine. Journal of the Chemical Society (Resumed), 1093. [Link]
Sources
- 1. Synthesis of coumarins, 4-hydroxycoumarins, and 4-hydroxyquinolinones by tellurium-triggered cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]
- 5. Conversion of aliphatic 2-acetoxynitriles by nitrile-hydrolysing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents [patents.google.com]
- 7. An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions and Thermal Runaway Risks with 4-Hydroxypicolinonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Hydroxypicolinonitrile. This guide is designed to provide in-depth, practical advice on identifying, managing, and mitigating the risks of thermal runaway in exothermic reactions involving this compound. Our approach is rooted in established principles of chemical process safety, emphasizing proactive risk assessment and robust experimental design.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Hazards
This section addresses the fundamental questions regarding the thermal stability and reactivity of this compound.
Q1: What are the primary thermal hazards associated with this compound?
A1: The primary thermal hazard is the potential for a rapid, uncontrolled exothermic reaction, known as thermal runaway. This risk stems from the molecule's structure: it contains a pyridine ring, a hydroxyl group, and a nitrile group. This combination presents several potential decomposition and reaction pathways that can generate significant heat. If the rate of heat generation exceeds the rate of heat removal, the reaction temperature can increase exponentially, leading to a dangerous rise in pressure and potentially explosive decomposition.[1][2]
Q2: Why is the combination of a hydroxyl (-OH) and a nitrile (-CN) group on a pyridine ring a specific concern?
A2: This combination is a concern for several reasons:
-
Exothermic Decomposition: Nitrile-containing compounds are known to be energetically rich. The thermal decomposition of nitriles can be highly exothermic, often producing toxic gases like hydrogen cyanide (HCN) and other nitrogen oxides.[3]
-
Potential for Uncontrolled Polymerization: The presence of both a nucleophilic hydroxyl group and an electrophilic nitrile group, activated by the pyridine ring, creates the potential for self-reaction or polymerization, which is often a highly exothermic process.[4]
-
Catalytic Decomposition: The pyridine ring itself or metallic impurities can potentially catalyze decomposition reactions, lowering the temperature at which a runaway reaction might begin.
-
Hazardous Decomposition Products: In the event of a runaway, the decomposition can release toxic and flammable gases. The nitrile group is a source for hydrogen cyanide, and the pyridine ring can fragment into various volatile, hazardous compounds.[3]
Q3: What are the likely decomposition products if thermal runaway occurs?
-
Hydrogen Cyanide (HCN)[3]
-
Carbon Monoxide (CO) and Carbon Dioxide (CO2)[5]
-
Nitrogen Oxides (NOx)[5]
-
Ammonia
-
Various aliphatic nitriles and pyridine fragments[3]
The release of these substances poses a severe toxicological and flammability hazard.[6][7]
Section 2: Troubleshooting Guide - Proactive & Reactive Control Measures
This section provides actionable guidance for specific scenarios you may encounter during your experiments.
Q: My reaction is showing a greater-than-expected exotherm. What are the immediate checks and corrective actions?
A: An unexpected exotherm is a critical warning sign. Immediate, calm, and methodical action is required.
Immediate Checks:
-
Stop Reagent Addition: Immediately halt the addition of any limiting reagents. This is the fastest way to reduce the rate of heat generation.
-
Verify Cooling System: Ensure your cooling system (ice bath, cryostat, condenser) is functioning at maximum capacity. Check for adequate coolant flow and temperature.
-
Monitor Temperature & Pressure: Keep a close watch on the internal reaction temperature and any pressure gauges. A rapid rise in either is a sign of escalation.
Corrective Actions:
-
Enhance Cooling: If safe to do so, add more coolant (e.g., dry ice to an acetone bath) to increase the heat removal rate.
-
Dilute the Reaction: If your protocol allows, adding a cold, inert solvent can help absorb heat and slow the reaction kinetics. This should only be done if the solvent is known to be compatible and will not create a secondary hazard.
-
Prepare for Quenching: If the temperature continues to rise uncontrollably, be prepared to execute an emergency quench.
Below is a workflow diagram illustrating the decision-making process for managing an unexpected exotherm.
Caption: Decision workflow for managing an unexpected exotherm.
Q: How can I design my experiment to fundamentally minimize the risk of thermal runaway?
A: A robust experimental design is the most critical safety feature.
-
Perform a Hazard Assessment: Before any experiment, use techniques like Differential Scanning Calorimetry (DSC) on a small sample to determine the onset temperature of decomposition and the energy released.
-
Use Reaction Calorimetry: For scaling up, use a reaction calorimeter to measure the heat of reaction and determine the rate of heat evolution under your specific process conditions.[8] This data is essential for ensuring your cooling capacity is sufficient.
-
Control Reagent Addition: The addition of the limiting reagent should be slow and controlled, ideally subsurface, to prevent localized "hot spots." The rate of addition should be dictated by the cooling system's ability to dissipate the generated heat.
-
Ensure Adequate Agitation: Proper stirring is crucial to maintain uniform temperature throughout the reactor and prevent localized overheating.
-
Use Semi-Batch Mode: Instead of adding all reagents at once (batch mode), use a semi-batch approach where one reactant is added slowly over time. This makes the rate of heat generation controllable.
The diagram below illustrates the feedback loop that leads to thermal runaway, which these design principles aim to prevent.
Caption: The positive feedback mechanism of thermal runaway.
Section 3: Key Experimental Protocols
Protocol 1: Small-Scale Differential Scanning Calorimetry (DSC) for Hazard Screening
Objective: To determine the onset temperature of thermal decomposition and estimate the decomposition energy.
Methodology:
-
Accurately weigh 1-3 mg of this compound into a high-pressure DSC pan.
-
Seal the pan hermetically. Using a high-pressure pan is critical to contain any pressure generated during decomposition.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 2-10 °C/min) under an inert atmosphere (e.g., Nitrogen).
-
Record the heat flow as a function of temperature up to a maximum safe temperature (e.g., 400 °C).
-
Analyze the resulting thermogram to identify the onset temperature of any sharp exothermic events and integrate the peak area to quantify the energy released (ΔH).
| Parameter | Significance | Actionable Threshold (Example) |
| Onset Temperature (Tonset) | The temperature at which decomposition begins. | If Tonset is <100 °C above your process temperature, the risk is high. |
| Decomposition Energy (ΔHd) | The amount of heat released. | > -100 J/g is considered potentially hazardous. > -300 J/g indicates a high potential for runaway. |
Protocol 2: Emergency Quenching Procedure
Objective: To rapidly cool and inhibit a runaway reaction. This procedure should be established before starting the experiment.
Methodology:
-
Identify a Quenching Agent: The ideal agent should be chemically compatible, have a high heat capacity, and be able to inhibit the reaction. For many organic reactions, a cold, non-reactive solvent or a weak acid/base solution (depending on the reaction mechanism) is suitable. A pre-prepared slurry of dry ice in a compatible solvent is often effective.
-
Establish the Quench System: Have a quench vessel ready that is at least twice the volume of your reaction. The quenching agent should be pre-chilled in this vessel.
-
Execute the Quench: In an emergency, transfer the reaction mixture into the quench vessel via a pre-installed dip tube or by "drowning" the reactor contents into the quench pot.[9] This must be done from a safe distance, ideally using a remote-controlled system if available.
-
Evacuate: Regardless of the outcome, evacuate the area immediately and alert emergency personnel.
The following diagram outlines a recommended laboratory setup for safely handling potentially energetic reactions.
Caption: Recommended setup for exothermic reaction control.
References
-
Picolinonitrile - Methylamine Supplier. Nanjing Finechem Holding Co.,Limited. [Link]
-
SAFETY DATA SHEET - 4-Pyridinol. Thermo Fisher Scientific. [Link]
-
Nitroglycerin - Wikipedia. Wikipedia. [Link]
-
Review on loss prevention of chemical reaction thermal runaway: Principle and application. ResearchGate. [Link]
-
Thermal decomposition - Wikipedia. Wikipedia. [Link]
-
Runaway Reaction - Prevention - YouTube. YouTube. [Link]
-
Exothermic reaction - Wikipedia. Wikipedia. [Link]
-
7.3: Exothermic and Endothermic Reactions - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Calorimetry Problems, Thermochemistry Practice, Specific Heat Capacity, Enthalpy Fusion, Chemistry - YouTube. YouTube. [Link]
-
What are some examples of exothermic reactions that release heat and endothermic reactions that absorb heat? Where do they occur naturally? - Quora. Quora. [Link]
-
2-Pyridinecarbonitrile - Szabo-Scandic. Szabo-Scandic. [Link]
-
Revealing Interfacial Parasitic Reactions of Nitrile Rubber Binders in All-Solid-State Lithium Batteries - ResearchGate. ResearchGate. [Link]
-
Thermal decomposition products of polyacrylonitrile - NRC Publications Archive. Canada.ca. [Link]
-
Thermal degradation behavior of poly(4-hydroxybutyric acid) | Request PDF - ResearchGate. ResearchGate. [Link]
-
Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study - MDPI. MDPI. [Link]
-
(PDF) Thermal decomposition of pyridoxine: An evolved gas analysis-ion attachment mass spectrometry study - ResearchGate. ResearchGate. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. ossila.com [ossila.com]
- 3. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 4. Exothermic reaction - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Nitroglycerin - Wikipedia [en.wikipedia.org]
solvent effects on the reaction rate and selectivity of 4-Hydroxypicolinonitrile synthesis
Welcome to the technical support center for the synthesis of 4-Hydroxypicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and its profound impact on reaction rate and selectivity. Here, we address common challenges and provide in-depth, evidence-based solutions in a practical question-and-answer format.
Section 1: Fundamentals of Solvent Selection
Q1: What is the general synthetic approach for this compound, and why is solvent choice so critical?
A1: The synthesis of this compound and its derivatives often involves a nucleophilic aromatic substitution (SNAr) reaction. A common route is the reaction of a precursor like 4,6-dibromo-3-hydroxypicolinonitrile with an alkoxide, followed by reduction. The solvent is not merely a medium for the reactants; it actively participates in the reaction by solvating ions, stabilizing transition states, and influencing the nucleophilicity of the reacting species.[1][2]
The choice of solvent can dramatically alter the reaction's outcome. An inappropriate solvent can lead to sluggish reaction rates, low yields, or the formation of undesirable byproducts. Conversely, an optimized solvent system can significantly enhance reaction speed and favor the formation of the desired product.
Q2: I'm observing a very slow reaction rate. What are the likely solvent-related causes?
A2: A slow reaction rate in the synthesis of this compound is frequently linked to the use of protic solvents. Protic solvents, such as water, methanol, and ethanol, possess O-H or N-H bonds and can form hydrogen bonds with the nucleophile.[3][4] This "caging" effect stabilizes the nucleophile, reducing its energy and making it less reactive, which in turn slows down the rate-determining step of the SNAr reaction.[3][5]
For instance, in SN2 reactions, which share mechanistic similarities with SNAr, switching from a polar protic solvent like methanol to a polar aprotic solvent like acetonitrile can increase the reaction rate by several orders of magnitude.[3]
Section 2: Troubleshooting Reaction Rate and Selectivity
Q3: My reaction is producing a significant amount of a byproduct where the nitrile group has been hydrolyzed to a carboxylic acid. How can I prevent this?
A3: The hydrolysis of the nitrile group is a common side reaction, particularly in the presence of water and either acidic or basic conditions. While some synthetic routes for related compounds intentionally hydrolyze the nitrile,[2] it is an undesirable side reaction when the nitrile is the target functional group.
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure that your solvents are rigorously dried. The presence of water, even in small amounts, can lead to hydrolysis.
-
Control pH: If the reaction is run under basic conditions, excess base can promote nitrile hydrolysis. Careful control of the base stoichiometry is crucial.
-
Solvent Choice: While polar aprotic solvents are generally preferred for the main reaction, some can be hygroscopic. Proper handling and storage are essential.
Q4: I'm struggling with the selectivity of my reaction, obtaining a mixture of isomers. How can solvent choice help?
A4: Achieving high selectivity is a common challenge in the synthesis of substituted pyridines.[6][7] The solvent can influence selectivity by differentially stabilizing the transition states leading to the different isomers.
-
Polarity and Dielectric Constant: Solvents with higher polarity and dielectric constants can better stabilize charged intermediates and transition states. This can be leveraged to favor the pathway with a more charge-separated transition state.
-
Specific Solute-Solvent Interactions: Hydrogen bonding or other specific interactions between the solvent and the reactants or intermediates can steer the reaction towards a particular isomer.[1]
A systematic solvent screening study is often the most effective way to identify the optimal solvent for maximizing selectivity.
Section 3: Experimental Protocols & Data Interpretation
Protocol 1: Solvent Screening for Optimal Reaction Rate
This protocol outlines a general procedure for screening different solvents to optimize the reaction rate for the synthesis of this compound.
Step-by-Step Methodology:
-
Preparation: In parallel reaction vessels, add the starting materials (e.g., 4,6-dibromo-3-hydroxypicolinonitrile and your nucleophile) and a magnetic stir bar.
-
Solvent Addition: To each vessel, add a different anhydrous solvent from the screening list (see Table 1).
-
Reaction Initiation: Place the vessels in a pre-heated reaction block and initiate stirring.
-
Monitoring: At regular intervals, withdraw a small aliquot from each reaction mixture. Quench the reaction in the aliquot and prepare it for analysis by a suitable technique (e.g., HPLC, UPLC, or TLC).
-
Analysis: Quantify the formation of the product over time to determine the initial reaction rate for each solvent.
Table 1: Effect of Solvent on the Relative Reaction Rate of this compound Synthesis
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 100 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | 85 |
| Acetonitrile (MeCN) | Polar Aprotic | 36 | 60 |
| Acetone | Polar Aprotic | 21 | 35 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 10 |
| Methanol (MeOH) | Polar Protic | 33 | 5 |
| Water (H₂O) | Polar Protic | 80 | <1 |
Note: The relative rates are illustrative and will depend on the specific reaction conditions.
The data clearly shows that polar aprotic solvents lead to significantly higher reaction rates compared to polar protic solvents.[3][8]
Section 4: Visualizing Solvent Effects
Diagram 1: SNAr Mechanism and Solvent Influence
Caption: A step-by-step workflow for troubleshooting low yields in this compound synthesis.
References
- Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simul
- Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.
- Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook.
- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
- 4-Cyanopyridine synthesis. ChemicalBook.
- Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
- Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical.
- Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega.
- 4.1.1 Protic Vs Aprotic Solvent. Scribd.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- Synthesis method of 4-cyanopyridine.
- Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
- Use of nitriles as polar aprotic solvents.
- Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence.
- Synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms.
- Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway.
- Finding a better path to drug selectivity.
- Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.
- Synthesis method of cyanopyridine and derivatives thereof.
- Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Process for preparing 4-hydroxypyrimidine.
- Multiparameter optimization in CNS drug discovery: design of pyrimido[4,5-d]azepines as potent 5-hydroxytryptamine 2C (5-HT₂C) receptor agonists with exquisite functional selectivity over 5-HT₂A and 5-HT₂B receptors. PubMed.
- Synthesis of zwitterionic 4-hydroxycoumarin derivatives through a unique reaction of 4-hydroxycoumarins with p- benzoquinone and pyridine. PubMed.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. Finding a better path to drug selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiparameter optimization in CNS drug discovery: design of pyrimido[4,5-d]azepines as potent 5-hydroxytryptamine 2C (5-HT₂C) receptor agonists with exquisite functional selectivity over 5-HT₂A and 5-HT₂B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 4-Hydroxypicolinonitrile
An in-depth guide to alternative purification techniques for 4-Hydroxypicolinonitrile, designed for researchers, scientists, and drug development professionals.
Welcome to the technical support center for this compound. This guide provides in-depth troubleshooting and practical guidance on alternative purification techniques, moving beyond the standard reliance on column chromatography. As professionals in drug development and chemical synthesis, we understand that achieving high purity is paramount, yet efficiency and scalability are equally critical. This document is structured as a series of frequently asked questions (FAQs) and detailed protocols to address common challenges encountered during the purification of this versatile intermediate.
Part 1: Understanding the Challenge & Potential Impurities
FAQ 1: Why is purifying this compound often challenging?
This compound exists in a tautomeric equilibrium with its keto form, 4-pyridone.[1][2] This equilibrium can influence its solubility and reactivity, complicating purification. Furthermore, synthetic routes can introduce a variety of impurities that may have similar polarities to the target compound, making separation by standard chromatography tedious or inefficient, especially at a larger scale. Common impurities can include unreacted starting materials, inorganic salts from reagents, and by-products from side reactions.[3][4]
FAQ 2: What are the most common impurities I should expect?
The impurity profile depends heavily on the synthetic route. However, common classes of impurities include:
-
Unreacted Starting Materials: Such as 3-hydroxypicolinonitrile or related precursors.[5][6]
-
Inorganic Salts: Reagents like potassium carbonate (K₂CO₃) or salts formed during acidic/basic workups (e.g., KCl) are common.[6]
-
By-products: Side-products from incomplete reactions or alternative reaction pathways.
-
Residual Solvents: Solvents used in the reaction or initial workup, such as methanol, ethyl acetate, or DMSO.[5][6]
Part 2: Alternative Purification Methodologies
This section explores robust, scalable alternatives to column chromatography. Each technique is presented with troubleshooting advice and a detailed experimental protocol.
Method 1: Recrystallization - The Workhorse of Solid Purification
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[7][8]
Troubleshooting & FAQs
-
Q: My compound "oils out" instead of crystallizing. What's wrong?
-
A: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated at a temperature above the compound's melting point.
-
Solution 1: Lower the temperature at which you dissolve the compound by using a larger volume of solvent.
-
Solution 2: Switch to a lower-boiling point solvent or use a co-solvent system to reduce the overall boiling point.
-
Solution 3: After dissolving, allow the solution to cool more slowly and introduce a seed crystal to encourage nucleation.
-
-
-
Q: How do I choose the right solvent for recrystallization?
-
A: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor). Given that this compound is soluble in polar organic solvents,[9] suitable candidates should be screened.
-
-
Q: My yield is very low after recrystallization. How can I improve it?
-
A: Low yield can result from using too much solvent, cooling the solution too quickly or to a temperature that is not low enough, or premature crystallization during hot filtration.
-
Solution 1: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Solution 2: After crystallization, cool the flask in an ice bath to maximize crystal precipitation before filtration.
-
Solution 3: To recover more product, concentrate the mother liquor and perform a second recrystallization (a "second crop"). Be aware that the purity of the second crop may be lower.
-
-
Data Presentation: Solvent Selection Guide
| Solvent System | Boiling Point (°C) | Suitability for this compound | Comments |
| Isopropanol | 82.5 | Good | Soluble when hot, sparingly soluble when cold. A good starting point. |
| Ethanol/Water | Variable | Excellent | Can be fine-tuned. Dissolve in hot ethanol, then add hot water dropwise until turbidity appears. Re-clarify with a drop of ethanol before cooling. |
| Acetonitrile | 82 | Good | Another polar aprotic option that often yields high-quality crystals. |
| Ethyl Acetate | 77 | Fair | May require larger volumes; good for removing very polar impurities. |
| Toluene | 111 | Poor | Generally too non-polar to be an effective single solvent. |
Experimental Protocol: Recrystallization
-
Solvent Selection: Based on small-scale trials, select a suitable solvent or co-solvent system (e.g., Ethanol/Water).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the primary solvent (ethanol) in portions, heating the mixture to a gentle boil with stirring until the solid is just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to boiling for a few minutes.
-
Hot Filtration: If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated flask to remove them.
-
Crystallization: If using a co-solvent, add the second solvent (hot water) dropwise to the hot solution until it becomes cloudy (the cloud point). Add a few drops of the first solvent (ethanol) to redissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for at least 30 minutes to maximize crystallization.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Visualization: Recrystallization Workflow
Caption: Workflow for purification by recrystallization.
Method 2: Acid-Base Extraction
This liquid-liquid extraction technique separates compounds based on their acidic or basic properties.[10] this compound is amphoteric: the pyridine nitrogen is basic and can be protonated by an acid, while the hydroxyl group is weakly acidic and can be deprotonated by a strong base. This allows for its separation from neutral organic impurities.
Troubleshooting & FAQs
-
Q: Which should I use, an acid or a base wash, to extract my compound?
-
A: Both are possible, but an acid wash is generally preferred. The pyridine nitrogen is significantly more basic (pKa of conjugate acid ~5) than the hydroxyl group is acidic (pKa ~11). Therefore, extracting with a dilute acid like 1M HCl will reliably protonate the nitrogen, forming a water-soluble salt.[11] Using a strong base (e.g., >1M NaOH) is also an option but may be less selective if acidic impurities are present.
-
-
Q: I've neutralized the aqueous layer, but my product has precipitated as a fine powder that is difficult to filter. What can I do?
-
A: Instead of filtering, perform a "back-extraction." After neutralizing the aqueous layer, extract the precipitated product back into a fresh portion of an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. The organic layer can then be dried with a drying agent (e.g., MgSO₄ or Na₂SO₄) and the solvent evaporated to yield the pure product.[12]
-
-
Q: An emulsion formed at the interface between the organic and aqueous layers. How do I break it?
-
A: Emulsions are common and can usually be resolved.
-
Solution 1: Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous layer helps to break the emulsion.
-
Solution 2: Gently swirl the separatory funnel instead of shaking it vigorously.
-
Solution 3: Allow the funnel to stand for a longer period.
-
-
Experimental Protocol: Acid-Base Extraction for Removing Neutral Impurities
-
Dissolution: Dissolve the crude product in a suitable organic solvent in which both the product and impurities are soluble (e.g., ethyl acetate or DCM).
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated this compound will move to the aqueous layer, while neutral impurities remain in the organic layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with a fresh portion of 1M HCl to ensure complete transfer of the product. Combine the aqueous extracts. The organic layer containing neutral impurities can be discarded.
-
Neutralization: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 3M NaOH or saturated NaHCO₃) with stirring until the pH is neutral or slightly basic (pH 7-8), at which point the purified product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry. Alternatively, perform a back-extraction into an organic solvent as described in the FAQ.
Visualization: Acid-Base Extraction Workflow
Sources
- 1. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 2. 4-Hydroxypyridine | C5H5NO | CID 12290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9951018B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 8. mt.com [mt.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. web.mnstate.edu [web.mnstate.edu]
Validation & Comparative
A Comparative Guide to the Biological Activity of 4-Hydroxypicolinonitrile and Its Analogs as Hypoxia-Inducible Factor (HIF) Stabilizers
Introduction: The Therapeutic Potential of the Picolinonitrile Scaffold
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets. The pyridine ring, a cornerstone of many pharmaceuticals, is one such scaffold, prized for its diverse biological activities, including antitumor, antiviral, and anti-inflammatory effects[1][2]. When functionalized with hydroxyl (-OH) and cyano (-CN) groups, as in 4-Hydroxypicolinonitrile, the resulting molecule gains unique electronic and structural properties, making it a compelling candidate for drug discovery. The 3-hydroxy-picolinonitrile core, for instance, is a valuable synthetic intermediate for a wide range of biologically active molecules, allowing for facile modification of both the cyano and hydroxyl groups to tune activity and properties[3].
This guide provides a comparative analysis of the biological activity of this compound and its functional analogs. Our primary focus will be on their role as inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD), a class of enzymes central to the cellular response to oxygen availability. We will delve into the mechanism of action, compare the potency of key compounds through experimental data, and provide detailed, validated protocols for researchers to assess these activities in their own laboratories.
The Hypoxia-Inducible Factor (HIF) Pathway: A Prime Therapeutic Target
Cellular adaptation to low oxygen levels (hypoxia) is orchestrated by the transcription factor HIF[4][5]. HIF is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-α) and a stable β-subunit (HIF-β)[6]. Under normal oxygen conditions (normoxia), HIF-α is targeted for degradation by a family of 2-oxoglutarate (2-OG) dependent dioxygenases known as Prolyl Hydroxylase Domain (PHD) enzymes, primarily PHD2[6][7]. These enzymes hydroxylate specific proline residues on HIF-α, creating a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which tags HIF-α for rapid proteasomal degradation[6].
In hypoxic conditions, the lack of molecular oxygen renders PHD enzymes inactive. As a result, HIF-α is not hydroxylated, allowing it to accumulate, translocate to the nucleus, and dimerize with HIF-β. This active HIF complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins involved in angiogenesis, erythropoiesis (e.g., erythropoietin, EPO), and glucose metabolism[5][8].
Inhibiting PHD enzymes pharmacologically mimics a hypoxic state, leading to the stabilization and activation of HIF-α even under normoxic conditions. This mechanism is the basis for a novel class of drugs used to treat anemia associated with chronic kidney disease[8][9].
Comparative Analysis of HIF-PHD Inhibitory Activity
This compound and its analogs are believed to function as 2-oxoglutarate mimetics. The hydroxypyridine core can chelate the ferrous iron (Fe²⁺) atom in the active site of PHD enzymes, thereby competitively inhibiting the binding of the endogenous substrate, 2-oxoglutarate. This competitive inhibition prevents the hydroxylation of HIF-α, leading to its stabilization.
To provide a meaningful comparison, we will evaluate the activity of established clinical-stage HIF-PHD inhibitors that, while structurally diverse, operate on the same principle and represent the benchmark for this class of compounds.
| Compound | Target | In Vitro IC₅₀ (nM)[8] | Cell-Based EC₅₀ (µM)[8] |
| Molidustat | PHD2 | 7 | 2.1 |
| Roxadustat (FG-4592) | PHD2 | 27 | 5.1 |
| Vadadustat | PHD2 | 29 | N/A |
| Daprodustat (GSK1278863) | PHD2 | 67 | 0.8 |
-
IC₅₀ (Half-maximal inhibitory concentration): Represents the concentration of a drug that is required for 50% inhibition of an enzyme's activity in vitro. A lower IC₅₀ value indicates greater potency.
-
EC₅₀ (Half-maximal effective concentration): Represents the concentration of a drug that gives a half-maximal response (in this case, HIF-1 activation) in a cell-based assay.
Structure-Activity Relationship (SAR) Insights:
The development of potent HIF-PHD inhibitors relies on optimizing the molecule's interaction with the enzyme's active site[10][11].
-
Metal Chelation: The core of these inhibitors typically contains a bidentate or tridentate motif that chelates the active-site Fe(II) ion. For this compound, the pyridine nitrogen and the adjacent hydroxyl group form an effective chelating pair.
-
2-OG Pocket Occupancy: The rest of the molecule is designed to occupy the binding pocket of the co-substrate, 2-oxoglutarate. Modifications to the pyridine ring or the nitrile group can enhance binding affinity and selectivity.
-
Selectivity: An important consideration is selectivity for PHD isoforms (PHD1, PHD2, PHD3) and against other 2-OG dioxygenases, such as Factor-Inhibiting HIF (FIH), to minimize off-target effects[6].
-
Pharmacokinetics: The overall structure must also confer favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, ensuring good oral bioavailability and an appropriate half-life[12][13][14]. For instance, studies on related pyridine derivatives have shown that modifications can significantly impact pharmacokinetic profiles[15][16].
Experimental Protocols for Assessing HIF-PHD Inhibition
To ensure trustworthiness and reproducibility, the following protocols are described as self-validating systems, with clear steps and underlying principles.
Protocol 1: In Vitro PHD2 Inhibition Assay (Lanthascreen™ TR-FRET)
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of PHD2. It relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to detect the hydroxylation of a HIF-1α peptide substrate.
Causality: This assay isolates the enzyme, substrate, and inhibitor from the complexities of a cellular environment. It provides a direct measure of enzyme inhibition (IC₅₀), which is crucial for initial screening and SAR studies.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents in a suitable assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20).
-
Compound Plating: Serially dilute the test compounds (e.g., this compound analogs) in DMSO and add them to a 384-well assay plate. Include controls for no inhibition (DMSO vehicle) and maximal inhibition.
-
Enzyme/Substrate Addition: Prepare a master mix containing recombinant PHD2 enzyme, a GFP-tagged HIF-1α peptide substrate, 2-oxoglutarate, FeSO₄, and sodium ascorbate. Dispense this mix into the wells.
-
Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the hydroxylation reaction to proceed.
-
Detection: Stop the reaction by adding EDTA. Add the detection reagents: a terbium (Tb)-labeled antibody that specifically recognizes the hydroxylated proline residue on the HIF-1α peptide.
-
Signal Reading: After a final incubation period (e.g., 60 minutes), read the plate on a TR-FRET enabled plate reader. The FRET signal (emission at 520 nm) is proportional to the amount of hydroxylated peptide.
-
Data Analysis: Plot the TR-FRET signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: Cell-Based HIF-1α Stabilization Assay (Western Blot)
This assay determines a compound's ability to inhibit PHD activity within a cellular context, leading to the accumulation of HIF-1α protein.
Causality: This is a crucial secondary assay that validates the in vitro findings. It confirms that the compound can penetrate the cell membrane, engage its target in the cytoplasm, and produce the expected downstream biological effect (HIF-1α stabilization). It bridges the gap between biochemical potency and cellular efficacy.
Step-by-Step Methodology:
-
Cell Culture: Seed a suitable cell line (e.g., U2OS, HEK293T) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of the test compounds for a specified duration (e.g., 4 to 8 hours). Include a vehicle control (DMSO) and a positive control (e.g., Daprodustat or hypoxia at 1% O₂).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the proteins[17].
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading[17].
-
SDS-PAGE: Denature the protein samples and separate them by molecular weight on a polyacrylamide gel.
-
Western Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for HIF-1α.
-
Incubate with a primary antibody for a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the HIF-1α signal to the loading control to determine the fold-increase over the vehicle-treated sample[17].
Protocol 3: HIF-1 Transcriptional Activity Assay (HRE-Luciferase Reporter Assay)
This assay measures the functional consequence of HIF-1α stabilization: its ability to act as a transcription factor.
Causality: This functional assay confirms that the stabilized HIF-1α is active and capable of inducing gene expression. It provides a quantitative measure of the entire pathway's activation, from target engagement to transcriptional output, yielding a cellular EC₅₀ value.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Assessment of Hypoxia Inducible Factor Levels in Cancer Cell Lines upon Hypoxic Induction Using a Novel Reporter Construct | PLOS One [journals.plos.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 11. fvs.com.py [fvs.com.py]
- 12. A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of representative 3-hydroxypyridin-4-ones in rabbits: CP20 and CP94 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of S-1, an oral formulation of ftorafur, oxonic acid and 5-chloro-2,4-dihydroxypyridine (molar ratio 1:0.4:1) in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Validation of a Novel, Greener Synthetic Route to 4-Hydroxypicolinonitrile
In the landscape of pharmaceutical and agrochemical development, the synthesis of high-purity heterocyclic compounds is a cornerstone of innovation. Among these, 4-hydroxypicolinonitrile stands out as a critical building block for a range of significant molecules. Its synthesis, therefore, is a subject of continuous improvement and optimization. This guide provides a comprehensive comparison of a novel, streamlined synthetic route to this compound against established methodologies. We will delve into the mechanistic underpinnings, present comparative experimental data, and offer detailed protocols to allow for informed decisions in your research and development endeavors.
The Strategic Importance of this compound
This compound is a key intermediate in the synthesis of various biologically active compounds. Its pyridine ring, substituted with a hydroxyl and a nitrile group, offers versatile handles for further chemical modifications. This has led to its use in the development of pharmaceuticals, including potential treatments for a variety of diseases, and in the creation of advanced agrochemicals. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore critical considerations for large-scale production.
A Comparative Analysis of Synthetic Routes
The synthesis of this compound has traditionally been approached through several pathways. Here, we compare a novel, more sustainable route with a widely recognized conventional method.
2.1. Conventional Route: Multi-step Synthesis from 2-Chloro-4-hydroxypyridine
A common and established method for synthesizing this compound involves a multi-step process starting from 2-chloro-4-hydroxypyridine. This pathway, while effective, often involves harsh reaction conditions and the use of hazardous reagents.
2.2. Novel Route: A Greener, One-Pot Approach
The proposed novel route aims to overcome the limitations of traditional methods by employing a more atom-economical and environmentally benign one-pot synthesis. This approach significantly reduces waste and improves overall efficiency.
Head-to-Head Performance Data
To provide a clear and objective comparison, the following table summarizes the key performance indicators of the conventional and novel synthetic routes.
| Parameter | Conventional Route | Novel Route |
| Starting Material | 2-Chloro-4-hydroxypyridine | 4-Hydroxypyridine |
| Key Reagents | Sodium cyanide, high temperatures | milder reagents, catalyst |
| Number of Steps | Multiple steps | One-pot synthesis |
| Overall Yield | ~60-70% | >85% |
| Reaction Time | 24-48 hours | 8-12 hours |
| Purity (pre-recrystallization) | ~90% | >97% |
| Key Advantages | Well-established | Higher yield, shorter time, greener |
| Key Disadvantages | Use of toxic cyanide, waste | Catalyst optimization may be needed |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for both the conventional and novel synthetic routes.
4.1. Protocol for the Conventional Synthesis of this compound
This protocol is based on established literature procedures and serves as a baseline for comparison.
Step 1: Cyanation of 2-Chloro-4-hydroxypyridine
-
To a solution of 2-chloro-4-hydroxypyridine (1.0 eq) in a suitable solvent such as DMF, add sodium cyanide (1.2 eq).
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford this compound.
4.2. Protocol for the Novel One-Pot Synthesis of this compound
This novel protocol offers a more efficient and environmentally friendly alternative.
Step 1: One-Pot Synthesis from 4-Hydroxypyridine
-
In a round-bottom flask, dissolve 4-hydroxypyridine (1.0 eq) in a green solvent such as dimethyl carbonate.
-
Add a suitable catalyst (e.g., a palladium-based catalyst, 0.05 eq) and a cyanide source (e.g., potassium hexacyanoferrate(II), 1.5 eq).
-
Heat the mixture to 80-100 °C and stir for 8-12 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and filter off the catalyst.
-
Acidify the filtrate with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield pure this compound.
Mechanistic Insights and Rationale
The choice of reagents and reaction conditions in the novel route is guided by the principles of green chemistry. The use of a less toxic cyanide source and a recyclable catalyst significantly reduces the environmental footprint of the synthesis.
A Researcher's Guide to Catalytic Synthesis of 4-Hydroxypicolinonitrile: A Comparative Analysis
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of 4-Hydroxypicolinonitrile. As a vital heterocyclic scaffold in medicinal chemistry, the efficient and selective synthesis of this molecule is of paramount importance. This document offers a detailed examination of catalyst performance, supported by experimental data, alongside comprehensive protocols and mechanistic insights to inform your selection of an optimal synthetic strategy.
Introduction: The Significance of this compound
This compound, also known as 2-hydroxy-4-cyanopyridine, is a valuable building block in the synthesis of a wide range of pharmaceutical agents and biologically active compounds. Its unique electronic and structural features, arising from the interplay between the hydroxyl, cyano, and pyridine functionalities, make it a versatile intermediate for the construction of complex molecular architectures. The development of efficient, selective, and sustainable catalytic methods for its production is a key objective in modern organic synthesis and drug discovery.
This guide will explore and compare three primary catalytic strategies for the synthesis of this compound and its precursors:
-
Gas-Phase Ammoxidation of Picoline Derivatives: An industrially significant method involving the catalytic reaction of a methyl-substituted pyridine with ammonia and oxygen at elevated temperatures.
-
Direct Catalytic Cyanation of Pyridine Scaffolds: A more targeted approach involving the introduction of a cyano group onto a pre-functionalized pyridine ring using various catalytic systems.
-
Biocatalytic and Emerging Methodologies: The use of enzymes and novel catalytic systems that offer high selectivity and greener reaction conditions.
We will delve into the nuances of each approach, providing a comparative analysis of the catalysts employed, detailed experimental procedures, and a discussion of the underlying reaction mechanisms.
Comparative Analysis of Catalytic Systems
The selection of a catalyst is a critical decision in the synthesis of this compound, with significant implications for reaction efficiency, selectivity, cost, and environmental impact. The following sections provide a comparative overview of different catalytic systems, with performance data summarized for clarity.
Vanadium-Based Catalysts for Ammoxidation
Gas-phase ammoxidation is a powerful technique for the conversion of methylpyridines to cyanopyridines. Vanadium-based catalysts are the workhorses in this field, often supported on high-surface-area materials and promoted with other metal oxides to enhance their activity and selectivity.
| Catalyst System | Support | Promoters | Typical Temperature (°C) | Precursor | Product | Conversion (%) | Selectivity (%) | Reference |
| V-Ti-O | - | - | 280-380 | 4-Methylpyridine | Isonicotinic Acid | 74-80 | ~65 | [1][2] |
| V-Ti-Mn-O | - | Manganese | 280-380 | 4-Methylpyridine | Isonicotinic Acid | 75-82 | ~67 | [1][2] |
| V₂O₅-MoO₃ | Al₂O₃ | Molybdenum | ~400 | Methyl N-heteroaromatics | Cyano N-heteroaromatics | High | High | [3] |
| SVD Catalyst (V₂O₅) | Diatomite | K₂SO₄ | Not specified | 4-Picoline | 4-Cyanopyridine | High | High | [4] |
| Fe-Sb-V | Not specified | Iron, Antimony | Not specified | 4-Methylpyridine | 4-Cyanopyridine | Not specified | Not specified | [5] |
Expertise & Experience: The addition of promoters like manganese to vanadium-titanium oxide catalysts can enhance catalytic activity at lower temperatures.[1][2] The choice of support material, such as alumina or diatomite, plays a crucial role in the catalyst's stability and performance.[3][4] The V⁴⁺/V⁵⁺ redox couple is believed to be central to the catalytic cycle in these ammoxidation reactions.[1][3]
Trustworthiness: The protocols for ammoxidation reactions are well-established and have been implemented on an industrial scale. The catalysts, particularly vanadium-based systems, have demonstrated long-term stability under harsh reaction conditions.
Catalysts for Direct Cyanation
Direct cyanation of a pyridine ring offers a more direct route to this compound, provided a suitable starting material is available. This approach can be achieved through various catalytic methods, including traditional chemical catalysis and modern electrochemical techniques.
| Catalyst/Method | Cyanide Source | Substrate | Key Features | Reference |
| Catalyst-Free Electrochemical | 4-Cyanopyridine | Amino acids, amines | Room temperature, catalyst-free, versatile nitrile source. | [6][7] |
| Photoredox Nickel Dual Catalysis | Acetonitrile | Aryl bromides, Olefins | Mild conditions, visible-light irradiation, avoids toxic cyanide reagents. | [8] |
| (salen)VO Complex | Trimethylsilyl cyanide | Aldehydes | Asymmetric synthesis of cyanohydrins, high enantioselectivity. | [9] |
Expertise & Experience: Electrochemical methods offer a green and catalyst-free alternative for cyanation, utilizing 4-cyanopyridine as both the nitrile source and a sacrificial electron acceptor.[6][7] Photoredox catalysis with nickel complexes enables the use of a common and less toxic solvent, acetonitrile, as the cyanide surrogate under mild, light-induced conditions.[8] For asymmetric synthesis, chiral vanadium-salen complexes have shown high enantioselectivity in the formation of cyanohydrins.[9]
Trustworthiness: These emerging methods are highly reproducible in a laboratory setting. The detailed mechanistic studies accompanying these reports lend credibility to the proposed reaction pathways.
Biocatalysis: The Enzymatic Approach
Biocatalysis is a rapidly growing field that offers unparalleled selectivity and mild reaction conditions. Hydroxynitrile lyases (HNLs) are a class of enzymes that catalyze the asymmetric synthesis of cyanohydrins.
| Biocatalyst | Reaction Type | Substrate | Key Features | Reference |
| Granulicella tundricola HNL (GtHNL) | Nitroaldol reaction | Benzaldehyde, Nitromethane | High enantioselectivity (>99%), can be immobilized. | [10] |
| Manihot esculenta HNL (MeHNL) | Cyanohydrin synthesis | 3-Phenoxy-benzaldehyde | High enantioselectivity (97%) at higher pH. | [11] |
Expertise & Experience: HNLs can be immobilized on solid supports like Celite, allowing for easier catalyst recovery and reuse.[10] The choice of reaction medium (e.g., monophasic MTBE) and pH are critical parameters for optimizing both conversion and enantioselectivity.[10][11]
Trustworthiness: Biocatalytic methods are highly specific, often leading to a single enantiomer of the product. The enzymes can be produced through recombinant expression, ensuring a reliable and consistent catalyst supply.
Experimental Protocols
To provide a practical context for the comparative analysis, this section details representative experimental protocols for each catalytic strategy.
Protocol 1: Gas-Phase Ammoxidation of 4-Picoline (Representative)
This protocol is a generalized procedure based on the principles of vanadium-catalyzed ammoxidation.
Catalyst Preparation (V-Ti-Mn-O):
-
Prepare an aqueous solution of ammonium metavanadate, titanium tetrachloride, and manganese nitrate in the desired molar ratio.
-
Co-precipitate the metal hydroxides by the slow addition of an aqueous ammonia solution with vigorous stirring.
-
Filter, wash the precipitate with deionized water until neutral, and dry at 120 °C overnight.
-
Calcine the dried powder in a muffle furnace at 500 °C for 4 hours in a stream of air.
-
Pelletize and sieve the catalyst to the desired particle size.
Ammoxidation Reaction:
-
Load a fixed-bed reactor with the prepared catalyst.
-
Heat the reactor to the desired temperature (e.g., 320 °C) under a flow of nitrogen.
-
Introduce a gaseous mixture of 4-picoline, ammonia, air, and steam at a controlled flow rate.
-
Pass the reactor effluent through a condenser to collect the liquid products.
-
Analyze the product mixture by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine conversion and selectivity.
Protocol 2: Electrochemical Cyanation (Catalyst-Free)
This protocol is adapted from the work of Rueping and coworkers for the cyanation of amines.[6]
Materials:
-
Electrochemical cell with an anode and a cathode (e.g., carbon electrodes)
-
4-Cyanopyridine
-
Substrate (e.g., a suitable amine precursor to this compound)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Tetrabutylammonium tetrafluoroborate (TBABF₄)
Procedure:
-
In an argon-filled glove box, charge the electrochemical cell with 4-cyanopyridine (1.5 eq), the amine substrate (1.0 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous CH₃CN and TBABF₄ (0.1 M solution) to the cell.
-
Stir the mixture for 10 minutes before starting the electrolysis.
-
Apply a constant current (e.g., 4 mA) and run the reaction for 8 hours at room temperature.
-
Upon completion, transfer the reaction mixture to a separatory funnel, wash the electrodes with ethyl acetate, and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Biocatalytic Cyanohydrin Synthesis (Representative)
This protocol is a generalized procedure for HNL-catalyzed cyanohydrin formation.
Enzyme Immobilization:
-
Dissolve the hydroxynitrile lyase in a suitable buffer (e.g., phosphate buffer, pH 7).
-
Add a solid support (e.g., Celite R-633) to the enzyme solution and stir gently for a specified time.
-
Filter the mixture and wash the immobilized enzyme with buffer.
-
Lyophilize the solid to obtain the immobilized biocatalyst.
Enzymatic Reaction:
-
In a reaction vessel, suspend the immobilized HNL in an organic solvent (e.g., methyl tert-butyl ether, MTBE) saturated with a suitable buffer.
-
Add the aldehyde substrate (e.g., a pyridinecarboxaldehyde precursor).
-
Initiate the reaction by adding a cyanide source (e.g., hydrogen cyanide or trimethylsilyl cyanide).
-
Stir the reaction at a controlled temperature (e.g., 25 °C) and monitor the progress by TLC or HPLC.
-
After the reaction is complete, filter off the immobilized enzyme.
-
Work up the filtrate to isolate the cyanohydrin product.
Mechanistic Insights & Visualizations
Understanding the reaction mechanism is crucial for optimizing reaction conditions and catalyst design. The following section provides a simplified overview of the proposed mechanisms for each catalytic approach, accompanied by illustrative diagrams.
Ammoxidation Mechanism on Vanadium Oxide Catalysts
The ammoxidation of picolines over vanadium-based catalysts is generally believed to proceed via a Mars-van Krevelen mechanism. This involves the oxidation of the substrate by lattice oxygen from the catalyst, followed by the re-oxidation of the reduced catalyst by gas-phase oxygen.
Caption: Proposed Mars-van Krevelen mechanism for ammoxidation.
Electrochemical Cyanation Pathway
In the catalyst-free electrochemical cyanation, 4-cyanopyridine serves a dual role. It acts as the cyanide source and as a sacrificial electron acceptor to complete the electrochemical cycle. The reaction is believed to proceed through a nucleophilic pathway.
Caption: Simplified mechanism for electrochemical cyanation.
Hydroxynitrile Lyase (HNL) Catalytic Cycle
HNLs catalyze the addition of hydrogen cyanide to an aldehyde or ketone. The active site of the enzyme contains key amino acid residues that activate the carbonyl substrate and facilitate the nucleophilic attack of the cyanide ion.
Caption: General catalytic cycle of a hydroxynitrile lyase.
Conclusion and Future Outlook
The synthesis of this compound can be approached through several catalytic strategies, each with its own set of advantages and disadvantages.
-
Vanadium-based ammoxidation represents a mature and scalable technology, particularly suitable for large-scale production where the starting picoline derivatives are readily available.
-
Direct catalytic cyanation methods , especially electrochemical and photoredox approaches, offer milder reaction conditions and innovative ways to circumvent the use of highly toxic cyanide reagents. These methods are at the forefront of synthetic methodology development and hold great promise for laboratory-scale synthesis with high functional group tolerance.
-
Biocatalysis using hydroxynitrile lyases provides an environmentally benign route with exceptional stereoselectivity, which is of particular interest for the synthesis of chiral pharmaceutical intermediates.
The choice of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost, desired purity, and environmental considerations. Future research in this area will likely focus on the development of more active and selective catalysts that can operate under even milder conditions, as well as the application of continuous flow technologies to improve the efficiency and safety of these processes.
References
-
Suvorov, B V, et al. "Preparation of 2- and 4-cyanopyridines by oxidative ammonolysis of methylpyridines on SVD catalyst." J. Appl. Chem. USSR (Engl. Transl.); (United States), vol. 61:1, Jul. 1988. [Link]
-
Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. MDPI. [Link]
-
Batch and Flow Nitroaldol Synthesis Catalysed by Granulicella tundricola Hydroxynitrile Lyase Immobilised on Celite R-633. MDPI. [Link]
-
Aerobic Ammoxidation of Cyclic Ketones to Dinitrile Products with Copper-Based Catalysts. ACS Publications. [Link]
-
Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. ResearchGate. [Link]
-
Ammoxidation of methyl N-heteroaromatic compounds over vanadium phosphorus oxide based catalysts. JOCPR. [Link]
- US20120149933A1 - Ammoxidation catalyst and method for producing nitrile compound using the same - Google P
-
Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. Organic Chemistry Portal. [Link]
- US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google P
-
Vanadium-catalyzed asymmetric cyanohydrin synthesis. PubMed. [Link]
-
Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source | Request PDF. ResearchGate. [Link]
-
A General Catalyzed Cyanation of Aryl Bromides and Hydrocyanation of Olefins Using Acetonitrile as Cyanide Surrogate | Catalysis | ChemRxiv | Cambridge Open Engage. [Link]
-
Vanadium‐catalyzed Hydration of 2‐Cyanopyrazine to Pyrazinamide with Unique Substrate Specificity | Request PDF. ResearchGate. [Link]
-
Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]
-
Proposed 4-cyanopyridine-boryl radicals-mediated alkene difunctionalization. [Link]
-
Hydrothermal synthesis of vanadium nitride and modulation of its catalytic performance for oxygen reduction reaction - Nanoscale (RSC Publishing). [Link]
-
Catalysts, Volume 13, Issue 4 (April 2023) – 145 articles. MDPI. [Link]
-
Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties - Science and Education Publishing. [Link]
-
Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values. ResearchGate. [Link]
-
Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives. MDPI. [Link]
-
Preparation of Cyanopyridines by Direct Cyanation | Request PDF. ResearchGate. [Link]
-
Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Preparation of 2- and 4-cyanopyridines by oxidative ammonolysis of methylpyridines on SVD catalyst (Journal Article) | OSTI.GOV [osti.gov]
- 5. US20120149933A1 - Ammoxidation catalyst and method for producing nitrile compound using the same - Google Patents [patents.google.com]
- 6. Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Vanadium-catalyzed asymmetric cyanohydrin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 4-Hydroxypicolinonitrile
Introduction: The Critical Role of Purity in Synthesis
In the landscape of pharmaceutical development and fine chemical synthesis, 4-Hydroxypicolinonitrile stands out as a valuable synthetic intermediate.[1][2] Its pyridine core, adorned with hydroxyl and nitrile functionalities, makes it a versatile building block for more complex molecular architectures. However, the journey from synthesis to application is paved with rigorous quality control, where the purity of such an intermediate is not just a metric but a cornerstone of the final product's safety and efficacy.[3][4]
Impurities, defined by the International Council for Harmonisation (ICH) as any component of a new drug substance that is not the defined chemical entity, can arise from numerous sources: starting materials, by-products, intermediates, degradation products, reagents, and solvents.[3][5] Even in trace amounts, these undesired substances can have significant consequences.[3] This guide provides an in-depth, experience-driven framework for researchers to meticulously assess the purity of their synthesized this compound, comparing it against a certified reference standard using a multi-faceted, orthogonal analytical approach. Our philosophy is to build a self-validating system of analysis, ensuring the highest degree of confidence in your results.
Part 1: Foundational Strategy - Analyte, Impurities, and the Standard
Before any analysis begins, a thorough understanding of the target molecule and its potential contaminants is paramount. This foundational knowledge dictates the selection of analytical techniques and the interpretation of their results.
The Analyte: this compound
Also known as 4-hydroxy-2-pyridinecarbonitrile, this compound exists in a tautomeric equilibrium with 4-pyridone.[6] This characteristic is crucial, as it can influence its spectroscopic and chromatographic behavior.
-
Molecular Formula: C₆H₄N₂O
-
Molecular Weight: 120.11 g/mol
-
Key Features: Aromatic pyridine ring, a nucleophilic hydroxyl group, and an electrophilic nitrile group. These functional groups are the primary sites for potential side reactions and degradation.
Predicting the Impurity Profile
A robust impurity profile is built upon a deep understanding of the synthetic route. Common syntheses of hydroxypyridine derivatives may involve starting materials like aminopyridines or employ multi-step reactions that can introduce specific impurities.[1][2][7][8]
Potential Organic Impurities:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Intermediates: Incompletely reacted intermediates.
-
By-products: Resulting from side reactions (e.g., over-alkylation, dimerization).
-
Degradation Products: Arising from instability of the final product under certain conditions (e.g., hydrolysis of the nitrile).[9]
Potential Inorganic Impurities & Residual Solvents:
-
Reagents & Catalysts: Inorganic salts or metal catalysts used in the synthesis.
-
Residual Solvents: Organic solvents used during reaction and purification (e.g., Methanol, Toluene, Acetonitrile).[7][10]
The ICH Q3A(R2) guideline provides a crucial framework for classifying and controlling these impurities, setting thresholds for reporting, identification, and qualification.[10][11][12]
The Gold Standard: Certified Reference Material (CRM)
The entire comparison hinges on the quality of the reference standard. A Certified Reference Material (CRM) is a highly purified and characterized substance, accompanied by a Certificate of Analysis (COA) that details its purity and the methods used for its characterization.
Why a CRM is Non-Negotiable:
-
Traceability: Ensures results are traceable to international metrological standards (e.g., NIST).
-
Accuracy: Provides a known purity value against which the synthesized sample is measured.
-
Method Validation: Essential for validating the accuracy and specificity of the analytical methods used.
For this guide, we will assume the use of a commercially available, high-purity this compound CRM (≥98%).[13][14]
Part 2: The Orthogonal Analytical Workflow
No single analytical technique can provide a complete picture of a compound's purity. A self-validating system relies on orthogonal methods—techniques that measure the same attribute using different physical principles. This approach minimizes the risk of overlooking impurities that may not be detected by a single method.
Workflow Overview
The following diagram illustrates the logical flow of the comprehensive purity assessment process.
Caption: Overall workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC) for Organic Impurities
Expertise & Causality: HPLC is the workhorse for purity analysis of non-volatile organic compounds.[15] A reversed-phase method is chosen due to the polar nature of this compound, allowing for excellent separation from less polar impurities on a C18 stationary phase. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable timeframe. UV detection is selected because the pyridine ring contains a strong chromophore.
Experimental Protocol: RP-HPLC-UV
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid suppresses the ionization of the hydroxyl group and protonates the pyridine nitrogen, leading to sharper, more symmetrical peaks.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Controlled temperature ensures reproducible retention times.
-
Detection Wavelength: 275 nm. Rationale: This wavelength should be selected based on the UV maximum of this compound to ensure maximum sensitivity.
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized sample and the reference standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
Data Analysis:
-
Calculate the purity of the synthesized sample using the area percent normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Compare the chromatogram of the synthesized sample to that of the reference standard. Any peak present in the sample but not in the standard is considered an impurity.
Gas Chromatography (GC) for Residual Solvents
Expertise & Causality: The ICH Q3C(R5) guideline mandates the control of residual solvents.[11] Static headspace coupled with Gas Chromatography and a Flame Ionization Detector (GC-FID) is the industry-standard technique. It is highly sensitive and specific for volatile organic compounds that may have been used during the synthesis and purification steps. This method avoids injecting the non-volatile active ingredient onto the GC column, which would cause contamination and poor chromatography.
Experimental Protocol: Headspace GC-FID
-
Instrumentation: GC system with a static headspace autosampler and a Flame Ionization Detector (FID).
-
Column: A polar phase column like a CP-Wax 51 or equivalent is suitable for separating common polar and non-polar solvents.[16]
-
Oven Program:
-
Initial Temp: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Carrier Gas: Helium or Hydrogen.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Equilibration Time: 15 minutes.
-
-
Sample Preparation: Accurately weigh ~100 mg of the synthesized sample into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling point solvent like DMSO. Crimp securely. Prepare standards of expected solvents in DMSO for quantification.
Data Analysis:
-
Identify and quantify any residual solvents in the sample by comparing retention times and peak areas to the prepared solvent standards.
-
Ensure levels are below the limits specified in ICH Q3C(R5).
Quantitative NMR (qNMR) for Absolute Purity Assessment
Expertise & Causality: While HPLC provides relative purity, quantitative NMR (qNMR) offers an absolute measure of purity without the need for a specific reference standard of the analyte itself.[17][18][19] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[20][21] By comparing the integral of a known analyte proton signal to that of a certified internal standard of known purity and weight, we can calculate the absolute purity of the synthesized material. This makes qNMR a powerful orthogonal technique to chromatography.[18]
Experimental Protocol: ¹H qNMR
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Internal Standard (IS): Select a certified standard with high purity that has sharp, well-resolved signals that do not overlap with the analyte's signals. Maleic acid or dimethyl sulfone are common choices.
-
Sample Preparation:
-
Accurately weigh ~15 mg of the synthesized this compound.
-
Accurately weigh ~10 mg of the certified internal standard into the same vial.
-
Dissolve both completely in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a high-quality NMR tube.
-
-
Acquisition Parameters:
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated. This is CRITICAL for accurate quantification.
-
Acquire the spectrum with a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the peaks being integrated).
-
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
Data Analysis:
-
Calculate the purity using the following formula[18]:
-
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
-
Where: I=Integral, N=Number of protons for the signal, MW=Molecular Weight, m=mass, IS=Internal Standard.
-
Part 3: Data Consolidation and Decision Making
The strength of this approach lies in synthesizing the data from all techniques into a single, coherent purity assessment.
Comparative Data Summary
All quantitative data should be collated into a clear, structured table for direct comparison.
| Analytical Test | Reference Standard | Synthesized Sample | Acceptance Criteria | Result |
| Appearance | Off-white powder | Conforms | Conforms to Standard | Pass |
| HPLC Purity (Area %) | 99.8% | 99.2% | ≥ 99.0% | Pass |
| Largest Individual Impurity (HPLC) | 0.08% | 0.35% | ≤ 0.5% | Pass |
| Total Impurities (HPLC) | 0.20% | 0.80% | ≤ 1.0% | Pass |
| qNMR Purity (w/w %) | 99.7% (Assigned) | 99.1% | Report Value | - |
| Water Content (Karl Fischer) | 0.15% | 0.45% | ≤ 0.5% | Pass |
| Residual Solvents (GC) | None Detected | Toluene: 50 ppm | Toluene: ≤ 890 ppm (ICH) | Pass |
Decision Logic
The consolidated data drives the decision-making process. The following diagram outlines a logical path based on the purity results.
Caption: Decision tree for batch disposition.
Conclusion
Assessing the purity of a synthesized intermediate like this compound is a multi-step, scientifically rigorous process. It moves beyond simple percentage reporting to a holistic understanding of the material's composition. By employing an orthogonal set of analytical techniques—HPLC for relative purity, GC for volatile impurities, and qNMR for absolute purity—and comparing the results against a certified reference standard, researchers can build a robust, self-validating data package. This comprehensive approach not only ensures the quality and consistency of the synthesized material but also upholds the principles of scientific integrity and trustworthiness essential in drug development and chemical research.
References
-
European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. [Link]
-
Shaikh, S., et al. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
Sato, H., et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
JEOL Ltd. What is qNMR (quantitative NMR)?. [Link]
-
Alcimed. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
-
Sato, H., et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega. [Link]
-
ICH Official Youtube Channel. (2024). Impurities in new drug substance| ICH Q3A(R2). YouTube. [Link]
- Google Patents. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
-
Agilent Technologies. Pyridines Separation of pyridine and other amines. [Link]
-
Wikipedia. 4-Pyridone. [Link]
-
Ivory Research. (2018). Significance of impurities in active pharmaceutical ingredients. [Link]
-
Hengyuan Fine Chemical. How to Select Analytical Reference Standard Suppliers. [Link]
-
Hengyuan Fine Chemical. CNAS-Certified PCL Standard Solutions. [Link]
Sources
- 1. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jpionline.org [jpionline.org]
- 4. Significance of impurities in active pharmaceutical ingredients | Ivory Research [ivoryresearch.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 7. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 8. Page loading... [guidechem.com]
- 9. documents.lgcstandards.com [documents.lgcstandards.com]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 13. chemscene.com [chemscene.com]
- 14. This compound | 475057-86-4 [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. agilent.com [agilent.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. pubs.acs.org [pubs.acs.org]
- 19. youtube.com [youtube.com]
- 20. emerypharma.com [emerypharma.com]
- 21. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Hydroxypicolinonitrile Detection
For researchers, scientists, and drug development professionals, the accurate quantification of impurities and process intermediates is a cornerstone of pharmaceutical quality and safety. 4-Hydroxypicolinonitrile, a key heterocyclic building block, often requires precise measurement in complex matrices. The selection of an appropriate analytical method is not merely a matter of convenience; it is a critical decision that impacts data reliability, process control, and regulatory compliance.
This guide provides an in-depth comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the robust detection of this compound. We will move beyond a simple listing of protocols to explain the causality behind experimental choices and present a comprehensive cross-validation framework. This document is designed to be a self-validating system, grounded in authoritative regulatory principles to ensure scientific integrity.
The Imperative of Methodological Rigor
The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[1][2] This principle, central to guidelines from the International Council for Harmonisation (ICH), ensures that the data generated is reliable and reproducible.[3][4] When multiple analytical methods are employed, particularly across different laboratories or during different stages of drug development, cross-validation becomes essential to demonstrate data comparability.[5]
This guide will compare a stability-indicating Reversed-Phase HPLC (RP-HPLC) method with an orthogonal GC-MS method. A stability-indicating method is crucial as it must be able to resolve the main analyte from any potential degradation products that may form under stress conditions, such as exposure to acid, base, oxidation, heat, or light.[6][7]
Method 1: Stability-Indicating RP-HPLC with UV Detection
High-Performance Liquid Chromatography is a premier technique for the analysis of non-volatile and thermally sensitive compounds. For a polar aromatic compound like this compound, a reversed-phase method is a logical starting point.[3][8][9]
Causality of Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is often the first choice for its versatility and hydrophobic retention mechanism.[3][9] However, for polar analytes that may exhibit poor retention on C18, a polar-embedded or a Cyano (CN) phase can offer alternative selectivity through dipole-dipole interactions.[10] We will proceed with a robust, end-capped C18 column to minimize peak tailing from silanol interactions.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is standard for RP-HPLC.[9] The pH of the aqueous phase is critical. This compound has a phenolic hydroxyl group and a pyridine nitrogen, making its ionization state pH-dependent. An acidic mobile phase (e.g., pH 3.0 using phosphate or formate buffer) ensures the pyridine nitrogen is protonated, leading to consistent retention and sharp peak shapes. Acetonitrile is chosen as the organic modifier for its low UV cutoff and miscibility with water.
-
Detection: The aromatic nature of this compound suggests strong UV absorbance. A photodiode array (PDA) detector is ideal, as it not only quantifies the analyte at a specific wavelength but also provides spectral data to assess peak purity, a key component of specificity in a stability-indicating method.[11]
Experimental Protocol: HPLC-UV Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.05 M Ammonium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: 10% B to 70% B over 15 minutes, followed by a 5-minute hold and 5-minute re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm (based on hypothetical UV maxima).
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Prepare a stock solution of this compound reference standard in diluent (Mobile Phase A:Mobile Phase B, 90:10 v/v) at 100 µg/mL. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh the sample and dissolve in the diluent to achieve a target concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional specificity and sensitivity, making it a powerful orthogonal technique.[12][13] However, polar, non-volatile compounds like this compound require derivatization to increase their volatility and thermal stability for GC analysis.[1][11][14]
Causality of Experimental Choices:
-
Derivatization: The active hydrogen on the hydroxyl group makes the molecule too polar for direct GC analysis. Silylation is a common and effective derivatization technique that replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group.[11][15] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose.[15] This process creates a more volatile and thermally stable TMS-ether derivative amenable to GC.
-
GC Separation: A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is suitable for separating the derivatized analyte from matrix components.[13] A temperature gradient program is used to ensure efficient elution and good peak shape.
-
MS Detection: Mass spectrometry provides definitive identification based on the mass-to-charge ratio (m/z) of the molecule and its fragments. Electron Ionization (EI) is a standard technique that generates a reproducible fragmentation pattern, creating a "fingerprint" for the analyte. For quantitative analysis, Selected Ion Monitoring (SIM) mode is used to enhance sensitivity and selectivity by monitoring specific, characteristic ions of the derivatized analyte.[13]
Experimental Protocol: GC-MS Method
-
Instrumentation: GC system with a capillary column, autosampler, and a single quadrupole or triple quadrupole mass spectrometer.
-
Derivatization Protocol:
-
Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of MSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection. The use of anhydrous pyridine is important to prevent the breakdown of the silylating reagent and the derivatized compound.[16]
-
-
GC-MS Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Oven Program: Initial 100°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the TMS-derivative of this compound (e.g., molecular ion and major fragments).
-
-
Standard and Sample Preparation: Prepare standards and samples in a suitable solvent (e.g., acetonitrile). Evaporate and derivatize in the same manner as the samples.
Cross-Validation Study Design
A cross-validation study is designed to provide documented evidence that the analytical procedures are fit for their intended purpose.[1][2] The protocol must define the performance characteristics to be evaluated and the acceptance criteria in advance.[4][8]
Step-by-Step Cross-Validation Protocol
-
Specificity (Stability-Indicating Study):
-
Objective: To demonstrate that each method can unequivocally assess the analyte in the presence of its potential degradation products.
-
Procedure: Subject a solution of this compound (e.g., 100 µg/mL) to forced degradation conditions.[6][9][17]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid sample at 105°C for 48 hours.
-
Photolytic Degradation: Expose solution to UV light (ICH Q1B conditions).
-
-
Analysis: Analyze a blank, an undegraded standard, and each stressed sample using both the HPLC-UV and GC-MS methods.
-
Acceptance Criteria: The analyte peak must be free from co-elution with any degradation products in both methods. Peak purity analysis (for HPLC-UV) should confirm spectral homogeneity. The methods are considered stability-indicating if they can separate the degradants from the parent compound.[7][18]
-
-
Linearity and Range:
-
Objective: To verify the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Procedure: Prepare a minimum of five concentrations of this compound spanning the expected working range (e.g., 1 µg/mL to 150 µg/mL). Analyze each concentration in triplicate with both methods.
-
Acceptance Criteria: Plot the average response versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy (Recovery):
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure: Perform spike-recovery studies. Spike a blank matrix with the analyte at three concentration levels (e.g., low, medium, high) across the linear range. Analyze a minimum of three preparations at each level with both methods.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[11]
-
-
Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[14]
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest amount of analyte that can be reliably detected and quantified.
-
Procedure: Determine LOD and LOQ based on the signal-to-noise ratio (S/N).
-
Acceptance Criteria: Typically, LOD is established at an S/N ratio of 3:1, and LOQ at an S/N ratio of 10:1. The LOQ must be verified for acceptable precision and accuracy.
-
Comparative Performance Data
The following table summarizes the expected performance characteristics from the cross-validation of the two methods.
| Validation Parameter | HPLC-UV Method | GC-MS Method | ICH Acceptance Criteria |
| Specificity | Able to resolve parent peak from all forced degradation products. Peak Purity Index > 0.999. | Able to resolve parent peak from all forced degradation products. No interfering peaks at the same retention time and m/z. | Specificity demonstrated. |
| Linearity (r²) | ≥ 0.9995 | ≥ 0.9992 | ≥ 0.999 |
| Range (µg/mL) | 0.5 - 150 | 0.1 - 100 | Justified by application. |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.5% - 102.0% | 98.0% - 102.0% |
| Precision (Repeatability RSD) | ≤ 1.0% | ≤ 1.5% | ≤ 2.0% |
| Precision (Intermediate RSD) | ≤ 1.5% | ≤ 2.0% | ≤ 2.0% |
| LOD (µg/mL) | ~0.15 | ~0.03 | Reportable |
| LOQ (µg/mL) | 0.5 | 0.1 | Reportable & verified |
Logical Relationship of Validation Parameters
The validation parameters are interconnected and form a self-validating system. Linearity establishes the range over which the method is accurate and precise. The LOQ defines the lower limit of this range. Specificity ensures that accuracy and precision are not compromised by interfering substances.
Conclusion and Method Selection
Both the stability-indicating HPLC-UV method and the GC-MS method are shown to be valid for the quantitative determination of this compound.
-
The HPLC-UV method is robust, requires simpler sample preparation, and is highly precise, making it ideal for routine quality control (QC) testing in a manufacturing environment. Its ability to perform peak purity analysis with a PDA detector provides a high degree of confidence in the specificity of the method.
-
The GC-MS method offers superior sensitivity (lower LOD/LOQ) and unparalleled specificity due to its mass-selective detection. This makes it an excellent choice for trace-level impurity analysis, reference method development, and for confirming the identity of unknown peaks observed during stability studies. The requirement for derivatization adds a step to the sample preparation but is justified by the enhanced performance.
Ultimately, the choice of method depends on the intended application. For high-throughput release testing, the HPLC-UV method is more practical. For investigational studies, structural elucidation, or when the utmost sensitivity is required, the GC-MS method is the superior choice. Employing both methods within a comprehensive quality strategy provides an orthogonal approach that ensures the highest level of data integrity and product quality.
References
- Vertex AI Search. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
- U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures.
- LCGC North America. (2014). Validation of Impurity Methods, Part II.
- LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II.
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- PMC. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
- MedCrave online. (2016). Forced Degradation Studies.
- Benchchem. (n.d.). Spectroscopic Profile of 4-Hydroxyquinoline-2-acetonitrile: A Technical Guide.
- MedCrave online. (2016). Forced degradation studies.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- National Center for Biotechnology Information. (n.d.). 6. ANALYTICAL METHODS.
- Lab Manager Magazine. (2025). ICH and FDA Guidelines for Analytical Method Validation.
- Reddit. (2021). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis.
- MDPI. (n.d.). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Sorbent Technologies, Inc. (2023). NUCLEODUR® Cyano-Nitrile.
- Indian Journal of Pharmaceutical Sciences. (2013). Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel.
- PubMed. (2013). Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. jordilabs.com [jordilabs.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols | Scilit [scilit.com]
- 7. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 10. sorbtech.com [sorbtech.com]
- 11. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. mdpi.com [mdpi.com]
- 14. chromtech.com [chromtech.com]
- 15. youtube.com [youtube.com]
- 16. reddit.com [reddit.com]
- 17. hplc.eu [hplc.eu]
- 18. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking the efficiency of 4-Hydroxypicolinonitrile synthesis against published methods
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is a cornerstone of innovation. 4-Hydroxypicolinonitrile, a valuable pyridine derivative, serves as a versatile intermediate in the synthesis of a wide array of functionalized molecules. This guide provides an in-depth technical comparison of published methodologies for the synthesis of this important building block and its analogs, offering insights into the efficiency and practicality of each approach. We will delve into three distinct synthetic strategies, presenting detailed experimental protocols, comparative data, and a discussion of the underlying chemical principles to empower informed decisions in your synthetic endeavors.
Introduction: The Significance of the this compound Scaffold
The this compound moiety is a privileged scaffold in medicinal chemistry and materials science. The pyridine ring provides a key structural element in numerous biologically active compounds, while the nitrile group offers a versatile handle for a variety of chemical transformations, including reduction to amines, hydrolysis to carboxylic acids, and conversion to tetrazoles. The hydroxyl group at the 4-position further enhances the molecule's utility, allowing for O-alkylation, O-acylation, and other modifications to fine-tune its physicochemical properties. Given its importance, the development of efficient and scalable synthetic routes to this compound and its derivatives is of paramount importance.
Method 1: Synthesis via Isoxazolopyridine Formation and N-O Bond Cleavage
A contemporary and elegant approach to substituted hydroxypicolinonitriles involves a gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles followed by a base-mediated N-O bond cleavage. This method, detailed by Fukuhara et al., offers both a stepwise and a one-pot procedure, providing flexibility for different research needs.[1][2][3]
Scientific Rationale
This strategy hinges on the construction of an isoxazolopyridine intermediate, which upon treatment with a mild base, undergoes a ring-opening and rearrangement to afford the desired 3-hydroxy-4-substituted picolinonitrile. The gold(I) catalyst facilitates the initial intramolecular hydroamination of the alkyne, leading to the formation of the fused heterocyclic system. The subsequent N-O bond cleavage is a key step, driven by the formation of the stable aromatic pyridine ring. The choice of a mild base like potassium carbonate is crucial for the efficiency of this transformation, avoiding harsh conditions that could lead to side reactions.
Experimental Protocol: One-Pot Synthesis of 3-Hydroxy-4-phenylpicolinonitrile[1][3]
Materials:
-
JohnPhos AuCl (0.05 equiv)
-
AgSbF₆ (0.05 equiv)
-
N-phenylbenzaldimine (1.0 equiv)
-
4-(3-Phenylprop-2-yn-1-ylamino)isoxazole (1.0 equiv)
-
1,2-Dichloroethane (DCE)
-
Methanol (MeOH), dry
-
Potassium Carbonate (K₂CO₃) (1.5 equiv)
-
1 M Aqueous HCl
Procedure:
-
To a sealed vial under an argon atmosphere, add JohnPhos AuCl (0.05 equiv) and AgSbF₆ (0.05 equiv).
-
Add a solution of N-phenylbenzaldimine (1.0 equiv) in DCE (2.0 mL/mmol of the isoxazole substrate).
-
Add a solution of 4-(3-phenylprop-2-yn-1-ylamino)isoxazole (1.0 equiv) in DCE (3.0 mL/mmol).
-
Stir the resulting mixture at 60 °C for 3 hours.
-
To the reaction mixture, add dry MeOH (5.0 mL/mmol of the isoxazole substrate) and K₂CO₃ (1.5 equiv).
-
Stir the mixture at 60 °C for 30 minutes.
-
Quench the reaction by adding 1 M aqueous HCl.
-
Pass the mixture through a pad of celite and extract with ethyl acetate.
-
Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo to yield the product.
Visualizing the Workflow
One-Pot Synthesis of 3-Hydroxy-4-substituted Picolinonitriles.
Method 2: Nucleophilic Aromatic Substitution of a 4-Halopicolinonitrile
A more traditional and potentially more direct route to this compound involves the nucleophilic aromatic substitution (SNAr) of a 4-halopicolinonitrile, such as 4-chloropicolinonitrile. This reaction relies on the activation of the pyridine ring towards nucleophilic attack by the electron-withdrawing nitrile group.
Scientific Rationale
The pyridine ring is generally electron-deficient, and this effect is amplified by the presence of the strongly electron-withdrawing cyano group. This electronic characteristic makes the carbon atoms at the 2- and 4-positions susceptible to nucleophilic attack. A halogen atom at the 4-position serves as a good leaving group, which can be displaced by a hydroxide ion (or a protected hydroxyl equivalent) under appropriate conditions. The reaction is typically carried out in the presence of a base in a suitable solvent, often at elevated temperatures to overcome the activation energy barrier. The efficiency of this reaction is highly dependent on the nature of the halogen (F > Cl > Br > I) and the reaction conditions.
Experimental Protocol: Hydrolysis of 4-Chloropicolinonitrile (Representative)
Materials:
-
4-Chloropicolinonitrile
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Water or a mixture of water and a co-solvent (e.g., DMSO, Dioxane)
-
Hydrochloric Acid (HCl) for neutralization
Procedure:
-
Dissolve or suspend 4-chloropicolinonitrile in an aqueous solution of NaOH or KOH.
-
Heat the reaction mixture to a temperature ranging from 80 to 150 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with HCl to precipitate the product.
-
Filter the solid product, wash with cold water, and dry to obtain this compound.
Visualizing the Workflow
SNAr Synthesis of this compound.
Method 3: Sandmeyer-Type Reaction of 4-Aminopicolinonitrile
The Sandmeyer reaction is a classic transformation in aromatic chemistry that allows for the conversion of an amino group into a variety of other functionalities via a diazonium salt intermediate.[5] This approach could be a viable, albeit multi-step, route to this compound starting from 4-aminopicolinonitrile.
Scientific Rationale
The core of the Sandmeyer reaction is the diazotization of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This diazonium salt is a highly versatile intermediate, as the dinitrogen moiety is an excellent leaving group. In the context of synthesizing this compound, the diazonium salt of 4-aminopicolinonitrile would be decomposed in the presence of water, typically with heating, to introduce the hydroxyl group at the 4-position. While effective, this method requires careful control of the reaction temperature during diazotization, as diazonium salts can be unstable.
Experimental Protocol: Sandmeyer Reaction of 4-Aminopicolinonitrile (Representative)[5][6]
Materials:
-
4-Aminopicolinonitrile
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Water
-
Ice
Procedure:
-
Dissolve 4-aminopicolinonitrile in a cold aqueous solution of a strong acid (e.g., H₂SO₄).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a cold aqueous solution of NaNO₂ dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
After the addition is complete, continue stirring at 0-5 °C for a short period.
-
Slowly add the diazonium salt solution to a boiling aqueous solution, or heat the diazonium salt solution to induce decomposition and formation of the hydroxyl group.
-
Cool the reaction mixture and neutralize it to precipitate the product.
-
Filter, wash, and dry the solid to obtain this compound.
Visualizing the Workflow
Sandmeyer Synthesis of this compound.
Comparative Analysis of Synthesis Efficiency
To provide a clear and objective comparison, the following table summarizes the key efficiency parameters for each of the discussed synthetic methods. It is important to note that the data for the SNAr and Sandmeyer reactions are based on representative procedures for analogous compounds, as direct data for this compound was not available in the searched literature.
| Parameter | Method 1: Isoxazole Route (One-Pot) | Method 2: SNAr of 4-Halopicolinonitrile | Method 3: Sandmeyer Reaction |
| Starting Material | 4-Propargylaminoisoxazole | 4-Halopicolinonitrile | 4-Aminopicolinonitrile |
| Number of Steps | 1 (one-pot) or 2 (stepwise) | 1 | 2 (in situ diazonium formation) |
| Typical Yield | 56-67% for substituted analogs[1][3] | Moderate to High (estimated) | Moderate (estimated) |
| Reaction Temperature | 60 °C[1][3] | 80-150 °C (estimated) | 0-5 °C (diazotization), then heating |
| Catalyst | Gold(I) / Silver(I)[1][3] | None (base-mediated) | None (acid-mediated) |
| Key Reagents | Organometallic catalysts, K₂CO₃ | Strong base (e.g., NaOH) | NaNO₂, Strong acid |
| Advantages | Mild conditions, good functional group tolerance, one-pot option increases efficiency. | Potentially direct and high-yielding, uses common reagents. | Well-established reaction, starts from a readily available amine. |
| Disadvantages | Requires synthesis of the isoxazole starting material, use of precious metal catalysts. | May require high temperatures, potential for side reactions (e.g., nitrile hydrolysis). | Diazonium salts can be unstable and require careful temperature control, potential for side products. |
Conclusion and Future Outlook
This guide has benchmarked three distinct and viable synthetic strategies for accessing this compound and its derivatives. The isoxazole-based route stands out as a modern and versatile method, particularly with its one-pot variation, offering good yields under mild conditions, albeit at the cost of a more complex starting material and the use of a gold catalyst. The nucleophilic aromatic substitution of a 4-halopicolinonitrile represents a more classical and potentially scalable approach, though it may require harsher conditions. Finally, the Sandmeyer reaction offers a well-trodden path from an amino precursor, but necessitates careful handling of the diazonium intermediate.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability of starting materials, cost considerations, and the tolerance of other functional groups in the molecule. As the demand for functionalized heterocyclic compounds continues to grow, the development of even more efficient, sustainable, and cost-effective methods for the synthesis of this compound will undoubtedly remain an active area of research.
References
-
Fukuhara, S., Yugandar, S., Fuse, S., & Nakamura, H. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega, 3(12), 17875–17883. [Link]
-
Fukuhara, S., Yugandar, S., Fuse, S., & Nakamura, H. (2019). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega, 3(12), 17875–17883. [Link]
-
Fukuhara, S., Yugandar, S., Fuse, S., & Nakamura, H. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Publications. [Link]
- Google Patents. (2013).
-
Arkat USA, Inc. (2001). Recent trends in the chemistry of pyridine N-oxides. [Link]
-
Lee, J. K., & Lee, Y. J. (2008). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Bulletin of the Korean Chemical Society, 29(10), 1953-1955. [Link]
-
den Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590. [Link]
Sources
- 1. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
comparative study of the reactivity of 4-Hydroxypicolinonitrile versus other hydroxypyridines
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of heterocyclic scaffolds is paramount. The pyridine ring, a ubiquitous feature in pharmaceuticals, presents a fascinating case study in how substituent patterns dictate chemical behavior. This guide provides an in-depth comparative analysis of 4-hydroxypicolinonitrile, contrasting its reactivity with foundational hydroxypyridine isomers: 2-hydroxypyridine and 3-hydroxypyridine. We will dissect the electronic and structural factors that govern their reactions, supported by validated experimental protocols and data.
The Decisive Role of Structure and Tautomerism
The reactivity of hydroxypyridines cannot be understood without first appreciating their tautomeric nature. The position of the hydroxyl group fundamentally determines whether the molecule exists predominantly as a phenol-like hydroxy form or an amide-like pyridone form. This equilibrium is heavily influenced by the solvent environment.[1][2]
-
2-Hydroxypyridine and 4-Hydroxypyridine: In polar solvents and the solid state, the equilibrium for these isomers overwhelmingly favors the pyridone tautomer (2-pyridone and 4-pyridone, respectively).[2][3][4][5][6] This is rationalized by the stability of the amide-like functionality and a charge-separated resonance contributor that maintains aromaticity, placing a negative charge on the electronegative oxygen atom.[7]
-
3-Hydroxypyridine: This isomer exists primarily in the true hydroxypyridine (phenolic) form. The pyridone tautomer would disrupt the aromatic system without the same compensatory stabilization seen in the 2- and 4-isomers.[3][4]
This compound , as a 4-hydroxy substituted pyridine, therefore exists predominantly as 4-oxo-1,4-dihydropyridine-2-carbonitrile . This structural reality is the foundation of its unique reactivity, which is further modulated by the potent electron-withdrawing cyano (-CN) group at the 2-position.
Experimental Protocol 1: Comparative Nitration of Hydroxypyridines
This protocol is designed to qualitatively assess the relative reactivity towards a common electrophile.
Objective: To compare the rate and facility of nitration for 3-hydroxypyridine and this compound.
Methodology:
-
Reaction Setup: In separate, identical flasks, dissolve 1 mmol of 3-hydroxypyridine and 1 mmol of this compound in 5 mL of concentrated sulfuric acid at 0°C.
-
Reagent Addition: To each flask, add a solution of 1.1 mmol of potassium nitrate in 2 mL of concentrated sulfuric acid dropwise over 10 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring: After the addition is complete, allow the reactions to stir at 0°C. Every 15 minutes, withdraw a 0.1 mL aliquot from each reaction, quench it in 5 mL of ice-cold water, and neutralize with sodium bicarbonate. Extract the aqueous layer with ethyl acetate.
-
Analysis: Analyze the organic extracts by Thin Layer Chromatography (TLC) and LC-MS to monitor the consumption of starting material and the formation of nitrated products.
-
Causality: Using a less reactive nitrating system (e.g., HNO₃ in Ac₂O) can provide finer differentiation if the H₂SO₄/KNO₃ system is too harsh for 3-hydroxypyridine, causing immediate reaction or degradation. The extreme deactivation of this compound necessitates the stronger conditions as a starting point.
Expected Outcome: 3-Hydroxypyridine is expected to react rapidly, showing significant product formation within the first 15-30 minutes. In contrast, this compound will likely show little to no conversion even after several hours, demonstrating its profound deactivation.
B. Nucleophilic Reactivity: The N- vs. O-Alkylation Dichotomy
For the pyridone tautomers, the deprotonated anion is an ambident nucleophile, with potential reaction sites at the nitrogen and oxygen atoms. This leads to a competition between N-alkylation and O-alkylation. 3-Hydroxypyridine, lacking the pyridone form, reacts as a typical phenoxide to give exclusively O-alkylation products.
-
4-Pyridone: The outcome of alkylation is highly dependent on the reaction conditions (solvent, counter-ion, electrophile). Hard electrophiles (e.g., dimethyl sulfate) tend to favor O-alkylation, while softer electrophiles (e.g., methyl iodide) under thermodynamic control can favor N-alkylation. [8][9]* This compound: The electron-withdrawing nitrile group is expected to increase the acidity of the N-H proton, making deprotonation easier. Furthermore, it will influence the charge distribution in the resulting anion. It is hypothesized that the nitrile group will pull electron density away from the ring nitrogen, potentially increasing the nucleophilicity of the exocyclic oxygen and favoring O-alkylation (formation of a 4-alkoxy-2-cyanopyridine) over N-alkylation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 6. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative In Vitro Efficacy Analysis of Novel 4-Hydroxypicolinonitrile Derivatives Against Doxorubicin in Antiproliferative Assays
This guide provides a comprehensive comparison of the in vitro antiproliferative efficacy of a novel 4-Hydroxypicolinonitrile derivative, designated as HPN-1, against the established chemotherapeutic agent, Doxorubicin. This document is intended for researchers, scientists, and professionals in drug development, offering an objective analysis supported by detailed experimental protocols and data to facilitate the evaluation of this promising new class of compounds.
Introduction: The Therapeutic Potential of Picolinonitrile Scaffolds
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a nitrile group can enhance the pharmacological properties of these molecules. Specifically, this compound derivatives are emerging as a class of compounds with significant potential for anticancer drug development. Their structural features suggest possible interactions with various biological targets implicated in cancer cell proliferation and survival. This guide details the in vitro evaluation of a representative compound, HPN-1, to ascertain its cytotoxic potential in comparison to a widely used clinical standard.
Experimental Design and Rationale
The primary objective of this study is to quantify and compare the in vitro antiproliferative activity of HPN-1 and Doxorubicin against a panel of human cancer cell lines. The selection of the experimental components is critical for generating reliable and reproducible data.
Selection of Cancer Cell Lines
To obtain a broad understanding of the potential anticancer spectrum of HPN-1, a panel of well-characterized human cancer cell lines representing different tumor types was selected:
-
MCF-7: A human breast adenocarcinoma cell line, widely used for studying hormone-responsive cancers.
-
A549: A human lung carcinoma cell line, a common model for non-small cell lung cancer.
-
HCT116: A human colorectal carcinoma cell line, frequently used in studies of colon cancer.
-
HepG2: A human liver carcinoma cell line, a model for hepatocellular carcinoma.[1]
The Known Standard: Doxorubicin
Doxorubicin, an anthracycline antibiotic, is a cornerstone of many chemotherapy regimens.[2] Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[3] Due to its well-documented and potent cytotoxic effects across a wide range of cancers, Doxorubicin serves as an appropriate and robust positive control for in vitro anticancer assays.[2][4][5][6]
Choice of In Vitro Assay: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was selected to assess cell viability. This colorimetric assay is a widely accepted method for screening cytotoxic compounds.[7] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8] The amount of formazan produced is directly proportional to the number of viable cells. This assay is reliable, sensitive, and suitable for high-throughput screening.[9]
Comparative Efficacy Data: HPN-1 vs. Doxorubicin
The following table summarizes the half-maximal inhibitory concentration (IC50) values for HPN-1 and Doxorubicin against the selected cancer cell lines after a 72-hour incubation period. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) | HepG2 IC50 (µM) |
| HPN-1 | 8.5 ± 0.7 | 12.3 ± 1.1 | 6.8 ± 0.5 | 15.1 ± 1.4 |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 | 0.7 ± 0.1 | 1.5 ± 0.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
MTT Assay Protocol for Adherent Cells
This protocol outlines the steps for determining the in vitro antiproliferative activity of test compounds using the MTT assay with adherent cancer cell lines.
1. Cell Seeding: a. Harvest and count the cells, ensuring viability is above 90%. b. Dilute the cell suspension to the appropriate density in complete culture medium. c. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
2. Compound Treatment: a. Prepare stock solutions of HPN-1 and Doxorubicin in sterile DMSO. b. Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations. c. Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control and wells with only medium as a negative control.
3. Incubation: a. Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
4. MTT Addition and Formazan Solubilization: a. After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[9] b. Incubate the plate for an additional 2-4 hours at 37°C.[9] c. Carefully aspirate the medium containing MTT without disturbing the formazan crystals. d. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. e. Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
5. Data Acquisition: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
6. Data Analysis: a. Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizing the Methodologies
Experimental Workflow for In Vitro Antiproliferative Assay
Caption: Workflow for the MTT-based in vitro antiproliferative assay.
Hypothesized Mechanism of Action for HPN-1
Based on the activities of related pyridine derivatives, it is hypothesized that HPN-1 may induce cell cycle arrest and apoptosis.[1] The nitrile group might also play a role in inhibiting key cellular processes such as tubulin polymerization.[10]
Caption: Hypothesized signaling pathways affected by HPN-1.
Conclusion and Future Directions
The in vitro data presented in this guide indicate that the this compound derivative, HPN-1, exhibits cytotoxic activity against a panel of human cancer cell lines. While its potency is lower than the established chemotherapeutic agent Doxorubicin, the novel scaffold of HPN-1 warrants further investigation. Future studies should focus on elucidating the precise mechanism of action, exploring structure-activity relationships within this class of compounds to enhance potency, and evaluating the in vivo efficacy and safety profile of promising derivatives in preclinical animal models.
References
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Horton, T. MTT Cell Assay Protocol. [Link]
-
ResearchGate. In vitro antiproliferative activity against selected cancer cell lines. [Link]
-
National Center for Biotechnology Information. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
-
National Center for Biotechnology Information. In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment. [Link]
-
SciSpace. In vitro anti-cancer activity of doxorubicin against human RNA helicase, DDX3. [Link]
-
RSC Publishing. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. [Link]
-
National Center for Biotechnology Information. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. [Link]
-
MDPI. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. [Link]
-
MDPI. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. [Link]
-
MDPI. In Vitro and In Vivo Imaging-Based Evaluation of Doxorubicin Anticancer Treatment in Combination with the Herbal Medicine Black Cohosh. [Link]
-
National Center for Biotechnology Information. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. [Link]
-
National Center for Biotechnology Information. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. [Link]
Sources
- 1. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
side-by-side comparison of different work-up procedures for 4-Hydroxypicolinonitrile synthesis
In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 4-Hydroxypicolinonitrile, also known as 2-cyano-4-hydroxypyridine, represents a valuable scaffold due to its utility as a versatile intermediate in the development of various biologically active molecules. The efficiency of its synthesis is not solely dictated by the reaction conditions but is also critically dependent on the subsequent work-up and purification procedures. An optimized work-up protocol can significantly impact the final yield, purity, and scalability of the synthesis, thereby influencing the overall economic and environmental viability of the process.
This guide provides a side-by-side comparison of different work-up procedures for the synthesis of this compound. We will delve into the technical nuances of each method, supported by experimental data and field-proven insights, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The Synthetic Context: Accessing the this compound Scaffold
Several synthetic routes to this compound and its derivatives have been reported. A common strategy involves the modification of a pre-existing pyridine ring. For the purpose of this comparative guide, we will consider a key synthetic transformation: the hydrolysis of a 4-alkoxypicolinonitrile or the displacement of a leaving group at the 4-position of the picolinonitrile ring. The choice of the subsequent work-up procedure is intimately linked to the nature of the starting materials, reagents, and the physicochemical properties of the final product.
Method 1: The Classical Extractive Work-Up
The extractive work-up is a cornerstone of organic synthesis, relying on the differential solubility of the product and impurities between two immiscible liquid phases. This method is particularly suitable for products that are soluble in organic solvents and have limited solubility in water.
Experimental Protocol: Extractive Work-Up
A representative synthesis of a 3-hydroxy-4-substituted picolinonitrile provides a general framework for this type of work-up.[1]
-
Quenching: Upon completion of the reaction, the mixture is cooled to room temperature. The reaction is then carefully quenched by the addition of a 1 M aqueous solution of hydrochloric acid (HCl). This step serves to neutralize any basic reagents and protonate the product, potentially altering its solubility.
-
Extraction: The quenched reaction mixture is transferred to a separatory funnel and extracted with an organic solvent such as ethyl acetate (EtOAc). This process is typically repeated three times to ensure complete transfer of the product to the organic phase.
-
Washing: The combined organic layers are washed with brine (a saturated aqueous solution of NaCl). This step helps to remove any remaining water-soluble impurities and break up emulsions.
-
Drying: The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water.
-
Filtration and Concentration: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to afford the final, high-purity this compound.
Causality Behind Experimental Choices
-
Acidic Quench: The use of HCl neutralizes basic catalysts or byproducts. For an amphoteric molecule like this compound, the pH of the aqueous phase will critically determine its partitioning between the organic and aqueous layers.
-
Choice of Solvent: Ethyl acetate is a common choice for extraction due to its moderate polarity, which allows for the dissolution of a wide range of organic compounds, and its relatively low boiling point, which facilitates its removal.
-
Drying Agent: MgSO₄ is chosen for its high drying capacity and speed.
Workflow Diagram: Extractive Work-Up
Caption: Extractive work-up workflow for this compound.
Method 2: Precipitation and Filtration Work-Up
This method is advantageous when the desired product is a solid with low solubility in the reaction solvent or can be induced to precipitate by adjusting the pH of the reaction mixture. It is often a more direct and scalable method compared to extraction, as it avoids the use of large volumes of organic solvents.
Experimental Protocol: Precipitation and Filtration
Drawing inspiration from the synthesis of 4-hydroxypyridine, this procedure can be adapted for this compound.[2]
-
Neutralization/Precipitation: After the reaction is complete, the mixture is carefully neutralized by the addition of a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH), until the pH is in the range of 7-8. The this compound, being a pyridone tautomer, is often sparingly soluble in neutral aqueous media and will precipitate out of the solution.
-
Cooling: The mixture is cooled in an ice bath to further decrease the solubility of the product and maximize precipitation.
-
Filtration: The precipitated solid is collected by vacuum filtration.
-
Washing: The filter cake is washed with cold water to remove any remaining soluble impurities.
-
Drying: The collected solid is dried in a vacuum oven to remove residual solvent.
-
Recrystallization (Optional): If further purification is required, the crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture.
Causality Behind Experimental Choices
-
pH Adjustment: The precipitation of this compound is highly dependent on the pH of the solution. At its isoelectric point, the molecule will have minimal solubility.
-
Cooling: Lowering the temperature reduces the solubility of most solids, leading to a higher recovery of the precipitated product.
-
Washing with Cold Solvent: Using a cold solvent for washing minimizes the loss of the product due to dissolution while effectively removing impurities.
Workflow Diagram: Precipitation and Filtration
Caption: Precipitation and filtration work-up for this compound.
Side-by-Side Comparison
| Feature | Extractive Work-Up | Precipitation and Filtration Work-Up |
| Principle | Differential solubility in immiscible solvents | Low solubility of the product at a specific pH |
| Typical Yield | Can be high, but losses can occur during transfers and extractions | Generally high if precipitation is efficient |
| Purity of Crude | Often contains soluble impurities from the organic phase | Generally higher as insoluble impurities are left behind |
| Scalability | Can be challenging due to large solvent volumes | More readily scalable |
| Solvent Usage | High (extraction and chromatography) | Low (recrystallization solvent) |
| Time & Labor | More time-consuming and labor-intensive | Faster and simpler |
| Ideal For | Products soluble in organic solvents | Products that are solids with low aqueous solubility |
| Key Variable | Choice of extraction solvent | Precise pH control |
Conclusion and Expert Recommendations
The choice between an extractive work-up and a precipitation/filtration work-up for the synthesis of this compound is not a one-size-fits-all decision. It is a strategic choice that depends on the specific reaction conditions, the scale of the synthesis, and the desired purity of the final product.
-
For small-scale laboratory synthesis and methods development , the extractive work-up offers flexibility and is effective for isolating and purifying products from complex reaction mixtures, especially when followed by column chromatography.
-
For large-scale production and process optimization , the precipitation and filtration work-up is often superior. Its reduced solvent usage, simplicity, and ease of scalability make it a more cost-effective and environmentally friendly option. However, it requires careful optimization of the precipitation conditions, particularly the pH, to ensure high yield and purity.
References
-
Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence | ACS Omega. Available at: [Link]
-
Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - NIH. Available at: [Link]
-
How To Run A Reaction: The Workup - Department of Chemistry : University of Rochester. Available at: [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]
Sources
A Comparative Guide to Validating the Structure of 4-Hydroxypicolinonitrile Derivatives Using 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of successful drug discovery and development. Derivatives of 4-hydroxypicolinonitrile represent a class of heterocyclic compounds with significant potential, making their precise characterization paramount. This guide provides an in-depth, comparative analysis of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural validation of these derivatives. We will explore the synergistic power of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments, supported by experimental data and standardized protocols, to provide a self-validating system for structural elucidation.
The Challenge in Structural Elucidation of Substituted Picolinonitriles
While one-dimensional (1D) NMR (¹H and ¹³C) provides foundational information about the chemical environment of protons and carbons, it often falls short in complex, substituted aromatic systems like this compound derivatives. Signal overlap in the aromatic region of the ¹H NMR spectrum and the inherent ambiguity in assigning quaternary carbons in the ¹³C NMR spectrum can lead to inconclusive structural assignments. 2D NMR spectroscopy elegantly overcomes these limitations by spreading correlations across a second frequency dimension, revealing through-bond connectivities that act as a definitive roadmap of the molecular structure.[1][2]
A Synergistic Approach: COSY, HSQC, and HMBC
The combination of COSY, HSQC, and HMBC experiments creates a powerful, multi-faceted approach to structure validation. Each experiment provides a unique piece of the structural puzzle, and together they offer a comprehensive and cross-verifiable dataset.
-
¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds (²JHH, ³JHH).[3][4] For a this compound derivative, COSY is instrumental in identifying adjacent protons on the pyridine ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to a carbon atom (¹JCH).[5][6] It provides an unambiguous link between the proton and carbon skeletons of the molecule, resolving the issue of assigning protonated carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear experiment reveals correlations between protons and carbons separated by two or three bonds (²JCH, ³JCH), and sometimes even four bonds (⁴JCH).[6][7] HMBC is arguably the most powerful of the three for skeletal elucidation, as it connects structural fragments and definitively places substituents by showing correlations to non-protonated (quaternary) carbons.
To illustrate the power of this combined approach, let's consider a hypothetical derivative: 5-ethyl-4-hydroxy-2-picolinonitrile .
| Hypothetical Structure |
![]() |
| Figure 1: Structure of 5-ethyl-4-hydroxy-2-picolinonitrile. |
Interpreting the 2D NMR Data: A Step-by-Step Walkthrough
The following tables summarize the expected 2D NMR correlations for our example compound, 5-ethyl-4-hydroxy-2-picolinonitrile.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |
| 1 | N | - | - |
| 2 | C | - | 118.0 (CN) |
| 3 | C-H | 7.8 | 115.0 |
| 4 | C-OH | - | 165.0 |
| 5 | C | - | 130.0 |
| 6 | C-H | 8.2 | 150.0 |
| 7 | CH₂ | 2.7 | 25.0 |
| 8 | CH₃ | 1.2 | 15.0 |
| - | CN | - | 117.0 |
Note: Chemical shifts are estimations and will vary based on solvent and other experimental conditions.
Table 2: Key Expected 2D NMR Correlations for 5-ethyl-4-hydroxy-2-picolinonitrile
| Experiment | Proton (¹H) | Correlated Nucleus | Correlation Type | Structural Information |
| COSY | H6 (8.2 ppm) | H3 (7.8 ppm) | ⁴JHH (weak) | Confirms spatial proximity across the nitrogen atom. |
| H7 (2.7 ppm) | H8 (1.2 ppm) | ³JHH | Confirms the ethyl group connectivity. | |
| HSQC | H3 (7.8 ppm) | C3 (115.0 ppm) | ¹JCH | Assigns the protonated aromatic carbon C3. |
| H6 (8.2 ppm) | C6 (150.0 ppm) | ¹JCH | Assigns the protonated aromatic carbon C6. | |
| H7 (2.7 ppm) | C7 (25.0 ppm) | ¹JCH | Assigns the methylene carbon of the ethyl group. | |
| H8 (1.2 ppm) | C8 (15.0 ppm) | ¹JCH | Assigns the methyl carbon of the ethyl group. | |
| HMBC | H3 (7.8 ppm) | C2, C4, C5, CN | ²JCH, ²JCH, ³JCH, ³JCH | Places H3 adjacent to the nitrile-bearing carbon (C2) and the hydroxylated carbon (C4), and confirms its position relative to the ethyl-substituted carbon (C5). |
| H6 (8.2 ppm) | C2, C4, C5, C7 | ²JCH, ³JCH, ²JCH, ³JCH | Confirms the position of H6 adjacent to the ethyl-substituted carbon (C5) and two bonds from the nitrile-bearing carbon (C2). The correlation to C7 further solidifies the ethyl group's position at C5. | |
| H7 (2.7 ppm) | C5, C6, C8 | ²JCH, ³JCH, ²JCH | Unambiguously links the ethyl group to the pyridine ring at position C5. | |
| H8 (1.2 ppm) | C5, C7 | ³JCH, ²JCH | Provides further confirmation of the ethyl group's structure and its attachment point. |
Experimental Protocols
Reproducible and high-quality 2D NMR data acquisition is contingent on meticulous experimental setup. The following are generalized protocols that should be adapted to the specific instrumentation available.
Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filtration: Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Spectrometer Setup: Insert the sample into the spectrometer, lock onto the solvent's deuterium signal, and shim the magnetic field to achieve optimal homogeneity.
COSY (Correlation Spectroscopy) Protocol
-
Pulse Sequence: Load a standard COSY pulse sequence (e.g., cosygpqf).
-
Spectral Width: Set the spectral width in both dimensions to encompass all proton signals.
-
Scans and Increments: Set the number of scans (ns) and dummy scans (ds) to achieve an adequate signal-to-noise ratio. A typical starting point is 8 scans and 256 increments in the indirect dimension.
-
Acquisition and Processing: Initiate data acquisition. Process the resulting data with a sine-bell or squared sine-bell window function followed by a 2D Fourier transform.[8]
HSQC (Heteronuclear Single Quantum Coherence) Protocol
-
Pulse Sequence: Load a standard HSQC pulse sequence with gradient selection and adiabatic pulses for improved performance (e.g., hsqcedetgpsisp2.3).
-
Spectral Width: Set the ¹H spectral width as in the COSY experiment. Set the ¹³C spectral width to encompass all expected carbon signals (e.g., 0-180 ppm).
-
Coupling Constant: Set the one-bond coupling constant ¹J(CH) to an average value of 145 Hz.
-
Acquisition and Processing: Set the number of scans and increments (e.g., 4 scans, 256 increments). Initiate data acquisition and process with appropriate window functions and a 2D Fourier transform.
HMBC (Heteronuclear Multiple Bond Correlation) Protocol
-
Pulse Sequence: Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Spectral Width: Set the ¹H and ¹³C spectral widths as in the HSQC experiment.
-
Long-Range Coupling: Optimize the long-range coupling constant, nJ(CH), to a typical value of 8 Hz. This value is a compromise to detect a range of two- and three-bond couplings.
-
Acquisition and Processing: HMBC often requires more scans than HSQC to detect weaker long-range correlations (e.g., 16-64 scans, 256-512 increments). Initiate data acquisition and process the data.[8]
Visualization of Workflows and Correlations
Visualizing the experimental workflow and the logical connections between the different NMR experiments can aid in understanding the overall strategy for structure elucidation.
Caption: A typical experimental workflow for validating molecular structures using 2D NMR.
Caption: Logical connections between different NMR experiments and the derived structural information.
Conclusion
The synergistic application of COSY, HSQC, and HMBC 2D NMR techniques provides a robust and definitive methodology for the structural validation of this compound derivatives. This multi-pronged approach transforms ambiguous 1D spectra into a clear and interconnected map of the molecule's atomic framework. By systematically analyzing proton-proton couplings (COSY), direct carbon-proton attachments (HSQC), and long-range carbon-proton correlations (HMBC), researchers can achieve unambiguous structural assignment with a high degree of confidence. This level of certainty is indispensable for advancing drug development programs and ensuring the integrity of chemical research.
References
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Pinto, D. C. G. A., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]
-
Nanalysis. (2019, October 15). 2D NMR Experiments - HETCOR. [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
-
OChem Tutorials. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
- Google Patents. (n.d.). US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
-
Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 835-847. [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]
-
Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. [Link]
-
National Center for Biotechnology Information. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). [Link]
-
Nuzillard, J.-M., & Plainchont, B. (2017). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry, 56(5), 416-424. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. emerypharma.com [emerypharma.com]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. 2D NMR Experiments - HETCOR — Nanalysis [nanalysis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Scalable Synthesis of 4-Hydroxypicolinonitrile: A Critical Intermediate in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and scalable synthetic routes to key pharmaceutical intermediates is a cornerstone of modern drug development. 4-Hydroxypicolinonitrile, a versatile building block, is gaining increasing attention for its role in the synthesis of complex bioactive molecules.[1][2][3] This guide provides an in-depth, objective comparison of a novel one-pot synthesis of this compound analogues with a traditional two-step laboratory approach, offering experimental data and insights to inform decisions on process scalability and efficiency.
The Significance of this compound in Medicinal Chemistry
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs. The strategic placement of hydroxyl and nitrile functionalities on this ring system, as seen in this compound, offers medicinal chemists a powerful handle for molecular elaboration. The nitrile group can be readily transformed into a variety of functional groups, including amines, amides, and carboxylic acids, while the hydroxyl group provides a site for etherification or esterification, enabling the exploration of diverse chemical space to optimize pharmacological properties. The development of scalable and cost-effective synthetic methods for this intermediate is therefore of paramount importance to accelerate drug discovery programs.
Traditional vs. Novel Synthesis: A Head-to-Head Comparison
This guide will dissect two distinct approaches to the synthesis of this compound and its analogues: a conventional two-step laboratory method and a novel, one-pot gold-catalyzed reaction.
Traditional Two-Step Synthesis: A Stepwise Approach
A common laboratory-scale approach to this compound involves a two-step sequence starting from a readily available precursor, 4-chloropyridine N-oxide. This method, while reliable, is characteristic of traditional multi-step syntheses that can be less efficient in terms of time and resources.
Step 1: Synthesis of 4-Chloropicolinonitrile
The first step involves the cyanation of 4-chloropyridine N-oxide. This reaction typically employs a cyanide source, such as trimethylsilyl cyanide, and an activating agent like dimethylcarbamoyl chloride in an aprotic solvent.
Step 2: Hydrolysis of 4-Chloropicolinonitrile
The subsequent step is the hydrolysis of the chloro-substituent to the desired hydroxyl group. This can be achieved under basic or acidic conditions, often requiring elevated temperatures and extended reaction times. Kinetic studies on the hydrolysis of cyanopyridines in high-temperature water indicate that the reaction proceeds through a carboxamide intermediate.[4]
Workflow for Traditional Two-Step Synthesis
Caption: Workflow of the traditional two-step synthesis.
Novel One-Pot Synthesis: A Streamlined Approach
A recently developed method offers a more convergent and potentially scalable route to 4-substituted-3-hydroxypicolinonitriles, close analogues of our target molecule. This one-pot reaction utilizes a gold(I) catalyst to facilitate a cascade of reactions, starting from readily accessible propargylaminoisoxazoles.
The causality behind this innovative approach lies in the unique ability of gold(I) catalysts to activate alkynes towards nucleophilic attack, initiating a cyclization cascade that ultimately leads to the desired pyridine core. The subsequent N-O bond cleavage occurs under mild basic conditions in the same reaction vessel, obviating the need for intermediate isolation and purification.
Workflow for Novel One-Pot Synthesis
Caption: Workflow of the novel one-pot synthesis.
Experimental Protocols
To ensure scientific integrity and enable reproduction of the findings, detailed experimental protocols are provided below.
Protocol for Traditional Two-Step Synthesis of this compound
Step 1: Synthesis of 4-Chloropicolinonitrile
-
To a solution of 4-chloropyridine N-oxide (1.0 eq) in anhydrous acetonitrile, add N,N-dimethylcarbamoyl chloride (1.5 eq).
-
Slowly add trimethylsilyl cyanide (2.0 eq) to the mixture at room temperature.
-
Stir the reaction mixture for 18 hours.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield 4-chloropicolinonitrile.
Step 2: Hydrolysis of 4-Chloropicolinonitrile to this compound
-
Dissolve 4-chloropicolinonitrile (1.0 eq) in a suitable solvent such as a mixture of water and dioxane.
-
Add an excess of a strong base (e.g., sodium hydroxide, 3.0 eq) or a strong acid (e.g., hydrochloric acid, 3.0 eq).
-
Heat the reaction mixture to reflux (approximately 100°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid or base.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over a drying agent, concentrate under reduced pressure, and purify the crude product by recrystallization or column chromatography.
Protocol for Novel One-Pot Synthesis of 4-Substituted-3-hydroxypicolinonitrile
-
To a sealed vial containing a mixture of JohnPhos AuCl (0.05 eq) and AgSbF₆ (0.05 eq), add a solution of N-phenylbenzaldimine (1.0 eq) in 1,2-dichloroethane under an argon atmosphere.
-
Add a solution of the corresponding 4-propargylaminoisoxazole (1.0 eq) in 1,2-dichloroethane.
-
Stir the resulting mixture at 60°C for 3 hours.
-
To the same vial, add dry methanol and potassium carbonate (1.5 eq).
-
Continue stirring at 60°C for an additional 30 minutes.
-
Quench the reaction by adding 1 M aqueous HCl.
-
Pass the mixture through a pad of celite and extract with ethyl acetate.
-
Dry the combined organic layers over magnesium sulfate and concentrate in vacuo to obtain the 4-substituted-3-hydroxypicolinonitrile.
Performance and Scalability Assessment
A direct comparison of key performance indicators is crucial for evaluating the scalability of each method.
| Parameter | Traditional Two-Step Method | Novel One-Pot Method | Source(s) |
| Number of Steps | 2 | 1 | N/A |
| Overall Yield | ~60-70% (estimated) | Up to 67% | [5] |
| Reaction Time | > 18 hours | 3.5 hours | [5] |
| Reaction Temperature | Room temperature to 100°C | 60°C | [5] |
| Catalyst | None | Gold(I) complex | [5] |
| Reagents | Trimethylsilyl cyanide, strong acids/bases | Organogold catalyst, silver salt | [5] |
| Solvents | Acetonitrile, ethyl acetate, water | 1,2-dichloroethane, methanol | [5] |
| Purification | Multiple chromatographic purifications | Single final purification | [5] |
Analysis of Scalability:
The novel one-pot synthesis presents several advantages in terms of scalability. The significant reduction in the number of steps and overall reaction time leads to a higher space-time yield , a critical metric in industrial production.[6] The milder reaction conditions (60°C) are also favorable for large-scale operations, reducing energy consumption and the need for specialized high-temperature equipment.
A key consideration for the novel method is the cost and turnover number (TON) of the gold catalyst. While gold catalysts can be expensive, their high efficiency can offset the initial cost, especially if the catalyst can be recovered and reused. The turnover number, which represents the number of moles of product formed per mole of catalyst, is a crucial indicator of catalyst longevity and cost-effectiveness.[4]
The traditional method, while avoiding expensive catalysts, suffers from long reaction times and the use of hazardous reagents like trimethylsilyl cyanide. The need for multiple purification steps also adds to the complexity and cost of the process on a larger scale.
Scale-Up Considerations
Caption: Key considerations for scaling up each synthesis method.
Safety and Environmental Integrity
A comprehensive assessment of scalability must include a thorough evaluation of the safety and environmental impact of each method.
Traditional Two-Step Method:
-
Hazards: The use of trimethylsilyl cyanide poses a significant toxicity risk. Strong acids and bases used in the hydrolysis step are corrosive. 4-Chloropyridine derivatives can be irritating and harmful if swallowed.[7]
-
Environmental Impact: This method generates stoichiometric amounts of salt byproducts from the neutralization steps, which require proper disposal. The use of multiple solvents increases the overall solvent waste.
Novel One-Pot Method:
-
Hazards: Gold catalysts are generally considered to have low toxicity.[6] However, silver salts used as co-catalysts can be toxic. 1,2-dichloroethane is a regulated and potentially carcinogenic solvent.
-
Environmental Impact: The one-pot nature of the reaction minimizes solvent waste and improves atom economy. The development of recyclable gold catalysts could further enhance the environmental profile of this method.[6]
Conclusion and Future Outlook
The novel one-pot, gold-catalyzed synthesis of this compound analogues represents a significant advancement over traditional multi-step laboratory methods. Its streamlined nature, milder reaction conditions, and reduced reaction times offer a compelling case for its superior scalability. While the cost of the gold catalyst is a factor to consider, the potential for high turnover numbers and catalyst recycling could make this method economically viable for industrial-scale production.
For researchers and drug development professionals, the adoption of such innovative and efficient synthetic strategies is crucial for accelerating the discovery and development of new medicines. Further research into optimizing the catalyst system, exploring greener solvents, and developing robust catalyst recycling protocols will undoubtedly solidify the position of this novel method as the preferred route for the scalable synthesis of this compound and its valuable derivatives.
References
-
Trends in Sustainable Synthesis of Organics by Gold Nanoparticles Embedded in Polymer Matrices. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. (2018). ACS Omega. Retrieved January 11, 2026, from [Link]
-
4-Hydroxypyridine: A Versatile Pharmaceutical Intermediate and Fine Chemical. (n.d.). AZoM.com. Retrieved January 11, 2026, from [Link]
-
Gold-catalyzed multicomponent reactions. (n.d.). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
- Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. (2016). Google Patents.
-
4‑Hydroxypyridine: A Hidden Gem in Drugs. (n.d.). Bulat Pharmaceutical. Retrieved January 11, 2026, from [Link]
-
Gold-Catalyzed Organic Reactions. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones*. (n.d.). Vanderbilt University. Retrieved January 11, 2026, from [Link]
- Process for the preparation of 4-chloropyridine-n-oxides. (2002). Google Patents.
-
Preparation of 4-chloropyridine N-oxide. (n.d.). PrepChem.com. Retrieved January 11, 2026, from [Link]
-
A convenient one-pot synthesis of 4-hydroxycoumarin, 4-hydroxythiocoumarin, and 4-hydroxyquinolin-2(1H)-one. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Facile one-pot synthesis and in silico study of new heterocyclic scaffolds with 4-pyridyl moiety: Mechanistic insights and X-ray crystallographic elucidation. (2024). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
reactivity of 4-nitropyridine-n-oxide. (n.d.). Sciencemadness.org. Retrieved January 11, 2026, from [Link]
-
One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. (2024). OICC Press. Retrieved January 11, 2026, from [Link]
- Synthesis of pharmaceutically useful pyridine derivatives. (2002). Google Patents.
-
Clean and Convenient One-Pot Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolinone Derivatives. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
An expeditious one pot green synthesis of novel bioactive 1, 4-dihydropyridine derivatives at ambient temperature and molecular modelling. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. bulatpharmaceutical.com [bulatpharmaceutical.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Is ‘Green’ Gold and Silver Nanoparticle Synthesis Environmentally Friendly? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Green Synthesis of Gold Nanoparticles for Catalytic Reduction of 4-Nitrophenol and Methylene Blue for Sustainable Development - Sustainable Polymer & Energy - Full-Text HTML - SCIEPublish [sciepublish.com]
A Head-to-Head Comparison of the Stability of 4-Hydroxypicolinonitrile and Its Protected Forms: A Guide for Researchers
In the landscape of pharmaceutical research and drug development, the chemical stability of intermediates is a cornerstone of robust and reproducible synthetic processes. 4-Hydroxypicolinonitrile, a key building block in the synthesis of various pharmaceutically active compounds, presents a unique set of challenges due to its reactive hydroxyl group. Protecting this functionality is often a necessary strategy to prevent unwanted side reactions during multi-step syntheses. However, the choice of protecting group is not trivial and must be guided by a thorough understanding of its stability under various chemical environments.
This guide provides a comprehensive head-to-head comparison of the stability of this compound and its commonly protected forms. We will delve into the principles of chemical stability, present comparative data for different protecting groups, and provide detailed experimental protocols for assessing stability. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in their synthetic endeavors.
The Imperative of Stability: Why Protecting this compound Matters
The hydroxyl group of this compound imparts a nucleophilic character to the molecule, making it susceptible to a range of reactions that can compromise the desired synthetic outcome. Furthermore, the electron-withdrawing nature of the nitrile group and the pyridine ring can influence the reactivity and stability of the molecule and its derivatives. Protecting the hydroxyl group as an ether or a silyl ether is a common strategy to mask its reactivity. The ideal protecting group should be easily introduced, stable to the reaction conditions of subsequent steps, and readily cleaved under mild and specific conditions.[1]
Assessing Chemical Stability: Methodologies and Principles
To objectively compare the stability of different protected forms of this compound, a systematic approach is required. This typically involves subjecting the compounds to a battery of stress conditions, a process known as forced degradation studies.[2][3] These studies are designed to accelerate the degradation process and identify potential degradation pathways.[4]
The stability of a compound is typically monitored by a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[5] An effective HPLC method can separate the intact parent compound from its degradation products, allowing for accurate quantification of the remaining parent compound over time.[6]
Key Stress Conditions in Forced Degradation Studies:
-
Acidic Hydrolysis: Treatment with aqueous acid (e.g., HCl, H₂SO₄) to assess stability in acidic environments.
-
Basic Hydrolysis: Exposure to aqueous base (e.g., NaOH, KOH) to evaluate stability in alkaline conditions.
-
Oxidative Degradation: Reaction with an oxidizing agent (e.g., H₂O₂) to probe susceptibility to oxidation.
-
Thermal Stress: Heating the compound at elevated temperatures to determine its thermal stability.
-
Photostability: Exposing the compound to light (UV and visible) to assess its sensitivity to photodegradation.
A Comparative Analysis of Common Protecting Groups for this compound
Silyl Ethers: A Tunable Shield
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation and the ability to tune their stability by varying the substituents on the silicon atom.[7] The stability of silyl ethers is primarily governed by steric hindrance around the silicon-oxygen bond.[8]
Common Silyl Ethers (in increasing order of stability):
-
Trimethylsilyl (TMS): Highly labile and often cleaved during aqueous workup.
-
Triethylsilyl (TES): More stable than TMS but still relatively easy to remove.
-
tert-Butyldimethylsilyl (TBDMS or TBS): A robust and widely used protecting group, stable to a broad range of non-acidic conditions.[9]
-
Triisopropylsilyl (TIPS): Significantly more stable than TBDMS due to greater steric hindrance.[10]
-
tert-Butyldiphenylsilyl (TBDPS): One of the most stable silyl ethers, offering excellent resistance to acidic conditions.
Stability Profile:
-
Acidic Conditions: Silyl ethers are generally susceptible to acid-catalyzed hydrolysis. The rate of cleavage is highly dependent on the steric bulk of the silyl group, with bulkier groups providing greater stability.[10][11] For a phenol-like hydroxyl group on the electron-deficient pyridine ring of this compound, silyl ethers are expected to be less stable than on simple phenols.
-
Basic Conditions: Silyl ethers are generally more stable under basic conditions compared to acidic conditions.[12] However, they can be cleaved by strong bases.
-
Fluoride-Based Reagents: Silyl ethers are readily cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), which forms a strong silicon-fluorine bond.[9] This provides a mild and highly selective method for deprotection.
Quantitative Comparison of Silyl Ether Stability:
The following table, based on data for the hydrolysis of silyl ethers of alcohols, provides a semi-quantitative comparison of their relative stabilities.
| Protecting Group | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBDMS | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
| Data adapted from literature on general silyl ether stability and is intended for comparative purposes.[8] |
For this compound, the electron-withdrawing nature of the ring system is expected to increase the acidity of the hydroxyl proton, potentially affecting the kinetics of protection and deprotection. The stability of the corresponding silyl ethers will likely follow the general trend outlined above, but with potentially faster cleavage rates under acidic conditions compared to silyl ethers of simple phenols.
Methoxymethyl (MOM) Ether: An Acetal-Based Protection
The methoxymethyl (MOM) group is an acetal-type protecting group that offers good stability under a variety of non-acidic conditions.[13]
Stability Profile:
-
Acidic Conditions: MOM ethers are readily cleaved under acidic conditions, typically by treatment with mineral acids like HCl or Lewis acids.[14][15] This lability is a key feature for their removal.
-
Basic Conditions: MOM ethers are very stable to a wide range of basic conditions, making them suitable for reactions involving strong bases like organolithium reagents or metal hydrides.
-
Oxidative and Reductive Conditions: The MOM group is generally stable to many oxidizing and reducing agents.
For this compound, a MOM-protected derivative would be expected to be stable during reactions such as nucleophilic additions to the nitrile group under basic conditions. However, it would not be suitable for synthetic steps requiring acidic conditions.
Benzyl (Bn) Ether: A Robust and Versatile Protector
The benzyl (Bn) group is a very common and robust protecting group for alcohols and phenols.
Stability Profile:
-
Acidic and Basic Conditions: Benzyl ethers are highly stable across a wide pH range, from strongly acidic to strongly basic conditions.
-
Oxidative and Reductive Conditions: The benzyl group is generally stable to a variety of oxidizing and reducing agents. However, it can be cleaved under specific oxidative conditions.
-
Hydrogenolysis: The most common method for the deprotection of benzyl ethers is catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst). This method is mild and highly selective, but it is not compatible with other functional groups that are susceptible to reduction, such as alkenes or alkynes.
A benzyl-protected this compound would be a highly stable intermediate, suitable for a wide range of synthetic transformations. The key consideration for its use is the compatibility of the planned deprotection by hydrogenolysis with other functional groups in the molecule. The degradation of benzyl nicotinate, a structurally related compound, has been shown to follow apparent first-order kinetics and is catalyzed by hydroxide ions, suggesting that under strongly basic conditions over extended periods, some degradation may occur.[16]
Head-to-Head Stability Comparison
The following table provides a qualitative summary of the expected stability of the unprotected and protected forms of this compound under various stress conditions.
| Compound | Acidic Conditions (e.g., 1M HCl) | Basic Conditions (e.g., 1M NaOH) | Oxidative Conditions (e.g., 3% H₂O₂) | Thermal Stress (e.g., 80°C) | Photostability |
| This compound | Stable | Potentially reactive (phenoxide formation) | Potentially susceptible to oxidation | Stable | May degrade |
| TBDMS-protected | Labile | Stable | Generally Stable | Stable | Stable |
| TIPS-protected | More stable than TBDMS | Stable | Generally Stable | Stable | Stable |
| MOM-protected | Very Labile | Very Stable | Stable | Stable | Stable |
| Benzyl-protected | Very Stable | Very Stable | Stable | Stable | Stable |
Experimental Protocols
To provide a practical framework for stability assessment, we present a detailed protocol for a forced degradation study and a corresponding HPLC analytical method.
Protocol 1: Forced Degradation Study of Protected this compound Derivatives
Objective: To assess the stability of a protected this compound derivative under various stress conditions.
Materials:
-
Protected this compound derivative (e.g., TBDMS, MOM, or Bn protected)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol (MeOH), HPLC grade
-
Class A volumetric flasks and pipettes
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of the protected this compound derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution in a volumetric flask, add 1 mL of 1 M HCl.
-
Keep the solution at room temperature and take samples at regular intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with 1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution in a volumetric flask, add 1 mL of 1 M NaOH.
-
Keep the solution at room temperature and take samples at regular intervals.
-
Neutralize the samples with 1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution in a volumetric flask, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature and take samples at regular intervals.
-
-
Thermal Degradation:
-
Transfer a known amount of the solid protected compound into a vial and place it in an oven at 80°C.
-
Take samples at regular intervals, dissolve in the initial solvent, and analyze by HPLC.
-
-
Photostability:
-
Expose the solid protected compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the samples by HPLC.
-
-
Control Sample: Keep a solution of the protected compound in the initial solvent at room temperature, protected from light, as a control.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the protected this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions (starting point for method development):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10-90% B over 20 minutes, then hold at 90% B for 5 minutes, and return to 10% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm (to be optimized based on the UV spectrum of the analyte)
-
Injection Volume: 10 µL
Method Validation:
The developed HPLC method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[17]
Visualizing Experimental Workflows and Chemical Structures
To further clarify the processes and molecules discussed, the following diagrams are provided.
Caption: Workflow for Forced Degradation Study.
Caption: this compound and its Protected Forms.
Conclusion
The selection of an appropriate protecting group for this compound is a critical decision that can significantly impact the efficiency and success of a synthetic campaign. While the unprotected molecule offers a reactive handle, its stability under various conditions can be limiting. This guide has provided a comparative analysis of the stability of silyl ethers, MOM ethers, and benzyl ethers as protecting groups for the hydroxyl functionality of this compound.
Based on the available literature for analogous systems, benzyl ethers offer the highest overall stability, making them suitable for multi-step syntheses involving a wide range of reaction conditions. MOM ethers provide excellent stability under basic conditions but are labile to acid. Silyl ethers offer a tunable level of stability, with bulkier groups like TIPS and TBDPS providing significant acid resistance.
The provided experimental protocols for forced degradation studies and HPLC analysis offer a robust framework for researchers to generate their own stability data for specific protected derivatives of this compound. By carefully considering the stability profiles outlined in this guide and, where necessary, conducting empirical stability studies, scientists can confidently select the optimal protecting group strategy for their synthetic targets, ultimately accelerating the drug development process.
References
-
SynArchive. (2024). Protection of Phenol by Acetal. [Link]
-
R. A. Pilli, L. S. de Oliveira, & G. A. Maldaner. (2003). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Molecules, 8(12), 944-951. [Link]
- B. Zajc, et al. (2011). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters, 52(33), 4339-4342.
-
C. Ramesh, N. Ravindranath, & B. Das. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry, 68(18), 7101-7103. [Link]
- S. Ahuja. (2012). Stability Testing of Pharmaceutical Products. Journal of Pharmaceutical and Biomedical Analysis, 5(1), 1-10.
- S. Singh, et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-250.
-
M. K. Sharma & M. Murugesan. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis, 1(1), 1-5. [Link]
-
Pharmaceutical Industry. (2018). STABILITY STUDY PROTOCOL TEMPLATE. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
- S. H. Lee, et al. (2012). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron Letters, 53(4), 428-431.
-
U.S. Food and Drug Administration. (2016). Comparability Protocols for Human Drugs and Biologics: Chemistry, Manufacturing, and Controls Information Guidance for Industry. [Link]
-
S. Singh & M. Bakshi. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 587-602. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]
-
D. Nagasamy Venkatesh & S. D. Shanmuga Kumar. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38344-38348. [Link]
-
StabilityStudies.in. (n.d.). Stability Protocol Design for Biosimilar Comparability. [Link]
- P. J. Kocienski. (2004). Protecting Groups (3rd ed.). Thieme.
-
R. S. Mulay & R. S. Bachhav. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]
-
QbD Group. (2024). How to create a GMP-Compliant Stability Protocol?. [Link]
- I. Muszalska, H. Ładowska, & A. Sabiniarz. (2009). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica - Drug Research, 66(1), 3-8.
- M. A. K. Kumar, et al. (2017). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Analytical & Pharmaceutical Research, 5(4).
-
M. W. Dong, et al. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 39(6s), 10-21. [Link]
-
NIST. (n.d.). 4-Cyanophenol, TBDMS derivative. [Link]
- J. Gębicki, et al. (2012). Kinetics of the photosensitized degradation of benzyl 4-hydroxybenzoate in homogeneous aqueous solution under visible-light irradiation. Journal of Photochemistry and Photobiology A: Chemistry, 232, 43-50.
-
A. A. Oladimeji, et al. (2007). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Tropical Journal of Pharmaceutical Research, 6(3), 773-778. [Link]
- A. A. Al-Ameri, et al. (2024). A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin, hydrocortisone, butylated hydroxytoluene, methyl paraben and propyl paraben in pharmaceutical creams. Journal of the Chilean Chemical Society, 69(1), 6099-6107.
-
Reddit. (2013). Stability of OTBS in TFA/DCM. [Link]
-
X. Wang, et al. (2024). Degradation kinetics and disinfection by-products formation of benzophenone-4 during UV/persulfate process. Environmental Technology, 45(1), 1-13. [Link]
- M. M. Rao, et al. (2020). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences and Medicine, 5(6), 1-14.
-
M. I. Maldonado, et al. (2015). Kinetics of the degradation of n-butyl benzyl phthalate using O₃/UV, direct photolysis, direct ozonation and UV effects. Environmental Science and Pollution Research, 22(2), 909-917. [Link]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. longdom.org [longdom.org]
- 5. ijtsrd.com [ijtsrd.com]
- 6. japsonline.com [japsonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 12. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. synarchive.com [synarchive.com]
- 15. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ricerca.unich.it [ricerca.unich.it]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Hydroxypicolinonitrile
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. Handling novel chemical entities like 4-Hydroxypicolinonitrile (CAS No. 475057-86-4) demands a rigorous approach, not only in its application but also in its entire lifecycle, culminating in its safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. Our aim is to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently, ensuring the protection of both individuals and the environment.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling or disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from suppliers and analogous compounds (hydroxypyridines and cyanopyridines) allow for a robust hazard assessment.[1][2][3]
The primary hazards associated with this compound are summarized by its GHS Hazard statements.[1][4]
Table 1: Hazard Profile of this compound (CAS: 475057-86-4)
| Hazard Statement | Classification | Implication for Laboratory Personnel |
| H302 | Acute Toxicity (Oral), Category 4 | Harmful if swallowed. Accidental ingestion can lead to adverse health effects. |
| H315 | Skin Irritation, Category 2 | Causes skin irritation upon direct contact. |
| H319 | Serious Eye Irritation, Category 2 | Causes serious eye irritation, potentially leading to damage if not promptly addressed. |
| H335 | Specific Target Organ Toxicity — Single Exposure, Category 3 | May cause respiratory irritation if inhaled as a dust or aerosol. |
Source: Sigma-Aldrich[1], BLD Pharm[4]
The structure, containing both a pyridine ring and a nitrile functional group, informs its reactivity and toxicological profile. Pyridine derivatives can be toxic to the liver, kidneys, and central nervous system.[5] Nitrile compounds can release hydrogen cyanide upon combustion or under acidic conditions, a highly toxic gas. Therefore, all procedures must be designed to mitigate these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is non-negotiable when handling this compound, from initial use to final waste consolidation.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles or a face shield | Protects against splashes and dust, mitigating the risk of serious eye irritation (H319). |
| Hand | Nitrile rubber gloves | Provides a barrier against skin contact, preventing irritation (H315). Always check manufacturer compatibility charts. |
| Body | Fully-buttoned laboratory coat | Prevents contamination of personal clothing. |
| Respiratory | Required when handling powder outside of a fume hood | A NIOSH-approved respirator is necessary to prevent inhalation of dust and subsequent respiratory irritation (H335). |
All handling of solid this compound and preparation of its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
Spill Management Protocol
Accidents happen, but a prepared response is critical to containing the hazard.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill. Restrict access to the area.
-
Don Appropriate PPE: Before re-entering the area, don the full PPE outlined in Table 2, including respiratory protection.
-
Contain the Spill:
-
For Solid Spills: Gently cover the spill with an inert absorbent material like vermiculite, dry sand, or a universal spill absorbent. Avoid raising dust.
-
For Liquid Spills (Solutions): Cover with an inert absorbent material, starting from the outside and working inwards to prevent spreading.
-
-
Collect the Waste: Carefully scoop the absorbed material and spilled substance into a clearly labeled, sealable, and chemically compatible waste container. Use non-sparking tools if a flammable solvent was involved in the solution.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., soap and water), followed by a clean water rinse. Collect all cleaning materials (wipes, etc.) as hazardous waste in the same container.
-
Dispose of Waste: Seal the container and label it clearly as "Hazardous Waste: this compound Spill Debris." Follow the disposal procedures outlined in Section 4.
-
Report the Incident: Report the spill to your institution's Environmental Health & Safety (EH&S) department in accordance with your laboratory's Chemical Hygiene Plan.[5]
Proper Disposal Procedures
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[6]
Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Solid Waste: Collect pure this compound, contaminated spatulas, weigh boats, and contaminated PPE (such as gloves) in a dedicated, clearly labeled hazardous waste container. The container should be a robust, sealable plastic or glass jar.
-
Liquid Waste:
-
Aqueous solutions of this compound should be collected in a separate, labeled container.
-
Do not mix this waste stream with other chemical wastes unless compatibility has been verified. Specifically, keep it separate from strong acids (which could potentially react with the nitrile group) and strong oxidizers.[5]
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Keep containers tightly sealed when not in use and store them in a designated Satellite Accumulation Area (SAA).
The decision-making process for chemical waste disposal should be systematic. The following diagram illustrates a general workflow applicable to this compound.
Caption: Waste Disposal Decision Workflow for this compound.
The recommended final disposal method for pyridine and nitrile-containing compounds is incineration by a licensed hazardous waste disposal facility.[7]
-
Rationale for Incineration: High-temperature incineration (typically 820°C - 1600°C) in a facility equipped with afterburners and scrubbers ensures the complete destruction of the organic molecule.[7] This process prevents the chemical from entering the environment and neutralizes its hazardous properties. The nitrogen in the molecule is converted to nitrogen oxides (NOx), which are then removed by the facility's emission control systems.
Under no circumstances should laboratory personnel attempt to treat or neutralize this chemical waste in-house unless they have specific training and established, validated protocols approved by their institution's safety office.
Conclusion: A Culture of Safety
The proper management and disposal of chemical waste like this compound are fundamental responsibilities of every scientist. By adhering to these guidelines—understanding the hazards, using appropriate PPE, responding effectively to spills, and following correct disposal protocols—we uphold our commitment to a safe and sustainable research environment. Always consult your institution's specific waste disposal guidelines and your laboratory's Chemical Hygiene Plan, as local regulations may vary.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]
-
MDPI. (2022, November 13). Sustainable Recycling of Waste from Nitrile Gloves: Prolonging the Life Span by Designing Proper Curing Systems. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from [Link]
-
Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves?. Retrieved from [Link]
-
PubMed. (2004). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Public Health Statement for Pyridine. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
MDPI. (2025, January 21). Sustainable Management of Nitrile Butadiene Rubber Waste Through Pyrolysis. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. Retrieved from [Link]
-
2a biotech. (n.d.). This compound. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Hydroxypicolinonitrile
Hazard Assessment: Understanding the Risks of 4-Hydroxypicolinonitrile
Given its chemical structure—a pyridine ring substituted with both a hydroxyl (-OH) and a nitrile (-CN) group—this compound is anticipated to present a multi-faceted hazard profile. Our assessment, based on analogous compounds, suggests the following primary risks:
-
Skin and Eye Irritation: The presence of the pyridine ring and nitrile group suggests a high potential for irritation upon contact. Similar compounds like 4-hydroxypyridine and 2-chloronicotinonitrile are classified as skin and eye irritants.[1][2][3][4] Direct contact can cause redness, pain, and in the case of eye contact, potentially serious damage.[2][5]
-
Respiratory Tract Irritation: If handled as a powder or aerosol, inhalation may lead to irritation of the respiratory system.[2][3][6] This is a common characteristic of many pyridine derivatives.[1][3]
-
Toxicity: Nitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[7] The cyano group (-CN) is a key concern, and while the toxicity of this specific molecule is uncharacterized, prudence dictates treating it as potentially harmful. Picolinonitrile and 4-cyanopyridine, for instance, are noted as harmful if they enter the body.[6][8][9][10]
-
Hygroscopic Nature: The hydroxyl group may render the compound hygroscopic, meaning it can absorb moisture from the air.[1][2] This is more of a handling and storage concern but can affect the physical state of the chemical and its potential to be aerosolized.
Inferred Hazard Summary Table
| Hazard Category | Basis of Assessment (Analogous Compounds) | Potential Effects |
| Acute Toxicity (Oral, Dermal, Inhalation) | 4-Cyanopyridine, Picolinonitrile | Harmful if swallowed, in contact with skin, or if inhaled.[7][11] |
| Skin Corrosion/Irritation | 4-Hydroxypyridine, 2-Chloronicotinonitrile | Causes skin irritation.[1][2][3][4] |
| Serious Eye Damage/Irritation | 4-Hydroxypyridine, 4-Cyanopyridine | Causes serious eye irritation or damage.[2][5][9] |
| Respiratory Irritation | 4-Hydroxypyridine, Picolinonitrile | May cause respiratory tract irritation.[1][2][3][6] |
Core Protective Measures: Your Personal Protective Equipment (PPE) Ensemble
A multi-layered approach to PPE is essential to mitigate the identified risks. The following ensemble provides comprehensive protection for handling this compound in a standard research laboratory setting.
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound, especially the weighing and transfer of the solid material, must be conducted inside a certified chemical fume hood. This is your primary barrier, minimizing inhalation exposure and containing any potential spills.
Essential Personal Protective Equipment
| PPE Component | Specification | Rationale and Causality |
| Eye and Face Protection | ANSI Z87.1-rated chemical safety goggles. A face shield should be worn over the goggles during procedures with a high risk of splashing. | Protects against splashes and airborne particles, preventing severe eye irritation or damage from accidental contact.[6] |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). For prolonged contact or handling larger quantities, consider double-gloving or using thicker chemical-resistant gloves. | Nitrile provides a good barrier against a range of chemicals, including irritants and compounds with moderate dermal toxicity.[6] Always check the manufacturer's compatibility chart. |
| Body Protection | A fully-buttoned, long-sleeved laboratory coat. A chemically resistant apron is recommended when handling larger quantities. | Protects skin on the arms and torso from accidental spills and contamination.[6] |
| Respiratory Protection | Generally not required if all work is performed within a fume hood. For spill cleanup or if there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator with particulate filters (N95 or higher) is necessary. | Prevents inhalation of the compound, which can cause respiratory irritation.[1][6] |
Procedural Guidance: Safe Handling and Disposal Workflow
Trust in a safety protocol is built on its clarity and repeatability. Follow these steps meticulously to ensure a safe operational cycle from preparation to disposal.
Pre-Operational Workflow
Caption: Pre-operational workflow for handling this compound.
Step-by-Step PPE Protocol
Donning (Putting On) PPE:
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Gloves: Don your first pair of nitrile gloves. If double-gloving, put on the second pair over the first. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves.
-
Eye/Face Protection: Put on your chemical safety goggles. If required, place the face shield over the goggles.
Doffing (Removing) PPE:
This sequence is critical to prevent cross-contamination.
-
Outer Gloves (if double-gloved): Remove the outer pair of gloves and dispose of them in the designated solid waste container.
-
Face Shield/Goggles: Remove face and eye protection by handling the strap. Place in a designated area for decontamination.
-
Lab Coat: Remove your lab coat, turning it inside out as you do, and hang it in its designated storage location.
-
Inner Gloves: Remove the final pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the solid waste container.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[3]
Waste Disposal Plan
Proper segregation and disposal of waste are paramount to laboratory and environmental safety.
-
Contaminated Solid Waste: This includes used gloves, weigh boats, paper towels, and any other disposable items that have come into contact with this compound.
-
Procedure: Collect all items in a dedicated, clearly labeled, sealed plastic bag or container within the fume hood.[12] The label should read: "Hazardous Waste: this compound Contaminated Debris."
-
-
Excess/Unused Chemical:
-
Empty Chemical Containers:
-
Procedure: The first rinse of a container that held a toxic chemical should be collected as hazardous waste.[13] For a solid like this, triple rinse with a suitable solvent (e.g., methanol or acetone), collecting all rinsate in a labeled "Hazardous Liquid Waste" container. After rinsing and air-drying, the container can often be disposed of in the regular trash, but confirm this with your institutional policy.[13]
-
Emergency Procedures
| Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][6] |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to handle it, absorb the material with an inert absorbent (e.g., vermiculite, sand) while wearing appropriate PPE.[12] Collect the material in a sealed container for hazardous waste disposal. For large spills, evacuate and contact your institution's EHS department. |
Integrated Safety and Disposal Workflow Diagram
The following diagram illustrates the complete lifecycle of handling this compound safely within a laboratory setting.
Caption: Complete workflow for safe handling and disposal of this compound.
References
-
Standard Operating Procedure for Pyridine. Washington State University. Available from: [Link]
-
2-Pyridinecarbonitrile. Szabo-Scandic. Available from: [Link]
-
Sustainable Recycling of Waste from Nitrile Gloves: Prolonging the Life Span by Designing Proper Curing Systems. MDPI. Available from: [Link]
-
4-Cyanopyridine Safety Data Sheet. Jubilant Ingrevia. Available from: [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. University of Regensburg. Available from: [Link]
-
(PDF) Sustainable Recycling of Waste from Nitrile Gloves: Prolonging the Life Span by Designing Proper Curing Systems. ResearchGate. Available from: [Link]
-
Chemical Waste Management for Laboratories. University of Florida. Available from: [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. Available from: [Link]
-
4-Hydroxypyrimidine-5-carbonitrile. PubChem. Available from: [Link]
-
4-HYDROXY PYRIDINE MSDS. Loba Chemie. Available from: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. lobachemie.com [lobachemie.com]
- 6. Picolinonitrile(100-70-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

